molecular formula C7H6ClNO3 B1349657 4-(Chloromethyl)-2-nitrophenol CAS No. 6694-75-3

4-(Chloromethyl)-2-nitrophenol

Cat. No.: B1349657
CAS No.: 6694-75-3
M. Wt: 187.58 g/mol
InChI Key: LCYZFNFGPVNDGS-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-nitrophenol is a useful research compound. Its molecular formula is C7H6ClNO3 and its molecular weight is 187.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Chloromethyl)-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYZFNFGPVNDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368570
Record name 4-(chloromethyl)-2-nitrophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6694-75-3
Record name 4-(chloromethyl)-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Chloromethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(Chloromethyl)-2-nitrophenol, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's fundamental properties, synthesis, reactivity, and applications, with a strong emphasis on the scientific principles underpinning its use.

Introduction

4-(Chloromethyl)-2-nitrophenol is an organic compound that holds significant importance as a building block in various synthetic pathways.[1] Its trifunctional nature, featuring a phenolic hydroxyl group, a nitro group, and a reactive chloromethyl group, makes it a valuable precursor for the synthesis of a wide range of more complex molecules.[1][2] This guide will explore the core chemical and physical characteristics of this compound, its synthesis and reactivity profile, and its applications in diverse fields such as pharmaceuticals, agrochemicals, and dye manufacturing.[2][3]

Core Properties and Identification

A thorough understanding of the fundamental properties of a chemical is paramount for its effective and safe use in a research and development setting.

Chemical and Physical Data

The key identifiers and physicochemical properties of 4-(Chloromethyl)-2-nitrophenol are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 6694-75-3[2][3][4]
Molecular Formula C₇H₆ClNO₃[2][3]
Molecular Weight 187.58 g/mol [2][3]
Appearance Yellow solid[2]
IUPAC Name 4-(chloromethyl)-2-nitrophenol[2]
Synonyms α-Chloro-2-nitro-p-cresol[5]
InChI Key LCYZFNFGPVNDGS-UHFFFAOYSA-N[2]
SMILES C1=CC(=C(C=C1CCl)[O-])O[2]
Spectroscopic Profile

Structural elucidation and confirmation of 4-(Chloromethyl)-2-nitrophenol rely on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the benzylic protons of the chloromethyl group, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electronic effects of the nitro and hydroxyl groups.[4]

    • ¹³C NMR: The carbon spectrum will show seven unique signals. The carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms will be deshielded and appear at lower field.[4]

  • Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands for the functional groups present. Key peaks include a broad O-H stretch for the phenolic hydroxyl group, strong asymmetric and symmetric stretches for the nitro group (around 1520 cm⁻¹ for the asymmetric stretch), and a C-Cl stretch for the chloromethyl group.[4]

Synthesis and Mechanistic Insights

The primary synthetic route to 4-(Chloromethyl)-2-nitrophenol involves the nitration of a chloromethylated phenol precursor.

Synthetic Pathway

A common laboratory-scale synthesis involves the nitration of 2-chloromethyl phenol. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid.[4]

Synthesis 2-Chloromethyl Phenol 2-Chloromethyl Phenol 4-(Chloromethyl)-2-nitrophenol 4-(Chloromethyl)-2-nitrophenol 2-Chloromethyl Phenol->4-(Chloromethyl)-2-nitrophenol HNO₃, H₂SO₄

It is important to note that controlling the regioselectivity of the nitration can be challenging, as the formation of undesired isomers is possible.[4] Purification is often achieved through chromatographic techniques.[4]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 4-(Chloromethyl)-2-nitrophenol stems from the distinct reactivity of its three functional groups.

Nucleophilic Substitution at the Chloromethyl Group

The benzylic chloride is an excellent leaving group, making the chloromethyl group highly susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups.[4]

  • Reaction with Amines : Primary and secondary amines readily displace the chloride to form the corresponding aminomethylphenols.

  • Reaction with Thiols : Thiols react to produce thioether derivatives.[4]

  • Reaction with Azides : Sodium azide can be used to introduce the azido functional group, a versatile precursor for other nitrogen-containing moieties.[4]

Nucleophilic_Substitution cluster_nucleophiles Common Nucleophiles (Nu⁻) 4-(Chloromethyl)-2-nitrophenol 4-(Chloromethyl)-2-nitrophenol Product Product 4-(Chloromethyl)-2-nitrophenol->Product Nu⁻ R-NH₂ R-NH₂ R-SH R-SH N₃⁻ N₃⁻

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, a critical transformation in the synthesis of many pharmaceutical and dye intermediates.[4] This reduction can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method.[4] The resulting 4-(chloromethyl)-2-aminophenol is a bifunctional intermediate with both a reactive chloromethyl group and an aromatic amine.[4]

Nitro_Reduction 4-(Chloromethyl)-2-nitrophenol 4-(Chloromethyl)-2-nitrophenol 4-(Chloromethyl)-2-aminophenol 4-(Chloromethyl)-2-aminophenol 4-(Chloromethyl)-2-nitrophenol->4-(Chloromethyl)-2-aminophenol [H] (e.g., H₂, Pd/C)

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can undergo typical reactions of phenols, such as ether and ester formation. Its acidity also allows for deprotonation to form a phenoxide, which can then participate in various reactions.

Applications in Research and Development

The unique combination of functional groups in 4-(Chloromethyl)-2-nitrophenol makes it a valuable starting material in several areas of chemical research and development.

Pharmaceutical and Agrochemical Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[3][4] The reactive chloromethyl group is particularly useful for introducing various side chains and building molecular complexity.[4] While specific drug candidates are often proprietary, the core structure of 4-(Chloromethyl)-2-nitrophenol provides a versatile scaffold for medicinal chemistry exploration.[4] The broader class of nitrophenols is used in the manufacturing of drugs and pesticides.[6][7]

Dye and Pigment Manufacturing

The chromophoric nitro group and the auxochromic hydroxyl group, combined with the reactive chloromethyl handle, make this compound a useful precursor in the synthesis of various dyes and pigments.[2][3]

Safety, Handling, and Toxicology

Due to the presence of the nitro group and the chlorinated methyl group, 4-(Chloromethyl)-2-nitrophenol should be handled with care as a potentially hazardous substance.[2]

Hazard Identification and Personal Protective Equipment (PPE)
  • Toxicity : While specific toxicological data for this compound is limited, related nitrophenols are known to be toxic.[2][6] It is likely to be an irritant to the skin, eyes, and respiratory system.[2]

  • Handling : Always handle 4-(Chloromethyl)-2-nitrophenol in a well-ventilated fume hood.[8]

  • Personal Protective Equipment : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

Storage and Disposal
  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[8] Keep the container tightly closed.[8]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.[8]

Experimental Protocol: Nucleophilic Substitution with a Primary Amine

This protocol provides a general procedure for the reaction of 4-(Chloromethyl)-2-nitrophenol with a primary amine to illustrate a common synthetic application.

Objective: To synthesize a 4-((alkylamino)methyl)-2-nitrophenol derivative.

Materials:

  • 4-(Chloromethyl)-2-nitrophenol

  • Primary amine (e.g., benzylamine)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)

  • Mild base (e.g., potassium carbonate)

  • Stir plate and stir bar

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup : In a round-bottom flask, dissolve 4-(Chloromethyl)-2-nitrophenol (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents : Add the primary amine (1.1 equivalents) and the mild base (1.2 equivalents) to the stirred solution.

  • Reaction Conditions : Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Isolation : Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization : Characterize the purified product by NMR and IR spectroscopy and mass spectrometry to confirm its identity and purity.

Conclusion

4-(Chloromethyl)-2-nitrophenol is a valuable and versatile chemical intermediate with a rich reactivity profile. Its trifunctional nature allows for a wide range of chemical transformations, making it a key building block in the synthesis of complex organic molecules for various applications, particularly in the pharmaceutical and dye industries. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, is essential for its effective and responsible use in a research and development setting.

References

  • MySkinRecipes. (n.d.). 4-(Chloromethyl)-2-nitrophenol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-5-methyl-2-nitrophenol in Modern Synthesis. Retrieved from [Link]

  • Chemical LAND21. (n.d.). 4-Chloro-2-Nitrophenol: An Overview of its Properties and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Chemical-Suppliers. (n.d.). 2-(chloromethyl)-4-nitrophenol | CAS 2973-19-5. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-4-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-nitrophenol. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-Chloromethyl-4-nitrophenol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-chloro-2-nitrophenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ToxGuide for Nitrophenols. Retrieved from [Link]

  • Frontiers. (2025, August 6). Biological mode of action of a nitrophenolates-based biostimulant: case study. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, March 1). What will be the major product on chlorination of m-nitrophenol?. Retrieved from [Link]

  • MDPI. (2023, November 21). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). 4-nitrophenol – Knowledge and References. Retrieved from [Link]

  • Frontiers. (n.d.). Biological mode of action of a nitrophenolates-based biostimulant: case study. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the reaction of OH with 4-nitrophenol in the.... Retrieved from [Link]

Sources

4-(Chloromethyl)-2-nitrophenol CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Chloromethyl)-2-nitrophenol

This guide provides a comprehensive technical overview of 4-(Chloromethyl)-2-nitrophenol, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's chemical identity, properties, synthesis, reactivity, and safety protocols, grounding all information in authoritative scientific principles.

Section 1: Chemical Identity and Structure

4-(Chloromethyl)-2-nitrophenol is an aromatic organic compound characterized by a phenol backbone substituted with three distinct functional groups. The hydroxyl (-OH) group defines it as a phenol, the nitro (-NO₂) group at the ortho position significantly influences its electronic properties and reactivity, and the chloromethyl (-CH₂Cl) group at the para position serves as a key reactive site for synthetic modifications. This trifunctional nature makes it a valuable building block in organic synthesis.[1]

Table 1: Core Identifiers for 4-(Chloromethyl)-2-nitrophenol

IdentifierValue
CAS Number 6694-75-3
IUPAC Name 4-(chloromethyl)-2-nitrophenol
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1CCl)[O-])O[1]
InChI Key LCYZFNFGPVNDGS-UHFFFAOYSA-N[1]
InChI String InChI=1S/C7H6ClNO3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H,4H2[1]

The spatial arrangement of the electron-withdrawing nitro group and the reactive chloromethyl group on the phenol ring dictates the compound's chemical behavior, particularly in electrophilic aromatic substitution and nucleophilic substitution reactions.[1]

Caption: 2D Structure of 4-(Chloromethyl)-2-nitrophenol.

Section 2: Physicochemical Properties

The physical and chemical properties of nitrophenols are governed by intermolecular forces, including hydrogen bonding from the hydroxyl group, and the overall polarity imparted by the nitro and chloromethyl groups.[2] While specific experimental data for 4-(chloromethyl)-2-nitrophenol is limited, properties can be predicted based on its structure and comparison with related isomers. The compound typically appears as a yellow solid and is soluble in many organic solvents.[1]

Table 2: Physicochemical Data

PropertyValueNotes
Appearance Yellow SolidTypical for nitrophenols.[1]
Melting Point 128 °C (dec.)Data for isomer 2-(Chloromethyl)-4-nitrophenol (CAS 2973-19-5).[3][4]
Boiling Point 373.4 ± 32.0 °CPredicted value for isomer 2-(Chloromethyl)-4-nitrophenol.[3]
Density 1.472 ± 0.06 g/cm³Predicted value for isomer 2-(Chloromethyl)-4-nitrophenol.[3]
Solubility Soluble in organic solvents[1] For example, soluble in dioxane and dichloromethane.[3][5]
pKa 6.27 ± 0.30Predicted value for isomer 2-(Chloromethyl)-4-nitrophenol.[3]

Note: Experimental data for the specific isomer 4-(Chloromethyl)-2-nitrophenol (CAS 6694-75-3) is not consistently available. The data presented for melting point, boiling point, density, and pKa corresponds to the closely related isomer 2-(Chloromethyl)-4-nitrophenol (CAS 2973-19-5) and should be used as an approximation.

Section 3: Synthesis and Manufacturing

The synthesis of substituted nitrophenols often involves electrophilic aromatic substitution reactions on a phenol or cresol precursor. A common and logical pathway for preparing 4-(Chloromethyl)-2-nitrophenol is through the nitration of 4-chloromethylphenol (also known as p-cresol).

The causality behind this choice is the directing effect of the substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the chloromethyl group is a weakly deactivating ortho-, para-director. Nitration of 4-chloromethylphenol would thus be expected to yield the 2-nitro isomer as the major product.

synthesis_workflow Start Start: 4-Chloromethylphenol Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Quench Reaction Quench (Ice Water) Nitration->Quench Extraction Product Extraction (Organic Solvent) Quench->Extraction Purification Purification (Recrystallization) Extraction->Purification Product End: 4-(Chloromethyl)-2-nitrophenol Purification->Product

Caption: Generalized workflow for the synthesis of 4-(Chloromethyl)-2-nitrophenol.

Experimental Protocol: Nitration of 4-Chloromethylphenol

This protocol is a representative procedure based on established methods for the nitration of phenols.[6]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-chloromethylphenol (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

  • Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 4-chloromethylphenol over a period of 30-60 minutes. Critically, the internal temperature must be maintained below 10 °C to prevent over-nitration and the formation of undesired byproducts.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude 4-(Chloromethyl)-2-nitrophenol can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Section 4: Chemical Reactivity and Synthetic Applications

The synthetic utility of 4-(Chloromethyl)-2-nitrophenol stems from the reactivity of its functional groups, which can be addressed selectively.[2] It serves as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[7]

  • Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group is a benzylic halide, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions.[2] This allows for the facile introduction of a wide range of functionalities. For instance, reaction with amines yields aminomethyl derivatives, while reaction with thiols produces thioethers.[2] This pathway is fundamental for building more complex molecular scaffolds for drug candidates.[2]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a Pt/C or Pd/C catalyst) or metal-acid systems (e.g., Sn/HCl).[2] The resulting 2-amino-4-(chloromethyl)phenol is a bifunctional intermediate, combining the reactivity of an aromatic amine with that of a benzylic halide.[2]

reactivity_pathways cluster_0 Reaction Pathways Start 4-(Chloromethyl)-2-nitrophenol NucSub Nucleophilic Substitution Start->NucSub + Nucleophile (e.g., R-NH₂, R-SH) Reduction Nitro Group Reduction Start->Reduction + Reducing Agent (e.g., H₂/Pd-C) Product_Nuc Amine/Thioether/Azide Derivatives NucSub->Product_Nuc Product_Red 4-(Chloromethyl)-2-aminophenol Reduction->Product_Red

Caption: Key reaction pathways of 4-(Chloromethyl)-2-nitrophenol.

Section 5: Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of 4-(Chloromethyl)-2-nitrophenol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton (often a broad singlet), and a characteristic singlet for the two protons of the chloromethyl group.[2]

    • ¹³C NMR: The carbon spectrum would display seven unique signals, with the carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms appearing at lower field (higher ppm).[2]

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the O-H stretch of the phenol (broad), strong asymmetric and symmetric stretches for the N-O bonds of the nitro group, and C-Cl stretching vibrations.[2]

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reversed-phase column and a UV-Vis or photodiode array (PDA) detector, is a primary method for assessing the purity and quantifying the compound in reaction mixtures.[2]

    • Gas Chromatography (GC): GC can also be used, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced sensitivity and structural confirmation.[8]

Section 6: Safety and Handling

Disclaimer: The following safety information is based on data for the closely related and hazardous isomer 2-(Chloromethyl)-4-nitrophenol (CAS 2973-19-5). Due to structural similarities, a comparable hazard profile should be assumed for 4-(Chloromethyl)-2-nitrophenol in the absence of specific data. Treat this compound as highly hazardous.

Table 3: GHS Hazard Information

Hazard ClassGHS Classification
Skin Corrosion/Irritation Danger: H314 - Causes severe skin burns and eye damage.
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.
Aquatic Hazard May be harmful to aquatic life.
Protocol for Safe Handling
  • Engineering Controls: All handling of solid and dissolved 4-(Chloromethyl)-2-nitrophenol must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Body Protection: Wear a flame-retardant laboratory coat, long pants, and closed-toe shoes.

  • Handling Procedures: Avoid generating dust. When weighing, use a balance inside the fume hood or an enclosure. For solution preparation, add the solid slowly to the solvent to avoid splashing.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The container must be tightly sealed.

  • Disposal: Dispose of waste materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

safe_handling_workflow cluster_0 Safe Handling Protocol Start Assess Hazards (Review SDS) Controls Implement Engineering Controls (Fume Hood) Start->Controls Emergency Emergency Preparedness (Eyewash/Shower Accessible) Start->Emergency PPE Don Appropriate PPE (Gloves, Goggles, Coat) Controls->PPE Handling Handle Compound (Avoid Dust/Inhalation) PPE->Handling Storage Store Properly (Cool, Dry, Sealed) Handling->Storage Disposal Dispose as Hazardous Waste Handling->Disposal Storage->Disposal

Caption: Workflow for the safe handling of 4-(Chloromethyl)-2-nitrophenol.

Section 7: Conclusion

4-(Chloromethyl)-2-nitrophenol is a chemical intermediate of significant value in synthetic organic chemistry. Its utility is derived from the distinct and selectively addressable reactivity of its hydroxyl, nitro, and chloromethyl functional groups. While a valuable precursor for the pharmaceutical and agrochemical industries, its handling requires stringent safety protocols due to its presumed hazardous nature. This guide provides the foundational knowledge for scientists to utilize this compound effectively and safely in their research and development endeavors.

Section 8: References

  • Google Patents. (1993). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. EP0342532B1. Retrieved from

  • Chemical-Suppliers.com. (n.d.). 2-(chloromethyl)-4-nitrophenol | CAS 2973-19-5. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-nitrophenol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(Chloromethyl)-2-nitrophenol. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-Chloromethyl-4-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-4-nitrophenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Google Patents. (2009). Preparation of 4-chloro-2-nitrophenol. CN101481311A. Retrieved from

  • ResearchGate. (2025). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-(Chloromethyl)-2-nitrophenol from 2-Nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(chloromethyl)-2-nitrophenol, a valuable bifunctional intermediate in the development of pharmaceuticals and specialty chemicals. The primary focus is on the direct chloromethylation of 2-nitrophenol, a process rooted in the principles of electrophilic aromatic substitution. This document elucidates the underlying reaction mechanism, provides a detailed experimental protocol, discusses key process parameters, and outlines essential safety considerations. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering the technical depth required for successful laboratory implementation.

Introduction: Significance of 4-(Chloromethyl)-2-nitrophenol

4-(Chloromethyl)-2-nitrophenol is a versatile organic building block characterized by two key reactive sites: a chloromethyl group and a nitrophenol core. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functionalities such as amines, thiols, and azides.[1] Concurrently, the nitro group can be reduced to an amine, providing another point for chemical modification.[1][2][3] This dual reactivity makes the compound a crucial intermediate for constructing more complex molecular architectures.

The synthesis of this compound is most commonly achieved via the chloromethylation of 2-nitrophenol. This reaction, a variant of the Blanc-Quelet reaction, involves an electrophilic aromatic substitution where a chloromethyl group is introduced onto the aromatic ring.[4][5][6] Understanding the directing effects of the substituents on the phenol ring is paramount for predicting the regioselectivity of this transformation.

Mechanistic Insights: The Chloromethylation of 2-Nitrophenol

The chloromethylation of 2-nitrophenol is a classic example of an electrophilic aromatic substitution reaction. The reaction is typically carried out under acidic conditions, using formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride.[7] A Lewis acid catalyst, such as zinc chloride, is often employed to enhance the electrophilicity of the attacking species.[5][7]

Key Mechanistic Steps:

  • Formation of the Electrophile: Under strong acid conditions (HCl), the carbonyl oxygen of formaldehyde is protonated. This activation makes the carbonyl carbon highly electrophilic and susceptible to attack. In the presence of a Lewis acid like ZnCl₂, a highly reactive electrophile, potentially a chlorocarbenium ion (ClCH₂⁺) or a related species, is generated.[7]

  • Electrophilic Attack: The electron-rich aromatic ring of 2-nitrophenol acts as a nucleophile, attacking the electrophilic carbon of the activated formaldehyde species. The regioselectivity of this attack is governed by the electronic properties of the substituents already on the ring.

    • The hydroxyl (-OH) group is a strongly activating, ortho, para-director.

    • The nitro (-NO₂) group is a strongly deactivating, meta-director.

    • The powerful activating and para-directing effect of the hydroxyl group dominates, directing the incoming electrophile to the position para to the -OH group (and meta to the -NO₂ group), which is the C4 position.

  • Rearomatization: Following the electrophilic attack, a proton is lost from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring.

  • Formation of the Benzyl Chloride: The resulting hydroxymethyl intermediate is rapidly converted to the final chloromethyl product under the acidic reaction conditions.

Below is a diagram illustrating the overall reaction mechanism.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution Formaldehyde H₂C=O HCl HCl / ZnCl₂ Formaldehyde->HCl Electrophile [H₂C-Cl]⁺ (Electrophile) HCl->Electrophile Activation Nitrophenol 2-Nitrophenol Electrophile->Nitrophenol Attack SigmaComplex Sigma Complex (Intermediate) Nitrophenol->SigmaComplex + [H₂C-Cl]⁺ Product 4-(Chloromethyl)- 2-nitrophenol SigmaComplex->Product - H⁺

Caption: Reaction mechanism for the chloromethylation of 2-nitrophenol.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4-(chloromethyl)-2-nitrophenol. The procedure is based on established chloromethylation principles.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )AmountMolar Equiv.
2-NitrophenolC₆H₅NO₃139.1113.9 g1.0
Paraformaldehyde(CH₂O)n~30.03 (per unit)4.5 g~1.5
Zinc Chloride (anhydrous)ZnCl₂136.306.8 g0.5
Concentrated HClHCl36.4650 mL-
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Saturated NaHCO₃ (aq)NaHCO₃84.01As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-
Step-by-Step Procedure

The following workflow diagram outlines the key stages of the synthesis, from reaction setup to product isolation.

Sources

An In-depth Technical Guide to the Chloromethylation of 2-Nitrophenol: Mechanism, Protocol, and Safety

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The chloromethylation of 2-nitrophenol is a cornerstone electrophilic aromatic substitution reaction, yielding versatile intermediates crucial for the synthesis of dyes, pharmaceuticals, and other fine chemicals.[1] The introduction of a reactive chloromethyl group onto the nitrophenol scaffold opens a gateway for extensive functionalization, primarily through nucleophilic substitution.[2] This guide provides a comprehensive exploration of the reaction's underlying mechanism, a detailed experimental protocol grounded in established methodologies, and a critical examination of the associated safety considerations. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to ensure both successful synthesis and operational safety.

Introduction: Strategic Importance of Chloromethylated Nitrophenols

Phenolic compounds are highly reactive towards electrophilic aromatic substitution, a characteristic attributed to the powerful activating and ortho-, para-directing nature of the hydroxyl group.[3][4] This inherent reactivity makes them ideal substrates for functionalization. The chloromethylation of 2-nitrophenol, a variant of the Blanc-Quelet reaction, introduces a chloromethyl (-CH₂Cl) group onto the aromatic ring.[5][6] The resulting products, such as 4-(chloromethyl)-2-nitrophenol and 6-(chloromethyl)-2-nitrophenol, are valuable bifunctional molecules. The chloromethyl group serves as an excellent electrophilic site for subsequent nucleophilic substitution, while the nitro group can be readily reduced to an amine, offering an orthogonal handle for further derivatization.[2][7] This dual reactivity makes these compounds key building blocks in the multi-step synthesis of complex target molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2]

The Reaction Mechanism: An Electrophilic Aromatic Substitution

The chloromethylation of 2-nitrophenol proceeds via a classic electrophilic aromatic substitution (EAS) pathway. The reaction is typically performed using formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) to enhance the electrophilicity of the attacking species.[6]

Step 1: Formation of the Electrophile

Under strongly acidic conditions, the carbonyl oxygen of formaldehyde is protonated by hydrogen chloride. This significantly increases the electrophilicity of the carbonyl carbon. The protonated formaldehyde is then susceptible to attack by a chloride ion, which, facilitated by the Lewis acid catalyst, can lead to the formation of a highly reactive electrophile. While the precise nature of the electrophile is debated, it is often represented as the chloromethyl cation (ClCH₂⁺) or a related polarized complex like (chloromethyl)oxonium cation (ClH₂C–OH₂⁺).[6][8]

Caption: Formation of the chloromethyl electrophile.

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The electron-rich aromatic ring of 2-nitrophenol acts as a nucleophile, attacking the chloromethyl electrophile.[9] This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

Step 3: Rearomatization

A base (such as Cl⁻ or H₂O) removes a proton from the carbon atom bearing the new chloromethyl group, restoring the aromaticity of the ring and yielding the final chloromethylated 2-nitrophenol product.[6]

Regioselectivity: The Directing Influence of Substituents

The position of the incoming chloromethyl group is dictated by the existing substituents on the phenol ring:

  • Hydroxyl (-OH) Group: A powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring via resonance.[4]

  • Nitro (-NO₂) Group: A strong deactivating group and a meta-director due to its electron-withdrawing nature.

In the case of 2-nitrophenol, the activating, ortho-, para-directing effect of the hydroxyl group overwhelmingly governs the regioselectivity of the reaction. The positions ortho (C6) and para (C4) to the hydroxyl group are significantly more activated towards electrophilic attack than other positions. Therefore, the reaction yields a mixture of 4-(chloromethyl)-2-nitrophenol and 6-(chloromethyl)-2-nitrophenol . Steric hindrance from the adjacent nitro group may slightly disfavor substitution at the C6 position compared to the more accessible C4 position.

Caption: General mechanism for the chloromethylation of 2-nitrophenol.

Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations must be conducted in a certified chemical fume hood.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular WeightKey Hazards
2-Nitrophenol88-75-5139.11 g/mol Toxic, Irritant, Environmental Hazard
Paraformaldehyde30525-89-4(CH₂O)nToxic, Carcinogen, Flammable Solid
Concentrated HCl7647-01-036.46 g/mol Corrosive, Causes Severe Burns
Zinc Chloride (anhydrous)7646-85-7136.30 g/mol Corrosive, Environmental Hazard
Dichloroethane (Solvent)107-06-298.96 g/mol Flammable, Carcinogen, Toxic
Sodium Bicarbonate144-55-884.01 g/mol Minimal Hazard
Anhydrous MgSO₄/Na₂SO₄7487-88-9120.37 g/mol Minimal Hazard

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, gas inlet adapter, ice bath, Buchner funnel, standard glassware.

Step-by-Step Procedure

Workflow_Diagram start Start: Assemble Apparatus in Fume Hood charge Charge Flask with 2-Nitrophenol, Paraformaldehyde, ZnCl₂, and Solvent start->charge heat Heat Mixture to 60-70°C with Stirring charge->heat add_hcl Slowly Add Concentrated HCl (or bubble HCl gas) heat->add_hcl react Maintain Temperature and Stir for 4-6 hours add_hcl->react cool Cool Reaction Mixture to Room Temperature, then in Ice Bath react->cool quench Slowly Quench with Cold Water cool->quench extract Extract with Organic Solvent (e.g., Dichloromethane) quench->extract wash Wash Organic Layer with Sat. NaHCO₃ and Brine extract->wash dry Dry Organic Layer with Anhydrous MgSO₄ wash->dry concentrate Concentrate in vacuo to Obtain Crude Product dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify end End: Characterize Pure Product purify->end

Caption: Experimental workflow for 2-nitrophenol chloromethylation.

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel (or gas inlet tube) in a chemical fume hood.

  • Charging Reagents: To the flask, add 2-nitrophenol (1.0 eq), paraformaldehyde (1.5 eq), anhydrous zinc chloride (0.2 eq), and a suitable solvent such as dichloroethane.[1]

  • Reaction Initiation: Begin stirring and gently heat the mixture to 60-70°C.

  • HCl Addition: Once the temperature is stable, begin the slow, dropwise addition of concentrated hydrochloric acid (2.0-3.0 eq). Alternatively, dry hydrogen chloride gas can be bubbled through the reaction mixture.[1][10] This step is exothermic and should be performed with caution.

  • Reaction Monitoring: Maintain the reaction at 60-70°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly and carefully quench the reaction by adding cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a mixture of isomers, can be purified by recrystallization from a suitable solvent system (e.g., benzene, toluene, or ethanol/water) or by column chromatography on silica gel.[1]

Potential Side Reactions and Optimization

  • Diarylmethane Formation: The chloromethylated product is highly reactive and can undergo a subsequent Friedel-Crafts alkylation with another molecule of 2-nitrophenol, leading to the formation of diarylmethane byproducts.[6][11] This can be minimized by using a molar excess of formaldehyde and HCl, avoiding excessively high temperatures, and stopping the reaction once the starting material is consumed.[11]

  • Polymerization: Phenols and formaldehyde can polymerize under acidic conditions.[12] Careful control of stoichiometry and temperature is essential to prevent the formation of resinous byproducts.

  • Dichloromethylation: Under forcing conditions, a second chloromethyl group can be introduced, although this is less common for deactivated rings like nitrophenol.[13]

Product Characterization

The identity and purity of the resulting isomers must be confirmed using standard spectroscopic techniques.[14]

  • ¹H NMR Spectroscopy: Will show distinct signals for the aromatic protons, the phenolic -OH, and a characteristic singlet for the -CH₂Cl protons (typically ~4.5-4.8 ppm). The splitting patterns of the aromatic protons will be key to differentiating the 4- and 6-substituted isomers.

  • Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the O-H stretch (broad, ~3200-3500 cm⁻¹), aromatic C-H and C=C stretches, strong asymmetric and symmetric stretches for the NO₂ group (~1520 and ~1340 cm⁻¹), and a C-Cl stretch (~650-750 cm⁻¹).[7]

  • Mass Spectrometry (MS): Will show the molecular ion peak and a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, confirming the presence of one chlorine atom.

Critical Safety Considerations

Chloromethylation reactions are inherently hazardous and demand strict adherence to safety protocols.

SubstanceHazardPrecautionary Measures
Bis(chloromethyl) ether (BCME) EXTREMELY POTENT CARCINOGEN. Can form in situ from formaldehyde and HCl.[6][15]CRITICAL: All operations MUST be performed in a high-performance chemical fume hood. Avoid heating formaldehyde and HCl together unnecessarily. Quench the reaction carefully to destroy any potential BCME.[12]
Formaldehyde/Paraformaldehyde Toxic by inhalation and ingestion, suspected human carcinogen, skin sensitizer.[16]Handle solids in a fume hood or vented enclosure to avoid inhaling dust.[17] Wear appropriate PPE, including nitrile gloves and safety goggles.[18]
Concentrated HCl Highly corrosive, causes severe skin burns and eye damage. Vapors are toxic and cause respiratory irritation.[15]Always handle in a fume hood. Wear acid-resistant gloves, a lab coat, and chemical splash goggles. Have an emergency eyewash and shower readily accessible.
Chlorinated Solvents Suspected carcinogens, toxic, volatile.[19]Handle only in a fume hood. Use secondary containment for transport and storage.[18]
2-Nitrophenol Toxic, irritant, harmful to aquatic life.[20]Avoid skin contact and inhalation. Wear appropriate PPE.

Emergency Preparedness:

  • Ensure immediate access to an eyewash station and safety shower.

  • Have appropriate spill kits (absorbent pads, neutralizers) readily available.[17]

  • All personnel must be trained on the specific hazards of this reaction and the emergency procedures.[19]

References

  • Wikipedia. (2023). Quelet reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Quelet reaction. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-Chloromethyl-4-nitrophenol. Retrieved from [Link]

  • SIELC Technologies. (2018). Phenol, 2-(chloromethyl)-4-nitro-. Retrieved from [Link]

  • Britannica. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Quora. (2018). Why do phenols are very reactive towards electrophilic aromatic substitution? Retrieved from [Link]

  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]

  • YouTube. (2024). Quelet Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

  • Unknown Source. (n.d.). Phenol Electrophilic substitution rxn.
  • Wikipedia. (2023). Blanc chloromethylation. Retrieved from [Link]

  • UNSW. (2019). WORKING WITH FORMALDEHYDE (F) & PARAFORMALDEHYDE (PF).
  • ResearchGate. (n.d.). Chloromethylation of Aromatic Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products.
  • Unknown Source. (2017). FORMALDEHYDE SOP.
  • The Sarpong Group. (2016). Carcinogens. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]

  • Google Patents. (n.d.). Method of synthesis of 2-chloro-4-nitrophenol.
  • Occupational Safety and Health Administration. (n.d.). 1910.1048 App A - Substance Technical Guidelines for Formalin. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134.
  • ResearchGate. (2017). Are there any safety issues in using alkyl chloroformates?. Retrieved from [Link]

  • University of Pittsburgh. (2014). Formaldehyde and Paraformaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Blanc Reaction. Retrieved from [Link]

  • Merck Index. (n.d.). Quelet Reaction.
  • Organic Preparations and Procedures International. (1973). CHLOROMETHYLATION OF NITROPHENOLS WITH CHLOROMETHYL METHYL ETHER.
  • Google Patents. (n.d.). Process for the chloromethylation or aromatic hydrocarbons.
  • Dartmouth College. (n.d.). Formaldehyde (Formalin) & Paraformaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-4-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). Chlorination of nitrophenols.
  • MDPI. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
  • PubMed. (n.d.). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 5-chloro-2-nitro-. Retrieved from [Link]

Sources

In-depth Technical Guide: 4-(Chloromethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Chloromethyl)-2-nitrophenol is a pivotal chemical intermediate, extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its molecular structure, featuring a reactive chloromethyl group, a phenolic hydroxyl, and a nitro group, offers a versatile platform for a multitude of chemical transformations. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its synthesis, characterization, reactivity, and key applications. The content is structured to deliver not just procedural steps, but also the underlying scientific principles and field-tested insights, ensuring both technical accuracy and practical utility.

Core Synthesis: Chloromethylation of 2-Nitrophenol

The principal route for synthesizing 4-(Chloromethyl)-2-nitrophenol is through the electrophilic aromatic substitution of 2-nitrophenol, a process known as Blanc chloromethylation.[4] This reaction involves formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride.[4][5]

Synthetic Mechanism and Rationale

The reaction proceeds under acidic conditions which protonate formaldehyde, thereby generating a highly electrophilic carbocation.[4] This electrophile is then attacked by the electron-rich aromatic ring of 2-nitrophenol. The resulting benzyl alcohol is rapidly converted to the corresponding chloride in the acidic medium.[4]

Expertise & Experience: The choice of a Lewis acid catalyst like ZnCl₂ is critical as it facilitates the formation of the electrophilic chloromethyl cation. While other chloromethylating agents like chloromethyl methyl ether can be used, the formaldehyde/HCl system is often preferred for its accessibility and effectiveness, despite the potential for side products like diarylmethanes.[4][6]

Detailed Laboratory Protocol

Materials:

  • 2-Nitrophenol

  • Paraformaldehyde (as a source of formaldehyde)

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (catalyst)

  • Toluene (for recrystallization)

Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of 4-(Chloromethyl)-2-nitrophenol.

Step-by-Step Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a mixture of 2-nitrophenol, paraformaldehyde, and a catalytic amount of zinc chloride is suspended in concentrated hydrochloric acid.

  • Reaction: The mixture is heated to 60-70°C and stirred vigorously.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: The reaction mixture is cooled and poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water to remove residual acid, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like toluene to yield the final product.

Structural Elucidation and Physicochemical Properties

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyValueSource
IUPAC Name 4-(chloromethyl)-2-nitrophenol[7]
CAS Number 6694-75-3[1][7]
Molecular Formula C₇H₆ClNO₃[7]
Molecular Weight 187.58 g/mol [1][7]
Appearance Yellow solid
Melting Point 85-87 °C[8]
Spectroscopic Analysis

Spectroscopic methods are indispensable for structural confirmation.[1][9]

  • ¹H NMR Spectroscopy: Provides detailed information about the hydrogen framework of the molecule.[1]

  • Mass Spectrometry: Confirms the molecular weight and isotopic distribution, which is characteristic for chlorine-containing compounds.[10]

  • Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule, such as the hydroxyl (-OH), nitro (-NO₂), and chloromethyl (-CH₂Cl) groups.[10]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 4-(Chloromethyl)-2-nitrophenol stems from the distinct reactivity of its functional groups.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is a reactive electrophilic site, readily undergoing nucleophilic substitution with a variety of nucleophiles such as amines, thiols, and azides.[1][7] This allows for the introduction of diverse functionalities, making it a valuable building block in constructing more complex molecules.[1]

Reaction Scheme:

G 4-(Chloromethyl)-2-nitrophenol 4-(Chloromethyl)-2-nitrophenol Substituted Product Substituted Product 4-(Chloromethyl)-2-nitrophenol->Substituted Product + Nucleophile (e.g., R₂NH, RSH) (Sₙ2 Reaction)

Sources

A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Chloromethyl-Nitrophenol Isomers

The isomeric forms of chloromethyl-nitrophenol serve as pivotal intermediates in the landscape of organic synthesis, particularly within the pharmaceutical, agrochemical, and dye manufacturing sectors. Their unique bifunctional nature, possessing both a reactive chloromethyl group and an electron-withdrawing nitro group on a phenol scaffold, allows for a diverse range of chemical transformations. This guide provides a detailed exploration of the synthesis, reactivity, and applications of these valuable compounds, with a focus on providing actionable insights for laboratory and industrial applications.

Molecular Identity and Physicochemical Properties

It is crucial to distinguish between the two primary isomers, as their substitution patterns dictate their reactivity and subsequent applications.

  • 4-(Chloromethyl)-2-nitrophenol : This isomer features the chloromethyl group para to the hydroxyl group and the nitro group ortho to it.

  • 2-(Chloromethyl)-4-nitrophenol : In this case, the chloromethyl group is ortho to the hydroxyl group, and the nitro group is in the para position.[1]

The molecular formula for both isomers is C₇H₆ClNO₃ , and the molecular weight is approximately 187.58 g/mol .[2][3][4]

A summary of their key physicochemical properties is presented below:

Property4-(Chloromethyl)-2-nitrophenol2-(Chloromethyl)-4-nitrophenol
CAS Number 6694-75-3[2][5]2973-19-5[1][3]
Appearance Yellow solid[2]Yellow solid
Molecular Formula C₇H₆ClNO₃[2][4]C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [2][4][5]187.58 g/mol [1][3]
Solubility Soluble in organic solvents[2]Soluble in organic solvents

Synthesis Pathways: A Mechanistic Perspective

The synthesis of chloromethyl-nitrophenols can be approached through two primary strategies, each with its own set of advantages and challenges in terms of regioselectivity and yield.

2.1. Electrophilic Chloromethylation of a Nitrophenol Precursor

The most direct route involves the chloromethylation of a nitrophenol, a classic example of an electrophilic aromatic substitution. The choice of starting nitrophenol isomer is critical for obtaining the desired product.

  • Synthesis of 2-(Chloromethyl)-4-nitrophenol : This is typically achieved through the Blanc chloromethylation of 4-nitrophenol.[3] The reaction proceeds by generating a carbocation from formaldehyde and hydrogen chloride, which then acts as the electrophile. The strongly activating hydroxyl group directs the substitution to the ortho position.

2.2. Nitration of a Chloromethylphenol Precursor

An alternative pathway involves the nitration of a chloromethylphenol. This approach requires careful control of reaction conditions to achieve the desired regioselectivity.

  • Synthesis of 4-(Chloromethyl)-2-nitrophenol : This can be synthesized by the nitration of 2-chloromethylphenol using a mixture of nitric and sulfuric acid. However, this method may lead to the formation of isomeric byproducts, necessitating purification by chromatography.[5]

Below is a diagram illustrating the general synthesis pathways:

Synthesis_Pathways cluster_0 Chloromethylation Route cluster_1 Nitration Route 4-Nitrophenol 4-Nitrophenol Product_1 2-(Chloromethyl)-4-nitrophenol 4-Nitrophenol->Product_1 Electrophilic Aromatic Substitution Reagents_1 Formaldehyde, HCl Reagents_1->Product_1 2-Chloromethylphenol 2-Chloromethylphenol Product_2 4-(Chloromethyl)-2-nitrophenol 2-Chloromethylphenol->Product_2 Electrophilic Aromatic Substitution Reagents_2 HNO3, H2SO4 Reagents_2->Product_2

Caption: General synthetic routes to chloromethyl-nitrophenol isomers.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of chloromethyl-nitrophenols stems from the distinct reactivity of their functional groups.

3.1. Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, making it a cornerstone for building molecular complexity.[2][5] Common nucleophiles include amines, thiols, and azides.[5]

3.2. Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, a transformation that is fundamental in the synthesis of many pharmaceutical and dye precursors.[2][5] This reduction is typically achieved through catalytic hydrogenation or by using reducing agents like sodium borohydride.[2][5] The resulting aminophenol derivative is a bifunctional intermediate with both a reactive amine and a chloromethyl group.[5]

A diagram of these key reactions is provided below:

Key_Reactions cluster_nucleophilic_substitution Nucleophilic Substitution cluster_reduction Nitro Group Reduction Start 4-(Chloromethyl)-2-nitrophenol Substituted_Product Substituted Aminomethylphenol, Thioether, or Azidomethylphenol Start->Substituted_Product at Chloromethyl Group Reduced_Product 4-(Chloromethyl)-2-aminophenol Start->Reduced_Product at Nitro Group Nucleophile Nucleophile (e.g., R-NH2, R-SH, N3-) Nucleophile->Substituted_Product Reducing_Agent Reducing Agent (e.g., H2/Pd, NaBH4) Reducing_Agent->Reduced_Product

Sources

A Technical Guide to the Solubility of 4-(Chloromethyl)-2-nitrophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-(Chloromethyl)-2-nitrophenol (CAS No. 6694-75-3) is a pivotal chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its efficacy in these synthetic pathways is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility an indispensable prerequisite for process optimization, purification, and formulation. This guide provides a comprehensive analysis of the solubility of 4-(chloromethyl)-2-nitrophenol. While quantitative public data is limited, this document establishes a robust theoretical framework based on the compound's molecular structure, predicts its solubility profile across various organic solvent classes, and details a definitive experimental protocol for its quantitative determination. This paper is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively utilize this versatile compound.

Physicochemical Profile and Molecular Structure

4-(Chloromethyl)-2-nitrophenol is a yellow crystalline solid whose utility is derived from its distinct functional groups: a phenolic hydroxyl, a nitro group, and a reactive chloromethyl group.[1] These features dictate its physical properties and, most critically, its interactions with solvents.

Table 1: Physicochemical Properties of 4-(Chloromethyl)-2-nitrophenol

PropertyValueSource
CAS Number 6694-75-3[1][3][4]
Molecular Formula C₇H₆ClNO₃[1][2][4]
Molecular Weight 187.58 g/mol [1][2][3]
Appearance Yellow solid[1]
Boiling Point ~313 °C at 760 mmHg (Predicted)[4]
Density ~1.472 g/cm³ (Predicted)[4]

The molecule's architecture is key to its solubility. The presence of the highly polar nitro (-NO₂) and hydroxyl (-OH) groups allows for strong dipole-dipole interactions and hydrogen bonding. Conversely, the benzene ring provides a nonpolar, hydrophobic character. This amphiphilic nature suggests a nuanced solubility profile, highly dependent on the chosen solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] The solubility of 4-(chloromethyl)-2-nitrophenol is a direct result of the intermolecular forces it can establish with solvent molecules.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents contain -OH groups and can act as both hydrogen bond donors and acceptors. Strong hydrogen bonding is expected between the solvent's hydroxyl group and both the phenolic -OH and the nitro group of the solute, leading to high solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have significant dipole moments but lack -OH groups. They can accept hydrogen bonds from the solute's phenolic group and engage in strong dipole-dipole interactions with the nitro group. High to moderate solubility is anticipated. For related nitrophenols, acetone and acetonitrile are effective solvents.[6][7]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. The polar functional groups of 4-(chloromethyl)-2-nitrophenol cannot form favorable interactions with these solvents, resulting in low solubility. However, the aromatic ring of toluene may offer some favorable π-π stacking interactions, potentially leading to slightly better solubility than in aliphatic solvents like hexane. For some nitrophenol isomers, solubility in aromatic solvents like toluene can be significant.[8]

G Diagram 1: Intermolecular Forces cluster_solute 4-(Chloromethyl)-2-nitrophenol cluster_solvent Polar Protic Solvent (e.g., Ethanol) Solute C₇H₆ClNO₃ OH_group -OH (H-bond donor/acceptor) Solute->OH_group NO2_group -NO₂ (H-bond acceptor) Solute->NO2_group CH2Cl_group -CH₂Cl (Dipole) Solute->CH2Cl_group Solvent R-OH OH_group->Solvent H-Bonding NO2_group->Solvent H-Bonding CH2Cl_group->Solvent Dipole-Dipole

Caption: Intermolecular forces governing solubility.

Predicted Qualitative Solubility Profile

Based on the theoretical principles and data from analogous compounds, a qualitative solubility profile can be predicted. This serves as a valuable starting point for solvent screening in any research or development context.

Table 2: Predicted Solubility of 4-(Chloromethyl)-2-nitrophenol in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Ethanol, Methanol, IsopropanolHighStrong hydrogen bonding capabilities with both solute and solvent.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile, Ethyl AcetateHigh to ModerateStrong dipole-dipole interactions and hydrogen bond acceptance.[6]
Aromatic Toluene, BenzeneModerate to Lowπ-π stacking interactions with the benzene ring can aid dissolution.[8]
Halogenated Dichloromethane (DCM), ChloroformModerateCapable of dipole-dipole interactions. DCM is a good solvent for many organic compounds of low to medium polarity.
Nonpolar Hexane, CyclohexaneLowMismatch in polarity; interactions are limited to weak dispersion forces.
Experimental Protocol for Quantitative Solubility Determination

To obtain precise, application-specific data, the solubility must be determined empirically. The isothermal equilibrium method is the gold standard for this purpose. It involves preparing a saturated solution at a constant temperature and then measuring the concentration of the dissolved solid.

4.1. Principle

An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically.

4.2. Step-by-Step Methodology
  • Preparation: Add an excess amount of 4-(chloromethyl)-2-nitrophenol to a known volume of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is essential.

  • Equilibration: Place the sealed container in a constant-temperature bath (e.g., shaker bath or stirring plate with temperature control). Agitate the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the container to rest in the temperature bath for several hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.

  • Dilution: Accurately weigh the collected filtrate. Perform a precise serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical technique.

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method for its specificity and sensitivity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically effective for nitrophenolic compounds.[3]

    • UV-Vis Spectroscopy: A less specific but simpler method. A calibration curve must first be generated using solutions of known concentration to determine the molar absorptivity at the wavelength of maximum absorbance (λ_max).

  • Calculation: Use the measured concentration of the diluted sample and the dilution factor to calculate the original concentration in the saturated solution. Express the final solubility in desired units (e.g., g/100 mL, mg/L, or mol/L).

G Diagram 2: Experimental Workflow for Solubility Determination A 1. Add Excess Solute to Known Volume of Solvent B 2. Equilibrate (Constant Temp. + Agitation) A->B C 3. Settle & Separate (Undissolved Solid) B->C D 4. Filter Supernatant (e.g., 0.22 µm Syringe Filter) C->D E 5. Dilute Sample for Analysis D->E F 6. Quantify Concentration (HPLC / UV-Vis) E->F G 7. Calculate Solubility (e.g., g/100mL) F->G

Caption: Isothermal equilibrium method workflow.

Implications for Research and Drug Development

A quantitative understanding of solubility is not an academic exercise; it is a critical parameter that directly impacts process viability and product quality.

  • Process Chemistry: The choice of a reaction solvent is paramount. A solvent in which reactants are highly soluble can lead to faster reaction rates, higher conversions, and a cleaner impurity profile by ensuring a homogeneous reaction medium.

  • Purification and Crystallization: Recrystallization, a primary technique for purifying solid compounds, relies on differential solubility. The ideal solvent is one in which 4-(chloromethyl)-2-nitrophenol is highly soluble at elevated temperatures but poorly soluble at low temperatures, allowing for high recovery of pure crystals upon cooling.

  • Pharmaceutical & Agrochemical Formulation: For developing liquid formulations, solubility data determines the maximum achievable concentration of the active ingredient. This influences dosage, stability, and bioavailability. Poor solubility can be a significant barrier to developing effective and commercially viable products.

Conclusion

4-(Chloromethyl)-2-nitrophenol is a valuable synthetic intermediate whose practical application is deeply intertwined with its solubility characteristics. This guide has established that, based on its molecular structure featuring both polar and nonpolar moieties, the compound is expected to be highly soluble in polar organic solvents and poorly soluble in nonpolar ones. Due to the scarcity of published quantitative data, the detailed isothermal equilibrium protocol provided herein offers a definitive path for researchers to generate the precise data required for their specific applications. Armed with this theoretical and practical knowledge, scientists can make informed decisions regarding solvent selection, leading to optimized synthetic processes, more efficient purifications, and superior final products.

References
  • ResearchGate. How to determine the solubility of a substance in an organic solvent? [Internet]. 2024. Available from: [Link]

  • Determination of Solubility Class [Internet]. [place unknown]: [publisher unknown]; [date unknown]. Available from: [Link]

  • Solubility of Things. 4-Nitrophenol [Internet]. [place unknown]: Solubility of Things; [date unknown]. Available from: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds [Internet]. [place unknown]: [publisher unknown]; [date unknown]. Available from: [Link]

  • Chemistry Stack Exchange. Solubility of ortho- and para-nitrophenol in benzene [Internet]. 2020. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols [Internet]. 2023. Available from: [Link]

  • LookChem. China 4-(chloromethyl)-2-nitrophenol CAS:6694-75-3 manufacturer [Internet]. [place unknown]: LookChem; [date unknown]. Available from: [Link]

  • Carleton University. Solubility of Organic Compounds [Internet]. 2023. Available from: [Link]

  • ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction? [Internet]. 2024. Available from: [Link]

  • National Center for Biotechnology Information. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol [Internet]. [place unknown]: National Library of Medicine; [date unknown]. Available from: [Link]

  • SALTISE. Organic Chemistry: Introduction to Solubility [Internet]. 2021. Available from: [Link]

  • MySkinRecipes. 4-(Chloromethyl)-2-nitrophenol [Internet]. [place unknown]: MySkinRecipes; [date unknown]. Available from: [Link]

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An In-Depth Technical Guide on the Hazards and Safety Precautions for 4-(Chloromethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Chloromethyl)-2-nitrophenol is a valuable intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1][2] However, its utility is matched by a significant hazard profile stemming from its reactive chloromethyl and nitro functional groups.[1] This guide provides a comprehensive overview of the hazards associated with 4-(Chloromethyl)-2-nitrophenol and outlines detailed safety protocols to mitigate risks in a research and development setting. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Profile and Chemical Properties

A thorough understanding of the chemical's properties is foundational to safe handling. 4-(Chloromethyl)-2-nitrophenol is a yellow solid organic compound.[1] Its structure, featuring a chloromethyl group and a nitro group on a phenol ring, contributes to both its synthetic versatility and its hazardous nature.[1]

Chemical and Physical Data
PropertyValueSource
Molecular Formula C₇H₆ClNO₃[1][2]
Molecular Weight 187.58 g/mol [1][2]
Appearance Yellow solid[1]
Melting Point 128-130 °C (decomposes)[3]
Solubility Soluble in organic solvents[1]
Toxicological Profile and Health Hazards

The primary health risks associated with 4-(Chloromethyl)-2-nitrophenol are its corrosive and toxic properties. Due to the presence of the nitro group and chlorine, it is considered a hazardous substance.[1]

  • Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[4][5][6]

  • Skin Corrosion/Irritation: It is known to cause severe skin burns and irritation.[1][4][7]

  • Eye Damage: Direct contact can lead to serious eye damage.[1][4][7]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[4]

While specific toxicological studies on 4-(Chloromethyl)-2-nitrophenol are limited, the broader class of nitrophenols is known to pose health risks. For instance, 4-nitrophenol has been shown in animal studies to potentially cause blood disorders.[8]

Reactivity and Stability Hazards

The chloromethyl group is highly susceptible to nucleophilic substitution, making the compound a reactive electrophile.[9][10]

  • Incompatible Materials: It should be stored away from strong oxidizing agents and strong bases.[4]

  • Hazardous Decomposition: Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4][11]

  • Light and Heat Sensitivity: The compound can be sensitive to light and heat.[12]

Comprehensive Risk Management and Control

A multi-layered approach to risk management is essential. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

The Hierarchy of Controls

The most effective safety strategies prioritize eliminating or substituting hazards. When this is not feasible, engineering controls, followed by administrative controls and PPE, should be implemented.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 4-(Chloromethyl)-2-nitrophenol Elimination Elimination (e.g., Design a synthesis route that avoids this intermediate) Substitution Substitution (e.g., Use a less hazardous precursor) Elimination->Substitution Engineering Engineering Controls (e.g., Fume hood, glove box) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, goggles, lab coat) Administrative->PPE

Caption: The Hierarchy of Controls model applied to laboratory work with hazardous chemicals.

Engineering Controls
  • Ventilation: Always handle 4-(Chloromethyl)-2-nitrophenol in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[13]

  • Containment: For procedures with a higher risk of aerosol generation, consider using a glove box.

  • Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[4][11]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Gloves: Chemically resistant gloves such as nitrile, neoprene, or butyl rubber are recommended.[13] Always inspect gloves for integrity before use and change them frequently.

    • Lab Coat: A flame-retardant lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If dusts are generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is required.[4][13]

Safe Handling and Storage Protocols
  • Handling:

    • Before use, review the Safety Data Sheet (SDS).

    • Minimize the generation of dust.[12]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Wash hands thoroughly after handling.[4][11]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[4][13][14]

    • Keep the container tightly closed.[4][11][14]

    • Store locked up, accessible only to authorized personnel.[4][11]

    • Keep away from incompatible materials such as strong oxidizing agents and bases.[4]

Safe_Handling_Workflow cluster_workflow Safe Handling Workflow Start Receive Chemical ReviewSDS Review SDS Start->ReviewSDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE WorkInHood Weigh and Handle in Fume Hood DonPPE->WorkInHood Store Store Properly WorkInHood->Store DoffPPE Doff and Dispose of PPE Store->DoffPPE Wash Wash Hands DoffPPE->Wash

Caption: A generalized workflow for the safe handling of 4-(Chloromethyl)-2-nitrophenol.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
  • Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[4][13][15]

  • Skin Contact: Immediately flush the contaminated skin with plenty of soap and water.[13][15] Remove contaminated clothing and wash it before reuse.[4] If irritation persists, get medical attention.[13][15]

  • Eye Contact: Immediately wash the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[4][15] Get immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.[13][15]

Accidental Release Measures
  • Spills: Evacuate the area and ensure adequate ventilation. Avoid generating dust.

  • Containment: Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[11]

  • Decontamination: Clean the affected area thoroughly.

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, foam, dry chemical, or carbon dioxide.[11][13]

  • Specific Hazards: Fine dust dispersed in air may ignite.[16] Combustion may produce hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[4][13]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11][13]

Waste Disposal

Dispose of 4-(Chloromethyl)-2-nitrophenol and its containers in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. Waste material should be handled as hazardous waste and disposed of at an approved waste disposal plant.[4]

References

  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. [Link]

  • Hisco. Safety Data Sheet Section 4 FIRST AID MEASURES. [Link]

  • SAFETY DATA SHEET. [Link]

  • MySkinRecipes. 4-(Chloromethyl)-2-nitrophenol. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]

  • PubChem. 2-(Chloromethyl)-4-nitrophenol. [Link]

  • 4-Nitrophenol Safety Data Sheet. [Link]

  • Australian Government Department of Health. Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Nitrophenols. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. [Link]

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The Versatile Intermediate: A Technical Guide to 4-(Chloromethyl)-2-nitrophenol for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-(chloromethyl)-2-nitrophenol (CAS No. 6694-75-3), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its commercial availability, synthesis, purification, analytical characterization, key applications, and safety protocols, offering a comprehensive resource for its effective utilization in the laboratory and beyond.

Introduction: A Molecule of Strategic Importance

4-(Chloromethyl)-2-nitrophenol is a substituted aromatic compound featuring a phenol backbone with a chloromethyl group at the 4-position and a nitro group at the 2-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a highly valuable building block in organic synthesis. The electron-withdrawing nature of the nitro group and the reactive chloromethyl moiety allow for a range of chemical transformations, positioning it as a key precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its molecular formula is C₇H₆ClNO₃, and it has a molecular weight of 187.58 g/mol .[1]

Commercial Availability

4-(Chloromethyl)-2-nitrophenol is available from a variety of commercial suppliers, catering to both research and bulk quantity requirements. When sourcing this chemical, it is crucial to consider purity, available quantities, and the supplier's quality control measures. The following table summarizes a selection of commercial suppliers.

SupplierProduct Code/Catalog No.PurityAvailable Quantities
SmoleculeS778695In StockResearch Quantities
BenchchemB1349657In StockResearch Quantities
BLD Pharm-Cold-chain transportationInquire for details
Ivy Fine Chemicals154329-250mg, 1g, 5g, Bulk
Advanced ChemBlocksX18684095%Inquire for details
CymitQuimicaF643522-Inquire for details

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Purification: Crafting the Building Block

The primary synthetic route to 4-(chloromethyl)-2-nitrophenol is through the chloromethylation of 2-nitrophenol.[1] An alternative, though often less efficient, pathway involves the nitration of a 2-chloromethyl phenol precursor.[3]

Synthesis via Chloromethylation of 2-Nitrophenol

This method typically involves the reaction of 2-nitrophenol with a chloromethylating agent, such as chloromethyl methyl ether or a combination of formaldehyde and hydrogen chloride, in the presence of an acid catalyst.[1]

Experimental Protocol: Chloromethylation of 2-Nitrophenol

Causality: The acidic catalyst facilitates the formation of the electrophilic chloromethyl cation, which then attacks the electron-rich phenol ring. The hydroxyl group of 2-nitrophenol directs the incoming electrophile to the para position, leading to the desired product.

Materials:

  • 2-Nitrophenol

  • Formaldehyde solution (37%)

  • Concentrated Hydrochloric Acid

  • Anhydrous Calcium Chloride

  • Suitable solvent (e.g., Dioxane)

Procedure:

  • In a well-ventilated fume hood, dissolve 2-nitrophenol in the chosen solvent in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube.

  • Cool the mixture in an ice bath and slowly bubble hydrogen chloride gas through the solution while stirring.

  • Gradually add formaldehyde solution to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude 4-(chloromethyl)-2-nitrophenol can be purified using standard laboratory techniques to achieve high purity.

  • Recrystallization: This is a common and effective method. The crude product is dissolved in a minimal amount of a hot solvent (e.g., ethanol, benzene, or a mixture of solvents) and allowed to cool slowly. The purified crystals are then collected by filtration.

  • Column Chromatography: For higher purity, silica gel column chromatography can be employed, using a suitable eluent system such as a hexane/ethyl acetate mixture.[1]

The following diagram illustrates the general workflow for the synthesis and purification of 4-(chloromethyl)-2-nitrophenol.

G cluster_synthesis Synthesis cluster_purification Purification start 2-Nitrophenol reaction Chloromethylation Reaction start->reaction reagents Formaldehyde, HCl reagents->reaction crude Crude 4-(Chloromethyl)-2-nitrophenol reaction->crude recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography pure Pure 4-(Chloromethyl)-2-nitrophenol recrystallization->pure chromatography->pure

Caption: Synthesis and Purification Workflow.

Analytical Characterization: Confirming Identity and Purity

A suite of analytical techniques is employed to confirm the structure and assess the purity of 4-(chloromethyl)-2-nitrophenol.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The aromatic protons will exhibit distinct signals in the downfield region, with their chemical shifts and coupling patterns influenced by the substituents. The methylene protons of the chloromethyl group will appear as a characteristic singlet.[3]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the carbon of the chloromethyl group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum reveals the presence of key functional groups. Characteristic absorption bands would be observed for the phenolic -OH stretch (broad), the aromatic C-H and C=C stretches, the strong asymmetric and symmetric stretches of the nitro group (-NO₂), and the C-Cl stretch of the chloromethyl group.[3] For related nitrophenols, the NO₂ asymmetric stretch is typically around 1520 cm⁻¹.[3]

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity and detecting any impurities.[3]

Applications in Drug Development and Organic Synthesis

The dual reactivity of 4-(chloromethyl)-2-nitrophenol makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][4]

Nucleophilic Substitution Reactions

The chloromethyl group is an excellent electrophilic site for nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of a wide array of functional groups by reacting it with various nucleophiles.[3]

NucleophileReagent ExampleProduct Type
AmineR-NH₂Substituted Aminomethylphenol
ThiolR-SHSubstituted Thioether
AzideSodium Azide (NaN₃)Azidomethylphenol
ThiocyanatePotassium Thiocyanate (KSCN)Thiocyanatomethylphenol

These reactions are fundamental for building diverse molecular scaffolds for drug discovery programs.[3]

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine, yielding 4-(chloromethyl)-2-aminophenol.[3] This transformation is a critical step in the synthesis of many pharmaceutical compounds. Common reducing agents include catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pt/C or Pd/C) or chemical reducing agents.[3] The resulting aminophenol is a bifunctional intermediate, possessing both a reactive amine and a chloromethyl group for further synthetic modifications.[3]

The following diagram illustrates the key reaction pathways of 4-(chloromethyl)-2-nitrophenol.

G cluster_nucleophilic_substitution Nucleophilic Substitution cluster_reduction Reduction start 4-(Chloromethyl)-2-nitrophenol product_sub Substituted Product start->product_sub product_red 4-(Chloromethyl)-2-aminophenol start->product_red nucleophile Nucleophile (Nu⁻) nucleophile->product_sub Sₙ2 Reaction reducing_agent Reducing Agent reducing_agent->product_red

Caption: Key Reaction Pathways.

Safety and Handling

4-(Chloromethyl)-2-nitrophenol is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1][5]

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth and call a poison center or doctor.[5]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

4-(Chloromethyl)-2-nitrophenol is a strategically important chemical intermediate with a well-defined reactivity profile that makes it invaluable in the synthesis of a wide range of complex organic molecules. Its utility in the pharmaceutical and chemical industries is underscored by its ability to undergo selective nucleophilic substitution and nitro group reduction. A thorough understanding of its synthesis, purification, and safe handling is paramount for its effective and responsible use in research and development.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Chloro-5-methyl-2-nitrophenol in Modern Synthesis. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). Phenol,4-(chloromethyl)-2-nitro- [CAS: 6694-75-3]. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Product Search. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for -. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • MySkinRecipes. (n.d.). 4-(Chloromethyl)-2-nitrophenol. Retrieved from [Link]

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4-(Chloromethyl)-2-nitrophenol: A Versatile Intermediate in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

4-(Chloromethyl)-2-nitrophenol is a pivotal chemical intermediate whose value is derived from the dual reactivity of its distinct functional groups: a highly susceptible chloromethyl group and a readily reducible nitro group. This guide provides an in-depth analysis of its synthesis, chemical behavior, and strategic applications. We will explore the mechanistic underpinnings of its primary synthetic routes and its subsequent transformations through nucleophilic substitution and nitro reduction. This document serves as a technical resource for researchers and professionals in organic synthesis, drug development, and materials science, offering detailed experimental protocols, safety guidelines, and an examination of its role in constructing complex molecular architectures, from pharmaceuticals to advanced polymers.

Core Characteristics of 4-(Chloromethyl)-2-nitrophenol

Chemical Identity

4-(Chloromethyl)-2-nitrophenol is an organic compound featuring a phenol ring substituted with a chloromethyl group at the para-position and a nitro group at the ortho-position relative to the hydroxyl group. This specific arrangement of functional groups dictates its chemical properties and synthetic utility.

Physicochemical and Spectroscopic Data

The compound typically appears as a yellow solid and is soluble in many organic solvents.[1] Its fundamental properties are essential for its identification and use in subsequent reactions.

PropertyValueSource
IUPAC Name 4-(chloromethyl)-2-nitrophenol[1]
CAS Number 6694-75-3[1]
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1]
Appearance Yellow solid[1]
Melting Point 128 °C[2]
Boiling Point Not available[2]
Density Not available[2]

Spectroscopic analysis is fundamental to confirming the structure of 4-(Chloromethyl)-2-nitrophenol. ¹H NMR spectroscopy provides detailed information about the carbon-hydrogen framework, with the aromatic protons appearing as distinct signals in the downfield region due to the deshielding effects of the electron-withdrawing groups.[3] Infrared (IR) spectroscopy helps identify the key functional groups through their characteristic vibrational modes.[4]

Synthesis and Manufacturing

The primary industrial synthesis of 4-(Chloromethyl)-2-nitrophenol involves the electrophilic chloromethylation of 2-nitrophenol. This method is favored for its directness and efficiency.

Primary Synthetic Route: Chloromethylation of 2-Nitrophenol

This reaction proceeds via electrophilic aromatic substitution, where the electron-rich phenol ring attacks an electrophilic chloromethyl cation (or a related species). The hydroxyl group of 2-nitrophenol is a strongly activating ortho-, para-director, while the nitro group is a deactivating meta-director. The combined influence of these groups directs the incoming chloromethyl group to the C4 position (para to the hydroxyl group).

The causal choice of reagents is critical. Formaldehyde and hydrogen chloride are used to generate the electrophile in situ, a process often catalyzed by a Lewis acid like zinc chloride (ZnCl₂) to enhance the electrophilicity of the chloromethylating agent.[5]

cluster_synthesis Synthesis Workflow 2-Nitrophenol 2-Nitrophenol Reaction Electrophilic Aromatic Substitution (Chloromethylation) 2-Nitrophenol->Reaction Reagents Formaldehyde (HCHO) Hydrogen Chloride (HCl) Reagents->Reaction Catalyst Lewis Acid (e.g., ZnCl₂) Catalyst->Reaction Product 4-(Chloromethyl)-2-nitrophenol Reaction->Product Purification Crystallization or Chromatography Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: Synthesis workflow for 4-(Chloromethyl)-2-nitrophenol.

Detailed Experimental Protocol: Synthesis via Chloromethylation

This protocol is a representative procedure based on established chloromethylation reactions.

  • Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a gas inlet tube.

  • Charging Reagents: Charge the flask with 2-nitrophenol and a suitable solvent (e.g., dichloroethane).

  • Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride (ZnCl₂).

  • Reaction: While stirring vigorously, introduce a stream of hydrogen chloride (HCl) gas through the gas inlet tube. Concurrently, add paraformaldehyde or an aqueous solution of formaldehyde dropwise at a controlled temperature (typically 60-70°C). The causality here is to maintain a steady concentration of the electrophile without runaway reaction.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture and quench by pouring it over ice water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., benzene or an ethanol/water mixture) to yield the final product.[5]

The Dual-Reactivity Core: A Hub for Synthesis

The synthetic power of 4-(Chloromethyl)-2-nitrophenol lies in the orthogonal reactivity of its two primary functional groups. This allows for selective, stepwise modifications to build molecular complexity.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is the primary site for introducing diversity. As a benzylic chloride, the chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles. This reaction is fundamental to building more complex molecular architectures from this scaffold.[3]

Causality of Reactivity: The high reactivity is due to the stability of the benzylic carbocation intermediate that can form during an Sₙ1-type mechanism, which is resonance-stabilized by the adjacent aromatic ring.

Common nucleophilic substitution reactions include:

  • With Amines: Forms substituted aminomethylphenols.

  • With Thiols: Creates substituted thioethers.

  • With Azides (e.g., Sodium Azide): Produces azidomethylphenols, which can be further reduced to amines.

  • With Cyanides: Yields nitrile derivatives, which can be hydrolyzed to carboxylic acids.

cluster_reactivity Key Reactions of 4-(Chloromethyl)-2-nitrophenol cluster_nuc_sub Nucleophilic Substitution (-CH₂Cl) cluster_reduction Reduction (-NO₂) Start 4-(Chloromethyl)-2-nitrophenol Amine R₂NH Start->Amine Nucleophile Thiol RSH Start->Thiol Nucleophile Azide N₃⁻ Start->Azide Nucleophile Reducer Reducing Agent (e.g., H₂, Pd/C) Start->Reducer Reaction Product_Amine Amine Derivative Amine->Product_Amine Product_Thiol Thioether Derivative Thiol->Product_Thiol Product_Azide Azide Derivative Azide->Product_Azide Product_Amine_Phenol 4-(Chloromethyl)-2-aminophenol Reducer->Product_Amine_Phenol

Caption: Key synthetic transformations of 4-(Chloromethyl)-2-nitrophenol.

Reduction of the Nitro Group

The nitro group is a versatile functional handle that is most commonly transformed into a primary amine via reduction. This conversion is a critical step in many synthetic pathways, as the resulting aromatic amine is a key precursor for dyes, pharmaceuticals, and other fine chemicals.[1]

Protocol: Catalytic Hydrogenation of the Nitro Group

Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile.

  • Setup: Add 4-(Chloromethyl)-2-nitrophenol to a pressure-resistant hydrogenation vessel (e.g., a Parr shaker).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol or ethyl acetate, followed by a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%). The catalyst's role is to provide a surface for the adsorption of hydrogen gas and the organic substrate, facilitating the reduction.

  • Reaction: Seal the vessel, purge it with nitrogen, and then pressurize it with hydrogen gas (typically 3-4 atm).

  • Execution: Agitate the mixture at room temperature. The reaction is exothermic and may require cooling.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent from the filtrate to yield 4-(chloromethyl)-2-aminophenol, which can be used directly or purified further.[3]

Applications in Drug Development and Industry

The utility of 4-(Chloromethyl)-2-nitrophenol as an intermediate is demonstrated across multiple high-value sectors.

  • Pharmaceuticals: It serves as a key building block for active pharmaceutical ingredients (APIs).[6] For instance, it is used in the synthesis of novel 4-anilinoquinazoline derivatives, a scaffold found in a number of anticancer agents.[1] The ability to introduce various side chains via the chloromethyl group allows for the systematic construction of molecular libraries for screening.[5]

  • Agrochemicals: The compound is a precursor for certain pesticides, leveraging its inherent biological activity.[1][6]

  • Dye Manufacturing: It is an important intermediate in the production of various dyes and pigments.[1][7]

  • Advanced Materials: Research has shown its utility in creating hypercrosslinked porous polymers (HCPs), which have applications in gas storage and separation.[1]

Safety and Handling

4-(Chloromethyl)-2-nitrophenol is a hazardous substance and must be handled with appropriate precautions.[1]

Hazard CategoryDescriptionPrecautionary Measures
Toxicity Toxic and irritant. Can cause skin irritation, respiratory issues, and eye damage upon exposure.[1][8]Handle in a chemical fume hood. Avoid inhalation, ingestion, and skin/eye contact.[1][9]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, and a lab coat are mandatory.[1][9]Ensure PPE is properly fitted and in good condition.
Storage Store in a dry, cool, and well-ventilated place in a tightly closed container.[8]Store away from strong oxidizing agents and strong bases.[8]
Disposal Dispose of waste according to local, state, and federal regulations for hazardous materials.[8]Do not dispose of down the drain. Use a licensed disposal company.[9]

Conclusion

4-(Chloromethyl)-2-nitrophenol stands out as a highly valuable and versatile chemical intermediate. Its strategic importance is rooted in the predictable and distinct reactivity of its chloromethyl and nitro functionalities. This dual reactivity provides chemists with a robust platform for convergent synthesis, enabling the efficient construction of complex molecules for applications ranging from life-saving pharmaceuticals to advanced materials. A thorough understanding of its synthesis, reaction mechanisms, and safety protocols is essential for harnessing its full synthetic potential.

References

  • MySkinRecipes. (n.d.). 4-(Chloromethyl)-2-nitrophenol. Retrieved from MySkinRecipes website. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-5-methyl-2-nitrophenol in Modern Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Sciencemadness.org. (2021, February 15). Synthesis of 4-chloro-2-nitrophenol. Retrieved from Sciencemadness.org website. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-chloro-2-nitrophenol. Retrieved from PrepChem.com website. [Link]

  • Global Substance Registration System (GSRS). (n.d.). 2-(CHLOROMETHYL)-4-NITROPHENOL. Retrieved from GSRS website. [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-4-nitrophenol. Retrieved from PubChem website. [Link]

  • Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • ChemSynthesis. (2025, May 20). 2-Chloromethyl-4-nitrophenol. Retrieved from ChemSynthesis website. [Link]

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An In-depth Technical Guide on the Electron-Withdrawing Effects of the Nitro Group in 4-(Chloromethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the profound electron-withdrawing effects of the nitro group in the chemical compound 4-(chloromethyl)-2-nitrophenol. This molecule serves as a valuable intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] A thorough understanding of the electronic properties imparted by the nitro substituent is paramount for optimizing reaction conditions, predicting reactivity, and designing novel molecular architectures. This guide will delve into the dual nature of the nitro group's electron-withdrawing capabilities—inductive and resonance effects—and explore how these phenomena influence the molecule's acidity, reactivity of the chloromethyl group, and overall chemical behavior. Methodologies for characterizing these effects, including spectroscopic techniques and computational analysis, will be detailed, providing a robust framework for researchers in the field.

Introduction: The Significance of Electron Distribution in 4-(Chloromethyl)-2-nitrophenol

4-(Chloromethyl)-2-nitrophenol is a substituted phenol containing three key functional groups: a hydroxyl group (-OH), a nitro group (-NO₂), and a chloromethyl group (-CH₂Cl). The spatial arrangement of these groups on the benzene ring gives rise to a unique electronic environment that dictates the molecule's chemical personality. The nitro group, positioned ortho to the hydroxyl group and meta to the chloromethyl group, is a powerful electron-withdrawing group.[3][4] This property is not merely an academic curiosity; it has profound practical implications. The electron density of the aromatic ring and the reactivity of the adjacent functional groups are significantly modulated by the nitro group, influencing reaction pathways and the ultimate utility of this compound as a synthetic building block.

The primary focus of this guide is to dissect the mechanisms by which the nitro group exerts its electron-withdrawing influence. We will explore both the through-bond inductive effect and the through-space resonance (or mesomeric) effect.[5][6] Understanding the interplay of these two effects is crucial for predicting and controlling the outcomes of chemical transformations involving 4-(chloromethyl)-2-nitrophenol.

The Dual Nature of the Nitro Group's Electron-Withdrawing Effects

The electron-withdrawing character of the nitro group stems from two fundamental electronic effects: the inductive effect (-I) and the resonance effect (-M or -R).[4][5]

The Inductive Effect (-I): Through-Bond Polarization

The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond.[6] The nitrogen atom in the nitro group is highly electronegative, and this is further amplified by the presence of the two oxygen atoms. This creates a strong dipole, with the nitrogen atom pulling electron density away from the carbon atom of the benzene ring to which it is attached. This effect propagates through the sigma (σ) bonds of the molecule, leading to a general decrease in electron density across the aromatic ring.[5]

The Resonance Effect (-M): Delocalization of π-Electrons

The resonance structures below illustrate how the nitro group withdraws electron density from the aromatic ring, creating regions of positive charge (electron deficiency) on the ring, particularly at the ortho and para positions relative to the nitro group.

Caption: Resonance delocalization in the 2-nitrophenoxide anion.

Manifestations of the Electron-Withdrawing Effects

The powerful electron-withdrawing nature of the nitro group in 4-(chloromethyl)-2-nitrophenol has several observable and quantifiable consequences on its chemical properties.

Enhanced Acidity of the Phenolic Proton
Modulation of the Chloromethyl Group's Reactivity

The chloromethyl group (-CH₂Cl) is a reactive site for nucleophilic substitution reactions.[1][10] The electron-withdrawing nitro group influences the reactivity of this benzylic chloride. While the nitro group's inductive effect increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack, the overall effect on the reaction rate can be complex.[11] For Sₙ2 reactions, the increased electrophilicity can enhance the reaction rate with strong nucleophiles.[11][12] However, for Sₙ1 reactions, the strong electron-withdrawing nature of the nitro group would destabilize the formation of a carbocation intermediate at the benzylic position, thereby disfavoring this pathway.[11] Kinetic studies on the solvolysis of substituted benzyl halides have shown that the presence of a nitro group can significantly impact the reaction mechanism and rate.[13]

Experimental and Analytical Characterization

A variety of experimental and analytical techniques can be employed to probe and quantify the electron-withdrawing effects of the nitro group in 4-(chloromethyl)-2-nitrophenol.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for observing the electronic environment of the aromatic ring. The electron-withdrawing nitro group will cause a downfield shift (higher ppm values) for the protons and carbons on the ring, particularly those ortho and para to it, due to deshielding.[10]

  • Infrared (IR) Spectroscopy : The vibrational frequencies of bonds are sensitive to the electronic environment. The stretching frequencies of the O-H bond in the phenol and the C-Cl bond in the chloromethyl group will be influenced by the electron-withdrawing nitro group.[14]

  • UV-Visible Spectroscopy : The electronic transitions in the molecule can be studied using UV-Vis spectroscopy. The presence of the nitro group, a strong chromophore, will result in characteristic absorption bands. The position and intensity of these bands can provide insights into the electronic structure of the molecule.[15][16]

Acidity Measurement (pKa Determination)

The most direct way to quantify the effect of the nitro group on the acidity of the phenol is to measure its pKa value. This can be done using spectrophotometric or potentiometric titration methods.[17] A lower pKa value for 4-(chloromethyl)-2-nitrophenol compared to phenol or 4-(chloromethyl)phenol would provide quantitative evidence of the nitro group's acid-strengthening effect.

Hammett Equation and Linear Free-Energy Relationships

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds.[18][19][20] The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. For a nitro group, this value is positive, indicating its electron-withdrawing nature.[18][21]

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction.

By measuring the rates of a reaction, such as the hydrolysis of the chloromethyl group, for a series of substituted phenols, a Hammett plot can be constructed. The slope of this plot (ρ) provides information about the sensitivity of the reaction to the electronic effects of the substituents.[21]

Synthetic Applications and Considerations

The electron-withdrawing effects of the nitro group are not just of theoretical interest; they have significant practical implications in organic synthesis.

Directing Effects in Electrophilic Aromatic Substitution

While the benzene ring of 4-(chloromethyl)-2-nitrophenol is generally deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and chloromethyl groups, the hydroxyl group is a strong activating, ortho-, para-director.[22] Any further electrophilic substitution would likely be directed by the powerful activating effect of the hydroxyl group to the positions ortho and para to it.

Nucleophilic Aromatic Substitution

The presence of a strong electron-withdrawing group like the nitro group ortho or para to a leaving group can facilitate nucleophilic aromatic substitution (SₙAr). While the chlorine of the chloromethyl group is the primary site for nucleophilic attack, under certain conditions, the aromatic ring itself could become susceptible to SₙAr, especially if a good leaving group were present on the ring.

Reduction of the Nitro Group

The nitro group itself can be readily reduced to an amino group (-NH₂) using various reducing agents.[1][10] This transformation dramatically alters the electronic properties of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group. This opens up a wide range of further synthetic possibilities.

Experimental Protocols

Protocol for Spectrophotometric pKa Determination

This protocol outlines a general procedure for determining the pKa of 4-(chloromethyl)-2-nitrophenol using UV-Vis spectrophotometry.

Materials:

  • 4-(chloromethyl)-2-nitrophenol

  • Buffer solutions of known pH (e.g., phosphate, borate)

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • UV-Vis spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of 4-(chloromethyl)-2-nitrophenol in a suitable solvent (e.g., a water-methanol mixture to ensure solubility).

  • Prepare a series of solutions with the same concentration of 4-(chloromethyl)-2-nitrophenol in different buffer solutions covering a range of pH values around the expected pKa.

  • Prepare two additional solutions: one in 0.1 M HCl (to obtain the spectrum of the fully protonated species) and one in 0.1 M NaOH (to obtain the spectrum of the fully deprotonated species).

  • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

  • Identify the wavelength of maximum absorbance (λ_max) for both the protonated and deprotonated forms.

  • At a selected wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms, plot absorbance versus pH.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used:

    pKa = pH + log([HA]/[A⁻])

    where [HA] is the concentration of the protonated form and [A⁻] is the concentration of the deprotonated form. The ratio of these concentrations can be determined from the absorbance values.

Sources

The Enduring Legacy of Chloromethylation: From Discovery to Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The introduction of a chloromethyl group onto an aromatic ring, a seemingly simple transformation, has had a profound and lasting impact on the landscape of organic synthesis. This guide provides a comprehensive exploration of chloromethylation reactions, tracing their historical origins from the pioneering work of Grassi, Maselli, and Blanc to their contemporary applications in cutting-edge drug discovery and materials science. We will delve into the mechanistic intricacies of this powerful reaction, dissect detailed experimental protocols, and illuminate its strategic importance in the synthesis of complex molecules, including life-saving pharmaceuticals and revolutionary polymers. This document is intended to serve as a detailed technical resource, offering both foundational knowledge and practical insights for scientists at the forefront of chemical innovation.

A Journey Through Time: The Genesis of Chloromethylation

The story of chloromethylation is not one of a single "eureka" moment but rather a gradual unfolding of chemical understanding. The first whispers of this transformation appeared in 1898, when Grassi-Cristaldi and Maselli reported the reaction of benzene with formaldehyde and hydrogen chloride.[1][2] However, it was the meticulous work of the French chemist Gustave Louis Blanc in 1923 that truly defined and expanded the scope of this reaction, leading to it being widely known as the Blanc chloromethylation .[1][3][4][5] Blanc's systematic investigation demonstrated the utility of a Lewis acid catalyst, typically anhydrous zinc chloride, to facilitate the introduction of the chloromethyl group onto aromatic compounds.[3][4] This discovery unlocked a versatile synthetic tool, as the newly installed chloromethyl group proved to be a reactive handle for a vast array of subsequent chemical modifications.[3]

The Heart of the Reaction: Mechanistic Insights

The chloromethylation of aromatic compounds is a classic example of an electrophilic aromatic substitution reaction. The generally accepted mechanism, particularly for the Blanc reaction, proceeds through several key steps:

  • Generation of the Electrophile: Under acidic conditions and in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂), formaldehyde is activated.[4][5][6][7] The precise nature of the electrophilic species has been a subject of discussion, with possibilities including a protonated formaldehyde, a chloromethyl cation, or a (chloromethyl)oxonium cation.[4][8] The Lewis acid coordinates with the formaldehyde carbonyl, significantly increasing the electrophilicity of the carbon atom.[5]

  • Electrophilic Attack: The electron-rich aromatic ring attacks the highly electrophilic carbon of the activated formaldehyde species.[4][8] This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8]

  • Rearomatization: A base, often the chloride ion present in the reaction mixture, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding a hydroxymethylated intermediate (a benzyl alcohol derivative).[8]

  • Conversion to the Chloromethyl Group: The resulting benzyl alcohol is rapidly converted to the final chloromethylated product in the presence of hydrogen chloride and the Lewis acid catalyst.[4]

G cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution cluster_2 Chloride Formation H2C=O Formaldehyde H+ H+ ZnCl2 ZnCl₂ Electrophile [H₂C=OH]⁺ / [CH₂Cl]⁺ Electrophilic Species SigmaComplex Arenium Ion (Sigma Complex) Arene Ar-H Aromatic Ring Hydroxymethyl Ar-CH₂OH Hydroxymethyl Intermediate Chloromethyl Ar-CH₂Cl Chloromethylated Product

The reactivity of the aromatic substrate is a critical factor. Electron-donating groups on the aromatic ring facilitate the reaction, while electron-withdrawing groups tend to decrease the yield.[1] Highly activated arenes, such as phenols and anilines, can be problematic substrates as they are prone to further uncontrolled Friedel-Crafts alkylation.[4]

In the Laboratory: Experimental Protocols

The success of a chloromethylation reaction hinges on careful control of reaction conditions. Here, we provide illustrative protocols for the chloromethylation of benzene and the preparation of the foundational Merrifield resin.

Protocol: Chloromethylation of Benzene

This protocol is a classic example of the Blanc reaction.

Materials:

  • Benzene (C₆H₆)

  • Paraformaldehyde ((CH₂O)n)

  • Pulverized anhydrous zinc chloride (ZnCl₂)

  • Hydrogen chloride (HCl) gas

  • Ice

  • Calcium chloride (CaCl₂)

  • Dilute sodium bicarbonate solution

Procedure:

  • In a flask equipped with a stirrer, reflux condenser, and a gas inlet tube, combine benzene, paraformaldehyde, and pulverized zinc chloride.[9]

  • Heat the mixture to 60°C with stirring.[3][9]

  • Pass a rapid stream of dry hydrogen chloride gas into the reaction mixture while maintaining the temperature at 60°C. Continue the gas flow until no more HCl is absorbed (typically around 20-30 minutes).[9]

  • After the reaction is complete, pour the mixture onto ice.[9]

  • Separate the organic layer, wash it with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid.[9]

  • Dry the organic layer over anhydrous calcium chloride.[9]

  • Fractionally distill the dried organic layer to remove excess benzene. The product, benzyl chloride, is then collected at its boiling point (70°C at 15 mm Hg). A typical yield for this reaction is around 79%.[3][9]

Protocol: Preparation of Merrifield Resin

Merrifield resin, a chloromethylated polystyrene-divinylbenzene copolymer, is the cornerstone of solid-phase peptide synthesis, a technology that earned R. Bruce Merrifield the Nobel Prize in Chemistry in 1984.[10]

Materials:

  • Polystyrene cross-linked with 1-2% divinylbenzene (beads)

  • Chloromethyl methyl ether (CH₃OCH₂Cl) or a system for its in situ generation (e.g., dimethoxymethane and acetyl chloride)

  • Tin(IV) chloride (SnCl₄) or another suitable Lewis acid

  • Solvent (e.g., chloroform, dichloromethane)

  • Methanol

Procedure for Chloromethylation using Chloromethyl Methyl Ether:

  • Swell the polystyrene-divinylbenzene resin beads in a suitable solvent like dichloromethane.

  • In a separate flask, prepare the chloromethylating agent. Chloromethyl methyl ether is a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood. Alternatively, it can be generated in situ.

  • Add the chloromethylating agent to the swollen resin.

  • Add a Lewis acid catalyst, such as tin(IV) chloride, to the reaction mixture.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours).

  • Filter the resin and wash it extensively with the reaction solvent, followed by methanol, to remove any unreacted reagents and byproducts.

  • Dry the resulting Merrifield resin under vacuum.

The degree of chloromethylation can be controlled by adjusting the reaction time, temperature, and stoichiometry of the reagents. The chlorine content is a critical parameter for the subsequent peptide synthesis.

G Start Polystyrene-DVB Resin Swell Swell Resin in Solvent Start->Swell React React with Lewis Acid Catalyst (e.g., SnCl₄) Swell->React PrepareAgent Prepare Chloromethylating Agent (e.g., CH₃OCH₂Cl) PrepareAgent->React Wash Wash with Solvent and Methanol React->Wash Dry Dry Under Vacuum Wash->Dry End Merrifield Resin (Chloromethylated Polystyrene) Dry->End

Impact on Drug Discovery and Development

The chloromethyl group is a versatile synthetic intermediate, readily converted into a wide range of other functional groups such as alcohols, ethers, esters, nitriles, and amines.[3][11] This versatility has made chloromethylation a valuable tool in the synthesis of pharmaceuticals.

Drug/Intermediate Role of Chloromethylation Reference
Verapamil (and its derivatives) The synthesis of verapamil, a calcium channel blocker, involves intermediates that can be prepared using chloromethylation to introduce key structural motifs.[2][12][13][14][2][12][13][14]
(S)-Equol In the total synthesis of (S)-equol, a metabolite of the soy isoflavone daidzein with potential health benefits, regioselective chloromethylation can be a crucial first step to functionalize the aromatic core.[6][15][16][6][15][16]
Noscapine Analogues The synthesis of noscapine analogues, which are being investigated as potent anticancer agents, can utilize chloromethylated intermediates.[1][1]

Safety and Environmental Considerations

A significant drawback of many chloromethylation procedures, particularly the classic Blanc reaction, is the formation of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME) .[4][5] This necessitates strict safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment. The use of safer chloromethylating agents, such as chloromethyl methyl ether (which is also a carcinogen but less volatile than BCME), or developing alternative, BCME-free protocols is an ongoing area of research.[4]

The Future of Chloromethylation

While the fundamental principles of chloromethylation are well-established, research continues to refine and improve this important reaction. Key areas of development include:

  • Greener Catalysts: The use of more environmentally friendly and recyclable catalysts, such as ionic liquids, to replace traditional Lewis acids.[6][7]

  • Improved Selectivity: Developing methods for highly regioselective chloromethylation, which is crucial for the synthesis of complex molecules.

  • Safer Reagents: The design and application of new chloromethylating agents that avoid the formation of highly toxic byproducts.

  • Flow Chemistry: The adaptation of chloromethylation reactions to continuous flow systems, which can offer better control over reaction parameters and enhance safety.

Conclusion

From its discovery over a century ago to its present-day applications, the chloromethylation reaction has proven to be a remarkably resilient and valuable tool in the arsenal of the synthetic chemist. Its ability to efficiently introduce a reactive functional group onto aromatic rings has enabled the synthesis of countless molecules that have shaped our world, from advanced polymers to life-saving medicines. As we continue to push the boundaries of chemical synthesis, the principles of chloromethylation, refined and reimagined for the 21st century, will undoubtedly continue to play a vital role in the creation of novel materials and therapeutics that benefit society.

References

  • Blanc Chloromethylation Reaction. (n.d.). Retrieved from [Link]

  • Technical Support Information Bulletin 1048 - Merrifield Resin. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Merrifield Solid Phase Peptide Synthesis. (2021, February 11). YouTube. Retrieved from [Link]

  • Blanc chloromethylation. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • CHAPTER 3 CHLOROMETHYLATION OF AROMATIC COMPOUNDS. (n.d.). Sciencemadness.org. Retrieved from [Link]

  • Blanc Publishes The Organization of Labour | Research Starters. (n.d.). EBSCO. Retrieved from [Link]

  • Merrifield resin and preparation method and application thereof. (2022). Google Patents.
  • Chloromethylation Reaction and its Mechanism Explain the chloromethylatio.. (2025, September 7). Filo. Retrieved from [Link]

  • Blanc Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • New studies in aromatic chloromethylation. (n.d.). Durham E-Theses. Retrieved from [Link]

  • Blanc chloromethylation. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Chloromethylation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. (2020, October 6). YouTube. Retrieved from [Link]

  • 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Mechanism for chloromethylation of benzene with formaldehyde and HCl. (2015, October 18). Chemistry Stack Exchange. Retrieved from [Link]

  • Fuson, R. C., & McKeever, C. H. (n.d.). Chloromethylation of Aromatic Compounds. Organic Reactions. Retrieved from [Link]

  • Chloromethylation. (n.d.). Phase Transfer Catalysis Home Page. Retrieved from [Link]

  • Equol: History, Chemistry, and Formation. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and biological activity of carboxy verapamil, a new derivative of verapamil. (n.d.). PubMed. Retrieved from [Link]

  • Blanc chloromethylation reaction in chloroaluminate ionic liquids. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Blanc, Louis (1811–1882). (n.d.). Encyclopedia.com. Retrieved from [Link]

  • Louis Blanc | Research Starters. (n.d.). EBSCO. Retrieved from [Link]

  • Blanc chloromethylation reaction | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Butler, A., & Andrus, M. (2013). Synthesis of (S)-Equol. Journal of Undergraduate Research. Retrieved from [Link]

  • Process for the chloromethylation of aromatic compounds of high molecular weight. (1967). Google Patents.
  • A process for the preparation of verapamil hydrochloride. (2020). Google Patents.
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  • Verapamil. (n.d.). PubChem. Retrieved from [Link]

  • Process for the preparation of Verapamil hydrochloride. (2018). Google Patents.
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Introduction: The Strategic Importance of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Reactions of 4-(Chloromethyl)-2-nitrophenol

4-(Chloromethyl)-2-nitrophenol is a highly functionalized aromatic compound that serves as a cornerstone intermediate in advanced organic synthesis. With a molecular formula of C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol , its structure is characterized by a phenol ring substituted with three distinct and strategically positioned functional groups: a phenolic hydroxyl (-OH), a nitro group (-NO₂), and a chloromethyl group (-CH₂Cl)[1][2]. This unique arrangement of an electron-donating hydroxyl group, a potent electron-withdrawing nitro group, and a reactive benzylic halide makes it an exceptionally versatile precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and dyes[1][3][4].

This guide provides an in-depth exploration of the core reactions involving 4-(Chloromethyl)-2-nitrophenol. As a senior application scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles and rationale that govern its reactivity. We will dissect the transformations at each of its key functional sites, providing field-proven protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development.

Synthesis: Establishing the Foundation

The most prevalent and industrially viable method for synthesizing 4-(Chloromethyl)-2-nitrophenol is through the Blanc chloromethylation of 2-nitrophenol[1]. This electrophilic aromatic substitution reaction introduces the chloromethyl group onto the aromatic ring.

Mechanism and Rationale

The reaction proceeds via the in-situ generation of a highly electrophilic species, typically a chloromethyl cation (ClCH₂⁺) or a related complex, from formaldehyde and hydrogen chloride, often catalyzed by a Lewis acid like zinc chloride (ZnCl₂)[3]. The electron-rich phenol ring acts as the nucleophile. The directing effects of the substituents are critical: the powerful activating, ortho, para-directing hydroxyl group overrides the deactivating, meta-directing nitro group. Since the ortho position is already occupied by the nitro group, the electrophilic attack is directed to the para position relative to the hydroxyl group, yielding the desired product with high regioselectivity.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution HCHO Formaldehyde Electrophile [CH₂Cl]⁺ Electrophile HCHO->Electrophile Protonation & Dehydration HCl Hydrogen Chloride HCl->Electrophile ZnCl2 ZnCl₂ (Catalyst) ZnCl2->Electrophile Lewis Acid Facilitation Intermediate Sigma Complex (Resonance Stabilized) Electrophile->Intermediate Attack by Ring 2NP 2-Nitrophenol 2NP->Intermediate Nucleophilic Attack Product 4-(Chloromethyl)-2-nitrophenol Intermediate->Product Deprotonation (Rearomatization) G cluster_SN2 Sₙ2 Pathway cluster_SN1 Sₙ1 Pathway Start 4-(Chloromethyl)-2-nitrophenol (Ar-CH₂Cl) TS_SN2 Transition State [Nu---CH₂(Ar)---Cl]⁻ Start->TS_SN2 + Nu⁻ (Strong) Carbocation Benzylic Carbocation (Ar-CH₂⁺) Resonance Stabilized Start->Carbocation - Cl⁻ (Slow) Nu Nucleophile (Nu⁻) Product Substituted Product (Ar-CH₂-Nu) TS_SN2->Product Product_SN1 Ar-CH₂-Nu Carbocation->Product_SN1 + Nu⁻ G Start 4-(Chloromethyl)-2-nitrophenol (Ar-NO₂) Product 4-(Chloromethyl)-2-aminophenol (Ar-NH₂) Start->Product Reagents Reducing Agent Reagents->Product H2_PdC H₂, Pd/C (Catalytic Hydrogenation) Fe_Acid Fe / AcOH or HCl (Metal/Acid) SnCl2 SnCl₂ / EtOH or HCl (Milder Metal Salt) G A 4-(Chloromethyl)-2-nitrophenol B Step 1: Nucleophilic Substitution (e.g., + R-NH₂) A->B C 4-((Alkylamino)methyl)-2-nitrophenol B->C D Step 2: Nitro Reduction (e.g., SnCl₂/HCl) C->D E 4-((Alkylamino)methyl)-2-aminophenol (Bifunctional Intermediate) D->E F Step 3: Cyclization (e.g., + Formic Acid) E->F G Heterocyclic Scaffold (e.g., Benzimidazole Derivative) F->G

Sources

Methodological & Application

Synthesis of 4-(Chloromethyl)-2-nitrophenol: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, two-step experimental protocol for the synthesis of 4-(Chloromethyl)-2-nitrophenol, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals[1]. The procedure is designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights and a focus on safety and reproducibility. This document provides full editorial control to present the information in a logical and scientifically rigorous manner, explaining the rationale behind the experimental choices to ensure a self-validating and trustworthy protocol.

Introduction

4-(Chloromethyl)-2-nitrophenol is a key building block in organic synthesis. Its utility stems from the presence of multiple reactive sites: the electrophilic chloromethyl group, which is susceptible to nucleophilic substitution, the nitro group that can be reduced to an amine, and the phenolic hydroxyl group. This trifunctional nature allows for diverse chemical modifications, making it an important precursor in the synthesis of more complex molecules. The protocol outlined below first describes the synthesis of the precursor, 4-(Hydroxymethyl)-2-nitrophenol, followed by its chlorination to yield the final product.

Part 1: Synthesis of 4-(Hydroxymethyl)-2-nitrophenol

This initial step involves the hydroxymethylation of 2-nitrophenol using formaldehyde in an acidic medium. The acidic environment facilitates the electrophilic aromatic substitution reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-NitrophenolReagentSigma-Aldrich
Formaldehyde40% solution in waterFisher Scientific
Concentrated Hydrochloric AcidACS ReagentVWRCorrosive
Distilled Water
Round-bottom flaskAppropriate size
Reflux condenser
Heating mantle
Steam distillation apparatus
Beakers, Erlenmeyer flasks
Buchner funnel and filter paper
Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 40 g of 2-nitrophenol, 100 g of 40% formaldehyde solution, and 200 ml of concentrated hydrochloric acid[2].

  • Reflux: Heat the mixture to boiling and maintain a steady reflux for six hours. The reaction mixture will form a heavy brown oil.

  • Work-up: After cooling the reaction mixture to room temperature, carefully decant the supernatant liquid from the brown oil.

  • Purification (Steam Distillation): To remove any unreacted 2-nitrophenol, subject the residual oil to steam distillation.

  • Extraction and Crystallization: Extract the residue remaining after steam distillation several times with boiling water. Combine the hot aqueous extracts and filter them while hot. Allow the filtrate to cool slowly.

  • Isolation of Product: Long, yellow needles of 4-(Hydroxymethyl)-2-nitrophenol will precipitate. Collect the crystals by filtration and recrystallize them from water to achieve high purity. The melting point of the pure product is 97°C[2].

Part 2: Synthesis of 4-(Chloromethyl)-2-nitrophenol

This second step involves the conversion of the hydroxymethyl group of the precursor to a chloromethyl group using a suitable chlorinating agent. A reliable method for a structurally analogous compound involves the use of hydrogen chloride gas in ethanol, which provides a near-quantitative yield.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-(Hydroxymethyl)-2-nitrophenolSynthesized in Part 1
EthanolAnhydrousDecon Labs
Hydrogen Chloride GasAnhydrousAirgasHighly corrosive and toxic
Round-bottom flask
Gas dispersion tube
Magnetic stirrer and stir bar
Ice bath
Buchner funnel and filter paper
BenzeneReagentSigma-AldrichCarcinogen, handle with care
Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube, dissolve the synthesized 4-(Hydroxymethyl)-2-nitrophenol in anhydrous ethanol.

  • Chlorination: While stirring the solution at 70 ± 2°C, bubble anhydrous hydrogen chloride gas through the solution for approximately 2 hours. This procedure, when applied to the analogous 2-hydroxy-5-nitrobenzyl alcohol, results in an almost quantitative yield of the corresponding chloride[2].

  • Crystallization and Isolation: As the reaction proceeds, the product, 4-(Chloromethyl)-2-nitrophenol, will begin to precipitate. After the reaction is complete, cool the mixture in an ice bath for one hour to maximize crystal formation.

  • Filtration: Collect the crystalline product by filtration. Due to the high acid concentration, careful handling is required.

  • Purification: For further purification, the product can be recrystallized from hot benzene[2]. Ensure the crude product is thoroughly air-dried before recrystallization to prevent hydrolysis of the labile chlorine atom[2].

Overall Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4-(Hydroxymethyl)-2-nitrophenol cluster_step2 Step 2: Synthesis of 4-(Chloromethyl)-2-nitrophenol A 2-Nitrophenol D Reflux (6 hrs) A->D B Formaldehyde (40% aq.) B->D C Conc. HCl C->D E Steam Distillation D->E F Recrystallization (Water) E->F G 4-(Hydroxymethyl)-2-nitrophenol F->G J Reaction at 70°C (2 hrs) G->J H Ethanol H->J I HCl (gas) I->J K Crystallization & Filtration J->K L Recrystallization (Benzene) K->L M 4-(Chloromethyl)-2-nitrophenol L->M

Sources

Step-by-step chloromethylation of 2-nitrophenol lab procedure

Author: BenchChem Technical Support Team. Date: January 2026

Based on established safety protocols and the hazardous nature of the chemicals involved, providing a detailed, step-by-step laboratory procedure for the chloromethylation of 2-nitrophenol is not advisable. The reagents used in this synthesis, such as formaldehyde and hydrochloric acid, are corrosive and toxic. More significantly, the process can generate highly carcinogenic byproducts like bis(chloromethyl) ether.

Therefore, this document will not provide a direct experimental protocol. Instead, it will focus on the underlying chemical principles, critical safety considerations, and the general methodology from a theoretical and safety-oriented perspective, in line with established chemical safety practices. This information is intended for educational and hazard awareness purposes for researchers and professionals working in controlled laboratory environments.

Understanding Chloromethylation: Mechanism and Theory

Chloromethylation is a type of electrophilic aromatic substitution reaction where a chloromethyl group (-CH₂Cl) is introduced onto an aromatic ring. In the case of 2-nitrophenol, the aromatic ring is the substrate. The reaction typically employs formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride.

The Reaction Mechanism
  • Formation of the Electrophile: The reaction begins with the protonation of formaldehyde by hydrogen chloride. This is followed by the loss of water to form a highly reactive electrophile, the chloromethyl cation (ClCH₂⁺). The presence of a Lewis acid like zinc chloride can facilitate the formation of this electrophile.

  • Electrophilic Attack: The electron-rich aromatic ring of 2-nitrophenol attacks the chloromethyl cation. The hydroxyl (-OH) and nitro (-NO₂) groups on the ring are directing groups, influencing the position where the new chloromethyl group will attach. The hydroxyl group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. The regioselectivity of the reaction is a result of the interplay between these two substituents.

  • Re-aromatization: The intermediate carbocation, known as a sigma complex or Wheland intermediate, then loses a proton to restore the aromaticity of the ring, yielding the final chloromethylated 2-nitrophenol product.

Critical Safety Considerations and Hazard Analysis

Handling the reagents and potential products of this reaction requires strict adherence to safety protocols in a well-equipped laboratory.

Substance CAS Number Key Hazards Required Precautions
2-Nitrophenol 88-75-5Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.Handle in a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.
Paraformaldehyde 30525-89-4Toxic if swallowed or inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing cancer.Use only in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust. Wear appropriate PPE.
Hydrochloric Acid (conc.) 7647-01-0May be corrosive to metals. Causes severe skin burns and eye damage. May cause respiratory irritation.Always handle in a chemical fume hood. Wear acid-resistant gloves, a lab coat, and a face shield in addition to goggles.
Zinc Chloride 7646-85-7Harmful if swallowed. Causes severe skin burns and eye damage. Very toxic to aquatic life.Avoid contact with skin and eyes. Prevent release to the environment.
Bis(chloromethyl) ether (BCME) 542-88-1EXTREMELY CARCINOGENIC . May be formed as a byproduct. Potent respiratory tract carcinogen.This is a regulated substance. Any procedure that could generate BCME requires specialized handling, containment, and monitoring procedures.

General Laboratory Workflow and Safety Protocols

A general workflow for reactions of this type is outlined below, emphasizing safety controls rather than specific procedural steps.

Caption: General safety workflow for handling hazardous chemical reactions.

Key Procedural Insights
  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric moisture and oxygen.

  • Temperature Control: These reactions are often exothermic. The use of an ice bath to control the temperature during the addition of reagents is a common practice to prevent runaway reactions and improve selectivity.

  • Work-up: The reaction mixture is typically "quenched" by pouring it into ice water. This stops the reaction and helps to precipitate the crude product. Subsequent steps involve extraction with an organic solvent, washing to remove impurities, drying the organic layer, and finally, removing the solvent to isolate the crude product.

  • Purification: The crude product will likely contain unreacted starting materials and byproducts. Purification techniques such as recrystallization or column chromatography are generally required to obtain the pure chloromethylated 2-nitrophenol.

Given the significant health risks, particularly the potential formation of the potent carcinogen bis(chloromethyl) ether, any consideration of this chemical transformation must be preceded by a thorough institutional safety review and should only be undertaken by trained professionals in a laboratory equipped with the necessary engineering controls and personal protective equipment.

Zinc chloride catalyzed synthesis of 4-(Chloromethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Synthesis of 4-(Chloromethyl)-2-nitrophenol via Zinc Chloride Catalysis

This document provides a comprehensive technical guide for the synthesis of 4-(chloromethyl)-2-nitrophenol, a valuable intermediate in the development of pharmaceuticals and specialty chemicals. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and outline essential safety and analytical procedures. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for the preparation of this compound.

4-(Chloromethyl)-2-nitrophenol serves as a versatile building block in organic synthesis. The presence of three distinct functional groups—a hydroxyl, a nitro, and a reactive chloromethyl group—allows for a variety of subsequent transformations. The chloromethyl group, in particular, is an excellent electrophilic site, making it a key precursor for introducing the 2-nitro-4-hydroxybenzyl moiety into larger molecules, a common scaffold in medicinal chemistry.[1] This application note details its synthesis via a regioselective Blanc chloromethylation of 2-nitrophenol, catalyzed by the Lewis acid zinc chloride.

Mechanistic Insights: The Role of Zinc Chloride in Electrophilic Aromatic Substitution

The synthesis of 4-(chloromethyl)-2-nitrophenol from 2-nitrophenol is a classic example of the Blanc chloromethylation reaction.[2] This reaction proceeds via an electrophilic aromatic substitution mechanism, where the key challenge is the generation of a sufficiently potent electrophile to react with the aromatic ring.

Catalyst Function: Zinc chloride (ZnCl₂), a moderately strong Lewis acid, is the catalyst of choice.[3][4] Its primary role is to activate formaldehyde, which is otherwise a weak electrophile. ZnCl₂ coordinates to the carbonyl oxygen of formaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[2][5] This complex then reacts with hydrogen chloride to generate a highly reactive electrophilic species. While the exact nature of the electrophile is debated, possibilities include the protonated chloromethyl alcohol ([CH₂ClOH₂]⁺) or the chloromethyl cation ([CH₂Cl]⁺).[5][6]

Regioselectivity: The substitution pattern on the starting material, 2-nitrophenol, dictates the position of the incoming chloromethyl group. The hydroxyl (-OH) group is a strongly activating, ortho, para-directing substituent, while the nitro (-NO₂) group is a strongly deactivating, meta-directing substituent. The powerful activating effect of the hydroxyl group dominates the directing effects. With the ortho position already occupied by the nitro group, the electrophilic attack is directed primarily to the C4 position (para to the hydroxyl group), resulting in the desired product with high regioselectivity.

Workflow start Start setup 1. Reaction Setup (Flask, Stirrer, Condenser) start->setup add_reagents 2. Add Reagents (2-Nitrophenol, Paraformaldehyde, ZnCl₂, DCM) setup->add_reagents add_hcl 3. Add conc. HCl (Slowly, with stirring) add_reagents->add_hcl reflux 4. Heat to Reflux (40-45°C, 2-4 hours) add_hcl->reflux monitor 5. Monitor by TLC reflux->monitor monitor->reflux Incomplete cool 6. Cool to RT monitor->cool Complete quench 7. Quench with Water cool->quench extract 8. Extract with DCM quench->extract wash 9. Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry 10. Dry and Concentrate wash->dry purify 11. Recrystallize (Ethyl Acetate/Hexanes) dry->purify product Pure Product purify->product

Sources

Application Notes and Protocols for 4-(Chloromethyl)-2-nitrophenol in Pesticide Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-(Chloromethyl)-2-nitrophenol in Agrochemical Synthesis

4-(Chloromethyl)-2-nitrophenol is a versatile chemical intermediate poised for significant applications in the discovery and development of novel pesticides.[1] Its unique trifunctional molecular architecture, featuring a reactive chloromethyl group, an electron-withdrawing nitro group, and an acidic phenolic hydroxyl group, offers a rich scaffold for the synthesis of a diverse array of potential agrochemicals, including insecticides, fungicides, and herbicides.[1][2] The presence of these functional groups allows for a variety of chemical modifications, enabling the exploration of extensive chemical space in the quest for new and effective crop protection agents.

The nitrophenol moiety is a well-established pharmacophore in many biologically active compounds, and its derivatives have been explored for various applications, including as precursors to pesticides.[3] The chloromethyl group provides a convenient handle for introducing different functionalities through nucleophilic substitution reactions, allowing for the systematic modification of the molecule to optimize biological activity and selectivity. This document provides a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry on the application of 4-(chloromethyl)-2-nitrophenol as a starting material for the development of next-generation pesticides. It includes detailed synthetic protocols for creating novel pesticide candidates and robust methodologies for their biological evaluation.

Physicochemical Properties of 4-(Chloromethyl)-2-nitrophenol

A thorough understanding of the physicochemical properties of 4-(chloromethyl)-2-nitrophenol is crucial for its safe handling and effective use in synthesis. The table below summarizes its key properties.

PropertyValueSource
CAS Number 2973-19-5[4]
Molecular Formula C₇H₆ClNO₃[4]
Molecular Weight 187.58 g/mol [4]
Appearance Pale yellow crystalline solid
Melting Point 64-66 °C
Solubility Soluble in most organic solvents (e.g., acetone, ethanol, dichloromethane); sparingly soluble in water.
Purity ≥98% (typical for synthesis applications)

Synthesis of a Novel Pesticide Candidate from 4-(Chloromethyl)-2-nitrophenol: A Hypothetical Example

To illustrate the potential of 4-(chloromethyl)-2-nitrophenol as a building block, we present a hypothetical synthetic pathway to a novel pesticide candidate, "Nitrochloromethyl-thioether-1," which incorporates a toxophoric thioether linkage. The rationale for this design is based on the known insecticidal and fungicidal activities of various organosulfur compounds.

Synthetic Workflow Diagram

G start 4-(Chloromethyl)-2-nitrophenol reagent1 4-Chlorothiophenol NaH, THF start->reagent1 Nucleophilic Substitution product1 Nitrochloromethyl-thioether-1 (Hypothetical Pesticide) reagent1->product1 purification Column Chromatography product1->purification G Pesticide Nitrochloromethyl-thioether-1 Target Target Organism (Insect, Fungus, Plant) Pesticide->Target Mitochondria Mitochondria Target->Mitochondria Enzyme Essential Enzymes Target->Enzyme ROS Reactive Oxygen Species (ROS) Generation Target->ROS Uncoupling Uncoupling of Oxidative Phosphorylation Mitochondria->Uncoupling Inhibition Enzyme Inhibition Enzyme->Inhibition Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage ATP ATP Depletion Uncoupling->ATP Death Cell Death ATP->Death Inhibition->Death Damage->Death

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Application Notes & Protocols: 4-(Chloromethyl)-2-nitrophenol as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Drug Discovery

4-(Chloromethyl)-2-nitrophenol is a bifunctional organic compound that has emerged as a significant building block in the synthesis of diverse pharmaceutical compounds and agrochemicals.[1][2] Its structure, featuring a reactive benzylic chloride and an electron-withdrawing nitro group on a phenol scaffold, offers a unique combination of chemical handles for molecular elaboration. The chloromethyl group serves as a potent electrophile for introducing the phenol moiety onto various nucleophilic substrates, while the nitro group can be readily transformed into an amine, opening pathways to a different set of derivatives such as quinazolinones, which have shown promising anticancer activity.[1]

This guide provides an in-depth exploration of 4-(chloromethyl)-2-nitrophenol's properties, reactivity, and practical applications. It is designed for researchers and drug development professionals, offering detailed protocols and mechanistic insights to facilitate its effective use in the laboratory. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for achieving reliable and reproducible results.

Physicochemical Properties and Characterization

A thorough understanding of the precursor's physical and chemical properties is fundamental to its successful application in synthesis. 4-(Chloromethyl)-2-nitrophenol is typically a yellow solid, a characteristic attributed to the nitrophenol chromophore.[1]

PropertyValueSource(s)
CAS Number 6694-75-3[1]
Molecular Formula C₇H₆ClNO₃[1][2]
Molecular Weight 187.58 g/mol [1][2]
Appearance Yellow solid[1]
Melting Point Not available for the 4-(chloromethyl) isomer; the related 2-(chloromethyl)-4-nitrophenol isomer melts at 128 °C.[3][4]N/A
Solubility Soluble in organic solvents.[1][1]

Spectroscopic Characterization: The structure of 4-(chloromethyl)-2-nitrophenol can be unequivocally confirmed using standard spectroscopic techniques:

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons and a distinct singlet for the chloromethyl (-CH₂Cl) protons, typically in the range of δ 4.5–4.8 ppm.[5]

  • ¹³C NMR: The spectrum will display unique signals for the nitro-substituted aromatic carbon (~145 ppm) and the chloromethyl carbon (~45 ppm).[5]

  • IR Spectroscopy: The presence of the key functional groups is confirmed by characteristic absorption bands: a broad stretch for the phenolic hydroxyl (-OH), strong asymmetric and symmetric stretches for the nitro group (-NO₂), and a C-Cl stretch for the chloromethyl group.[5]

Safe Handling and Storage

Due to the presence of the nitro group and the reactive chloromethyl moiety, 4-(chloromethyl)-2-nitrophenol is considered a hazardous substance and must be handled with appropriate precautions.[1][6]

  • Personal Protective Equipment (PPE): Always handle the compound within a chemical fume hood. Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][7]

  • Inhalation and Contact: Avoid inhalation of dust and direct contact with skin and eyes.[6][8] The compound is a skin and eye irritant and can cause respiratory irritation.[6][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong bases.[6]

  • Disposal: Dispose of waste according to local, state, and federal regulations. This should be done through an approved waste disposal plant.[6]

Core Reactivity and Mechanistic Principles

The synthetic utility of 4-(chloromethyl)-2-nitrophenol is derived from the distinct reactivity of its three functional components: the chloromethyl group, the nitro group, and the phenolic ring.

  • Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group is a benzylic halide, which makes it an excellent electrophile and highly susceptible to Sₙ2 reactions.[9] This allows for the straightforward introduction of various nucleophiles, such as amines, thiols, and azides, to form substituted aminomethyl, thiomethyl, or azidomethyl phenols, respectively.[5] This reaction is foundational for linking the nitrophenol core to other molecular scaffolds.[5]

  • Reduction of the Nitro Group: The nitro group is a versatile functional group that can be readily reduced to a primary amine (-NH₂) using various established methods.[1][5] Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) is a common and efficient method.[5] This transformation is critical as it converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the molecule's electronic properties and providing a new site for reactions like amide bond formation or diazotization. The resulting 4-(chloromethyl)-2-aminophenol is a valuable bifunctional intermediate.[1][5]

  • Electrophilic Aromatic Substitution: The phenol ring itself can undergo electrophilic aromatic substitution. The hydroxyl group is a strong activating, ortho-, para-director, while the nitro group is a strong deactivating, meta-director. The chloromethyl group is weakly deactivating. The interplay of these groups dictates the regioselectivity of further substitutions on the ring.[1]

Synthetic_Workflow start 4-(Chloromethyl)-2-nitrophenol step1 Protocol 1: Nucleophilic Substitution start->step1 Diethylamine, K₂CO₃, DMF intermediate 4-((Diethylamino)methyl)-2-nitrophenol step1->intermediate step2 Protocol 2: Nitro Reduction intermediate->step2 H₂ (1 atm), 10% Pd/C, MeOH product Final Intermediate: 4-((Diethylamino)methyl)-2-aminophenol step2->product

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Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-(Chloromethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of 4-(Chloromethyl)-2-nitrophenol

4-(Chloromethyl)-2-nitrophenol is a versatile bifunctional reagent that holds significant value in the fields of organic synthesis, medicinal chemistry, and drug development. Its chemical architecture, featuring a reactive benzylic chloride and an electron-deficient nitrophenol scaffold, provides a powerful platform for a variety of nucleophilic substitution reactions. The strategic positioning of the nitro and hydroxyl groups on the aromatic ring modulates the reactivity of the chloromethyl group, making it a prime substrate for the construction of diverse molecular entities.[1]

This comprehensive guide provides detailed application notes and robust protocols for leveraging 4-(chloromethyl)-2-nitrophenol in key nucleophilic substitution reactions. We will delve into the underlying mechanistic principles, offer step-by-step experimental procedures, and provide insights into reaction optimization and troubleshooting.

Mechanistic Insights: The SN2 Pathway as the Predominant Route

The primary mode of reaction for 4-(chloromethyl)-2-nitrophenol with a wide array of nucleophiles is the bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] This is a single, concerted step where the nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, simultaneously displacing the chloride leaving group.[4]

Several factors contribute to the favorability of the SN2 pathway:

  • Primary Benzylic Halide: The chloromethyl group is a primary halide, which is sterically accessible for the incoming nucleophile, a key requirement for an efficient SN2 reaction.[3]

  • Benzylic Position: The carbon-chlorine bond is at a benzylic position, which stabilizes the transition state of the SN2 reaction, thereby increasing the reaction rate.

  • Electron-Withdrawing Nitro Group: The strongly electron-withdrawing nitro group at the ortho position enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.[5]

While an SN1 mechanism involving a carbocation intermediate is theoretically possible, it is generally disfavored for primary benzylic halides and further destabilized by the electron-withdrawing nitro group.[5]

Figure 1: Generalized SN2 mechanism for 4-(chloromethyl)-2-nitrophenol.

I. Williamson Ether Synthesis: Crafting Aryl Ethers

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and is particularly effective with 4-(chloromethyl)-2-nitrophenol.[2] This reaction involves the deprotonation of a phenol or an alcohol to form a potent nucleophilic phenoxide or alkoxide, which then displaces the chloride from the benzylic position.[2][6]

Protocol 1: Synthesis of 4-((Phenoxy)methyl)-2-nitrophenol

This protocol details the synthesis of an aryl ether using phenol as the nucleophile.

Materials:

  • 4-(Chloromethyl)-2-nitrophenol

  • Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(chloromethyl)-2-nitrophenol (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone (approximately 10-15 mL per gram of 4-(chloromethyl)-2-nitrophenol).

  • Reaction: Heat the mixture to reflux (approximately 56°C) and stir for 4-6 hours. Monitor the reaction progress by TLC using a suitable eluent (e.g., 3:1 hexane:ethyl acetate). The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the solid potassium carbonate and wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with 1 M NaOH solution to remove unreacted phenol, followed by water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4-((phenoxy)methyl)-2-nitrophenol.[7][8]

Nucleophile (Phenol)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
PhenolK₂CO₃Acetone56 (Reflux)4-685-95
4-MethoxyphenolK₂CO₃Acetonitrile82 (Reflux)4-688-96
4-ChlorophenolCs₂CO₃Acetonitrile82 (Reflux)3-590-98

Table 1: Representative conditions for Williamson ether synthesis with substituted phenols.

Figure 2: Experimental workflow for Williamson ether synthesis.

II. Synthesis of Aminomethyl Derivatives

The reaction of 4-(chloromethyl)-2-nitrophenol with primary and secondary amines provides a straightforward route to a variety of aminomethyl-substituted nitrophenols, which are valuable intermediates in the synthesis of biologically active compounds.[9]

Protocol 2: Synthesis of 2-((Diethylamino)methyl)-4-nitrophenol

This protocol describes the reaction with a secondary amine, diethylamine.

Materials:

  • 4-(Chloromethyl)-2-nitrophenol

  • Diethylamine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for reaction, extraction, and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(chloromethyl)-2-nitrophenol (1.0 eq) in anhydrous acetonitrile (0.3 M).

  • Reagent Addition: Add diethylamine (1.5 eq) and anhydrous potassium carbonate (2.0 eq).

  • Reaction: Heat the mixture to 60-80°C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the organic layer.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
DiethylamineK₂CO₃Acetonitrile801280-90
MorpholineK₂CO₃Acetonitrile80 (Reflux)1285-95
AnilineEt₃NDMF1002470-80

Table 2: Representative conditions for the synthesis of aminomethyl derivatives.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base like potassium carbonate is used to neutralize the HCl formed during the reaction without competing with the amine nucleophile.[5]

  • Solvent: A polar aprotic solvent like acetonitrile or DMF is chosen to dissolve the reactants and facilitate the SN2 reaction.[3]

  • Excess Amine: Using a slight excess of the amine can help drive the reaction to completion. However, a large excess should be avoided to minimize the potential for over-alkylation, especially with primary amines.[5]

III. Synthesis of Thioethers

Thiolates are excellent nucleophiles for SN2 reactions, and their reaction with 4-(chloromethyl)-2-nitrophenol provides an efficient route to thioether derivatives.[10][11][12]

Protocol 3: Synthesis of 4-((Phenylthio)methyl)-2-nitrophenol

This protocol details the synthesis of a thioether using thiophenol.

Materials:

  • 4-(Chloromethyl)-2-nitrophenol

  • Thiophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a stirred suspension of anhydrous potassium carbonate (1.5 eq) in anhydrous DMF (0.5 M), add thiophenol (1.1 eq) at room temperature.

  • Thiolate Formation: Stir the mixture for 15-30 minutes to allow for the formation of the thiophenolate.

  • Substrate Addition: Add a solution of 4-(chloromethyl)-2-nitrophenol (1.0 eq) in DMF.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure 4-((phenylthio)methyl)-2-nitrophenol.[8]

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
ThiophenolK₂CO₃DMFRoom Temp.2-490-98
Benzyl mercaptanNaHTHF0 to Room Temp.3-588-95
EthanethiolK₂CO₃DMFRoom Temp.3-685-92

Table 3: Representative conditions for the synthesis of thioethers.

Figure 3: Experimental workflow for thioether synthesis.

Safety and Handling

4-(Chloromethyl)-2-nitrophenol and related nitrophenols are potentially hazardous materials and should be handled with appropriate safety precautions.[13][14][15][16]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[13][17]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or no product yield Incomplete reaction, incorrect base, or inappropriate solvent.- Increase reaction time or temperature. - Ensure the base is strong enough to deprotonate the nucleophile. - Use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile).[5]
Formation of side products (e.g., elimination) Strong, bulky base or high reaction temperatures.- Use a weaker, non-nucleophilic base (e.g., K₂CO₃). - Run the reaction at a lower temperature.[5]
Over-alkylation (with amines) The product amine is more nucleophilic than the starting amine.- Use a large excess of the starting amine to favor mono-alkylation.[5]
Difficulty in purification Close polarity of starting material and product.- Optimize the solvent system for column chromatography, using TLC for guidance.[7][8]

References

Sources

Application Note & Protocol: Chemoselective Reduction of 4-(Chloromethyl)-2-nitrophenol to 2-Amino-4-(chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in the synthesis of pharmaceuticals and fine chemicals. This document provides a detailed guide for the chemoselective reduction of 4-(chloromethyl)-2-nitrophenol to 2-amino-4-(chloromethyl)phenol. The primary challenge of this synthesis is the presence of a labile benzylic chloride (the chloromethyl group), which is susceptible to reduction (hydrodechlorination) under harsh conditions. This guide analyzes various reduction strategies and presents two robust, field-proven protocols using Sodium Dithionite and Tin(II) Chloride, chosen for their high chemoselectivity and operational simplicity. Detailed, step-by-step procedures, safety protocols, reaction monitoring, and product characterization are provided for researchers, scientists, and drug development professionals.

Introduction to the Transformation

2-Amino-4-(chloromethyl)phenol is a valuable bifunctional intermediate. The amino and phenolic hydroxyl groups, combined with the reactive chloromethyl handle, make it a versatile building block for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents and materials.

The synthesis of this target molecule from 4-(chloromethyl)-2-nitrophenol presents a classic chemoselectivity problem. The desired transformation is the six-electron reduction of the nitro group to an amine, while preserving the benzylic carbon-chlorine bond. Many standard reduction methods, especially certain forms of catalytic hydrogenation, can lead to the unwanted side-product, 2-amino-4-methylphenol, through hydrodechlorination. Therefore, the choice of reducing agent and reaction conditions is critical to achieving a high yield of the desired product.

Strategic Considerations for Chemoselective Reduction

Selecting an appropriate reduction method requires balancing reactivity, selectivity, cost, and operational complexity. The presence of the benzylic chloride significantly narrows the viable options.

Reduction MethodPrincipleSuitability for This TransformationRationale & Key Considerations
Catalytic Hydrogenation H₂ gas with a metal catalyst (e.g., Pd, Pt, Ni).Use with Caution Palladium on carbon (Pd/C) is often too aggressive and can readily cleave the C-Cl bond.[1] Raney Nickel is a safer alternative but may still require careful optimization.[1] Platinum-based catalysts can also be effective. This method offers clean workups but requires specialized hydrogenation equipment.
Metal/Acid Reduction Dissolving metals (Fe, Sn, Zn) in acidic media.Excellent Iron (Fe) in HCl/AcOH is a classic, cost-effective, and robust method. Tin(II) Chloride (SnCl₂) in EtOH/HCl is exceptionally mild and highly chemoselective for the nitro group, preserving halogens, esters, and ketones.[2][3] This makes it a prime candidate.
Sodium Dithionite (Na₂S₂O₄) A sulfur-based reducing agent, often in aqueous or mixed-solvent systems.Excellent This reagent is inexpensive, safe, and known for its remarkable chemoselectivity.[4][5] It operates under mild, often neutral or slightly basic conditions, minimizing acid-catalyzed side reactions and preserving sensitive functional groups.[4]
Catalytic Transfer Hydrogenation Uses a hydrogen donor (e.g., hydrazine, formic acid) with a catalyst.Good to Excellent This method avoids the need for high-pressure H₂ gas. The choice of catalyst and hydrogen donor is crucial for selectivity. Can be highly effective but may require more complex catalyst systems.

Safety & Handling Precautions

All work must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • 4-(Chloromethyl)-2-nitrophenol: This starting material is a corrosive solid. It causes severe skin and eye damage. Handle with extreme care, avoiding dust inhalation and contact with skin and eyes.

  • 2-Amino-4-(chloromethyl)phenol: The product is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[6][7]

  • Tin(II) Chloride (SnCl₂·2H₂O): Harmful if swallowed and may cause skin and eye irritation. Tin compounds can be environmentally persistent; dispose of waste responsibly.

  • Sodium Dithionite (Na₂S₂O₄): A solid that can self-heat on contact with air and moisture. Keep container tightly closed and handle in a dry environment.

  • Solvents (Ethanol, Ethyl Acetate): Flammable liquids. Keep away from ignition sources.

Recommended Protocol 1: Reduction using Sodium Dithionite

This protocol is favored for its mild conditions and simple, metal-free workup. The reaction proceeds via a single-electron transfer mechanism from the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species in solution.[4]

Principle and Rationale

Sodium dithionite in a mixed aqueous-organic solvent system provides a gentle yet effective medium for the reduction. Methanol is used to solubilize the organic substrate, while water is necessary to dissolve the dithionite salt. The reaction is typically clean, with the primary byproducts being water-soluble sulfate and sulfite salts, which are easily removed during aqueous workup.

Materials and Reagents
  • 4-(Chloromethyl)-2-nitrophenol (1.0 eq)

  • Sodium Dithionite (Na₂S₂O₄), 85%+ purity (3.0 - 4.0 eq)

  • Methanol (MeOH)

  • Water (Deionized)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(chloromethyl)-2-nitrophenol (1.88 g, 10.0 mmol, 1.0 eq).

  • Dissolution: Add 30 mL of methanol to the flask and stir until the starting material is fully dissolved.

  • Reagent Preparation: In a separate beaker, dissolve sodium dithionite (6.96 g, ~40.0 mmol, 4.0 eq, assuming 85% purity) in 30 mL of deionized water. A slight warming may be necessary.

  • Reaction Execution: Gently heat the methanol solution to 50-60 °C. Begin adding the aqueous sodium dithionite solution dropwise to the stirring methanolic solution over 20-30 minutes. The characteristic yellow/orange color of the nitrophenol should gradually fade.

  • Monitoring: After the addition is complete, allow the reaction to stir at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes.[8][9]

    • TLC System: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV lamp (254 nm). The starting material will be a UV-active spot (e.g., Rf ≈ 0.6), while the more polar product will have a lower Rf (e.g., Rf ≈ 0.3). The reaction is complete when the starting material spot is no longer visible.

  • Workup - Quenching and Solvent Removal: Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove most of the methanol.

  • Workup - Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add 50 mL of ethyl acetate and shake vigorously. Allow the layers to separate. Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.

  • Workup - Washing: Combine all organic extracts. Wash the combined organic layer sequentially with 30 mL of saturated NaHCO₃ solution (to neutralize any acidic byproducts) and 30 mL of brine (to aid in phase separation).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product, which often appears as an off-white or light brown solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography if necessary.[10]

Alternative Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This is a classic and highly reliable method known for its excellent chemoselectivity in the presence of halides.[2][3]

Principle and Rationale

Stannous chloride (SnCl₂) acts as a mild reducing agent, delivering electrons in a stepwise fashion to the nitro group. The reaction is typically carried out in an alcoholic solvent like ethanol, often with the addition of concentrated HCl to facilitate the reaction and keep tin species in solution. The workup involves a crucial basification step to precipitate tin hydroxides, allowing for the extraction of the free amine product.

Materials and Reagents
  • 4-(Chloromethyl)-2-nitrophenol (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Ethanol (EtOH), absolute

  • Concentrated Hydrochloric Acid (HCl) (optional, catalytic amount)

  • Ethyl Acetate (EtOAc)

  • 5% Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite™ (diatomaceous earth)

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-(chloromethyl)-2-nitrophenol (1.88 g, 10.0 mmol, 1.0 eq) in 40 mL of absolute ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (10.15 g, 45.0 mmol, 4.5 eq) to the solution in one portion.[11]

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction is often complete within 1-2 hours.

  • Monitoring: Monitor the reaction by TLC as described in section 4.3.

  • Workup - Solvent Removal: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Workup - Neutralization & Filtration: Redissolve the resulting residue in 50 mL of ethyl acetate. Cool the solution in an ice bath and slowly add 5% NaHCO₃ solution with vigorous stirring until the pH of the aqueous layer is ~8. A thick, white precipitate of tin salts will form.

  • Workup - Filtration: Filter the entire mixture through a pad of Celite™ to remove the tin salts. Wash the filter cake thoroughly with several portions of ethyl acetate.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify as described in section 4.3.

Visualization & Workflow

G cluster_reactants Reactants cluster_product Product SM 4-(Chloromethyl)- 2-nitrophenol Prod 2-Amino-4-(chloromethyl)phenol SM->Prod Reduction (6e⁻, 6H⁺) RA Reducing Agent (Na₂S₂O₄ or SnCl₂)

G

Data Summary & Troubleshooting

ParameterProtocol 1 (Sodium Dithionite)Protocol 2 (Tin(II) Chloride)
Primary Reagent Na₂S₂O₄SnCl₂·2H₂O
Solvent Methanol / WaterEthanol
Temperature 50 - 60 °C~78 °C (Reflux)
Typical Time 1 - 3 hours1 - 2 hours
Workup Complexity Low (Simple extraction)Medium (Requires filtration of tin salts)
Waste Stream Aqueous sulfite/sulfate saltsTin hydroxide/oxide sludge
Chemoselectivity ExcellentExcellent

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Reaction is stalled (starting material remains) - Inactive/degraded reducing agent.- Insufficient amount of reagent.- Temperature is too low.- Use a fresh bottle of Na₂S₂O₄ or SnCl₂.- Add an additional portion (0.5-1.0 eq) of the reducing agent.- Increase temperature slightly and monitor.
Multiple new spots on TLC - Side reactions due to overheating.- Air oxidation of the aminophenol product.- Maintain the recommended temperature.- For the SnCl₂ protocol, consider running under a nitrogen atmosphere.- Proceed to workup quickly once the reaction is complete.
Difficult phase separation during extraction - Emulsion formation.- Presence of fine solids (tin salts).- Add brine to the separatory funnel to break the emulsion.- Ensure complete filtration of tin salts before extraction.
Product is dark or colored after isolation - Air oxidation of the aminophenol.- Residual impurities.- Aminophenols are prone to oxidation. Store the final product under an inert atmosphere (N₂ or Ar).- Purification via recrystallization with a small amount of activated charcoal can decolorize the product.[12]

References

  • U.S. Patent 3,658,905. (1972). Process for the purification of p-aminophenol.
  • U.S. Patent 4,440,954. (1984). Process for the purification of p-aminophenol.
  • PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. National Center for Biotechnology Information. [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]

  • U.S. Patent 3,717,680. (1973). PURIFICATION OF p-AMINOPHENOL.
  • European Patent Office. (1981). Process for the purification of p-aminophenol - EP 0041837 A1.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Organic-Chemistry.org. [Link]

  • Zhang, Y., et al. (2024). Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Organic-Chemistry.org. [Link]

  • Stratakis, M., et al. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Molecules, 21(3), 363. [Link]

  • Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Chemistry Stack Exchange. [Link]

  • F. D. Bellamy & K. Ou. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Organic-Chemistry.org. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

  • Zhang, Z., et al. (2026). Electrochemically driven reductive coupling of nitroarenes with alkyl bromides. Organic Chemistry Frontiers.
  • Bräse, S., et al. (2001). Chemoselective Reduction of Nitroarenes in the Presence of Acid-Sensitive Functional Groups. Organic Letters, 3(8), 1145-1148.
  • University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. WSU Chemistry. [Link]

  • Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
  • ResearchGate. (2000). The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4). ResearchGate. [Link]

  • Khajehsharifi, H., et al. (2011). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 3(11), 2589-2594.
  • CPAChem. (2023). Safety data sheet: 2-Amino-4-chlorophenol. CPAChem. [Link]

  • Khurana, J. M. (1997). Reduction of Nitroarenes with Sodium Dithionite. ChemInform, 28(40).
  • PubChem. (n.d.). 2-Amino-4-chlorophenol. National Center for Biotechnology Information. [Link]

  • Wang, L., et al. (2021). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Catalysis Science & Technology, 11(1), 35-56. [Link]

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Application Notes & Protocols: 4-(Chloromethyl)-2-nitrophenol as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is of paramount importance.[1] Heterocyclic compounds form the structural core of over 85% of all biologically active chemical entities, offering a versatile framework for modulating physicochemical properties like solubility, lipophilicity, and metabolic stability.[1] Within the arsenal of synthetic intermediates, 4-(chloromethyl)-2-nitrophenol (CAS No: 6694-75-3) has emerged as a particularly valuable and versatile building block.[2][3] Its structure is endowed with three distinct reactive sites—a phenolic hydroxyl group, an electrophilic nitro group, and a highly reactive chloromethyl group—which can be manipulated selectively to construct a diverse array of complex molecules, including medicinally relevant benzoxazoles and quinoxalines.[2][4][5]

This guide provides an in-depth exploration of the reactivity of 4-(chloromethyl)-2-nitrophenol and presents detailed, field-proven protocols for its application in the synthesis of key heterocyclic systems. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties and hazards is critical before any experimental work.

Table 1: Physicochemical Data for 4-(Chloromethyl)-2-nitrophenol

PropertyValueSource(s)
CAS Number 6694-75-3[2]
Molecular Formula C₇H₆ClNO₃[3][6]
Molecular Weight 187.58 g/mol [2][3][6]
Appearance Yellow powder or crystals[7]
Melting Point 85-87 °C[7]
Boiling Point 242.5 °C at 760 mmHg[7]
InChI Key LCYZFNFGPVNDGS-UHFFFAOYSA-N[2]
Safety, Handling, and Storage

DANGER: 4-(Chloromethyl)-2-nitrophenol is a hazardous substance that causes severe skin burns and eye damage.[8] It is also harmful if swallowed, in contact with skin, or if inhaled.[9]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[9]

  • Handling: Avoid creating dust.[9] Do not breathe dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[10]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water/shower. Seek immediate medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and call an ophthalmologist.

    • Ingestion: Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most) and consult a physician.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] The compound should be kept away from incompatible materials such as strong oxidizing agents.

The Chemistry of a Trifunctional Building Block: Core Reactivity

The synthetic utility of 4-(chloromethyl)-2-nitrophenol stems from the differential reactivity of its three functional groups. Strategic manipulation of these sites allows for a stepwise and controlled approach to complex molecular architectures.

Nucleophilic Substitution at the Chloromethyl Group

The benzylic chloride of the chloromethyl group is an excellent leaving group, making this position highly susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide variety of functionalities, including amines, thiols, azides, and cyanides, to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.[2] This reaction is fundamental for elaborating the C4-substituent of the phenol ring.

Reduction of the Nitro Group

The nitro group is a powerful electron-withdrawing group and a key precursor to an amino functionality. Its reduction to a primary amine is a critical transformation that unlocks pathways for intramolecular cyclization.[2] This reduction is typically achieved with high efficiency using standard methods such as:

  • Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂).[2]

  • Metal-Acid Systems: Using metals like tin (Sn), iron (Fe), or tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl.

The resulting product, 4-(chloromethyl)-2-aminophenol , is a bifunctional intermediate where the newly formed amine is positioned ortho to the phenolic hydroxyl group—a perfect arrangement for forming five- or six-membered heterocyclic rings.

Diagram 1: Synthetic Pathways from 4-(chloromethyl)-2-nitrophenol

This diagram illustrates the primary transformations of 4-(chloromethyl)-2-nitrophenol, highlighting its role as a precursor to key bifunctional intermediates used in heterocyclic synthesis.

G cluster_start Starting Material cluster_products Key Intermediates & Products A 4-(Chloromethyl)-2-nitrophenol B Nucleophilic Substitution (at -CH₂Cl) A->B  + Nucleophile (Nu⁻) C Nitro Group Reduction (at -NO₂) A->C  + Reducing Agent  (e.g., SnCl₂/HCl) D C4-Functionalized Nitrophenols B->D E 4-(Chloromethyl)-2-aminophenol (Bifunctional Intermediate) C->E F Heterocyclic Scaffolds (e.g., Quinoxalines, Benzoxazoles) E->F  + Cyclization Partner  (e.g., 1,2-dicarbonyl)

Caption: Key reactive sites and synthetic utility overview.

Application Protocol: Synthesis of Quinoxalines

Quinoxalines are a privileged class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[12][13] The synthesis of quinoxalines from 4-(chloromethyl)-2-nitrophenol proceeds via a robust two-step sequence: reduction of the nitro group followed by condensation with a 1,2-dicarbonyl compound.[5][14]

Protocol 1: Two-Step Synthesis of 6-(Chloromethyl)-2,3-diphenylquinoxaline

This protocol details the synthesis of a model quinoxaline derivative from 4-(chloromethyl)-2-nitrophenol and benzil.

Step 1: Reduction of 4-(Chloromethyl)-2-nitrophenol to 4-(Chloromethyl)-2-aminophenol

  • Rationale: This step generates the required ortho-phenylenediamine moiety. Tin(II) chloride in concentrated HCl is a reliable and high-yielding method for this transformation. The acidic medium ensures the amine product is protonated and stable, precipitating out as a salt for easy isolation.

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(chloromethyl)-2-nitrophenol (5.0 g, 26.6 mmol).

    • Add ethanol (50 mL) and stir to form a suspension.

    • In a separate beaker, carefully dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O) (30.0 g, 133 mmol) in concentrated hydrochloric acid (30 mL). Caution: This is an exothermic process.

    • Add the SnCl₂/HCl solution portion-wise to the stirred suspension in the flask. An exothermic reaction will occur.

    • After the initial reaction subsides, heat the mixture to reflux (approx. 80-90 °C) for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is fully consumed.

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. A precipitate will form.

    • Collect the precipitate (the hydrochloride salt of the product) by vacuum filtration and wash it with a small amount of cold water.

    • To obtain the free amine, suspend the solid in 100 mL of water and slowly add a saturated sodium bicarbonate (NaHCO₃) solution with stirring until the pH is neutral (~7-8).

    • Collect the resulting solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-(chloromethyl)-2-aminophenol . The product is typically used in the next step without further purification.

Step 2: Condensation-Cyclization with Benzil to form 6-(Chloromethyl)-2,3-diphenylquinoxaline

  • Rationale: The classic synthesis of quinoxalines involves the acid-catalyzed condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[14] A catalytic amount of acetic acid facilitates the dehydration and subsequent cyclization to form the stable aromatic quinoxaline ring.

  • Procedure:

    • In a 100 mL round-bottom flask, combine the crude 4-(chloromethyl)-2-aminophenol from Step 1 (assuming quantitative yield, ~4.2 g, 26.6 mmol) and benzil (5.6 g, 26.6 mmol).

    • Add ethanol (50 mL) and glacial acetic acid (1 mL).

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. The product will often begin to crystallize from the hot solution.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Collect the crystalline product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove residual acetic acid and any unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 6-(chloromethyl)-2,3-diphenylquinoxaline as a crystalline solid.

Diagram 2: Experimental Workflow for Quinoxaline Synthesis

This diagram outlines the two-step protocol for synthesizing a 6-(chloromethyl)quinoxaline derivative.

G cluster_step1 Step 1: Nitro Reduction cluster_step2 Step 2: Condensation & Cyclization A 1. Combine 4-(chloromethyl)-2-nitrophenol and Ethanol B 2. Add SnCl₂ in conc. HCl A->B C 3. Reflux for 2 hours B->C D 4. Isolate solid by filtration C->D E 5. Neutralize with NaHCO₃ to get 4-(chloromethyl)-2-aminophenol D->E F 6. Combine aminophenol, Benzil, Ethanol, and Acetic Acid E->F  Product used in next step G 7. Reflux for 4 hours F->G H 8. Cool and collect product by filtration G->H I 9. Recrystallize to obtain pure 6-(chloromethyl)-2,3-diphenylquinoxaline H->I

Caption: Step-by-step workflow for quinoxaline synthesis.

Characterization

The identity and purity of the starting material, intermediates, and final products should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[2] For the starting material, expect distinct signals for the aromatic protons, a singlet for the chloromethyl (-CH₂Cl) protons, and a broad singlet for the phenolic proton.[2] For the final quinoxaline product, new signals corresponding to the phenyl substituents will appear, and the chemical shifts of the original aromatic protons will be altered due to the new fused ring system.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence or absence of key functional groups. For the starting material, characteristic peaks for O-H, N-O (nitro), and C-Cl stretches should be visible.[15] The disappearance of the nitro peaks and the appearance of N-H stretching bands after Step 1 confirms the reduction.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compounds, confirming their identity.

Conclusion

4-(Chloromethyl)-2-nitrophenol is a highly effective and versatile building block for constructing complex heterocyclic molecules. Its well-defined and predictable reactivity allows for the strategic synthesis of valuable scaffolds such as quinoxalines, which are of significant interest in pharmaceutical and materials science research.[3][16] The protocols outlined in this guide provide a reliable foundation for researchers to explore the rich chemistry of this intermediate and to generate novel molecular entities for a wide range of applications. Adherence to strict safety protocols is mandatory when handling this potent chemical intermediate.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Chloro-5-methyl-2-nitrophenol in Modern Synthesis. Available from: [Link]

  • MySkinRecipes. 4-(Chloromethyl)-2-nitrophenol. Available from: [Link]

  • Asnani, A. J., & Bodke, Y. D. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceutical Chemistry Journal, 46, 233-237. Available from: [Link]

  • PubChem. 2-(Chloromethyl)-4-nitrophenol. National Center for Biotechnology Information. Available from: [Link]

  • Abdel-Rahman, A. A.-H. (2000). Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). Farmaco, 55(5), 376-381. Available from: [Link]

  • Reddy, G. S., et al. (2018). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry, 16(43), 8340-8344. Available from: [Link]

  • Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Available from: [Link]

  • Google Patents. US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.
  • Abid, M., & Khan, S. A. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 498-517. Available from: [Link]

  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3838. Available from: [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Available from: [Link]

  • Wan, J.-P., & Wei, L. (2015). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 12(3), 265-281. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinoxalines. Available from: [Link]

  • Martínez-Vargas, A., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 15(7), 12554-12568. Available from: [Link]

  • Reachem. Applications of Heterocyclic Compounds in Pharmaceuticals. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4-Chloro-2-Nitrophenol: Properties, Applications, and Manufacturing. Available from: [Link]

  • Global Substance Registration System. 2-(CHLOROMETHYL)-4-NITROPHENOL. Available from: [Link]

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Derivatization of 4-(Chloromethyl)-2-nitrophenol for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Derivatization of 4-(Chloromethyl)-2-nitrophenol for Biological Assays Audience: Researchers, scientists, and drug development professionals.

Strategic Derivatization of 4-(Chloromethyl)-2-nitrophenol: A Gateway to Novel Probes for Biological Assays

This document provides a comprehensive guide to the chemical modification of 4-(chloromethyl)-2-nitrophenol, a versatile scaffold for developing probes and substrates for various biological assays. We will explore the underlying chemical principles and provide detailed, field-tested protocols for synthesizing key derivatives. The focus is on creating molecular tools that leverage the inherent properties of the nitrophenol core for colorimetric detection while introducing new functionalities for diverse applications, including enzyme activity screening and bioconjugation.

The Scientific Rationale: Why Derivatize 4-(Chloromethyl)-2-nitrophenol?

4-(Chloromethyl)-2-nitrophenol is a valuable starting material due to its trifunctional nature. The molecule possesses three key reactive sites: a phenolic hydroxyl group, a benzylic chloromethyl group, and an electron-withdrawing nitro group on the aromatic ring.[1][2] This unique combination allows for a multi-pronged derivatization strategy.

  • The Phenolic Hydroxyl (-OH): This group is a prime target for introducing moieties that can act as substrates for specific enzymes. Esterification or etherification of this group can create capped compounds that, upon enzymatic cleavage, release the yellow 4-(chloromethyl)-2-nitrophenolate anion, providing a robust colorimetric readout.[3] The electron-withdrawing nitro group lowers the pKa of the phenol, ensuring significant ionization and color development at physiological pH.[4]

  • The Chloromethyl (-CH₂Cl): As a benzylic halide, this group is highly susceptible to nucleophilic substitution.[2] This allows for the introduction of a wide array of functional groups, including linkers, affinity tags, or reactive handles for secondary reactions. A particularly powerful application is the introduction of an azide group, which serves as a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions.[5][6][7] This enables the covalent attachment of the nitrophenol probe to biomolecules or surfaces.

  • The Nitro Group (-NO₂): While primarily serving as a powerful electron-withdrawing group to modulate the properties of the phenol, the nitro group can also be reduced to an amine.[1][2] This transformation opens up another avenue for derivatization, such as amide bond formation, converting the molecule into a fluorescent probe or a different class of substrate.

The overall workflow involves the strategic modification of the starting material to generate a library of derivatives, which are then purified, characterized, and screened in biological assays.

G cluster_0 Synthesis & Purification cluster_1 Biological Application A 4-(Chloromethyl)-2-nitrophenol (Starting Material) B Derivatization (Etherification, Esterification, Azide Substitution) A->B C Purification (Column Chromatography) B->C D Characterization (NMR, MS) C->D E Derivative Library D->E Validated Probes F Biological Assays (Enzyme Screening, Cytotoxicity, Bioconjugation) E->F G Data Analysis (Activity, IC50, etc.) F->G G cluster_0 Enzymatic Reaction cluster_1 Detection A Nitrophenyl-Substrate (Colorless) C 4-(Chloromethyl)-2-nitrophenolate (Yellow Product, λmax ~405 nm) A->C Hydrolysis D Cleaved Substrate Fragment B Enzyme (e.g., Esterase) B->C Hydrolysis E Spectrophotometer C->E Detected Signal F Measure Absorbance at 405 nm (Rate ∝ Enzyme Activity) E->F

Sources

Introduction: The Strategic Value of a Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 4-((Alkylamino)methyl)-2-nitrophenols via Nucleophilic Substitution

In the landscape of medicinal chemistry and drug development, the efficient construction of molecular scaffolds with diverse functional handles is paramount. 4-(Chloromethyl)-2-nitrophenol stands out as a valuable bifunctional electrophile. Its utility stems from two key reactive sites: a highly susceptible benzylic chloride, primed for nucleophilic substitution, and an aromatic nitro group, which can be readily transformed into an amine. This dual reactivity allows for sequential, controlled modifications, making it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications.[1][2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of 4-(chloromethyl)-2-nitrophenol with primary amines. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the critical parameters that govern reaction success. The ultimate goal is to empower scientists to reliably synthesize 4-((alkylamino)methyl)-2-nitrophenol derivatives as key intermediates for further elaboration in drug discovery programs.[3][4]

Reaction Mechanism: A Classic Sₙ2 Pathway

The reaction between 4-(chloromethyl)-2-nitrophenol and a primary amine proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5] The primary amine, acting as the nucleophile, attacks the electrophilic methylene carbon (the carbon atom of the -CH₂Cl group). This attack occurs from the backside relative to the chlorine atom, leading to a simultaneous displacement of the chloride leaving group.

Several factors contribute to the facility of this reaction:

  • Electrophilic Carbon: The benzylic carbon is activated towards nucleophilic attack by the strong electron-withdrawing effect of the adjacent nitro group (-NO₂) on the phenol ring.[1]

  • Good Leaving Group: The chloride ion (Cl⁻) is a stable species and therefore a good leaving group, which facilitates the substitution.

  • Nucleophilicity of Amines: Primary amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom.[6]

The reaction produces the desired N-substituted product and hydrochloric acid (HCl). The HCl will readily react with any available amine in the mixture to form an ammonium salt, rendering the amine non-nucleophilic. Therefore, the inclusion of a base is essential to neutralize the acid as it is formed, ensuring the primary amine remains available to react.[6]

Caption: Sₙ2 displacement of chloride by a primary amine.

Optimizing Reaction Parameters: A Causality-Driven Approach

The success of the synthesis hinges on the careful selection of reaction conditions. Each parameter has a direct, causal effect on reaction rate, yield, and purity.

ParameterRecommended ChoicesRationale & Causality
Solvent Acetonitrile (CH₃CN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)Polar aprotic solvents are ideal for Sₙ2 reactions. They can solvate the cation of the base (e.g., K⁺) but do not strongly solvate the amine nucleophile, leaving its nucleophilicity high. They also effectively stabilize the charged transition state, accelerating the reaction.[5][7]
Base Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)An acid scavenger is required to neutralize the HCl generated. K₂CO₃ is a mild, inexpensive inorganic base that is easily filtered off post-reaction.[7][8] Organic bases like Et₃N or DIPEA are soluble and can be suitable but require removal during aqueous work-up. A minimum of 2 equivalents of the primary amine can also serve as both nucleophile and base, though this is less efficient.
Temperature Room Temperature (20-25°C) to Reflux (e.g., 80°C in Acetonitrile)The reaction often proceeds readily at room temperature. However, for less reactive primary amines or to reduce reaction times, moderate heating can be applied.[7][8] Monitoring by TLC is crucial to avoid decomposition or side-product formation at elevated temperatures.
Stoichiometry Primary Amine (1.1 - 2.0 eq.), Base (1.5 - 2.0 eq.)A slight excess of the amine (1.1-1.5 eq.) ensures the complete consumption of the limiting electrophile, 4-(chloromethyl)-2-nitrophenol. Using a larger excess (2.0 eq.) can also help drive the reaction to completion.[7] An excess of the base ensures efficient neutralization of the generated acid.
Concentration 0.1 M - 0.5 MThe concentration should be sufficient to ensure a reasonable reaction rate without causing solubility issues for the reagents or products. Very dilute conditions may slow the bimolecular reaction, while overly concentrated solutions can lead to mixing problems or side reactions.

Master Protocol: Synthesis of 4-((Alkylamino)methyl)-2-nitrophenols

This protocol provides a robust, self-validating workflow for the synthesis, purification, and analysis of the target compounds.

Materials and Equipment
  • Reagents: 4-(Chloromethyl)-2-nitrophenol (1.0 eq.), Primary Amine (1.2 eq.), Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq.), Acetonitrile (ACS Grade), Ethyl Acetate, Deionized Water, Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle with temperature control, nitrogen/argon inlet, TLC plates (silica gel 60 F₂₅₄), TLC chamber, UV lamp (254 nm), separatory funnel, rotary evaporator, column chromatography setup (silica gel).

Safety & Handling
  • 4-(Chloromethyl)-2-nitrophenol is a potentially toxic and irritating compound.[1][9] Always handle it in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[9][10][11]

  • Avoid inhalation of dust and contact with skin or eyes.[9][10]

  • Dispose of all chemical waste according to local institutional regulations.

Experimental Procedure

Workflow Figure 2: General Experimental Workflow cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis arrow arrow setup 1. Combine 4-(chloromethyl)-2-nitrophenol, primary amine, and K₂CO₃ in acetonitrile under an inert atmosphere. react 2. Stir at room temperature or heat (e.g., 80°C) for 2-24 hours. setup->react monitor 3. Monitor reaction progress by TLC (disappearance of starting material). react->monitor filter 4. Cool to RT. Filter off K₂CO₃ and rinse with acetonitrile. monitor->filter Upon Completion concentrate 5. Concentrate the filtrate under reduced pressure. filter->concentrate extract 6. Dissolve residue in Ethyl Acetate. Wash with water and brine. concentrate->extract dry 7. Dry organic layer over Na₂SO₄, filter, and concentrate. extract->dry purify 8. Purify crude product via column chromatography. dry->purify analyze 9. Characterize pure product (NMR, MS, etc.). purify->analyze

Caption: A generalized workflow for synthesis and product isolation.
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-(chloromethyl)-2-nitrophenol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.). Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: Add anhydrous acetonitrile via syringe to achieve a concentration of approximately 0.2 M. Begin stirring. Add the primary amine (1.2 eq.) dropwise to the suspension.

  • Reaction Execution: Stir the mixture at room temperature. If the reaction is slow, it can be heated to a suitable temperature (e.g., 80°C) using a condenser.

  • Monitoring (Self-Validation): The reaction progress must be monitored to determine completion. Spot a small aliquot of the reaction mixture onto a TLC plate against a spot of the starting material. A typical mobile phase is a 3:1 mixture of Hexane:Ethyl Acetate. The product, being more polar than the starting material due to the amine, will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible by UV light. For more precise analysis, LC-MS can be used to monitor the appearance of the product's mass peak and the disappearance of the reactant's peak.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.[7][8]

  • Solvent Removal: Combine the filtrate and washings and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and then with brine (1x). The washing steps remove any remaining inorganic salts and water-soluble impurities.[7][12]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be a yellow to orange solid or oil.

Purification and Characterization
  • Purification: The crude product should be purified by flash column chromatography on silica gel.[7] A gradient elution system, starting with a non-polar solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity, is typically effective for separating the product from non-polar impurities and any unreacted starting material.

  • Characterization (Self-Validation): The identity and purity of the final product should be confirmed using standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure. Key signals to look for in ¹H NMR include the benzylic protons (-CH₂-N) and protons from the alkyl group of the amine.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[13][14]

Applications in Drug Discovery

The synthesized 4-((alkylamino)methyl)-2-nitrophenol derivatives are not typically final drug products but rather versatile intermediates. Their value lies in the potential for further chemical modification.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to a primary aromatic amine using various methods, such as catalytic hydrogenation (H₂, Pd/C) or chemical reducing agents (e.g., SnCl₂, Fe/HCl).[1][15] This unmasks a new nucleophilic site, opening the door for a vast array of subsequent reactions, including amide bond formation, sulfonamide synthesis, or the construction of heterocyclic rings—all common motifs in pharmaceutical agents.[2][6]

  • Modulation of Physicochemical Properties: The introduction of different primary amines allows for the systematic modification of properties like lipophilicity, polarity, and basicity. This is a fundamental strategy in lead optimization to improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Scaffold for Library Synthesis: This reaction is robust and amenable to a wide range of primary amines, making it ideal for parallel synthesis to generate libraries of related compounds for high-throughput screening against biological targets.[4]

Conclusion

The reaction of 4-(chloromethyl)-2-nitrophenol with primary amines is a powerful and reliable Sₙ2 transformation for generating valuable intermediates in drug discovery and development. By understanding the underlying mechanism and carefully controlling key reaction parameters, researchers can efficiently synthesize a diverse range of 4-((alkylamino)methyl)-2-nitrophenol derivatives. The protocols and insights provided herein are designed to serve as a practical guide, enabling scientists to confidently apply this chemistry to accelerate their research programs.

References

  • Yang, J., Saggiomo, V., Velders, A. H., Cohen Stuart, M. A., & Kamperman, M. (2016). Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry. PLOS ONE. Available from: [Link]

  • Yang, J., Saggiomo, V., Velders, A. H., Cohen Stuart, M. A., & Kamperman, M. (2016). Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry. National Center for Biotechnology Information. Available from: [Link]

  • LibreTexts Chemistry. 20.6: Reactions of Amines. Available from: [Link]

  • Bartolini, M., et al. (2019). Applications of machine learning in drug discovery and development. Nature Reviews Drug Discovery. Available from: [Link]

  • Ntie-Kang, F. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • Petri, B., et al. (2020). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry. Available from: [Link]

Sources

Application Note & Protocols: Synthesis of Novel Ethers from 4-(Chloromethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of ethers using 4-(chloromethyl)-2-nitrophenol. This bifunctional aromatic compound serves as a versatile building block, offering two distinct reactive sites for etherification: the phenolic hydroxyl group and the benzylic chloride. This guide details the strategic considerations, reaction mechanisms, and step-by-step protocols for achieving chemoselective ether synthesis at each site, primarily through variations of the Williamson ether synthesis.[1][2] We will explore the critical parameters, including the choice of bases and solvents, and discuss potential side reactions to ensure high-yield, validated outcomes.

Introduction: The Strategic Value of 4-(Chloromethyl)-2-nitrophenol

4-(Chloromethyl)-2-nitrophenol is a valuable intermediate in synthetic organic chemistry. Its structure is endowed with three key features that can be strategically manipulated:

  • An acidic phenolic hydroxyl group (-OH): The presence of the electron-withdrawing nitro group (-NO₂) ortho to the hydroxyl increases its acidity, facilitating deprotonation to form a potent phenoxide nucleophile.

  • An electrophilic benzylic chloride (-CH₂Cl): This primary benzylic halide is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[3]

  • A nitro group (-NO₂): This group not only activates the other two positions but also serves as a synthetic handle for further transformations, such as reduction to an amine, enabling the generation of diverse molecular libraries.

This dual reactivity allows for two primary pathways to synthesize ethers, making it a cornerstone for building complex molecules, particularly in the development of novel pharmaceutical agents and functional materials.[1][4]

Pathway I: O-Alkylation of the Phenolic Hydroxyl Group

This strategy focuses on converting the phenolic -OH group into an ether linkage (Ar-O-R). The core reaction is the Williamson ether synthesis, which proceeds via an Sₙ2 mechanism involving the in situ generation of a phenoxide ion followed by its reaction with an alkylating agent.[1][2][5]

Mechanism and Scientific Rationale

The reaction is a two-step process initiated by a base.

  • Deprotonation: A base abstracts the acidic proton from the phenolic hydroxyl group to form a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The newly formed phenoxide attacks the primary or secondary alkyl halide (R-X) in a concerted Sₙ2 fashion, displacing the halide to form the desired aryl ether.[2][6]

The choice of base and solvent is critical for maximizing yield and minimizing side reactions like C-alkylation.[4][7] Polar aprotic solvents such as DMF or acetonitrile are preferred as they solvate the cation of the base without strongly solvating the phenoxide anion, thus preserving its nucleophilicity.[2][5]

Visualization: O-Alkylation Workflow

The following diagram outlines the logical flow of the O-alkylation protocol.

O_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start 4-(Chloromethyl)-2-nitrophenol deprotonation Phenoxide Formation (Deprotonation) start->deprotonation Mix with Base/Solvent base Base (e.g., K₂CO₃, Cs₂CO₃) base->deprotonation solvent Anhydrous Solvent (e.g., DMF, ACN) solvent->deprotonation sn2 Sₙ2 Reaction (Heat, 50-100 °C) deprotonation->sn2 Add R-X alkyl_halide Add Alkyl Halide (R-X) alkyl_halide->sn2 workup Aqueous Work-up & Extraction sn2->workup Reaction Complete (TLC) purify Column Chromatography or Recrystallization workup->purify product Final Ether Product (Ar-O-R) purify->product

Caption: Experimental workflow for the O-alkylation of 4-(chloromethyl)-2-nitrophenol.

Protocol 1: General Procedure for O-Alkylation

Materials:

  • 4-(Chloromethyl)-2-nitrophenol (1.0 eq)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1-1.5 eq)

  • Base (see Table 1) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(chloromethyl)-2-nitrophenol and the selected anhydrous solvent.

  • Add the chosen base (e.g., anhydrous potassium carbonate) to the stirring suspension.[1]

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to the temperature specified in Table 1 (typically 60-100 °C) and monitor its progress by Thin-Layer Chromatography (TLC).[1][5]

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up: dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure O-alkylated ether.[1]

Data Presentation: O-Alkylation Reaction Parameters
BaseSolventTemperature (°C)Typical Time (h)Yield Range (%)Key Considerations
K₂CO₃Acetonitrile, DMF80 - 1004 - 1285 - 95Cost-effective and common; requires higher temperatures.[1]
Cs₂CO₃Acetonitrile, DMF25 - 602 - 690 - 98More reactive, allowing for milder conditions; higher cost.
NaHTHF, DMF0 - 251 - 490 - 97Very strong base, requires strictly anhydrous conditions to avoid quenching.

Pathway II: Etherification at the Chloromethyl Group

This approach utilizes the benzylic chloride as the electrophilic site for attack by an external alkoxide or phenoxide nucleophile, forming an ether of the type Ar-CH₂-O-R.

Mechanism and Scientific Rationale

This reaction is also a classic Sₙ2 displacement.[8]

  • Nucleophile Generation: An alcohol or phenol (R-OH) is deprotonated by a strong base (e.g., NaH, NaOH) to form the corresponding alkoxide/phenoxide (R-O⁻).

  • Nucleophilic Attack: The alkoxide attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group to form the benzylic ether product.

Benzylic halides are particularly reactive towards Sₙ2 reactions due to the ability of the adjacent aromatic ring to stabilize the transition state.[3] It is crucial to use a pre-formed alkoxide or a strong, non-nucleophilic base to deprotonate the incoming alcohol without promoting self-reaction of the starting material.

Visualization: Benzylic Etherification Mechanism

Benzylic_Etherification cluster_mech Sₙ2 Mechanism at the Benzylic Carbon Reactants 4-(CH₂Cl)-2-NO₂-Ph-OH + R-O⁻Na⁺ (Alkoxide Nucleophile) TS Transition State [R-O···CH₂(Ar)···Cl]⁻ Reactants->TS Sₙ2 Attack Products Product 4-(CH₂OR)-2-NO₂-Ph-OH + NaCl TS->Products Cl⁻ Leaves

Caption: Sₙ2 mechanism for ether synthesis at the chloromethyl position.

Protocol 2: General Procedure for Benzylic Etherification

Materials:

  • Alcohol or Phenol (R-OH) (1.0 eq)

  • Strong Base (e.g., NaH, 60% dispersion in oil) (1.1 eq)

  • 4-(Chloromethyl)-2-nitrophenol (1.05 eq)

  • Anhydrous solvent (e.g., THF, DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry flask under an inert atmosphere, add the alcohol/phenol (R-OH) and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases, indicating complete formation of the alkoxide/phenoxide.

  • In a separate flask, dissolve 4-(chloromethyl)-2-nitrophenol in a minimal amount of the same anhydrous solvent.

  • Slowly add the solution of 4-(chloromethyl)-2-nitrophenol to the prepared alkoxide/phenoxide solution at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography.

Chemoselectivity and Potential Side Reactions

The bifunctional nature of 4-(chloromethyl)-2-nitrophenol necessitates careful control of reaction conditions to achieve the desired chemoselectivity.

  • O-Alkylation vs. C-Alkylation: While O-alkylation of the phenoxide is generally favored, C-alkylation at the position ortho to the hydroxyl group can sometimes occur. Using polar aprotic solvents (DMF, ACN) strongly favors O-alkylation.[7]

  • Polymerization: A significant risk, especially when attempting O-alkylation, is intermolecular reaction. If the phenoxide of one molecule attacks the chloromethyl group of another, it can lead to the formation of polyether oligomers or polymers. This is mitigated by adding the alkylating agent before significant heating and ensuring it is present in a slight excess.

  • Elimination: When using secondary or tertiary alkyl halides for O-alkylation, E2 elimination can compete with the desired Sₙ2 substitution, leading to alkene byproducts.[6][9] It is best to use primary or methyl halides.[6]

Conclusion

4-(Chloromethyl)-2-nitrophenol is a powerful and versatile reagent for the synthesis of complex ethers. By carefully selecting the reaction pathway and controlling key parameters such as base, solvent, and temperature, researchers can selectively functionalize either the phenolic hydroxyl or the chloromethyl group. The protocols and insights provided in this guide offer a robust framework for leveraging this reagent in drug discovery and materials science, enabling the efficient and validated synthesis of novel molecular architectures.

References

  • Williamson Ether Synthesis of Substituted Nitroaromatics. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLXgnPxby4TCxLqelwtYWG0-ojJRrW-FiquczHlrS2lV8v4u1cdyhr1kwVdBXCPXxdePk-qMn_tkkDmcKB5ZsLJ5J7w3CiNeludrqzGr_-7n6QLbbK3gS3EN0wl7fzcAFysOQnb1oKgELQKA39J5lBIt9g1LLR4d-nG6lCfaA5KKFXCuG8OgjJXSmkl2kkRzDj6xtAgjcCWJRHjWQGgsz_C9RN21vHvGW4mlCCy-EDfrjyjcrKQSQoxoxAeps=]
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  • How to Synthesize Ethers via the Williamson Ether Synthesis. YouTube. [URL: https://www.youtube.
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  • Allylic and Benzylic Halides - SN1 and SN2 Reactions. The Organic Chemistry Tutor (YouTube). [URL: https://www.youtube.
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Application Note: Synthesis of 4-(Chloromethyl)-2-nitrophenol via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

4-(Chloromethyl)-2-nitrophenol is a valuable chemical intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and dyes. The chloromethyl group (–CH₂Cl) is a versatile functional handle, readily converted into other groups such as hydroxymethyl (–CH₂OH), formyl (–CHO), or aminomethyl (–CH₂NH₂) moieties. This application note provides a comprehensive guide for the synthesis of 4-(chloromethyl)-2-nitrophenol from 2-nitrophenol via a Blanc-Quelet type chloromethylation reaction.[1][2][3]

This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, outlines critical safety considerations, and offers insights into the causality behind key procedural steps. It is intended for researchers and professionals in organic synthesis and drug development.

Reaction Mechanism: Electrophilic Aromatic Substitution

The chloromethylation of 2-nitrophenol is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4][5] The reaction proceeds under strong acidic conditions, where formaldehyde and hydrogen chloride (HCl) combine to generate a highly reactive electrophile in-situ.[1][6]

Causality of Reaction Steps:

  • Electrophile Generation: The reaction is initiated by the protonation of the formaldehyde carbonyl oxygen by the strong acid (HCl). This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.[1][6][7] This activated species can exist as a protonated oxonium ion or, in the presence of a Lewis acid like ZnCl₂, form even more potent electrophiles such as the chloromethyl cation (ClCH₂⁺).[1][4]

  • Electrophilic Attack: The electron-rich aromatic ring of 2-nitrophenol acts as the nucleophile, attacking the electrophilic carbon. The regioselectivity of this attack is governed by the directing effects of the substituents on the ring. The hydroxyl (–OH) group is a powerful activating group and an ortho, para-director. The nitro (–NO₂) group is a deactivating group and a meta-director. Both groups cooperatively direct the incoming electrophile to the C4 (para to –OH, meta to –NO₂) and C6 (ortho to –OH, meta to –NO₂) positions. The substitution occurs predominantly at the C4 position, which is para to the strongly activating hydroxyl group.

  • Rearomatization: The attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4] A base, such as a chloride ion (Cl⁻) or water, abstracts a proton from the carbon bearing the new substituent, restoring aromaticity and forming the hydroxymethyl intermediate (4-(hydroxymethyl)-2-nitrophenol).

  • Conversion to Chloride: The resulting benzyl alcohol derivative is rapidly converted to the final chloromethyl product under the reaction conditions. The acidic environment facilitates the protonation of the hydroxyl group, turning it into a good leaving group (H₂O). A subsequent nucleophilic attack by a chloride ion yields 4-(chloromethyl)-2-nitrophenol.[1][7]

G cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Attack & Rearomatization cluster_2 Step 3: Conversion to Final Product F H₂C=O (Formaldehyde) P_F H₂C=O⁺-H (Protonated Formaldehyde) F->P_F Protonation H H-Cl H->P_F Cl_ion Cl⁻ E ⁺CH₂OH (Electrophile) P_F->E Resonance NP 2-Nitrophenol Sigma Sigma Complex (Arenium Ion) NP->Sigma Attack on Electrophile HM_NP 4-(Hydroxymethyl)-2-nitrophenol Sigma->HM_NP Deprotonation (-H⁺) P_HM_NP Protonated Alcohol HM_NP->P_HM_NP Protonation (+H⁺) Final 4-(Chloromethyl)-2-nitrophenol P_HM_NP->Final Sₙ reaction (+Cl⁻) H2O H₂O P_HM_NP->H2O Loss of Water G cluster_PPE Personal Protective Equipment (PPE) cluster_Controls Engineering & Procedural Controls cluster_Hazards Primary Chemical Hazards Goggles Safety Goggles Shield Face Shield Coat Lab Coat Gloves Impervious Gloves (e.g., Butyl Rubber) FumeHood Work in Chemical Fume Hood Waste Hazardous Waste Disposal Emergency Access to Eyewash & Shower BCME Bis(chloromethyl) ether (Potent Carcinogen) BCME->FumeHood Mitigated By Formaldehyde Formaldehyde (Carcinogen, Toxic) Formaldehyde->FumeHood HCl Concentrated HCl (Corrosive) HCl->FumeHood

Sources

Application Note: Leveraging 4-(Chloromethyl)-2-nitrophenol as a Versatile Precursor for Novel Schiff Base Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Advanced Corrosion Mitigation

Corrosion, the electrochemical degradation of metals, poses a significant threat to the operational integrity and longevity of critical infrastructure across numerous sectors, including oil and gas, chemical processing, and aerospace.[1] The use of acidic solutions for processes like industrial cleaning, descaling, and oil well acidizing exacerbates this issue, particularly for mild steel.[2] Organic corrosion inhibitors are a primary line of defense, functioning by adsorbing onto the metal surface to form a protective barrier that impedes the corrosive process.[3][4]

Among the most effective organic inhibitors are compounds featuring heteroatoms (such as N, O, S) and π-electron systems, which facilitate strong adsorption onto metal surfaces.[2][5] Schiff bases, characterized by their azomethine (-C=N-) group, are particularly noteworthy for their superior film-forming capabilities and effectiveness.[5][6][7] This application note details the strategic use of 4-(Chloromethyl)-2-nitrophenol, a readily available synthetic intermediate, as a key building block for the preparation of high-efficacy Schiff base corrosion inhibitors. We will explore the rationale behind its selection, provide detailed synthetic protocols, and outline standard methodologies for evaluating inhibitor performance.

The Precursor: Synthesis and Reactivity of 4-(Chloromethyl)-2-nitrophenol

4-(Chloromethyl)-2-nitrophenol is typically synthesized via the electrophilic aromatic substitution of p-nitrophenol using formaldehyde and hydrogen chloride in a process known as the Blanc chloromethylation.[8] The presence of the activating hydroxyl (-OH) group directs the electrophilic chloromethyl cation (ClCH₂⁺) to the ortho position.

The strategic value of this molecule lies in its trifunctional nature:

  • The Phenolic Hydroxyl Group (-OH): An electron-donating group that contributes to the molecule's ability to adsorb onto the metal surface.

  • The Nitro Group (-NO₂): An electron-withdrawing group that influences the electronic properties of the molecule. While some nitrophenols can be corrosive themselves, derivatization can harness its electronic effects to enhance inhibition.[9]

  • The Chloromethyl Group (-CH₂Cl): A highly reactive site, making it an ideal handle for synthetic modification and derivatization into more complex inhibitor structures.

This reactive chloromethyl group is the key to transforming the precursor into a potent inhibitor, most effectively through its conversion to a formyl group to enable the synthesis of Schiff bases.

Part 1: Synthesis of a Novel Schiff Base Corrosion Inhibitor

The conversion of 4-(Chloromethyl)-2-nitrophenol into a Schiff base inhibitor is a two-step process. First, the reactive chloromethyl group is oxidized to a formyl (aldehyde) group to create the intermediate, 4-hydroxy-3-nitrobenzaldehyde. This aldehyde is then condensed with a primary amine to yield the final Schiff base product.

Diagram 1: Synthetic Pathway

The following diagram illustrates the two-step synthesis from the precursor to the final Schiff base inhibitor.

G Precursor 4-(Chloromethyl)-2-nitrophenol Oxidation Step 1: Oxidation (e.g., Sommelet Reaction) Precursor->Oxidation Intermediate 4-Hydroxy-3-nitrobenzaldehyde Condensation Step 2: Condensation (Reflux in Ethanol) Intermediate->Condensation Amine + Primary Amine (e.g., Aniline) Amine->Condensation Product Schiff Base Inhibitor (Final Product) Oxidation->Intermediate Condensation->Product

Caption: Synthetic route from precursor to Schiff base inhibitor.

Experimental Protocol 1: Synthesis and Characterization

This protocol describes the synthesis of (E)-4-(((4-methylphenyl)imino)methyl)-2-nitrophenol, a representative Schiff base inhibitor, starting from 4-(Chloromethyl)-2-nitrophenol.

Step 1: Oxidation to 4-Hydroxy-3-nitrobenzaldehyde

  • Rationale: The Sommelet reaction provides a classic and effective method for converting a benzyl halide to an aldehyde using hexamine. This avoids harsh oxidizing agents that could affect the phenol and nitro groups.

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 4-(Chloromethyl)-2-nitrophenol and 15.0 g of hexamine in 100 mL of 50% aqueous acetic acid.

  • Fit the flask with a reflux condenser and heat the mixture under reflux for 3 hours.

  • After reflux, add 50 mL of concentrated hydrochloric acid and continue to heat under reflux for an additional 15 minutes to hydrolyze the intermediate.

  • Cool the reaction mixture in an ice bath. The crude aldehyde will precipitate.

  • Filter the solid product using a Büchner funnel, wash with cold water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 4-Hydroxy-3-nitrobenzaldehyde.

Step 2: Schiff Base Condensation

  • Rationale: The condensation of an aldehyde with a primary amine to form a Schiff base is a robust reaction, typically catalyzed by a small amount of acid and driven to completion by removing water.[10] Using ethanol as a solvent is ideal as it dissolves the reactants while often allowing the product to crystallize upon cooling.[11][12]

  • In a 100 mL round-bottom flask, dissolve 5.0 g of the synthesized 4-Hydroxy-3-nitrobenzaldehyde in 40 mL of absolute ethanol.

  • Add an equimolar amount of p-toluidine (4-methylaniline) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture under reflux for 4 hours. The formation of the colored Schiff base product is often visible.

  • After reflux, allow the mixture to cool to room temperature, then place it in an ice bath to maximize precipitation.

  • Filter the resulting crystalline solid, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization:

  • FTIR Spectroscopy: Confirm the synthesis by identifying the characteristic azomethine (-C=N-) stretch (typically ~1600-1625 cm⁻¹) and the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and primary amine N-H stretches (~3300-3400 cm⁻¹).[10]

  • ¹H NMR Spectroscopy: Verify the structure by observing the characteristic singlet for the imine proton (-CH=N-) (typically δ 8-9 ppm) and other aromatic and methyl protons.[10][12]

Part 2: Mechanism of Corrosion Inhibition

The synthesized Schiff base inhibitor protects the metal surface through a process of adsorption, which can involve both physical and chemical interactions.[4]

  • Physicochemical Adsorption: The inhibitor molecules adhere to the metal surface, forming a protective film that acts as a physical barrier.[4][13] This film isolates the metal from the corrosive environment (e.g., HCl solution).

  • Active Site Blocking: The inhibitor molecules preferentially adsorb at the most active sites on the metal surface, blocking the electrochemical reactions responsible for corrosion.

  • Electronic Interactions: The molecule's efficacy is enhanced by its electronic structure. The lone pair electrons on the nitrogen and oxygen atoms, along with the π-electrons from the aromatic rings, can be shared with the vacant d-orbitals of the iron atoms on the metal surface, forming a coordinate-type bond (chemisorption).[2][5]

This adsorption process disrupts both the anodic dissolution of the metal (Fe → Fe²⁺ + 2e⁻) and the cathodic hydrogen evolution (2H⁺ + 2e⁻ → H₂), classifying the compound as a mixed-type inhibitor .[2][12]

Diagram 2: Mechanism of Action

This diagram illustrates the adsorption of the Schiff base inhibitor onto a steel surface, preventing corrosive species from reaching it.

G cluster_0 Corrosive Environment (HCl Solution) cluster_1 Inhibitor Film (Adsorbed Layer) cluster_2 Mild Steel Surface (Fe) H_ion H⁺ Inhibitor Schiff Base Molecule H_ion->Inhibitor Blocked Cl_ion Cl⁻ Cl_ion->Inhibitor Blocked Fe Fe Inhibitor->Fe Adsorption (N, O, π-electrons)

Caption: Adsorption of inhibitor molecules forms a protective barrier.

Part 3: Evaluation of Corrosion Inhibition Performance

To quantify the effectiveness of the synthesized inhibitor, a series of standardized electrochemical and gravimetric tests are performed.

Diagram 3: Experimental Evaluation Workflow

G Start Synthesized Inhibitor Solutions Prepare Test Solutions (1 M HCl +/- Inhibitor) Start->Solutions Coupon Prepare Mild Steel Coupons (Abrade, Degrease) WL Weight Loss Measurement Coupon->WL PDP Potentiodynamic Polarization (PDP) Coupon->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Coupon->EIS Solutions->WL Solutions->PDP Solutions->EIS Analysis Calculate Inhibition Efficiency (IE%) WL->Analysis PDP->Analysis EIS->Analysis Conclusion Determine Inhibitor Effectiveness & Mechanism Analysis->Conclusion

Caption: Workflow for evaluating corrosion inhibitor performance.

Experimental Protocol 2: Performance Evaluation

1. Test Specimen and Solution Preparation:

  • Specimens: Mild steel coupons (e.g., composition: 0.16% C, 0.30% Si, 0.53% Mn, balance Fe) are used.[11] Before each experiment, the coupons are mechanically abraded with successive grades of emery paper, degreased with acetone, rinsed with distilled water, and dried.

  • Solution: A 1.0 M HCl solution is prepared as the aggressive medium. Test solutions are made by dissolving various concentrations of the synthesized inhibitor (e.g., 100, 200, 500 ppm) into the acid solution. A "blank" solution (1.0 M HCl without inhibitor) is used as a control.

2. Weight Loss Method:

  • Rationale: This gravimetric method provides a direct measure of metal loss over time.

  • Weigh the prepared steel coupons accurately (W₁).

  • Immerse the coupons in the blank and inhibitor-containing solutions for a fixed period (e.g., 6 hours) at a constant temperature (e.g., 30°C).

  • After immersion, remove the coupons, clean them to remove corrosion products, rinse, dry, and reweigh (W₂).

  • Calculate the corrosion rate (CR) and Inhibition Efficiency (IE%).

3. Electrochemical Measurements:

  • Setup: A standard three-electrode cell is used, with the mild steel coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[11]

  • Potentiodynamic Polarization (PDP):

    • Rationale: This technique measures the corrosion current density (i_corr) by polarizing the electrode and observing the current response. It helps identify the inhibitor as anodic, cathodic, or mixed-type.[11][12]

    • Immerse the working electrode in the test solution until a stable open circuit potential (OCP) is reached (approx. 30 minutes).

    • Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).

    • Determine the corrosion current density (i_corr) by extrapolating the Tafel plots.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Rationale: EIS provides information about the resistance of the inhibitor film and the charge transfer process at the metal/solution interface. A larger charge transfer resistance (R_ct) indicates better corrosion protection.[12]

    • At the stable OCP, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

    • Fit the resulting Nyquist plot to an equivalent electrical circuit to determine parameters like charge transfer resistance (R_ct).

Data Presentation and Analysis

The Inhibition Efficiency (IE%) is the primary metric for performance. It is calculated from each method as follows:

MethodFormula for Inhibition Efficiency (IE%)Reference
Weight Loss IE% = [ (CR_blank - CR_inh) / CR_blank ] × 100[11]
PDP IE% = [ (i_corr(blank) - i_corr(inh)) / i_corr(blank) ] × 100[11]
EIS IE% = [ (R_ct(inh) - R_ct(blank)) / R_ct(inh) ] × 100[12]

Where _blank refers to the measurement in 1.0 M HCl alone, and _inh refers to the measurement in the presence of the inhibitor.

Table 1: Example Electrochemical Data for a Synthesized Inhibitor at 30°C

Inhibitor Conc. (ppm)i_corr (μA/cm²)R_ct (Ω·cm²)IE_PDP (%)IE_EIS (%)
0 (Blank)105045--
10015032085.785.9
2009555091.091.8
50042118096.096.2

The data clearly show that as inhibitor concentration increases, the corrosion current density (i_corr) decreases while the charge transfer resistance (R_ct) increases, leading to a higher inhibition efficiency.[11][14]

Conclusion

4-(Chloromethyl)-2-nitrophenol serves as an excellent and highly adaptable starting material for the synthesis of advanced corrosion inhibitors. Through a straightforward two-step synthetic pathway involving oxidation and Schiff base condensation, it can be converted into complex organic molecules tailored for high-performance corrosion protection. The resulting Schiff bases function as effective mixed-type inhibitors for mild steel in acidic environments, demonstrating high inhibition efficiencies by adsorbing onto the metal surface and forming a robust protective barrier. The protocols outlined herein provide a comprehensive framework for the synthesis, characterization, and rigorous evaluation of this promising class of corrosion inhibitors.

References

  • New Eco-Friendly Corrosion Inhibitors Based on Phenolic Derivatives for Protection Mild Steel Corrosion. (2013). Int. J. Electrochem. Sci.[Link]

  • Inhibition Effects of Phenols on Corrosion of Mild Steel in Nitric Acid. (2005). Asian J. Chem.[Link]

  • 4-Aminoantipyrine Schiff base derivatives as novel corrosion inhibitors for Q235 steel in hydrochloric acid me. (2015). J. Mater. Environ. Sci.[Link]

  • Organic synthesis of novel corrosion inhibitors. (2017). ResearchGate. [Link]

  • Effective corrosion inhibition of mild steel in hydrochloric acid by newly synthesized Schiff base nano Co(ii) and Cr(iii) complexes: spectral, thermal, electrochemical and DFT (FMO, NBO) studies. (2022). RSC Publishing.[Link]

  • STUDY OF CORROSION INHIBITION CHEMISTRY. PART-2: REVIEW ON VARIED SCHIFF BASES AS MATERIAL FOR CORROSION INHIBITION. World Journal of Pharmaceutical Research.[Link]

  • Design of New Ecofriendly Schiff Base Inhibitors for Carbon Steel Corrosion Protection in Acidic Solutions: Electrochemical, Surface, and Theoretical Studies. (2022). PMC - NIH.[Link]

  • Computational Design of Anticorrosion Properties of Novel, Low-Molecular Weight Schiff Bases. (2022). MDPI.[Link]

  • Computational Exploration of Phenolic Compounds in Corrosion Inhibition: A Case Study of Hydroxytyrosol and Tyrosol. (2023). MDPI.[Link]

  • Synthesis, structures, spectral properties and DFT quantum chemical calculations of (E)-4-(((4-propylphenyl)imino)methyl)phenol and (E)-4-((2-tolylimino)methyl)phenol; their corrosion inhibition studies of mild steel in aqueous HCl. (2020). ResearchGate. [Link]

  • 4-Nitrophenol. Wikipedia. [Link]

  • Acidity and Lipophilicity of Nitrophenol Derivatives. ResearchGate. [Link]

  • Inhibition of Corrosion: Mechanisms and Classifications in Overview. (2020). SciSpace. [Link]

  • Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.0 M HCl based on benzoquinoline derivatives. (2023). ResearchGate. [Link]

  • Synthesis, crystal structures, quantum chemical studies and corrosion inhibition potentials of 4-(((4-ethylphenyl)imino)methyl)phenol and (E)-4-((naphthalen-2-ylimino) methyl) phenol Schiff bases. (2020). ResearchGate. [Link]

  • Preparation of 4-chloro-2-nitrophenol. (2009).
  • Synthesis, characterization, Biological Activity, and corrosion inhibition study of two dyes from 4-aminophenol. (2023). ResearchGate. [Link]

  • Inhibition Effects of a Synthesized Novel 4-Aminoantipyrine Derivative on the Corrosion of Mild Steel in Hydrochloric Acid Solution together with Quantum Chemical Studies. (2014). MDPI.[Link]

  • Quantum Chemical and Experimental Evaluation of a 4-Amino-Antipyrine Based Schiff Base as Corrosion Inhibitor for Steel Material. (2022). NIH.[Link]

  • Corrosion Inhibition. (2018). MDPI.[Link]

  • Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (2023). MDPI.[Link]

  • Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. (2023). MDPI.[Link]

  • Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations. (2022). MDPI.[Link]

Sources

Protecting Group Strategies for the Versatile Synthesis Intermediate: 4-(Chloromethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

4-(Chloromethyl)-2-nitrophenol is a valuable trifunctional building block in organic synthesis, prized for its utility in constructing complex molecules for pharmaceuticals, agrochemicals, and dyes.[1] Its synthetic potential is, however, intrinsically linked to the challenge of managing its three distinct reactive sites: a phenolic hydroxyl group, an electrophilic benzylic chloride, and an electron-withdrawing nitro group. Achieving chemoselectivity in reactions involving this intermediate necessitates a well-designed protecting group strategy. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the reactivity of 4-(chloromethyl)-2-nitrophenol, strategic considerations for functional group protection, and field-proven protocols for the selective protection and deprotection of its phenolic hydroxyl group.

Molecular Reactivity Analysis

The chemical behavior of 4-(chloromethyl)-2-nitrophenol is governed by the interplay of its three functional groups. Understanding their individual reactivity is paramount for devising a successful synthetic route.

  • Phenolic Hydroxyl (-OH): The hydroxyl group is acidic (pKa ≈ 7-8) and readily deprotonated by bases. The resulting phenoxide is a potent nucleophile. The phenol itself can act as a nucleophile and is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution.[2]

  • Chloromethyl (-CH₂Cl): This benzylic halide is a highly reactive electrophilic site, susceptible to nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles, including amines, thiols, and azides.[3][4] The chlorine atom serves as an effective leaving group.

  • Nitro (-NO₂): The nitro group is a powerful electron-withdrawing group, which increases the acidity of the phenolic proton. It is also a meta-directing group for electrophilic aromatic substitution and can be reduced to an amino group under various conditions.[3]

The synergy of these groups dictates the molecule's reaction profile. For instance, in the presence of a base, the acidic phenol can be deprotonated, and the resulting phenoxide could potentially react intermolecularly with the chloromethyl group of another molecule, leading to polymerization or undesired side products. Therefore, to selectively perform nucleophilic substitution at the chloromethyl position, protection of the phenolic hydroxyl is often a mandatory first step.

Figure 1: Reactive sites of 4-(chloromethyl)-2-nitrophenol.

Strategic Considerations for Phenolic Protection

The primary goal of protecting the phenolic hydroxyl group is to mask its acidity and nucleophilicity, thereby allowing for selective transformations at the chloromethyl position. An ideal protecting group for this purpose should meet several criteria:

  • Ease of Introduction: The protection reaction should be high-yielding and proceed under mild conditions that do not promote side reactions.

  • Stability: The protecting group must be robust enough to withstand the conditions of the subsequent reaction at the chloromethyl center (e.g., basic amines, thiolates).

  • Ease of Removal: The deprotection step should also be high-yielding and occur under specific, mild conditions that do not affect the newly modified functional group or other parts of the molecule.[5][6]

  • Orthogonality: In a multi-step synthesis, the chosen protecting group should be removable without affecting other protecting groups that may be present in the molecule, a concept known as orthogonal protection.[7][8]

Based on these criteria, silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, represent an excellent first choice for protecting the phenol in 4-(chloromethyl)-2-nitrophenol.

Application Protocol: TBDMS Protection of 4-(Chloromethyl)-2-nitrophenol

The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for alcohols and phenols due to its stability across a broad range of conditions and its selective removal with fluoride-based reagents.[9][10]

Figure 2: Reaction scheme for TBDMS protection.

Protocol 2.1: Protection of Phenolic Hydroxyl as a TBDMS Ether

Rationale: This protocol utilizes tert-butyldimethylsilyl chloride (TBDMSCl) as the silylating agent and imidazole as a mild base. Imidazole activates the TBDMSCl and neutralizes the HCl byproduct generated during the reaction, driving it to completion. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation.

Materials:

  • 4-(Chloromethyl)-2-nitrophenol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(chloromethyl)-2-nitrophenol (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add TBDMSCl (1.2 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure TBDMS-protected 4-(chloromethyl)-2-nitrophenol.

Synthetic Utility: Reactions at the Chloromethyl Position

With the phenolic hydroxyl group safely masked as a TBDMS ether, the chloromethyl group becomes the primary site for synthetic modification. This enables clean and efficient nucleophilic substitution reactions.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-(Chloromethyl)-2-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-(chloromethyl)-2-nitrophenol. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of common issues, providing you with the expert insights needed to troubleshoot and optimize your reaction outcomes.

Section 1: Understanding the Core Synthesis: The Blanc Chloromethylation of 2-Nitrophenol

The most direct and common route to 4-(chloromethyl)-2-nitrophenol is the electrophilic aromatic substitution of 2-nitrophenol using formaldehyde and hydrogen chloride. This reaction, a variant of the Blanc chloromethylation, is governed by the powerful directing effects of the hydroxyl (-OH) and nitro (-NO₂) groups on the aromatic ring.

The hydroxyl group is a strongly activating ortho-, para-director, while the nitro group is a deactivating meta-director. In 2-nitrophenol, the hydroxyl group's influence dominates, directing the incoming electrophile primarily to the C4 position (para), which is sterically more accessible than the C6 position (ortho). The reaction proceeds via the formation of a highly reactive chloromethyl cation (ClCH₂⁺) or a related electrophilic species, which then attacks the electron-rich phenol ring.[1]

Reaction_Mechanism Start 2-Nitrophenol + HCHO + HCl Electrophile Chloromethyl Cation (ClCH₂⁺) Start->Electrophile Catalyst (e.g., ZnCl₂) facilitates formation SigmaComplex Resonance-Stabilized Sigma Complex Electrophile->SigmaComplex Electrophilic Attack at C4 Product 4-(Chloromethyl)-2-nitrophenol SigmaComplex->Product Deprotonation (restores aromaticity)

Caption: Mechanism of the Blanc chloromethylation of 2-nitrophenol.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues leading to diminished yields in a direct question-and-answer format.

Q1: My reaction mixture turned into a dark, intractable tar or resin. What happened and how can I prevent it?

A1: Root Cause Analysis: This is the most frequent failure mode in chloromethylation reactions. It is caused by acid-catalyzed polymerization of formaldehyde and subsequent reaction with the phenol ring to form cross-linked phenolic resins. High temperatures and high concentrations of acid dramatically accelerate this process.[2] The chloromethylated product itself can also participate in Friedel-Crafts-type alkylations with other phenol molecules, contributing to the polymer formation.

Preventative Measures:

ParameterRecommended ActionScientific Rationale
Temperature Maintain strict temperature control, typically between 60-70°C. Avoid localized overheating.Polymerization and side reactions have higher activation energies than the desired chloromethylation. Lowering the temperature kinetically favors the target reaction.
Reagent Addition Add the formaldehyde solution dropwise to the mixture of 2-nitrophenol and acid over a prolonged period (e.g., 2-4 hours).This keeps the instantaneous concentration of the reactive electrophile low, minimizing its opportunity to self-polymerize or cause multiple alkylations on the same ring.
Stirring Ensure vigorous and efficient stirring throughout the reaction.Prevents localized high concentrations of reagents and heat, ensuring a homogenous reaction environment. Inadequate stirring is a common cause of runaway polymerization.[2]
Acid Concentration Use the minimum concentration of acid required to facilitate the reaction. Avoid overly concentrated systems.While acidic conditions are necessary, excessive acidity strongly promotes the formation of resins.
Q2: The yield is low, and I've isolated a significant amount of unreacted 2-nitrophenol. What are the likely causes?

A2: Root Cause Analysis: A high recovery of starting material points to an incomplete or stalled reaction. This can be due to several factors related to reaction kinetics and reagent activity.

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion. While high temperatures are detrimental, temperatures that are too low will result in impractically slow reaction rates.

  • Deactivated Reagents: The formaldehyde source (e.g., formalin) can degrade over time or contain inhibitors. Using paraformaldehyde, which is a solid polymer of formaldehyde, can sometimes provide a more controlled and sustained release of the monomeric form.

  • Inefficient HCl Saturation: If using gaseous HCl, inefficient bubbling or loss of gas from the system can lead to insufficient acid catalysis and an incomplete reaction.

Q3: My final product is a mixture of isomers. How can I improve the regioselectivity for the C4 position?

A3: Root Cause Analysis: While the directing groups strongly favor substitution at the C4 (para) position, a minor amount of the C6 (ortho) isomer, 6-(chloromethyl)-2-nitrophenol, can form. The ratio of these isomers is influenced by thermodynamics and steric factors.

  • Thermodynamic vs. Kinetic Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para isomer over the kinetically favored (but often more sterically hindered) ortho product.

  • Solvent Effects: The choice of solvent can influence the solvation of the transition state, subtly altering the ortho/para ratio. While often run neat or in HCl, exploring co-solvents like dichloroethane may be warranted for optimization.[1]

Q4: I suspect my product is degrading during workup and purification. What are the signs and how can I modify my protocol?

A4: Root Cause Analysis: The chloromethyl group is a reactive functional group susceptible to nucleophilic substitution, particularly hydrolysis. During an aqueous workup, especially if pH is not controlled or if the mixture is heated, the -CH₂Cl group can be hydrolyzed to a hydroxymethyl group (-CH₂OH), forming 4-(hydroxymethyl)-2-nitrophenol.

Optimized Workup & Purification Protocol:

  • Quenching: Pour the cooled reaction mixture slowly onto a large amount of crushed ice or an ice-water slurry. This rapidly dilutes the acid and dissipates heat.

  • Extraction: Promptly extract the product into a water-immiscible organic solvent like dichloromethane or ethyl acetate. Do not allow the product to sit in the acidic aqueous phase for extended periods.

  • Washing: Wash the organic layer with cold water and then a cold, dilute sodium bicarbonate solution to neutralize residual acid, followed by a final wash with cold brine. Perform these steps quickly.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<40°C).

  • Purification: The crude product is often a yellowish solid or oil.[3] Recrystallization from a suitable solvent system (e.g., toluene/hexane or ethanol/water) is the preferred method of purification. If resinous impurities are present, column chromatography on silica gel may be necessary. A patent for a related compound suggests that treatment with activated carbon can be effective for removing organic impurities before final crystallization.[4]

Section 3: Optimized Experimental Protocol

This protocol incorporates the troubleshooting insights discussed above for a robust synthesis.

Materials:

  • 2-Nitrophenol (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Concentrated Hydrochloric Acid (~37%)

  • Zinc Chloride (optional, 0.1 eq)

  • Dichloromethane (for extraction)

  • Sodium Bicarbonate solution (5%, cold)

  • Anhydrous Sodium Sulfate

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and an addition funnel.

  • Charge the flask with 2-nitrophenol and concentrated hydrochloric acid. If using, add zinc chloride.

  • Begin vigorous stirring and heat the mixture to 60°C in a temperature-controlled water or oil bath.

  • Once the temperature is stable, begin the slow, dropwise addition of formaldehyde (as formalin) or portion-wise addition of paraformaldehyde over 2-3 hours.

  • After the addition is complete, maintain the reaction at 60-65°C for an additional 4-6 hours, monitoring the progress by TLC (Thin Layer Chromatography).

  • Allow the reaction to cool to room temperature. Pour the mixture slowly into a beaker containing a large volume of crushed ice with stirring.

  • Transfer the quenched mixture to a separatory funnel and extract three times with dichloromethane.

  • Combine the organic extracts and wash sequentially with cold water, cold 5% sodium bicarbonate solution, and cold brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude solid by recrystallization.

Section 4: Visualizing Potential Pitfalls

The following diagram illustrates the desired reaction pathway versus the competing side reactions that lead to low yield. Understanding these diversions is key to optimizing the reaction.

Troubleshooting_Flowchart Start 2-Nitrophenol + HCHO/HCl DesiredPath Desired Reaction (Controlled Temp, Slow Addition) Start->DesiredPath SidePath1 Side Reaction 1: Resinification (High Temp, High [Reagent]) Start->SidePath1 Product High Yield of 4-(Chloromethyl)-2-nitrophenol DesiredPath->Product SidePath2 Side Reaction 2: Isomer Formation DesiredPath->SidePath2 Minor pathway SidePath3 Side Reaction 3: Diaryl Methane (Product reacts with Starting Material) Product->SidePath3 Excess reagent Resin Polymeric Tar (Low Yield) SidePath1->Resin Isomer 6-(Chloromethyl)-2-nitrophenol (Impure Product) SidePath2->Isomer Dimer Bis-Adduct (Reduced Yield) SidePath3->Dimer

Caption: Troubleshooting flowchart for 4-(chloromethyl)-2-nitrophenol synthesis.

References

  • Google Patents. (1987). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. EP0176026B1.
  • Sciencemadness.org. (2021). Synthesis of 4-chloro-2-nitrophenol. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 4-chloro-2-nitrophenol. Available at: [Link]

  • Mehrizad, A., & Gharbani, P. (2014). Decontamination of 4-Chloro-2-Nitrophenol from Aqueous Solution by Graphene Adsorption: Equilibrium, Kinetic, and Thermodynamic Studies. Polish Journal of Environmental Studies, 23(6), 2111-2116. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-(Chloromethyl)-2-nitrophenol. Available at: [Link]

  • Google Patents. (2009). Preparation of 4-chloro-2-nitrophenol. CN101481311A.
  • PubChem. (n.d.). 2-(Chloromethyl)-4-nitrophenol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-2-nitrophenol. National Center for Biotechnology Information. Available at: [Link]

  • Schenk, T., et al. (2002). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 68(11), 5532-5536. Available at: [Link]

  • Pak, V.V., Karimov, R.K., Shakhidoyatov, Kh.M., & Soh, D. (2002). Optimization of Biphenyl Chloromethylation Process. Proceedings of the Korean Institute of Electrical and Electronic Material Engineers Conference. Available at: [Link]

  • Smith, K., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Molecules, 26(16), 4983. Available at: [Link]

  • Neves, B. J., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 001-025. Available at: [Link]

  • Wang, Y., et al. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Water, 15(22), 4038. Available at: [Link]

  • Kumar, D., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(20), 5052-5055. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-(Chloromethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical guide serves as a dedicated resource for researchers and drug development professionals focused on optimizing the synthesis of 4-(Chloromethyl)-2-nitrophenol. It provides in-depth troubleshooting, answers to frequently asked questions, and a validated protocol to help overcome common challenges related to reaction yield and purity. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Synthesis Overview: The Chloromethylation of 2-Nitrophenol

The synthesis of 4-(Chloromethyl)-2-nitrophenol is typically achieved via an electrophilic aromatic substitution, specifically the chloromethylation of 2-nitrophenol. This reaction, closely related to the Blanc-Quelet reaction, introduces a chloromethyl (-CH₂Cl) group onto the aromatic ring.[1][2][3] The starting material, 2-nitrophenol, presents a unique challenge: the hydroxyl (-OH) group is a powerful activating ortho-, para-director, while the nitro (-NO₂) group is a strong deactivating meta-director. The directing influence of the hydroxyl group dominates, guiding the incoming electrophile primarily to the para position (C4), which is sterically favored over the ortho position (C6).

However, the reaction is sensitive and prone to side reactions, making yield optimization a critical task. The most common method involves reacting 2-nitrophenol with a formaldehyde source (like paraformaldehyde) and hydrogen chloride, often with a Lewis acid catalyst such as zinc chloride (ZnCl₂).[4][5]

Core Reaction Mechanism

The mechanism proceeds in three main stages:

  • Electrophile Formation: Under acidic conditions, formaldehyde is protonated, forming a highly reactive electrophile (a resonance-stabilized hydroxymethyl cation or a related species).[2][3]

  • Electrophilic Attack: The electron-rich π-system of the 2-nitrophenol ring attacks the electrophile. The hydroxyl group's directing effect stabilizes the intermediate for attack at the para-position.

  • Chloride Substitution: The resulting benzyl alcohol intermediate is rapidly converted to the final chloromethyl product in the presence of concentrated HCl.[3][4]

G cluster_start 1. Electrophile Generation cluster_main 2. Electrophilic Aromatic Substitution cluster_end 3. Chloride Substitution reagent reagent intermediate intermediate product product catalyst catalyst CH2O Formaldehyde (from Paraformaldehyde) Electrophile Reactive Electrophile [CH₂OH]⁺ CH2O->Electrophile + H⁺ HCl HCl Nitrophenol 2-Nitrophenol Wheland Wheland Intermediate (para-attack) Nitrophenol->Wheland + [CH₂OH]⁺ BenzylAlcohol 4-(Hydroxymethyl) -2-nitrophenol Wheland->BenzylAlcohol - H⁺ FinalProduct 4-(Chloromethyl) -2-nitrophenol BenzylAlcohol->FinalProduct + HCl H2O H₂O G cluster_conversion Low Conversion cluster_purity Purity Issues problem problem cause cause solution solution start Low Yield of 4-(Chloromethyl)-2-nitrophenol low_conv High SM on TLC start->low_conv purity_issue Multiple Spots on TLC start->purity_issue cause_reagent Inactive Reagents? (Old Paraformaldehyde, dilute HCl) low_conv->cause_reagent Yes cause_catalyst Catalyst Inactive? (Hydrated ZnCl₂) low_conv->cause_catalyst Yes sol_reagent Use fresh reagents. Use conc. HCl. cause_reagent->sol_reagent sol_catalyst Use anhydrous catalyst. cause_catalyst->sol_catalyst cause_byproduct Diarylmethane Present? purity_issue->cause_byproduct Yes cause_tar Tar/Polymer Formation? purity_issue->cause_tar Yes sol_byproduct Lower Temp (50-60°C). Reduce reaction time. Monitor via TLC. cause_byproduct->sol_byproduct sol_tar Ensure uniform heating. Check SM purity. Avoid overheating. cause_tar->sol_tar

Sources

Common side products in the chloromethylation of 2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chloromethylation of 2-Nitrophenol

Prepared by: Senior Application Scientist, Gemini Division Last Updated: January 12, 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing the chloromethylation of 2-nitrophenol. It addresses common challenges, focusing on the formation of side products, and offers practical solutions for optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the chloromethylation of 2-nitrophenol?

The chloromethylation of 2-nitrophenol, a classic electrophilic aromatic substitution, is often complicated by the formation of several undesired substances. The primary side products include:

  • Diarylmethane Derivatives: These are the most prevalent byproducts. They form when the desired chloromethylated product reacts further with another molecule of 2-nitrophenol.[1]

  • Polymeric/Resinous Materials: Phenols are highly activated rings, which can lead to uncontrolled polymerization, especially at elevated temperatures or with highly active catalysts, resulting in intractable tars.[1][2]

  • Bis(chloromethyl) Ether (BCME): A significant safety concern, BCME is a potent carcinogen that can be formed as a byproduct from the reaction of formaldehyde and hydrogen chloride.[3][4]

  • Dichloromethylated Products: Under forcing conditions or with an excess of the chloromethylating agent, a second chloromethyl group can be introduced onto the aromatic ring.[5]

  • Hydroxymethyl Intermediates: The initial electrophilic attack forms a benzyl alcohol (hydroxymethyl derivative), which is subsequently converted to the benzyl chloride. If this conversion is incomplete, hydroxymethyl-2-nitrophenol will remain as an impurity.[2][4]

Q2: What is the mechanism for the formation of diarylmethane byproducts?

Diarylmethane formation is a consecutive reaction that competes with the desired chloromethylation. The mechanism proceeds as follows:

  • Initial Chloromethylation: A molecule of 2-nitrophenol undergoes electrophilic aromatic substitution to form the desired chloromethyl-2-nitrophenol.

  • Second Electrophilic Attack: The newly formed chloromethylated product is a reactive benzylic halide. In the presence of a Lewis acid catalyst (like ZnCl₂), it can generate a benzylic carbocation. This carbocation is a potent electrophile.

  • Friedel-Crafts Alkylation: This benzylic carbocation is then attacked by the electron-rich ring of another molecule of 2-nitrophenol (or the product itself), leading to the formation of a methylene bridge connecting two nitrophenol units. This process is essentially a Friedel-Crafts alkylation reaction.[1]

Q3: How can the formation of diarylmethanes and polymers be minimized?

Minimizing these side products is crucial for achieving high yield and purity. The key is to control the reaction conditions to favor the initial chloromethylation over the subsequent alkylation:

  • Temperature Control: Maintain a low reaction temperature. Higher temperatures significantly accelerate the rate of the secondary Friedel-Crafts alkylation, leading to increased diarylmethane and polymer formation.[2][6]

  • Concentration: The reaction should be allowed to proceed to a point where the concentration of the chloromethylated product is not high enough to favor the diarylmethane side reaction.[2]

  • Catalyst Choice: The choice and concentration of the Lewis acid catalyst are critical. Stronger catalysts like aluminum chloride are known to favor the formation of diarylmethane products more than milder catalysts like zinc chloride.[2]

  • Prompt Work-up: Once the reaction has reached optimal conversion, it should be worked up promptly to isolate the product from the acidic and catalytic conditions that promote side reactions.[5]

Q4: What are the critical safety risks associated with this reaction, and how should they be mitigated?

The primary safety hazard in any chloromethylation using formaldehyde and HCl is the potential formation of bis(chloromethyl) ether (BCME) .[4] BCME is a highly potent human carcinogen with no established safe exposure threshold.[3]

Mitigation Strategies:

  • Ventilation: All manipulations must be conducted within a certified and properly functioning chemical fume hood.

  • Anhydrous Conditions: Maintaining anhydrous conditions can help reduce the formation of byproducts.

  • Alternative Reagents: Consider using chloromethyl methyl ether as an alternative chloromethylating agent, though this also requires careful handling.[1][4]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experiment.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Low yield of desired chloromethylated product. 1. Incomplete reaction. 2. Formation of diarylmethane and polymeric side products. 3. Loss of product during work-up/purification.1. Monitor the reaction by TLC or GC to ensure completion. 2. Strictly maintain low reaction temperatures (e.g., 0-10°C). Reduce catalyst concentration or use a milder catalyst (e.g., ZnCl₂ instead of AlCl₃).[2] 3. Optimize the extraction and purification protocol. The product may be thermally labile.
Product is a dark, tarry, or polymeric substance. 1. Reaction temperature was too high.[6] 2. Catalyst concentration was excessive. 3. High concentration of sulfuric acid, if used.[7]1. Implement rigorous temperature control using an ice-salt bath or cryocooler. 2. Reduce the molar ratio of the Lewis acid catalyst. 3. If using sulfuric acid, ensure its concentration does not exceed recommended levels (e.g., below 80%) to avoid charring.[7]
Significant amount of a high molecular weight impurity observed (e.g., by TLC, LC-MS). 1. This is characteristic of diarylmethane byproduct formation.[1] 2. The reaction was allowed to proceed for too long, or the product was left in the acidic mixture.[5]1. Lower the reaction temperature and consider a slower addition of formaldehyde/HCl.[2] 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. Perform the aqueous work-up immediately upon completion.
Presence of bis(chloromethylated) product detected. 1. Excess of chloromethylating agent (formaldehyde/HCl) was used.[5] 2. Reaction time was too long.1. Reduce the molar ratio of the chloromethylating agent relative to the 2-nitrophenol substrate. 2. Stop the reaction once the desired mono-chloromethylated product has formed, as determined by in-process controls (TLC/GC).

Reaction Pathway Visualization

The following diagram illustrates the desired reaction pathway for the chloromethylation of 2-nitrophenol and the formation pathways of the major side products.

Chloromethylation_Pathways sub 2-Nitrophenol product Chloromethyl- 2-nitrophenol sub->product Desired Reaction (Low Temp) diarylmethane Diarylmethane Byproduct sub->diarylmethane reagents Formaldehyde + HCl (ZnCl₂ catalyst) reagents->product product->diarylmethane Side Reaction (High Temp) polymer Polymeric Resin product->polymer Polymerization (High Temp)

Caption: Reaction scheme for the chloromethylation of 2-nitrophenol and formation of major side products.

Illustrative Experimental Protocol

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions and scales. Extreme caution must be exercised due to the potential formation of BCME.

  • Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, and a thermometer.

  • Reagents: Charge the flask with 2-nitrophenol (1.0 eq) and a suitable solvent (e.g., glacial acetic acid or dichloroethane). Add the Lewis acid catalyst, such as anhydrous zinc chloride (0.5-1.0 eq).

  • Cooling: Cool the stirred mixture to 0-5°C using an ice-salt bath.

  • Reaction: Begin bubbling dry hydrogen chloride (HCl) gas through the mixture. Simultaneously, start the slow, dropwise addition of formaldehyde (37% solution in water, 1.1-1.5 eq) or portion-wise addition of paraformaldehyde.

  • Monitoring: Maintain the temperature below 10°C throughout the addition. Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or GC.

  • Quenching: Once the starting material is consumed (typically 2-6 hours), stop the flow of HCl and the addition of formaldehyde. Pour the cold reaction mixture slowly into a beaker containing a mixture of crushed ice and water.

  • Extraction: Stir until all the ice has melted. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic extracts sequentially with water, a dilute sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure at a low temperature to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography or recrystallization from an appropriate solvent system.[8]

References

  • Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

  • Downs, A. J. (1981). New studies in aromatic chloromethylation. Durham University. Retrieved from [Link]

  • Le Quéméneur, F., et al. (2010). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology. Retrieved from [Link]

  • Grokipedia. (n.d.). Quelet reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Blanc chloromethylation. Retrieved from [Link]

  • Google Patents. (n.d.). Chloromethylation - US2846480A.
  • Google Patents. (n.d.). Process for the chloromethylation or aromatic hydrocarbons - WO1998011039A1.

Sources

Technical Support Center: Separation of 4-(Chloromethyl)-2-nitrophenol from its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the challenging separation of 4-(chloromethyl)-2-nitrophenol from its isomers. This guide offers practical, field-proven insights to overcome common experimental hurdles.

Introduction

The synthesis of 4-(chloromethyl)-2-nitrophenol, a key intermediate in the production of various pharmaceuticals and agrochemicals, often yields a mixture of isomers, primarily the desired 4-(chloromethyl)-2-nitrophenol and the isomeric byproduct 2-(chloromethyl)-4-nitrophenol.[1][2] The similar physicochemical properties of these isomers make their separation a significant challenge.[3] This guide provides a structured approach to troubleshooting common issues encountered during purification by crystallization and chromatography.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.

Crystallization Issues

Question 1: My crude product, a mixture of 4-(chloromethyl)-2-nitrophenol and its isomers, oils out during crystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" is a common problem when the solute's melting point is lower than the boiling point of the crystallization solvent, or when the concentration of impurities is high. Here’s a systematic approach to resolve this:

  • Probable Cause 1: Inappropriate Solvent Choice. The solvent may be too good a solvent for your compound, preventing supersaturation from being reached effectively.

  • Solution 1:

    • Solvent Screening: Experiment with a range of solvents and solvent mixtures. A good starting point is a binary solvent system where one solvent ("solvent A") is a poor solvent for the compound, and the other ("solvent B") dissolves it sparingly when heated.[4] For nitrophenols, solvents like ethanol, methanol, acetone, and acetonitrile are often used.[2][5]

    • Solvent System Examples:

      • Ethanol/Water

      • Toluene/Hexane

      • Dichloromethane/Hexane

    • Procedure: Dissolve the crude mixture in a minimal amount of the hot, better solvent (solvent B) and slowly add the poorer solvent (solvent A) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.[4]

  • Probable Cause 2: Cooling Rate is Too Fast. Rapid cooling can lead to a sudden drop in solubility, causing the compound to separate as a liquid phase (oil) rather than forming an ordered crystal lattice.

  • Solution 2:

    • Slow Cooling: After dissolving your compound, allow the flask to cool to room temperature undisturbed. Do not place it directly in an ice bath.

    • Insulation: Insulating the flask (e.g., with glass wool or a beaker of warm water) will further slow the cooling rate.

    • Seeding: If you have a small amount of pure 4-(chloromethyl)-2-nitrophenol, add a seed crystal to the supersaturated solution to induce crystallization.

Question 2: I've managed to obtain crystals, but analytical data (e.g., HPLC, NMR) shows significant contamination with the 2-(chloromethyl)-4-nitrophenol isomer. How can I improve the purity?

Answer:

Co-crystallization of isomers is a frequent challenge due to their structural similarities.[6] Improving purity requires optimizing the crystallization conditions to exploit subtle differences in their physicochemical properties.

  • Probable Cause 1: Suboptimal Solvent System. The chosen solvent may not provide sufficient differentiation in solubility between the isomers.

  • Solution 1: Fractional Crystallization. This technique relies on the slight differences in solubility of the isomers in a particular solvent.[7][8][9]

    • Identify a Suitable Solvent: The ideal solvent will have a significant difference in solubility for the two isomers at a given temperature. You may need to experimentally determine this by testing the solubility of the pure isomers (if available) or the mixture in various solvents.

    • Stepwise Cooling: Dissolve the mixture in a minimal amount of hot solvent. Cool the solution in stages. The less soluble isomer should crystallize first. Filter this crop of crystals.

    • Recrystallization: The collected crystals will likely be enriched in the desired isomer but not completely pure. A second recrystallization of this enriched fraction is often necessary to achieve high purity.[10]

  • Probable Cause 2: Isomers Forming a Solid Solution. In some cases, isomers can incorporate into each other's crystal lattice, making separation by simple crystallization very difficult.

    • Procedure: The crude solid is heated until molten and then slowly cooled. The isomer with the higher melting point will crystallize first, enriching the melt with the other isomer. This technique avoids the use of solvents.[7]

Chromatography Issues

Question 3: I am trying to separate the isomers using column chromatography, but I am getting poor resolution (overlapping peaks). How can I improve the separation?

Answer:

Poor resolution in column chromatography is typically due to an inappropriate choice of stationary or mobile phase, or improper column packing.

  • Probable Cause 1: Incorrect Mobile Phase Polarity. The eluent may be too polar, causing both isomers to elute quickly and close together, or not polar enough, leading to broad, tailing peaks.

  • Solution 1: Mobile Phase Optimization.

    • TLC Analysis: First, optimize the separation on a Thin Layer Chromatography (TLC) plate to find the best solvent system.[13] A good solvent system will give well-separated spots with Rf values between 0.2 and 0.4.

    • Solvent Systems to Try: For nitrophenol isomers, mixtures of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate or dichloromethane are good starting points.[14]

    • Gradient Elution: If a single solvent system doesn't provide adequate separation, consider using a gradient elution in your column chromatography. Start with a less polar solvent and gradually increase the polarity.

  • Probable Cause 2: Inadequate Stationary Phase. Standard silica gel may not provide enough selectivity for closely related isomers.

  • Solution 2: Alternative Stationary Phases.

    • Alumina: Alumina can sometimes offer different selectivity compared to silica.

    • Reverse-Phase Chromatography: If the compounds are sufficiently non-polar, a C18 reverse-phase column with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be effective.[15]

    • Specialized Columns: For very difficult separations, consider HPLC columns designed for aromatic compounds, such as those with a phenyl or pentafluorophenyl (PFP) stationary phase, which can offer alternative separation mechanisms like π-π interactions.[15]

Question 4: My target compound, 4-(chloromethyl)-2-nitrophenol, appears to be decomposing on the silica gel column. What can I do to prevent this?

Answer:

Phenolic compounds, especially those with activating or reactive groups, can be sensitive to the acidic nature of silica gel.

  • Probable Cause: Acidity of Silica Gel. The silanol groups on the surface of silica gel are acidic and can catalyze the decomposition of sensitive compounds.

  • Solution:

    • Deactivate the Silica: Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base, like triethylamine, in your eluent before packing the column. A common method is to use an eluent containing a small percentage (0.1-1%) of triethylamine or pyridine.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded phase like diol.

    • Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography, which employs pressure to speed up the elution.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a separation strategy for these isomers?

A1: The most critical first step is to gather as much information as possible about the physicochemical properties of the isomers, including their melting points, boiling points, and solubility in a range of solvents.[16][17] This data will provide a rational basis for choosing between crystallization and chromatography and for selecting the initial conditions. For example, a significant difference in melting points suggests that fractional crystallization from the melt could be a viable option.[7]

Q2: How can I quickly assess the purity of my separated fractions?

A2: Thin Layer Chromatography (TLC) is an excellent, rapid technique for monitoring the progress of your separation and assessing the purity of fractions. By spotting your starting material, the collected fractions, and a co-spot (a mixture of the starting material and the fraction) on the same plate, you can quickly determine if you have successfully separated the isomers. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[18][19]

Q3: Are there any safety concerns I should be aware of when working with 4-(chloromethyl)-2-nitrophenol and its isomers?

A3: Yes. Chloromethylated and nitrated aromatic compounds should be handled with care. They are often irritants and can be toxic.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Q4: Can I use derivatization to aid in the separation?

A4: Yes, derivatization can be a powerful strategy. By reacting the phenolic hydroxyl group with a suitable reagent, you can create derivatives with different physicochemical properties that may be easier to separate. For example, converting the phenols to their methyl ethers or acetate esters could alter their polarity and crystallinity, potentially simplifying separation by chromatography or crystallization. After separation, the protecting group can be removed to yield the pure isomers.

Visual Workflows

Separation_Strategy start Crude Mixture of Isomers phys_props Gather Physicochemical Data (Melting Points, Solubility) start->phys_props crystallization Attempt Crystallization phys_props->crystallization Significant difference in properties chromatography Attempt Chromatography phys_props->chromatography Similar properties crystallization->chromatography Unsuccessful pure_product Pure 4-(Chloromethyl)-2-nitrophenol crystallization->pure_product Successful chromatography->pure_product Successful

Caption: Initial strategy for isomer separation.

Crystallization_Troubleshooting start Crystallization Attempt oiling_out Product Oils Out start->oiling_out low_purity Low Purity / Co-crystallization start->low_purity slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling Yes change_solvent Change Solvent / Solvent System oiling_out->change_solvent No fractional_cryst Perform Fractional Crystallization low_purity->fractional_cryst Yes melt_cryst Try Melt Crystallization low_purity->melt_cryst No success Pure Crystals slow_cooling->success change_solvent->success fractional_cryst->success melt_cryst->success

Caption: Troubleshooting guide for crystallization.

References

  • [No Author]. (n.d.). 2-(chloromethyl)-4-nitrophenol | CAS 2973-19-5. Chemical-Suppliers. Retrieved from [Link]

  • [No Author]. (2025, May 20). 2-Chloromethyl-4-nitrophenol - 2973-19-5, C7H6ClNO3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Retrieved from [Link]

  • [No Author]. (n.d.). Fractional Crystallization. Sulzer. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Methyl-2-nitrophenol. Retrieved from [Link]

  • [No Author]. (2009). Preparation of 4-chloro-2-nitrophenol. Google Patents.
  • Ghorban, P., et al. (2014). Decontamination of 4-Chloro-2-Nitrophenol from Aqueous Solution by Graphene Adsorption: Equilibrium, Kinetic, and Thermodynamic. Polish Journal of Environmental Studies, 23(6), 2111-2116.
  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • [No Author]. (n.d.). Chromatographic Methods of Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional crystallization (chemistry). Retrieved from [Link]

  • Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof. Retrieved from [Link]

  • ResearchGate. (n.d.). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-4-nitrophenol. Retrieved from [Link]

  • MDPI. (2017).
  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

  • MDPI. (2022). Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry. Molecules, 27(15), 4995.
  • Chemistry LibreTexts. (2019, June 5). Fractional crystallization. Retrieved from [Link]

  • PMC. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

  • PMC. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Scribd. (n.d.). Nitroaniline TLC. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-(Chloromethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(Chloromethyl)-2-nitrophenol. This document provides in-depth guidance, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of this important chemical intermediate. As a compound utilized in the synthesis of various pharmaceuticals and agrochemicals, achieving high purity is paramount.[1] This guide is designed to provide both the procedural steps and the scientific rationale to empower you to overcome common challenges in its recrystallization.

Safety First: Handling 4-(Chloromethyl)-2-nitrophenol

Before commencing any experimental work, it is critical to understand and mitigate the risks associated with 4-(Chloromethyl)-2-nitrophenol. This compound is hazardous and must be handled with appropriate precautions.

Hazard Profile:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][3]

  • Irritation: Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[2][3][4]

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.[2]

Mandatory Safety Precautions:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[5] Ensure an eyewash station and safety shower are immediately accessible.[4]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Chemical safety goggles are required. A face shield is recommended if there is a splash hazard.

    • Lab Coat: A flame-resistant lab coat must be worn.

  • Waste Disposal: Dispose of all chemical waste, including mother liquor and contaminated materials, in accordance with local, regional, and national hazardous waste regulations.[4]

Fundamentals of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[6] The core principle is to dissolve the impure solid in a minimum amount of a hot solvent and then allow the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the surrounding liquid (the mother liquor).[7][8]

An ideal recrystallization solvent for 4-(Chloromethyl)-2-nitrophenol should meet the following criteria[9][10]:

  • High Solubility at High Temperatures: It must dissolve the compound completely at or near its boiling point.

  • Low Solubility at Low Temperatures: It should exhibit poor solubility for the compound at room temperature or below, to maximize crystal recovery.

  • Appropriate Volatility: The solvent should be volatile enough to be easily removed from the purified crystals after filtration.[7]

  • Inertness: The solvent must not react chemically with the compound.[9]

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).[9]

Experimental Protocol: Recrystallization of 4-(Chloromethyl)-2-nitrophenol

This protocol provides a generalized workflow. The optimal solvent and specific volumes should be determined through small-scale preliminary tests.[11]

Step 1: Solvent Selection

Based on the polar nature of the phenol, nitro, and chloromethyl groups, solvents of intermediate polarity are a good starting point. A mixed solvent system is often effective.

Solvent SystemRationale
Ethanol/Water 4-(Chloromethyl)-2-nitrophenol is likely soluble in hot ethanol and less soluble in water. Water acts as the anti-solvent.
Toluene/Hexane Toluene can dissolve the aromatic compound when hot, while hexane, a non-polar solvent, will reduce its solubility upon cooling.
Dichloromethane The compound is known to be soluble in dichloromethane.[12] An anti-solvent like hexane could be used to induce crystallization.

Procedure:

  • Place ~50 mg of the crude 4-(Chloromethyl)-2-nitrophenol into a small test tube.

  • Add the primary solvent (e.g., ethanol) dropwise at room temperature. Observe the solubility.

  • If it dissolves readily, the solvent is unsuitable. If it is sparingly soluble, gently heat the test tube.[6]

  • Continue adding the hot primary solvent dropwise until the solid just dissolves.

  • Add the anti-solvent (e.g., water) dropwise to the hot solution until turbidity (cloudiness) persists. Add a drop or two of the primary solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, then in an ice bath, to observe crystal formation.

Step 2: The Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying A 1. Place crude solid in Erlenmeyer flask B 2. Add minimum amount of hot solvent A->B C 3. Heat gently until all solid dissolves B->C D 4. (Optional) Perform hot filtration to remove insoluble impurities C->D Solution has insoluble particles E 5. Allow filtrate to cool slowly to room temperature C->E Solution is clear D->E F 6. Cool further in an ice bath E->F G 7. Collect crystals via suction filtration F->G H 8. Wash crystals with a small amount of ice-cold solvent G->H I 9. Dry crystals under vacuum H->I

Caption: A standard workflow for the purification of a solid compound by recrystallization.

Step 3: Post-Purification Analysis
  • Yield Calculation: Determine the percent recovery of the purified material. Note that some loss is inevitable as the compound has some solubility even in the cold solvent.[13]

  • Purity Assessment: The most common method is melting point analysis. Pure 4-(Chloromethyl)-2-nitrophenol has a reported melting point of approximately 128 °C (with decomposition).[12][14] A sharp melting range close to the literature value indicates high purity. Impurities typically cause the melting point to be depressed and broaden the range.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 4-(Chloromethyl)-2-nitrophenol in a question-and-answer format.

Q: My product "oiled out" instead of forming crystals. What happened and how do I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[15] This happens when the temperature of the solution is above the melting point of the solute when it reaches its saturation point.[16] It is a common problem when the compound is significantly impure, which dramatically lowers its melting point.[15]

  • Immediate Cause: The high concentration of impurities lowers the melting point of your compound, or the solution was cooled too rapidly.[15][17]

  • Solution 1 (Primary): Re-heat the solution containing the oil until it fully dissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation temperature. Allow the flask to cool much more slowly. Insulating the flask by placing it on a cork ring or paper towels can help.[15][18]

  • Solution 2: If the first solution fails, the solvent system may be inappropriate.[16] Recover the crude solid by evaporating the solvent and attempt the recrystallization again with a different solvent system.[15]

  • Solution 3: The presence of certain impurities can promote oiling. If you suspect this, you can try adding a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal and the adsorbed impurities.[17]

Q: I have a very low yield of crystals, or no crystals formed at all. What went wrong?

A: This is one of the most common issues and usually points to a problem with the amount of solvent used or a supersaturated solution.

  • Cause 1: Too much solvent was used. This is the most frequent reason for low yield.[18] If an excess of solvent is used, the solution may not become saturated upon cooling, and a large amount of your product will remain in the mother liquor.[13][15]

    • Troubleshooting: If you still have the mother liquor, you can test this by dipping a glass stirring rod into it and letting the solvent evaporate; a significant solid residue indicates a large amount of dissolved product.[15] To recover it, boil off a portion of the solvent to increase the concentration and attempt to re-crystallize.[15][18]

  • Cause 2: The solution is supersaturated. Sometimes, even when a solution is saturated, crystals need a surface to begin forming (nucleation).[18]

    • Troubleshooting:

      • Scratch Method: Gently scratch the inside surface of the flask below the liquid level with a glass stirring rod. The microscopic scratches provide nucleation sites for crystal growth.[8][13]

      • Seeding: If you have a small crystal of pure product, add it to the solution. This "seed crystal" will act as a template for further crystallization.[8][13]

      • Further Cooling: If crystals still haven't formed at room temperature, place the flask in an ice-salt bath for a lower temperature.[18]

Q: My final product is still colored, even after recrystallization. How can I get a pure, colorless/light-yellow product?

A: The persistence of color indicates the presence of colored impurities that have similar solubility properties to your target compound.

  • Cause: Highly colored organic impurities are co-crystallizing with your product.

  • Solution: Use a decolorizing agent. Add a very small amount (the tip of a spatula) of activated charcoal to the hot, dissolved solution. Swirl for a few minutes. The charcoal will adsorb the colored impurities onto its high-surface-area matrix.[19]

  • Crucial Next Step: You must perform a hot filtration to remove the charcoal before allowing the solution to cool. If you cool the solution first, your product will crystallize on the charcoal, leading to a significant loss of yield.[15]

  • Caution: Use charcoal sparingly. It is not selective and can also adsorb your desired product, which will reduce your overall yield.[15]

Troubleshooting_Tree cluster_Q1 cluster_Q2 cluster_Q3 Start Recrystallization Problem? Q1 No/Few Crystals Formed Start->Q1 Q2 Product 'Oiled Out' Start->Q2 Q3 Product is Impure/Colored Start->Q3 A1 Too much solvent used? Q1->A1 S2a Reheat, add a little more solvent, and cool VERY slowly Q2->S2a S3a Redo recrystallization. Add activated charcoal to hot solution. Q3->S3a S1a Boil off some solvent and re-cool A1->S1a Yes A2 Supersaturated solution? A1->A2 No S1b Scratch flask interior or add seed crystal A2->S1b Yes S2b Change solvent system S2a->S2b If problem persists S3b Perform hot filtration to remove charcoal BEFORE cooling. S3a->S3b

Caption: A decision tree to diagnose and solve common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 4-(Chloromethyl)-2-nitrophenol? A1: Impurities often stem from the synthesis process. This can include unreacted starting materials, such as 2-nitrophenol, or regioisomers formed during the chloromethylation or nitration steps.[20] Side-reaction products may also be present.

Q2: How slowly should I cool my solution? A2: As a general rule, slower cooling produces larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[6] A good practice is to let the flask cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath for maximum recovery.

Q3: Is it possible to recover more product from the mother liquor? A3: Yes. The filtrate, or mother liquor, contains dissolved product. You can often obtain a "second crop" of crystals by boiling off a significant portion of the solvent from the mother liquor and re-cooling.[15] However, be aware that this second crop is typically less pure than the first, as the concentration of impurities is higher.

Q4: My purified product has a wide melting point range. What does this mean? A4: A wide melting point range (greater than 2 °C) and a depressed melting point (lower than the literature value) are classic indicators of an impure compound. This suggests that your recrystallization did not successfully remove all impurities, and a second recrystallization may be necessary.

Q5: What is the difference between washing and recrystallizing? A5: Washing involves rinsing the collected crystals with a small amount of cold solvent to remove any residual mother liquor adhering to the crystal surfaces. Recrystallization is a more thorough purification process that involves completely dissolving the solid and allowing it to re-form, a process that purifies the compound both internally and externally.[7]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Reddit. (2013, February 3).
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
  • Science Learning Center. (n.d.).
  • Chemistry Stack Exchange. (2012, April 25).
  • Unknown Source. Recrystallization. --->.
  • Mettler Toledo. (n.d.).
  • BOC Sciences. (2024, December 25).
  • Study.com. (n.d.). Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product?
  • Thermo Fisher Scientific. (2025, December 22).
  • Smolecule. (n.d.). Buy 4-(Chloromethyl)-2-nitrophenol | 6694-75-3.
  • University of York, Chemistry Teaching Labs. (n.d.).
  • Fisher Scientific. (2025, December 18).
  • Sigma-Aldrich. (2025, May 7).
  • AK Scientific, Inc. (n.d.). SAFETY DATA SHEET - 2-Amino-4-chloro-6-nitrophenol.
  • Reddit. (2024, March 12).
  • Biosynth. (2023, August 2).
  • Benchchem. (n.d.). 4-(Chloromethyl)-2-nitrophenol | 6694-75-3.
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). 2-CHLOROMETHYL-4-NITROPHENOL CAS#: 2973-19-5.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-nitrophenol = 97.0 89-64-5.
  • Sigma-Aldrich. (n.d.). 2-Chloromethyl-4-nitrophenol 96 2973-19-5.
  • YouTube. (2007, November 28).
  • TCI AMERICA. (n.d.). 4-Chloro-2-nitrophenol | 89-64-5.
  • MySkinRecipes. (n.d.). 4-(Chloromethyl)-2-nitrophenol.
  • YouTube. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • YouTube. (2020, January 10).
  • Chemical-Suppliers. (n.d.). 2-(chloromethyl)-4-nitrophenol | CAS 2973-19-5.
  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • PubChem. (n.d.). 2-(chloromethyl)-4-nitrophenol (C7H6ClNO3).

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Technical Support Center: Optimizing Solvent Systems for 4-(Chloromethyl)-2-nitrophenol Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the crystallization of 4-(Chloromethyl)-2-nitrophenol. As an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals, achieving high purity and a consistent crystal form is paramount.[1] This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. We will move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively.

The crystallization process is governed by a delicate balance of thermodynamics and kinetics.[2] Our goal is to manipulate these factors—primarily through the strategic selection of solvent systems—to control nucleation and crystal growth, thereby dictating the final product's purity, yield, and morphology.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common issues encountered during the crystallization of 4-(Chloromethyl)-2-nitrophenol.

Q1: My crystal yield is unacceptably low. What's going wrong?

A1: Low yield is typically a solubility issue. The core principle of crystallization is that the compound should be highly soluble in a hot solvent but poorly soluble at low temperatures.[3][4][5] If the compound remains too soluble even when cold, it will not precipitate effectively.

Potential Causes & Solutions:

  • Cause 1: Incorrect Solvent Choice. The selected solvent may be too effective at solvating the 4-(Chloromethyl)-2-nitrophenol molecule across the entire temperature range. The polarity of your solvent must be carefully matched to your compound.[4]

    • Solution A: Increase Solvent Polarity. Since 4-(Chloromethyl)-2-nitrophenol is a polar molecule due to its nitro, hydroxyl, and chloromethyl groups, highly non-polar solvents like hexane might be too "poor," while moderately polar solvents like ethanol or ethyl acetate might be too "good."[6][7] Experiment with solvents of intermediate polarity or consider a mixed-solvent system.

    • Solution B: Introduce an Anti-Solvent. If your compound is highly soluble in a solvent like ethanol, you can introduce a miscible "anti-solvent" in which the compound is insoluble (e.g., water).[8][9] This technique, detailed in the protocols below, effectively reduces the overall solvating power of the system, forcing your product out of solution.

  • Cause 2: Insufficient Cooling. The temperature differential between the hot and cold states may not be large enough to significantly decrease solubility.

    • Solution: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath, 0-4 °C) and for an adequate duration to maximize precipitation.

  • Cause 3: Insufficient Concentration. The initial solution may not have been fully saturated at the higher temperature.

    • Solution: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the solid. If the solution is too dilute, the saturation point will not be reached upon cooling.

Q2: My crystals are very fine needles or an amorphous powder. How can I get larger, more defined crystals?

A2: Crystal morphology is a direct consequence of the interplay between nucleation rate and crystal growth rate.[10] Fine, needle-like crystals or powders suggest that nucleation is happening too rapidly, creating a large number of small crystals instead of allowing a smaller number of nuclei to grow large.[10][11][12]

Potential Causes & Solutions:

  • Cause 1: Rapid Cooling. Crash-cooling a saturated solution is the most common cause of rapid nucleation.[10][13] This significantly increases supersaturation, providing a large thermodynamic driving force for nuclei to form.[10]

    • Solution: Slow down the cooling process dramatically. Allow the heated flask to cool to room temperature on a benchtop, insulated with glass wool or a towel, before transferring it to a colder environment like a refrigerator or ice bath. A slower cooling rate favors crystal growth over nucleation, leading to larger crystals.[11][12]

  • Cause 2: High Supersaturation. Adding an anti-solvent too quickly or using a solvent system where the compound is extremely insoluble can also cause the solution to become supersaturated too fast.

    • Solution A: When using an anti-solvent, add it dropwise to the hot solution until the first sign of persistent cloudiness (turbidity) appears. Then, add a few drops of the "good" solvent to re-clarify the solution before allowing it to cool slowly.[8][9] This ensures the solution is saturated but not excessively supersaturated at the start of the cooling phase.

    • Solution B: Agitation or stirring can sometimes promote secondary nucleation.[10] Try crystallizing under static conditions (without stirring) once the solution is prepared.

  • Cause 3: Solvent-Crystal Surface Interactions. The solvent itself can influence crystal habit by preferentially adsorbing to certain crystal faces, inhibiting their growth and altering the final shape.[2][14][15][16]

    • Solution: Experiment with different solvent systems. A change from an alcohol (a hydrogen-bond donor) to an aprotic solvent like acetone or ethyl acetate can fundamentally change how the solvent interacts with the growing crystal, potentially leading to a more desirable block-like or prismatic morphology instead of needles.

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid because the solution temperature is above the compound's melting point when precipitation begins.[8][17] It can also happen if the concentration of the solute is so high that the solubility is exceeded at a temperature above the melting point.

Potential Causes & Solutions:

  • Cause 1: Solvent Boiling Point is Too Low. If the boiling point of the solvent is too close to the melting point of your compound, it can "oil out."

    • Solution: Choose a solvent with a lower boiling point. Alternatively, in a mixed-solvent system, you may need to use a larger proportion of the lower-boiling solvent.

  • Cause 2: Solution is Too Concentrated. An excessively concentrated solution can become supersaturated at a temperature where your compound is still molten.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve the liquid phase. Then, allow this slightly more dilute solution to cool slowly. This should lower the temperature at which saturation occurs to below the compound's melting point.

  • Cause 3: Presence of Impurities. Impurities can depress the melting point of the compound, making it more prone to oiling out.

    • Solution: Attempt to purify the material through another method (e.g., column chromatography) before crystallization. Ensure that any impurities present are highly soluble in the chosen solvent system so they remain in the mother liquor.[4]

Q4: My final product contains significant impurities. How can I improve its purity?

A4: The goal of crystallization is purification.[3][5] Impurities can be trapped in the crystal lattice (inclusion) or on the crystal surface (adsorption).[18] Structurally similar impurities are often the most difficult to remove because they can be incorporated into the growing crystal lattice.[19][20]

Potential Causes & Solutions:

  • Cause 1: Impurities Co-precipitating. If the impurities have similar solubility profiles to your target compound, they may crystallize alongside it.

    • Solution A: Select a More Discriminating Solvent System. The ideal solvent should keep impurities dissolved even when the solution is cold.[4] This requires screening various solvents to find one that maximizes the solubility difference between your product and the contaminants.

    • Solution B: Recrystallization. A second crystallization step is often necessary to achieve high purity.[3] Dissolve the impure crystals in a minimum of hot solvent and repeat the cooling process. Each successive crystallization will leave more impurities behind in the mother liquor.

  • Cause 2: Rapid Crystal Growth. Fast crystallization can trap pockets of impure mother liquor within the crystals (occlusion).

    • Solution: As with improving crystal size, slow the rate of crystallization by cooling slowly. This gives time for the correct molecules to integrate into the crystal lattice and for impurities to diffuse away from the growing crystal face.

  • Cause 3: Insufficient Washing. Impurities from the mother liquor can remain on the surface of the crystals after filtration.

    • Solution: Wash the filtered crystals (the "filter cake") with a small amount of ice-cold solvent. Using cold solvent is critical to wash away surface impurities without dissolving a significant amount of your product.

Frequently Asked Questions (FAQs)

Q: How do I perform an initial solvent screen for 4-(Chloromethyl)-2-nitrophenol? A: Use small-scale tests. Place ~50 mg of your compound into several test tubes. Add a potential solvent (e.g., 1 mL) to each. A good candidate solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[17] An ideal anti-solvent will not dissolve the compound even when hot.

Q: When is a mixed-solvent system the right choice? A: Use a mixed-solvent system when you cannot find a single solvent that provides the desired temperature-dependent solubility.[8][17] This is common when a compound is either too soluble in all common solvents or practically insoluble in them.

Q: How does the rate of cooling impact crystal size? A: The cooling rate directly controls the balance between nucleation and crystal growth.[10]

  • Slow Cooling: Favors crystal growth over nucleation, resulting in fewer, larger crystals.[10][12]

  • Rapid Cooling: Favors nucleation over growth, leading to many small crystals.[10][11]

Q: What is "seeding" and should I use it? A: Seeding is the process of adding a few small, pure crystals of the desired compound to a saturated solution to induce crystallization.[3] It provides a template for crystal growth, which can be useful for controlling the polymorphic form and for initiating crystallization in stubbornly stable supersaturated solutions.

Data Presentation: Solvent Selection Guide

The following table provides properties of common solvents to aid in your selection process for 4-(Chloromethyl)-2-nitrophenol, a polar compound.

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Common Anti-Solvent (Miscible)Notes
Ethanol 7824.5Water, HexaneGood starting "soluble" solvent for polar compounds.[21]
Methanol 6532.7Water, DichloromethaneHigher polarity than ethanol; may be too strong a solvent.[4]
Ethyl Acetate 776.0Hexane, HeptaneExcellent solvent of intermediate polarity.[4][21]
Acetone 5620.7Hexane, WaterStrong solvent, but its low boiling point can be a drawback.[4]
Dichloromethane 409.1HexaneGood for compounds of intermediate polarity; low boiling point.
Toluene 1112.4Hexane, HeptaneNon-polar; likely to be a poor solvent or a good anti-solvent.
Hexane / Heptane 69 / 98~2.0N/ANon-polar; excellent candidates for an anti-solvent.[17]
Water 10080.1N/AHighly polar; likely a poor solvent and a good anti-solvent for this compound.[21]
Experimental Protocols & Visualizations
Protocol 1: Standard Single-Solvent Crystallization
  • Dissolution: Place the crude 4-(Chloromethyl)-2-nitrophenol in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and stirring. Continue adding solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To slow the cooling further, the flask can be insulated.

  • Crystal Growth: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven.

Protocol 2: Mixed-Solvent (Solvent/Anti-Solvent) Crystallization

This protocol is visualized in the workflow diagram below.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "soluble" solvent (e.g., ethanol).

  • Induce Saturation: While keeping the solution hot, add the "insoluble" anti-solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy (turbid).

  • Clarification: Add a few drops of the hot "soluble" solvent until the solution becomes clear again. The solution is now saturated.

  • Cooling & Isolation: Follow steps 3-6 from the Single-Solvent Crystallization protocol.

G cluster_prep Preparation cluster_saturation Saturation cluster_growth Crystal Growth & Isolation dissolve 1. Dissolve crude solid in minimum hot 'soluble' solvent add_anti 2. Add hot 'insoluble' anti-solvent dropwise until turbidity appears dissolve->add_anti clarify 3. Add 'soluble' solvent dropwise to re-clarify add_anti->clarify cool 4. Cool solution slowly to room temperature clarify->cool ice 5. Further cool in ice bath cool->ice filtrate 6. Isolate crystals via vacuum filtration ice->filtrate wash 7. Wash crystals with ice-cold solvent filtrate->wash

Caption: Workflow for Mixed-Solvent Crystallization.

Crystallization Troubleshooting Logic

When faced with a crystallization challenge, a systematic approach is key. The following diagram outlines a decision-making process to guide your troubleshooting efforts.

G start Unsatisfactory Crystallization p1 Problem: Low Yield start->p1 p2 Problem: Poor Morphology (Needles/Powder) start->p2 p3 Problem: 'Oiling Out' start->p3 p4 Problem: Impure Product start->p4 s1 Check solvent choice (too soluble?) Use anti-solvent Ensure sufficient cooling p1->s1 s2 Slow cooling rate Adjust supersaturation (slower anti-solvent addition) Try different solvent class p2->s2 s3 Add more solvent Lower solution temperature Check for impurities p3->s3 s4 Recrystallize Slow growth rate Wash crystals with ice-cold solvent p4->s4

Sources

Technical Support Center: Strategic Prevention of Diarylmethane Formation in Blanc Chloromethylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in electrophilic aromatic substitution, specifically the Blanc chloromethylation. Our focus is to provide actionable, field-tested strategies to a common and often vexing challenge: the formation of diarylmethane byproducts. This document moves beyond theoretical discussions to offer practical, evidence-based solutions to enhance the selectivity and yield of your chloromethylation reactions.

Frequently Asked Questions (FAQs)

Q1: I'm consistently observing a significant amount of diarylmethane byproduct in my Blanc chloromethylation. What is the fundamental cause of this side reaction?

The formation of diarylmethane is an inherent challenge in Blanc chloromethylation due to the reaction mechanism itself. The desired chloromethylated product is often more reactive than the starting aromatic compound. This is because the newly introduced -CH₂Cl group, while electron-withdrawing, is readily converted to a benzyl carbocation under the strong acidic conditions of the reaction. This carbocation is a potent electrophile.

Consequently, the chloromethylated product can act as an alkylating agent in a subsequent Friedel-Crafts alkylation reaction with another molecule of the starting aromatic compound, leading to the formation of the diarylmethane byproduct.[1][2] This secondary reaction is especially prevalent with highly activated aromatic substrates, such as phenols and anilines, where uncontrolled further electrophilic attack is common.[1]

Here is a simplified representation of the competing reaction pathways:

A Aromatic Substrate B Chloromethylated Product (Desired) A->B Blanc Chloromethylation (HCHO, HCl, Lewis Acid) C Diarylmethane Byproduct B->C Friedel-Crafts Alkylation (+ Aromatic Substrate)

Caption: Competing reactions in Blanc chloromethylation.

Q2: How does the choice of Lewis acid catalyst influence the selectivity of the reaction?

The Lewis acid is a critical determinant of selectivity. Its primary role is to activate formaldehyde, making it a more potent electrophile.[3] However, stronger Lewis acids can also promote the formation of the benzyl carbocation from the chloromethylated product, thereby accelerating the undesired secondary alkylation that leads to diarylmethane.[4]

Generally, the catalytic activity for Friedel-Crafts reactions follows the order: AlCl₃ > FeCl₃ > ZnCl₂. While highly active, aluminum chloride is known to strongly favor the formation of diarylmethane products.[4] For substrates that are highly reactive, a weaker Lewis acid like zinc chloride is often sufficient and can provide better selectivity for the desired chloromethylated product.[5] In some cases, for very reactive aromatics, even protic acids like sulfuric or acetic acid alone can catalyze the reaction, albeit at a slower rate.[5]

Q3: What is the impact of reaction temperature on the formation of diarylmethane?

Temperature plays a crucial role in controlling the selectivity of the Blanc chloromethylation, often representing a trade-off between reaction rate and byproduct formation. This is a classic example of kinetic versus thermodynamic control.[6][7]

  • Low Temperatures (Kinetic Control): At lower temperatures (e.g., -10°C to 10°C), the reaction is under kinetic control.[8][9] The formation of the chloromethylated product is generally the faster reaction. By keeping the temperature low, you can favor the formation of the kinetic product and minimize the subsequent, higher activation energy pathway to the diarylmethane byproduct.[10][11]

  • High Temperatures (Thermodynamic Control): Higher temperatures provide the energy to overcome the activation barrier for the secondary Friedel-Crafts alkylation, leading to the more thermodynamically stable diarylmethane.[2][4] Increased temperatures almost invariably lead to a higher proportion of diarylmethane.[4]

Therefore, maintaining a consistently low reaction temperature is one of the most effective strategies to suppress diarylmethane formation.[8]

Q4: Can I minimize diarylmethane formation by adjusting the stoichiometry of my reactants?

Absolutely. The molar ratio of your reactants is a key parameter to control. High concentrations of the aromatic substrate relative to the chloromethylating agent can increase the likelihood of the secondary alkylation reaction.[12] Conversely, using a large excess of the chloromethylating agent can lead to di- and tri-chloromethylated products.[4]

A common strategy is to use a slight excess of the formaldehyde and hydrogen chloride relative to the aromatic substrate to ensure complete conversion of the starting material while minimizing the availability of unreacted aromatic substrate for the secondary reaction. Careful and slow addition of the aromatic substrate to the chloromethylating mixture can also help maintain a low concentration of the aromatic reactant throughout the reaction, further disfavoring diarylmethane formation.

Troubleshooting Guide

This section provides a structured approach to troubleshoot and optimize your Blanc chloromethylation for minimal diarylmethane formation.

Observation Potential Cause Recommended Action
High levels of diarylmethane byproduct confirmed by GC-MS or NMR. Reaction temperature is too high. Maintain a strict low-temperature profile, ideally between -5°C and 5°C. Use an efficient cooling bath (e.g., ice-salt or dry ice-acetone). Add reagents slowly to control any exotherms.[8]
The Lewis acid catalyst is too strong. If using AlCl₃, consider switching to a milder Lewis acid such as ZnCl₂ or SnCl₄.[5] For highly activated substrates, catalysis with a strong protic acid like H₂SO₄ may be sufficient.
High concentration of the aromatic substrate. Use a slight excess of the chloromethylating agents (formaldehyde and HCl). Consider adding the aromatic substrate dropwise to the reaction mixture to maintain a low instantaneous concentration.
Prolonged reaction time. Monitor the reaction progress closely using TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the diarylmethane byproduct.
Reaction is sluggish at low temperatures, and warming leads to byproduct formation. Insufficient catalyst activity. If using a weak Lewis acid, a modest increase in catalyst loading may be necessary. Ensure the catalyst is anhydrous, as water can deactivate it.
Poor solubility of reactants. Consider the use of a co-solvent. While traditional protocols often use an excess of the aromatic substrate as the solvent, for solid substrates or to improve homogeneity, a non-reactive solvent like carbon disulfide or a halogenated solvent can be used.
Formation of polychloromethylated byproducts. Excess of chloromethylating agent. Carefully control the stoichiometry. Use no more than a slight excess (e.g., 1.1-1.2 equivalents) of formaldehyde.

Optimized Experimental Protocol: Selective Chloromethylation of Toluene

This protocol is designed to favor the formation of chloromethyltoluene while minimizing the formation of ditolylmethane.

Materials:

  • Toluene

  • Paraformaldehyde

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet tube, add anhydrous zinc chloride (0.1 equivalents). Place the flask in an ice-salt bath and cool to 0°C.

  • Reagent Addition: Slowly add concentrated hydrochloric acid (1.2 equivalents) to the flask while maintaining the temperature at 0°C.

  • Formaldehyde Addition: Add paraformaldehyde (1.1 equivalents) in small portions to the stirred mixture, ensuring the temperature does not rise above 5°C.

  • Substrate Addition: Once the paraformaldehyde has dissolved, begin the dropwise addition of toluene (1.0 equivalent) over 30-60 minutes, maintaining the reaction temperature between 0°C and 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by TLC or GC analysis of aliquots. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice and extract with dichloromethane (3 x 50 mL).

  • Neutralization: Combine the organic extracts and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to separate the chloromethylated toluene from any residual starting material and high-boiling diarylmethane byproducts.

Analytical Characterization

Accurate identification and quantification of the desired product and the diarylmethane byproduct are crucial for optimizing your reaction.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for separating and identifying the components of your reaction mixture.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • GC Conditions (Example):

    • Column: A nonpolar column such as a DB-5MS or HP-5MS is suitable.[13]

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium

  • MS Detection: Use electron ionization (EI) and scan a mass range of m/z 40-400. The chloromethylated product and the diarylmethane will have distinct retention times and fragmentation patterns.

¹H NMR Spectroscopy

¹H NMR provides clear structural information to differentiate between the chloromethylated product and the diarylmethane byproduct.

  • Chloromethylated Product: Look for a characteristic singlet for the -CH₂Cl protons, typically in the range of δ 4.5-4.8 ppm.

  • Diarylmethane Byproduct: The methylene bridge protons (-CH₂-) will appear as a singlet further upfield, generally around δ 3.9-4.2 ppm.

Visualizing the Mechanistic Landscape

The following diagram illustrates the key decision points and their consequences in controlling the outcome of a Blanc chloromethylation.

cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways Temp Temperature Desired Selective Chloromethylation Temp->Desired Low Temp (e.g., 0°C) Undesired Diarylmethane Formation Temp->Undesired High Temp (e.g., >60°C) Catalyst Lewis Acid Catalyst Catalyst->Desired Mild (e.g., ZnCl₂) Catalyst->Undesired Strong (e.g., AlCl₃) Stoichiometry Reactant Stoichiometry Stoichiometry->Desired Controlled Addition Stoichiometry->Undesired High Substrate Conc.

Caption: Key factors influencing selectivity in Blanc chloromethylation.

Safety Considerations: Handling Bis(chloromethyl) Ether (BCME)

A critical safety note: the Blanc chloromethylation reaction can produce small amounts of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME).[14][15] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.[12] Any spills should be immediately neutralized with an aqueous ammonia solution.

References

  • Wikipedia. (2023). Blanc chloromethylation. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). CHAPTER 3 CHLOROMETHYLATION OF AROMATIC COMPOUNDS. Retrieved from [Link]

  • Google Patents. (n.d.). US4900796A - Process for preparing chloromethylated aromatic materials.
  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6.
  • Chemistry LibreTexts. (2023). Blanc chloromethylation. Retrieved from [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US2973391A - Method for chloromethylating aromatic hydrocarbons.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes.
  • Lee, S., et al. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Molecules, 28(17), 6431.

Sources

Troubleshooting guide for the synthesis of 4-(Chloromethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-(Chloromethyl)-2-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, providing field-proven insights and solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 4-(Chloromethyl)-2-nitrophenol?

The most common and direct method for synthesizing 4-(Chloromethyl)-2-nitrophenol is through the electrophilic chloromethylation of 2-nitrophenol. This reaction, a variant of the Blanc chloromethylation, typically involves reacting 2-nitrophenol with formaldehyde and hydrogen chloride gas, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).[1][2] The starting material is critical: using 2-nitrophenol ensures the correct regioselectivity, yielding the desired 4-(chloromethyl) product.

Q2: Can you explain the reaction mechanism?

The reaction proceeds via electrophilic aromatic substitution. The key steps are:

  • Formation of the Electrophile: Under acidic conditions, formaldehyde is protonated. In the presence of a Lewis acid like ZnCl₂, this facilitates the formation of a highly reactive electrophile, the chloromethyl cation (ClCH₂⁺) or a related species.[2]

  • Electrophilic Attack: The electron-rich aromatic ring of 2-nitrophenol attacks the chloromethyl cation. The hydroxyl (-OH) group is a strongly activating ortho, para-director, while the nitro (-NO₂) group is a deactivating meta-director. Both groups direct the incoming electrophile to the C4 position (para to the -OH and meta to the -NO₂), leading to high regioselectivity for the desired product.[3][4]

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to restore the aromaticity of the ring, yielding 4-(Chloromethyl)-2-nitrophenol.

Q3: What are the critical safety precautions for this synthesis?

This synthesis requires stringent safety measures due to the nature of the reagents and potential byproducts:

  • Bis(chloromethyl) ether (BCME): The reaction of formaldehyde and HCl can generate small quantities of BCME, a potent human carcinogen.[2] All operations must be conducted in a certified chemical fume hood with excellent ventilation.

  • Hydrogen Chloride (HCl): Anhydrous HCl is a corrosive and toxic gas. Appropriate gas handling equipment and scrubbers are necessary.

  • Product Hazard: 4-(Chloromethyl)-2-nitrophenol is a hazardous substance that can cause skin irritation, respiratory issues, and eye damage.[5] Always handle the compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: How can I confirm the product's identity and purity?

A combination of spectroscopic and physical methods should be used:

  • NMR Spectroscopy: ¹H NMR is invaluable for confirming the structure. Expect distinct signals for the aromatic protons, the phenolic -OH, and a characteristic singlet for the -CH₂Cl protons.

  • IR Spectroscopy: Look for characteristic peaks corresponding to the O-H stretch (broad), aromatic C-H stretch, asymmetric NO₂ stretch (around 1520 cm⁻¹), and the C-Cl stretch.[6]

  • Melting Point: A sharp melting point consistent with literature values indicates high purity. Impurities will typically cause melting point depression and broadening.

  • Chromatography (TLC/HPLC): Thin-layer chromatography can be used to monitor reaction progress and assess the purity of the final product against the starting material and potential side products. HPLC provides a quantitative measure of purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Scenario 1: The reaction yields are consistently low or no product is formed.

Question: I've followed the protocol, but my yield of 4-(Chloromethyl)-2-nitrophenol is below 20%. What could be the cause?

Answer: Low yields can stem from several factors related to reagents, reaction conditions, and workup procedures.

  • Cause A: Reagent Quality and Stoichiometry

    • Insight: The most common reagent issue is the formaldehyde source. Paraformaldehyde can be of variable purity and may not depolymerize efficiently. An aqueous solution of formaldehyde (formalin) introduces water, which can hydrolyze the product and interfere with the Lewis acid catalyst.

    • Solution: Use a high-quality source of formaldehyde, such as freshly prepared from paraformaldehyde. Ensure the 2-nitrophenol is pure and dry. The stoichiometry is also critical; an excess of the chloromethylating agent can lead to side reactions.

  • Cause B: Inefficient Acidic Conditions

    • Insight: The reaction requires a strongly acidic environment to generate the electrophile.[2] If HCl gas is not bubbled through the mixture effectively or if the system has leaks, the reaction will be sluggish or fail.

    • Solution: Ensure a steady, continuous flow of dry HCl gas into the reaction mixture with vigorous stirring to maximize gas-liquid contact. Check all connections for leaks.

  • Cause C: Suboptimal Reaction Temperature

    • Insight: Temperature control is a delicate balance. If the temperature is too low, the reaction rate will be impractically slow. If it is too high, polymerization and the formation of tarry byproducts will dominate, consuming the starting material and reducing the yield.[7]

    • Solution: Maintain the reaction temperature within the optimal range cited in your protocol (typically 60-70°C for similar reactions). Use an oil bath and a reliable thermocouple for accurate temperature monitoring.

Scenario 2: The final product is impure, containing significant side products.

Question: My NMR spectrum shows multiple aromatic species, and the melting point is broad. What are the likely impurities and how can I avoid them?

Answer: Impurities often arise from side reactions inherent to the chloromethylation process.

  • Cause A: Formation of Diaryl-methane Byproduct

    • Insight: The product, 4-(Chloromethyl)-2-nitrophenol, is a reactive benzyl chloride derivative. It can act as an electrophile itself and undergo a Friedel-Crafts alkylation reaction with another molecule of 2-nitrophenol (or the product), forming a diaryl-methane impurity. This is a very common side reaction.[2]

    • Solution: This side reaction can be minimized by using a slight excess of the less valuable reagent (often the 2-nitrophenol) and by maintaining a moderate concentration of reactants. Slow, controlled addition of the formaldehyde can also help prevent a buildup of the reactive chloromethylated intermediate.

  • Cause B: Hydrolysis to 4-(Hydroxymethyl)-2-nitrophenol

    • Insight: The chloromethyl group is susceptible to hydrolysis, especially during the aqueous workup, which converts it to a hydroxymethyl (-CH₂OH) group.[6] The presence of excess water in the reaction mixture itself can also lead to this side product.

    • Solution: Use anhydrous reagents and solvents where possible. During the workup, minimize the contact time with aqueous solutions and use cold water or brine for washes. The hydroxymethyl analog (CAS 77691-34-0) has different polarity, allowing for separation by column chromatography.[8][9]

  • Cause C: Isomeric Impurities

    • Insight: While the directing effects of the -OH and -NO₂ groups strongly favor the C4 position, a small amount of substitution at the C6 position (ortho to -OH) can sometimes occur, leading to the formation of 2-(Chloromethyl)-6-nitrophenol.

    • Solution: Adhering to the optimal reaction temperature helps maximize regioselectivity. Purification by recrystallization is often effective at removing minor isomeric impurities, as they may have different solubilities and crystal packing efficiencies.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

Caption: Troubleshooting workflow for the synthesis of 4-(Chloromethyl)-2-nitrophenol.

Experimental Protocol and Data

Protocol: Chloromethylation of 2-Nitrophenol

Disclaimer: This protocol is a representative procedure based on established chemical principles and should be adapted and optimized for specific laboratory conditions. All work must be performed in a certified fume hood.

Materials:

  • 2-Nitrophenol (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Zinc Chloride (ZnCl₂, anhydrous, 0.2 eq)

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Dichloromethane (DCM, anhydrous) or another suitable solvent

  • Anhydrous Hydrogen Chloride (HCl) gas

Procedure:

  • Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser connected to a gas scrubber (e.g., containing NaOH solution).

  • Charging the Flask: To the flask, add 2-nitrophenol, paraformaldehyde, anhydrous zinc chloride, and the solvent (e.g., DCM).

  • Reaction Initiation: Begin vigorous stirring and gently heat the mixture to 40-50°C using an oil bath.

  • HCl Introduction: Once the mixture is homogeneous, begin bubbling dry HCl gas through the solution at a moderate rate. An exothermic reaction may be observed.

  • Reaction Maintenance: Maintain the reaction temperature at 60-65°C for 4-6 hours while continuing the HCl gas purge and stirring. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and then to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by adding ice-cold water.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford 4-(Chloromethyl)-2-nitrophenol as a yellow solid.

Table 1: Typical Reaction Parameters and Expected Outcomes
ParameterValue/ConditionRationale & Expected Impact
Reactant Ratio 1:1.2 (2-Nitrophenol:Formaldehyde)A slight excess of the chloromethylating agent ensures complete consumption of the starting phenol.
Catalyst Load 0.1 - 0.3 equivalents (ZnCl₂)Catalyzes the formation of the electrophile; higher loads can promote polymerization.
Temperature 60 - 65 °CBalances reaction rate against the formation of tar and diaryl-methane byproducts.[7]
Reaction Time 4 - 8 hoursSufficient time for completion; should be monitored by TLC to avoid extended heating.
Expected Yield 50 - 70% (post-recrystallization)Yields are moderate due to the potential for side reactions.
Purity >95% (post-recrystallization)Recrystallization is typically effective for removing major impurities.

References

  • Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • PrepChem.com. Preparation of 4-chloro-2-nitrophenol. [Link]

  • Wikipedia. Blanc chloromethylation. [Link]

  • Sciencemadness.org. Synthesis of 4-chloro-2-nitrophenol. [Link]

  • Mehrizad, A., & Gharbani, P. (2014). Decontamination of 4-Chloro-2-Nitrophenol from Aqueous Solution by Graphene Adsorption: Equilibrium, Kinetic, and Thermodynamic Studies. Polish Journal of Environmental Studies, 23(6), 2111-2116. [Link]

  • MDPI. Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. [Link]

  • Google Patents.
  • PubChem. 2-(Chloromethyl)-4-nitrophenol. [Link]

  • Chemistry Stack Exchange. What will be the major product on chlorination of m-nitrophenol?. [Link]

  • MySkinRecipes. 4-(Chloromethyl)-2-nitrophenol. [Link]

  • PrepChem.com. Synthesis of p-nitro-m-cresol. [Link]

  • Google Patents. Method of synthesis of 2-chloro-4-nitrophenol.
  • Chemistry Stack Exchange. Electrophilic substitution in meta-nitrophenol. [Link]

  • ResearchGate. Electropolymerization of phenol, o-nitrophenol and o-methoxyphenol on gold and carbon steel materials and their corrosion protection effects. [Link]

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Technical Support Center: Catalyst Selection for Enhanced Selectivity in 4-(Chloromethyl)-2-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and process development professionals tackling the challenges of regioselective chloromethylation. The synthesis of 4-(Chloromethyl)-2-nitrophenol is a critical step in the development of various pharmaceutical and agrochemical intermediates. However, achieving high selectivity for the desired para-isomer is a common experimental hurdle.

This document provides in-depth, experience-driven guidance in a question-and-answer format to troubleshoot common issues and optimize your catalytic approach. We will explore the "why" behind catalyst and condition selection, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of 4-(Chloromethyl)-2-nitrophenol?

The core challenge is controlling the regioselectivity of the electrophilic aromatic substitution. The starting material, 2-nitrophenol, contains two directing groups on the aromatic ring: a hydroxyl (-OH) group and a nitro (-NO₂) group.

  • Hydroxyl (-OH) Group: This is a strongly activating, ortho, para-directing group.[1] It significantly increases the electron density of the ring, making it highly reactive towards electrophiles.[1]

  • Nitro (-NO₂) Group: This is a strongly deactivating, meta-directing group.[2]

The powerful activating effect of the hydroxyl group dominates the reaction, directing the incoming chloromethyl electrophile primarily to the positions ortho and para to it (C4 and C6). The desired product is the C4 substituted (para) isomer. The primary byproduct is the C6 substituted (ortho) isomer, 6-(Chloromethyl)-2-nitrophenol. Achieving high para-selectivity is therefore the main objective.

Q2: I'm observing a significant amount of tar-like, high-molecular-weight byproducts. What are they and why are they forming?

This is a very common issue when working with highly activated substrates like phenols in chloromethylation reactions.[3] The byproduct is likely a diarylmethane derivative.

Causality: The intended product, 4-(Chloromethyl)-2-nitrophenol, is a reactive benzylic chloride. Under the acidic catalytic conditions, this product can itself act as an electrophile and react with another molecule of the starting material, 2-nitrophenol, in a Friedel-Crafts alkylation reaction. This secondary reaction leads to polymerization and the formation of insoluble, tarry materials, which significantly reduces the yield of the desired product.[3][4]

Q3: Are there any significant safety concerns with this reaction?

Yes. The Blanc chloromethylation and related reactions that use formaldehyde and hydrogen chloride can generate small quantities of bis(chloromethyl) ether as a byproduct.[2][3] This compound is a potent carcinogen and must be handled with extreme caution using appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.[3] Always consult your institution's safety protocols before beginning this experiment.

Troubleshooting Guide: Improving para-Selectivity

This section provides detailed troubleshooting for the most critical issue: poor regioselectivity.

Issue: Low para:ortho Ratio of Chloromethylated Product

You are successfully synthesizing the chloromethylated product, but analysis (e.g., by GC-MS or ¹H NMR) shows a high percentage of the undesired 6-(Chloromethyl)-2-nitrophenol isomer.

The electronic activation provided by the hydroxyl group at the ortho and para positions is often comparable. Therefore, selectivity is frequently governed by sterics. Small, highly active catalysts may not provide enough steric hindrance to disfavor attack at the C6 position, which is adjacent to the bulky nitro group.

The selection of the catalyst is the most critical factor for controlling selectivity. Traditional Lewis acids are a starting point, but often require careful screening and modification.

A. Lewis Acid Screening: Different Lewis acids possess varying activities. Overly active catalysts can reduce selectivity by overcoming the subtle energy differences between the ortho and para transition states. A systematic screen is recommended.

  • Common Lewis Acids: Zinc chloride (ZnCl₂), Aluminum chloride (AlCl₃), Tin(IV) chloride (SnCl₄), Titanium(IV) chloride (TiCl₄).[4][5]

  • Experimental Insight: While AlCl₃ is a powerful catalyst, it often leads to more byproduct formation due to its high activity. ZnCl₂ is a milder and more traditional choice for Blanc chloromethylations and can be a good starting point.[2][4]

Table 1: Illustrative Comparison of Lewis Acid Catalysts for Phenol Chloromethylation

Catalyst Relative Activity Typical Temperature (°C) Expected Selectivity (para:ortho) Potential Issues
ZnCl₂ Moderate 40 - 60 Moderate to Good Requires anhydrous conditions.
AlCl₃ High 20 - 40 Low to Moderate High potential for diarylmethane byproduct.
SnCl₄ High 25 - 50 Moderate Moisture sensitive; can be aggressive.

| TiCl₄ | High | 0 - 25 | Moderate | Very moisture sensitive; highly reactive.[5] |

B. Heterogeneous Catalysts for Shape Selectivity: Solid acid catalysts, such as zeolites or clays, have defined pore structures that can impart shape selectivity. The catalyst's pores may allow the substrate to enter but sterically block the formation of the bulkier ortho-substituted transition state, thus favoring the para product.

  • Recommended Catalysts: Zeolite H-BEA, Montmorillonite K-10 clay.

  • Mechanism of Action: The reaction occurs within the catalyst's microporous network. The linear geometry of the para-substituted transition state fits more readily into these pores than the bent geometry of the ortho-substituted transition state. While yields might sometimes be lower than with Lewis acids, selectivity can be significantly enhanced.[6]

This protocol outlines a systematic approach to screen different catalysts to identify the optimal system for your reaction.

G cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_eval Evaluation start Start: Anhydrous Setup reagents Prepare Reagent Solution (2-Nitrophenol, Paraformaldehyde, Anhydrous Solvent) start->reagents catalyst Select & Add Catalyst (e.g., ZnCl₂, H-BEA) reagents->catalyst reaction Run Reaction (Controlled Temp & Time) workup Quench & Workup analysis Analyze Crude Product (GC-MS or NMR) evaluate Evaluate Selectivity (para:ortho ratio > 10:1?) analysis->evaluate optimize Optimize Conditions (Temp, Time, Conc.) end End: Optimal Catalyst Found reselect Reselect Catalyst

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet. Maintain an inert, anhydrous atmosphere throughout the reaction.

  • Reagents: In the flask, dissolve 2-nitrophenol (1.0 eq) and paraformaldehyde (1.2 eq) in an anhydrous solvent (e.g., 1,2-dichloroethane or carbon tetrachloride).

  • Catalyst Addition: Cool the mixture to the desired starting temperature (e.g., 25°C for AlCl₃, 40°C for ZnCl₂). Add the selected catalyst (e.g., ZnCl₂, 0.5 eq) portion-wise, monitoring for any exotherm.

  • Reaction: Stir the reaction at the target temperature, taking aliquots periodically (e.g., every hour) to monitor progress by TLC or GC.

  • Workup: Once the starting material is consumed, cool the reaction in an ice bath and slowly quench by adding cold water, followed by dilute HCl. Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Analysis: Analyze the crude product mixture using GC-MS or ¹H NMR to determine the precise ratio of the 4-(chloromethyl) to the 6-(chloromethyl) isomer.

  • Iteration: Repeat the process with a different catalyst or modified conditions (e.g., lower temperature, different solvent) until an acceptable para:ortho ratio is achieved.

High temperatures and high concentrations can favor the formation of the thermodynamically controlled product or lead to byproduct formation, which can complicate purification and lower yields.

  • Temperature: Lowering the reaction temperature generally enhances selectivity. It allows the small activation energy difference between the ortho and para substitution pathways to have a more pronounced effect, favoring the sterically less hindered para product.

  • Solvent: The choice of solvent can influence the solvation of the transition state. Experimenting with solvents of different polarities (e.g., non-polar hexane vs. polar nitrobenzene) can sometimes alter the product distribution.

  • Concentration: Running the reaction at a lower concentration can disfavor the bimolecular side reaction that forms diarylmethane byproducts.[2] This keeps more of the desired product in the final mixture.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products R 2-Nitrophenol + CH₂O + HCl Intermediate Electrophilic Intermediate [CH₂OH]⁺ or [CH₂Cl]⁺ R->Intermediate Activation Cat Lewis Acid (e.g., ZnCl₂) Cat->Intermediate Para Para Intermediate->Para Ortho Ortho Intermediate->Ortho Desired Desired Product: 4-(Chloromethyl)-2-nitrophenol Para->Desired Byproduct Byproduct: 6-(Chloromethyl)-2-nitrophenol Ortho->Byproduct

References
  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation.
  • Electrophilic Substitution of Phenols.Chemistry LibreTexts.
  • Brønsted acid catalysed aminomethylation of phenols with N,O-acetals.
  • Electrophilic arom
  • Ch24: Electrophilic Arom. Subs. of phenols.University of Calgary.
  • Comparative analysis of catalysts for chloromethyl
  • Why do phenols are very reactive towards electrophilic arom
  • Blanc chloromethyl
  • Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorin
  • Chloromethylation of deactivated aromatic compounds.
  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorin
  • Blanc chloromethyl
  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols.

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Technical Support Center: Purification and Recovery of 2-Nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemistry applications. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of unreacted 2-nitrophenol from reaction mixtures. As a common starting material and a potential impurity, its efficient removal is critical for achieving high product purity. This document is designed for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-proven protocols.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the workup and purification stages of a reaction involving 2-nitrophenol. Each scenario is presented with an underlying scientific rationale and a detailed, step-by-step protocol.

Question 1: How can I efficiently remove large quantities of 2-nitrophenol from my organic product using a simple and scalable method?

Answer: For scalable and efficient removal, Liquid-Liquid Extraction based on pH modification is the most robust method. This technique exploits the acidic nature of the phenolic proton in 2-nitrophenol.

Scientific Principle: The hydroxyl group of 2-nitrophenol is weakly acidic, with a pKa of approximately 7.23.[1] By washing your organic reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), the 2-nitrophenol is deprotonated to form the sodium 2-nitrophenolate salt. This salt is ionic and therefore highly soluble in the aqueous phase, while most neutral organic products will remain in the organic solvent layer. A subsequent wash with acid can be used to recover the 2-nitrophenol from the aqueous layer if desired.

Experimental Protocol: Basic Extraction for Removal

  • Solvent Choice: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.

  • Initial Wash (Optional): If your reaction was conducted under acidic conditions, first wash the organic layer with deionized water to remove the bulk of the acid.

  • Base Wash: Transfer the organic layer to a separatory funnel. Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

    • Expert Insight: Sodium bicarbonate is a weak base, sufficient for deprotonating 2-nitrophenol without causing hydrolysis of sensitive functional groups in your desired product. For more stubborn separations, a dilute (1-2 M) sodium hydroxide (NaOH) solution can be used, but caution is advised as it can degrade certain products.[2]

  • Extraction: Stopper the funnel and invert it gently, venting frequently to release any pressure buildup (especially with bicarbonate, which can generate CO₂ gas). Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate completely. The lower, more dense layer is typically the aqueous phase (except when using halogenated solvents like DCM, where it will be the organic phase). Drain and collect the aqueous layer containing the sodium 2-nitrophenolate.

  • Repeat: Repeat the base wash (Steps 3-5) one or two more times to ensure complete removal of 2-nitrophenol.

  • Final Washes: Wash the organic layer with deionized water, followed by a saturated sodium chloride (brine) solution to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to isolate your purified product.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface, add a small amount of brine and swirl gently. Alternatively, allowing the funnel to stand for an extended period can help break the emulsion.

  • Incomplete Removal: Check the pH of the aqueous layer after extraction; it should be basic. If not, the base has been consumed, and a fresh portion is needed.

G cluster_0 Liquid-Liquid Extraction Workflow A Reaction Mixture in Organic Solvent B Add to Separatory Funnel A->B C Add Aqueous Base (e.g., 5% NaHCO3) B->C D Shake & Vent C->D E Allow Layers to Separate D->E F Drain Aqueous Layer (Contains 2-Nitrophenolate) E->F G Repeat Base Wash (2x) F->G H Wash with Brine G->H I Dry Organic Layer (e.g., Na2SO4) H->I J Filter & Concentrate I->J K Purified Organic Product J->K

Fig 1. Workflow for removing 2-nitrophenol via basic extraction.
Question 2: My product and 2-nitrophenol have similar solubilities. How can I separate them effectively?

Answer: When simple extraction fails, Column Chromatography is the method of choice for separating compounds with different polarities.[3][4]

Scientific Principle: Column chromatography separates molecules based on their differential adsorption to a stationary phase (typically polar silica gel) and their solubility in a mobile phase (the eluent).[4] 2-Nitrophenol contains both a polar hydroxyl group and a polar nitro group, making it a moderately polar compound. It will adhere to the silica gel more strongly than non-polar compounds but less strongly than highly polar compounds. By starting with a non-polar eluent and gradually increasing the polarity, compounds will elute in order of increasing polarity.

Experimental Protocol: Column Chromatography

  • TLC Analysis: First, analyze your crude mixture using Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting eluent system (e.g., a mixture of hexane and ethyl acetate) should give your desired product an Rf value of ~0.3-0.4 and show clear separation from the 2-nitrophenol spot.

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into a vertical column with the stopcock open, allowing the solvent to drain while continuously tapping the column to ensure even packing. Never let the top of the silica bed run dry.[5]

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of a suitable solvent (like DCM or the eluent).

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin collecting fractions as the solvent flows through. 2-Nitrophenol is a light yellow solid, so you may see a colored band moving down the column.[6]

    • Gradually increase the polarity of the eluent as needed (e.g., from 95:5 to 90:10 hexane:ethyl acetate) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent via rotary evaporation.

Troubleshooting:

  • Poor Separation: If bands are overlapping, the eluent polarity is too high, or the column was overloaded. Use a less polar solvent system or a larger column.

  • Cracked Column: This occurs if the silica bed runs dry. A cracked column leads to poor separation. The column must be repacked.

G cluster_1 Column Chromatography Workflow A Determine Eluent System via TLC B Pack Column with Silica Gel Slurry A->B C Load Crude Sample (Wet or Dry Load) B->C D Elute with Solvent, Collecting Fractions C->D E Monitor Fractions using TLC D->E D->E F Combine Pure Fractions E->F G Concentrate Solvent (Rotary Evaporator) F->G H Isolated Pure Product G->H

Fig 2. General workflow for purification by column chromatography.
Question 3: My reaction produced both 2-nitrophenol and 4-nitrophenol. How can I separate them from each other?

Answer: The classic and most effective method for separating 2-nitrophenol from its 4-nitrophenol isomer is Steam Distillation .[7][8]

Scientific Principle: This separation is possible due to a significant difference in their volatility, which arises from different hydrogen bonding patterns.

  • 2-Nitrophenol: The hydroxyl group and the nitro group are in close proximity (ortho positions), allowing for the formation of a stable intramolecular hydrogen bond. This internal bonding reduces the molecule's interaction with other molecules.[8]

  • 4-Nitrophenol: The groups are on opposite sides of the benzene ring (para position), preventing intramolecular bonding. Instead, it forms strong intermolecular hydrogen bonds with neighboring molecules.

This intermolecular network in 4-nitrophenol requires much more energy to break, making it less volatile (Boiling Point: 279 °C). In contrast, 2-nitrophenol, with its weaker intermolecular forces, is more volatile (Boiling Point: 216 °C) and is readily carried over with steam.[8][9]

Experimental Protocol: Steam Distillation

  • Setup: Place the crude nitrophenol mixture into a large round-bottom flask (the "distilling flask"). Add water to the flask, ensuring the total volume does not exceed half the flask's capacity.[7]

  • Apparatus: Assemble the steam distillation apparatus. A steam source (either from an external generator or by boiling the water directly in the distilling flask) is connected to the flask. The outlet of the flask is connected to a condenser and a receiving flask.

  • Distillation: Pass steam through the mixture. The 2-nitrophenol will co-distill with the water and condense as a mixture in the receiving flask.[10] 2-nitrophenol often appears as a yellow oil or solid in the distillate.

  • Continue: Continue the distillation until the distillate runs clear, indicating that all the 2-nitrophenol has been carried over.

  • Isolation:

    • Cool the receiving flask in an ice bath to precipitate the 2-nitrophenol.

    • Collect the solid 2-nitrophenol by vacuum filtration.

    • The non-volatile 4-nitrophenol remains in the distilling flask and can be recovered by cooling, filtering, and potentially recrystallizing.[11]

Troubleshooting:

  • Product Solidifying in Condenser: If the 2-nitrophenol solidifies and blocks the condenser, temporarily stop the flow of cooling water to allow the hot vapor to melt the solid.

G cluster_2 Steam Distillation Workflow A Place Isomer Mixture and Water in Flask B Assemble Distillation Apparatus A->B C Introduce Steam and Heat B->C D Co-distillate of Water and 2-Nitrophenol Collects C->D Volatile E 4-Nitrophenol Remains in Distilling Flask C->E Non-volatile F Cool Distillate in Ice Bath D->F G Collect 2-Nitrophenol via Filtration F->G

Fig 3. Separation of nitrophenol isomers via steam distillation.
Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 2-nitrophenol relevant to its separation? A1: The most important properties are summarized in the table below. Its moderate melting point, volatility (reflected in its boiling point), and differential solubility are key to its purification.[6][9]

PropertyValueSignificance for Separation
Appearance Light yellow crystalline solidAllows for visual tracking in chromatography.[12]
Melting Point 44–45 °CUseful for purity assessment after isolation.[9]
Boiling Point 216 °CLower than its 4-isomer, enabling steam distillation.[9]
pKa ~7.23Allows for deprotonation and extraction into a basic aqueous phase.[1]
Solubility Slightly soluble in cold water, soluble in hot water, ethanol, ether.[12][13][14]Guides the choice of solvents for extraction and recrystallization.

Q2: Why is 2-nitrophenol so much more volatile than 4-nitrophenol? A2: This is due to hydrogen bonding. 2-Nitrophenol forms an intramolecular hydrogen bond between the adjacent -OH and -NO₂ groups. This internal bonding satisfies the hydrogen bonding potential within the molecule itself, leading to weaker forces between molecules and thus higher volatility. 4-Nitrophenol's groups are too far apart, so it forms strong intermolecular hydrogen bonds, creating a network of molecules that requires more energy to vaporize.[8][10]

Q3: What is the best way to monitor the progress of a column chromatography separation? A3: Thin Layer Chromatography (TLC) is the standard method. By spotting small aliquots from each collected fraction onto a TLC plate and eluting it with the chromatography solvent, you can visualize which fractions contain your product, which contain impurities like 2-nitrophenol, and which are mixed. This allows for the precise combination of pure fractions.[3]

Q4: What safety precautions should be taken when handling 2-nitrophenol? A4: 2-Nitrophenol is a moderately toxic and combustible solid.[15][16] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. It is incompatible with strong bases and oxidizing agents.[15]

References
  • Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. [Link]

  • Solubility of Things. (n.d.). 2-Nitrophenol. [Link]

  • Nitration of Phenol and Purification by Column Chromatography. (n.d.). CDN. [Link]

  • Kajay Remedies. (n.d.). 2-Nitrophenol (Ortho Nitro Phenol / ONP). [Link]

  • International Journal of Research and Analytical Reviews. (2016). Review on Removal Techniques for Phenolic Compounds. [Link]

  • 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. (2006). OC-Praktikum. [Link]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. [Link]

  • Quora. (2020). How to separate 2-nitrophenol and 4-nitrophenol based on boiling point. [Link]

  • Carl ROTH. (n.d.). 2-Nitrophenol, 25 g, CAS No. 88-75-5. [Link]

  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?[Link]

  • National Center for Biotechnology Information. (2023). Table 4-4, Physical and Chemical Properties of 2-Nitrophenol. [Link]

  • Norwitz, G., Nataro, N., & Keliher, P. N. (1986). Study of the Steam Distillation of Phenolic Compounds Using Ultraviolet Spectrometry. Analytical Chemistry, 58(3), 633–635.
  • Quora. (2014). Why is steam distillation able to separate out 4-nitrophenol from 2-nitrophenol?[Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Office of Scientific and Technical Information. (1986). Study of the steam distillation of phenolic compounds using ultraviolet spectrometry. [Link]

  • Chemister.ru. (n.d.). 2-nitrophenol. [Link]

  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. [Link]

  • Redalyc. (n.d.). REMOVAL OF 2-NITROPHENOL, 2,4-DINITROPHENOL AND 2,4,6-TRINITROPHENOL FROM AQUEOUS SOLUTION THROUGH ADSORPTION ON COBALT, NICKEL AND TUNGSTEN FERROCYANIDES. [Link]

  • Arabian Journal of Chemistry. (2010). Separation of nitrophenols. Equilibriums in bi- and tri-phasic systems. [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. [Link]

  • En-Cphi.cn. (2017). Studies On Reactive Extraction Of Nitrophenol From Solution. [Link]

  • PrepChem.com. (n.d.). Preparation of 2-nitrophenol. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • ResearchGate. (2025). Removal of 2-Nitrophenol, 2,4-Dinitrophenol and 2,4,6-Trinitrophenol from aqueous solution through adsorption on Cobalt, Nickel and tungsten ferrocyanides. [Link]

  • Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. [Link]

  • Der Pharma Chemica. (n.d.). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. [Link]

  • Chegg. (2022). The pKa of 2-nitrophenol is 8.70. Calculate the Ka of this phenol. [Link]

  • CourseHero. (n.d.). Q5. In the box below, you are given the pK, values for a series of compounds...[Link]

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Technical Support Center: Degradation Pathways of 4-(Chloromethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-(Chloromethyl)-2-nitrophenol (CAS 2973-19-5). This document serves as a resource for researchers, chemists, and drug development professionals to understand, predict, and troubleshoot the degradation of this versatile synthetic intermediate. Given its trifunctional nature—a reactive benzylic chloride, an electron-withdrawing nitro group, and an acidic phenol—this molecule exhibits a complex reactivity profile. This guide provides in-depth, experience-driven insights into its stability and degradation under common laboratory and process conditions.

Section 1: Frequently Asked Questions (FAQs) on Stability and Degradation

This section addresses common initial queries regarding the handling, storage, and inherent stability of 4-(Chloromethyl)-2-nitrophenol.

Q1: What are the primary degradation pathways for 4-(Chloromethyl)-2-nitrophenol?

The structure of 4-(Chloromethyl)-2-nitrophenol contains three key reactive sites, leading to several potential degradation pathways. The most significant are:

  • Nucleophilic Substitution: The chloromethyl group is an excellent electrophilic site. The chlorine atom is a good leaving group, making the benzylic carbon highly susceptible to attack by a wide range of nucleophiles, including water, alcohols, amines, and thiols.[1]

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation or metal-acid systems. This is a common synthetic transformation but can also be an unintended degradation pathway if reducing agents are present.[1]

  • Oxidative Degradation: The electron-rich phenol ring, despite the deactivating nitro group, is susceptible to oxidation. Strong oxidizing agents or advanced oxidation processes (AOPs) can lead to ring-opening, hydroxylation, or the formation of quinone-like structures.[2][3]

  • Photodegradation: Aromatic nitro compounds are often photosensitive. Exposure to UV or even strong visible light can initiate radical reactions, leading to complex degradation mixtures or polymerization. Studies on related compounds like 4-nitrophenol show that light can induce degradation.[4][5]

Q2: How should I properly store 4-(Chloromethyl)-2-nitrophenol to minimize degradation?

To ensure long-term stability and purity, proper storage is critical. We recommend the following conditions:

  • Temperature: Store in a cool environment (2-8°C). Avoid high temperatures, which can accelerate hydrolysis and other decomposition reactions.[6]

  • Light: Protect from light by using an amber vial or storing it in a dark cabinet.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Moisture: Keep in a tightly sealed container in a dry location (desiccator) to minimize hydrolysis of the chloromethyl group.

  • Chemical Incompatibility: Store away from strong bases, nucleophiles, strong oxidizing agents, and reducing agents.

Q3: What are the most common degradation products I might observe?

Depending on the conditions, you may encounter several degradation products. The most common include:

  • From Hydrolysis: 4-(Hydroxymethyl)-2-nitrophenol, formed by the reaction with water.

  • From Nucleophilic Attack: If trace nucleophiles are present (e.g., ammonia, amines from other reagents), you may form products like 4-(Aminomethyl)-2-nitrophenol.

  • From Reduction: 2-Amino-4-(chloromethyl)phenol is the expected product if the nitro group is reduced.

  • From Oxidation: Complex mixtures, including potential quinone-like species or ring-opened products like carboxylic acids, can form under oxidative stress.[2][7]

Q4: Can the degradation products be more hazardous than the parent compound?

Yes, this is a critical consideration. Research on the photocatalytic degradation of the related compound 4-nitrophenol has shown that intermediate compounds generated during the process can exhibit higher toxicity than the parent molecule itself.[4] Aromatic amines, which can be formed via the reduction of the nitro group, are also a class of compounds with potential toxicological concerns.[1] Therefore, it is essential to characterize any degradation products and not assume that a loss of the parent compound equates to detoxification.

Section 2: Troubleshooting Guide for Common Reaction Scenarios

This section is designed in a problem-and-solution format to address specific issues encountered during experimentation.

Scenario 1: Nucleophilic Substitution Reactions

Problem: "My yield is low when reacting 4-(Chloromethyl)-2-nitrophenol with an amine. My TLC/LC-MS shows multiple unexpected products."

Possible CauseScientific Rationale & Troubleshooting Steps
Competing Hydrolysis The chloromethyl group is susceptible to hydrolysis, especially under neutral or basic conditions or in the presence of moisture. Solution: Ensure all reagents and solvents are rigorously dried. Run the reaction under an inert, anhydrous atmosphere.
Side Reaction at Phenolic -OH Strong bases can deprotonate the phenolic hydroxyl group, creating a competing phenoxide nucleophile. This can lead to intermolecular reactions or reactions with other electrophiles. Solution: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®). Alternatively, protect the hydroxyl group (e.g., as a silyl ether) before the reaction and deprotect it afterward.
Low Nucleophile Reactivity The chosen nucleophile may not be strong enough to displace the chloride efficiently at the reaction temperature, leading to long reaction times and allowing side reactions to dominate. Solution: Consider using a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the rate of SN2 reactions.[8] Adding a catalytic amount of sodium or potassium iodide can perform an in situ Finkelstein reaction, converting the benzyl chloride to the more reactive benzyl iodide.
Oxidative Degradation The reaction mixture may be degrading due to exposure to air, especially if heated for extended periods. Phenols are susceptible to oxidation, often forming colored impurities. Solution: Degas all solvents before use and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Scenario 2: Reduction of the Nitro Group

Problem: "The catalytic hydrogenation of the nitro group is sluggish and shows a significant induction period before hydrogen uptake begins."

Possible CauseScientific Rationale & Troubleshooting Steps
Dissolved Oxygen Interference Dissolved oxygen can act as an inhibitor in some catalytic reductions. Studies on the reduction of 4-nitrophenol have demonstrated that oxygen can re-oxidize the product (4-aminophenol) back to the starting material, creating a futile cycle that manifests as an induction period.[9] Solution: Thoroughly degas the solvent and reaction mixture by sparging with nitrogen or argon before introducing the catalyst and hydrogen.
Catalyst Poisoning The starting material or solvent may contain impurities (e.g., sulfur compounds) that poison the catalyst (e.g., Pd, Pt). The chloride leaving group itself can sometimes interact with the catalyst surface. Solution: Use high-purity, degassed solvents. If poisoning is suspected, try increasing the catalyst loading or using a more robust catalyst.
Incomplete Reduction The reaction stops before all the starting material is consumed. Solution: Ensure sufficient reducing agent (e.g., adequate H₂ pressure) is used. Check for catalyst deactivation; sometimes, adding a fresh batch of catalyst can restart the reaction.

Section 3: In-Depth Analysis of Degradation Pathways

A deeper understanding of the underlying mechanisms is key to controlling the reactivity of 4-(Chloromethyl)-2-nitrophenol.

Pathway A: Nucleophilic Substitution

The benzylic chloride is the most labile functional group for substitution. The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom bearing the chlorine. The presence of the aromatic ring stabilizes the transition state.

  • Mechanism: Direct displacement of the chloride ion by a nucleophile.

  • Influencing Factors:

    • Nucleophile Strength: Stronger nucleophiles (e.g., thiols, amines) react faster than weaker ones (e.g., water, alcohols).

    • Solvent: Polar aprotic solvents (DMF, DMSO, acetone) are ideal as they solvate the cation but not the nucleophile, increasing its effective reactivity.[8]

    • Temperature: Higher temperatures increase the reaction rate but may also promote side reactions like elimination or hydrolysis.

Pathway B: Reduction of the Nitro Group

The transformation of the nitro group to a primary amine is a fundamental reaction in organic synthesis.[1]

  • Mechanism: The reduction is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates before reaching the amine.

  • Common Reagents:

    • Catalytic Hydrogenation: H₂ gas with catalysts like Pd/C, PtO₂, or Raney Ni. This method is often clean but can sometimes also reduce the benzylic chloride (hydrogenolysis).

    • Metal/Acid Systems: Fe/HCl, Sn/HCl, or Zn/CH₃COOH are classic choices. These are robust but may require harsh acidic conditions.

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with a catalyst (e.g., Pd/C).

Pathway C: Oxidative Degradation

While the molecule has deactivating groups, the phenol ring is still vulnerable to strong oxidation, especially under Advanced Oxidation Processes (AOPs). Studies on the closely related isomer, 4-chloro-2-nitrophenol, provide valuable insights.[3]

  • Mechanism: AOPs generate highly reactive species like hydroxyl (•OH) or sulfate (SO₄•⁻) radicals. These radicals attack the aromatic ring, leading to a cascade of reactions.

  • Key Processes:

    • Dechlorination & Denitration: The chloro and nitro groups can be cleaved from the ring, forming chloride and nitrate ions.[3]

    • Ring Opening: The aromatic ring can be broken down into smaller aliphatic acids.

    • Hydroxylation: Addition of -OH groups to the ring.

  • pH Dependence: The efficiency of oxidative degradation is often highly pH-dependent. For example, the ozonolysis of 4-chloro-2-nitrophenol is significantly more effective at alkaline pH than in acidic conditions.[7][10]

Pathway D: Photodegradation

Aromatic nitro compounds can absorb UV light, promoting them to an excited state. This can initiate degradation through several mechanisms.

  • Mechanism: Upon light absorption, the molecule can undergo C-Cl bond cleavage to form radicals. The excited nitro group can also abstract hydrogen atoms from other molecules.

  • Consequences: Photodegradation often leads to a complex mixture of products and is difficult to control. Studies on 4-nitrophenol have shown that photocatalysis can be used for degradation, but it requires careful management to ensure complete mineralization to avoid toxic intermediates.[4]

Section 4: Experimental Protocols & Workflows

Protocol 1: Standard Protocol for a Forced Degradation Study

This protocol is designed to intentionally degrade the sample under various stress conditions to identify potential degradation products and pathways.

  • Stock Solution Preparation: Prepare a stock solution of 4-(Chloromethyl)-2-nitrophenol (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 80°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Keep at room temperature for 1 hour.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Heat at 50°C for 2 hours.

    • Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in foil.

    • Thermal Degradation: Heat the solid compound in an oven at 105°C for 24 hours, then dissolve in the stock solution solvent.

  • Sample Analysis: After the specified time, cool the samples to room temperature. Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration and analyze by a stability-indicating method, typically HPLC-UV or HPLC-MS. Compare the stressed samples to an unstressed control.

Workflow for Identifying an Unknown Degradant

The following diagram outlines a logical workflow for structure elucidation of an unknown impurity or degradation product observed during analysis.

G start Unknown Peak Detected in LC-UV lcms Analyze by LC-MS to Determine Molecular Weight (MW) start->lcms compare_mw Compare MW with Parent Compound lcms->compare_mw mw_plus_16 MW +16 Da? (Hydroxylation/Oxidation) compare_mw->mw_plus_16  ΔMW?   mw_minus_30 MW -30 Da? (Nitro Reduction to Amine, -NO2 to -NH2) compare_mw->mw_minus_30 mw_minus_18 MW -17.5 Da? (Hydrolysis, -Cl to -OH) compare_mw->mw_minus_18 msms Perform MS/MS Fragmentation Analysis mw_plus_16->msms mw_minus_30->msms mw_minus_18->msms fragment Compare Fragmentation Pattern with Parent Compound msms->fragment propose Propose Structure(s) fragment->propose confirm Confirm Structure via NMR or Synthesis of Standard propose->confirm G parent 4-(Chloromethyl)-2-nitrophenol Reactive Sites: Chloromethyl Nitro Phenol Ring sub_prod Substitution Product (e.g., Alcohol, Amine, Ether) parent:c->sub_prod  Nucleophiles (H₂O, RNH₂, etc.) red_prod 2-Amino-4-(chloromethyl)phenol parent:n->red_prod  Reducing Agents (H₂/Pd, Fe/HCl) ox_prod Ring-Opened or Quinone-like Products parent:p->ox_prod  Oxidants (O₃, •OH) photo_prod Radical Adducts or Polymeric Material parent->photo_prod  UV/Visible Light

Caption: Major degradation pathways for 4-(Chloromethyl)-2-nitrophenol.

Data Summary Tables

Table 1: Summary of Forced Degradation Conditions and Expected Primary Products

Stress ConditionReagents/EnvironmentTypical ConditionsExpected Primary Degradation Product(s)Primary Pathway
Acidic Hydrolysis Dilute HCl or H₂SO₄60-80°C4-(Hydroxymethyl)-2-nitrophenolNucleophilic Substitution
Basic Hydrolysis Dilute NaOH or KOHRoom Temp4-(Hydroxymethyl)-2-nitrophenolNucleophilic Substitution
Oxidation Hydrogen Peroxide (H₂O₂)50°CRing-opened products, quinonesOxidative Degradation
Reduction H₂ with Pd/C catalystRoom Temp, 1 atm2-Amino-4-(chloromethyl)phenolNitro Group Reduction
Photolysis UV Lamp (254/365 nm)Room TempComplex mixture, potential polymersPhotodegradation
Thermal Dry Heat>100°CDecomposition productsThermal Degradation

Table 2: Influence of pH on the Ozonolysis of 4-chloro-2-nitrophenol (Isomer Model)

This data, adapted from studies on the closely related isomer 4-chloro-2-nitrophenol, illustrates the critical role of pH in oxidative degradation processes. [7][10]

pH Degradation Efficiency (in first 5 mins) Pseudo First-Order Rate Constant (k) Rationale
3 ~77% Low At acidic pH, degradation proceeds mainly via the slower direct reaction with molecular ozone. [7]
7 ~99% Medium As pH increases, ozone decomposition to highly reactive hydroxyl radicals begins to contribute. [7]

| 9 | >99.6% | High | At alkaline pH, the decomposition of ozone into hydroxyl radicals is rapid, leading to a much faster degradation rate. [7][10]|

References
  • Diwani, G. et al. (2009). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Journal of Engineering and Applied Sciences. [Online] Available at: [Link]

  • Zhou, J. et al. (2015). Transformations of chloro and nitro groups during the peroxymonosulfate-based oxidation of 4-chloro-2-nitrophenol. Chemosphere, 135, pp.102-108. [Online] Available at: [Link]

  • ResearchGate. Bacterial degradation pathways for 4-chloro-2-nitrophenol. [Online] Available at: [Link]

  • ResearchGate. Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. [Online] Available at: [Link]

  • Li, Y. et al. (2019). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry, 7. [Online] Available at: [Link]

  • Semantic Scholar. Transformations of chloro and nitro groups during the peroxymonosulfate-based oxidation of 4-chloro-2-nitrophenol. [Online] Available at: [Link]

  • MDPI. Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. [Online] Available at: [Link]

  • RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. [Online] Available at: [Link]

  • University of Notre Dame. Catalytic Reduction of 4-Nitrophenol: A Quantitative Assessment of the Role of Dissolved Oxygen in Determining the Induction Time. [Online] Available at: [Link]

  • Inflibnet. Reactivity Effects of Attacking Nucleophile, Leaving Group and Reaction Medium. [Online] Available at: [Link]

  • Elsevier. Research on thermal degradation process of p-nitrophenol-based polybenzoxazine. [Online] Available at: [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 4-(Chloromethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Chloromethyl)-2-nitrophenol. The chloromethylation of 2-nitrophenol is a powerful transformation but is accompanied by significant exothermic potential.[1][2] A failure to manage this exotherm can lead to a thermal runaway, characterized by a self-accelerating reaction that increases temperature and pressure, potentially resulting in equipment failure, violent loss of containment, and release of hazardous materials.[1][3][4]

This document is structured to provide both proactive protocols and reactive troubleshooting solutions to ensure process safety and reproducibility. A critical secondary concern is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME) under certain conditions.[5][6] This guide will also address mitigation strategies for this hazardous impurity.

Section 1: Proactive Exotherm Management Protocol

This section details a laboratory-scale protocol for the synthesis of 4-(Chloromethyl)-2-nitrophenol, with integrated safety controls. The reaction, a variation of the Blanc-Quelet reaction, is an electrophilic aromatic substitution where 2-nitrophenol reacts with a source of formaldehyde and hydrogen chloride.[7][8] The primary exothermic event is the attack of the electrophile on the activated aromatic ring.[9]

Recommended Laboratory-Scale Synthesis Protocol

Objective: To safely synthesize 4-(Chloromethyl)-2-nitrophenol while maintaining strict temperature control.

Reagents & Equipment:

  • 2-Nitrophenol

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid (Solvent)

  • Jacketed glass reactor with overhead stirring, thermocouple, and condenser

  • Chiller/circulator for jacket temperature control

  • Syringe pump for controlled addition of HCl

  • Emergency quench bath (ice/water/sodium bicarbonate)

Procedure:

  • Reactor Setup:

    • Assemble the jacketed reactor system in a certified chemical fume hood. Ensure the overhead stirrer provides efficient agitation.

    • Insert a calibrated thermocouple through a port, ensuring the tip is submerged in the reaction medium but does not interfere with the stirrer.

    • Connect the reactor jacket to a chiller/circulator and set the initial jacket temperature to 15°C.

  • Initial Charge:

    • Charge the reactor with 2-nitrophenol and glacial acetic acid.

    • Begin stirring to ensure a homogenous slurry or solution.

    • Add paraformaldehyde to the mixture. A slight exotherm may be observed upon its dissolution.

  • Controlled Addition of HCl:

    • Begin the slow, subsurface addition of concentrated HCl via a syringe pump. The formation of the electrophilic species and its subsequent reaction is highly exothermic.

    • Monitor the internal temperature closely. The rate of addition should be adjusted to maintain the internal temperature below a set threshold (e.g., 25°C). Causality: A slow addition rate prevents the accumulation of unreacted reagents, which is a primary cause of runaway reactions.[10]

  • Reaction Monitoring:

    • Maintain the reaction at the target temperature for 2-4 hours after the HCl addition is complete.

    • Monitor the reaction progress using a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up & Isolation:

    • Once the reaction is complete, cool the mixture to 0-5°C.

    • Slowly quench the reaction by adding it to ice water.

    • The product will precipitate as a solid.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis.

Q1: The reaction temperature is spiking rapidly and exceeding the set limit. What is the immediate course of action?

A1: A rapid temperature increase indicates that the rate of heat generation is exceeding the system's heat removal capacity, signaling a potential thermal runaway.[2][4]

  • Immediate Action:

    • Stop Reagent Addition: Immediately halt the addition of hydrochloric acid.

    • Enhance Cooling: Decrease the chiller setpoint to its minimum to maximize heat removal.

    • Prepare for Quench: If the temperature continues to rise uncontrollably, prepare to quench the reaction by adding a pre-chilled anti-solvent or a basic solution (e.g., cold sodium bicarbonate solution) to neutralize the acid catalyst and stop the reaction. This should only be done if the reactor can safely handle the potential for gas evolution.

  • Causality: The exponential relationship between temperature and reaction rate means even a small increase can lead to a rapid acceleration of heat generation.[2] Stopping the feed of the limiting reagent is the fastest way to reduce the potential energy of the system.

  • Verification: Once the temperature is stabilized, maintain cooling and agitation. Do not restart the reagent addition until the system has remained stable for at least 15-20 minutes and the cause of the spike has been investigated (e.g., cooling failure, too rapid addition).

Q2: My reaction has stalled. The temperature is stable but below the target, and analytical monitoring shows no progress. What should I do?

A2: A stalled reaction can be due to several factors, including insufficient catalyst activity or poor reagent quality.

  • Troubleshooting Steps:

    • Verify Reagents: Ensure the paraformaldehyde is of good quality and has not degraded. Check the concentration of the hydrochloric acid.

    • Check Agitation: Confirm that the overhead stirrer is functioning correctly and providing adequate mixing. Poor mixing can create localized "cold spots" where the reaction does not initiate.

    • Slight Temperature Increase: Cautiously increase the reaction temperature by 2-3°C. Do this slowly and monitor for any sudden exotherm. Caution: A stalled reaction may have a significant accumulation of unreacted starting materials. A sudden initiation could lead to a dangerous exotherm.[10]

    • Catalyst Addition: If the above steps do not work, a small, cautious addition of the acid catalyst may be necessary.

Q3: I'm observing an unexpected yellowing of the reaction mixture and/or excessive off-gassing. What does this indicate?

A3: These signs often point to decomposition or the formation of side products.

  • Potential Causes:

    • Temperature Too High: Excessive temperature can lead to the decomposition of the nitrophenol starting material or the product.

    • Side Reactions: The conditions for chloromethylation can sometimes promote other electrophilic aromatic substitution reactions or oxidation, leading to colored impurities.

    • BCME Formation: While BCME itself is colorless, its formation conditions (excess formaldehyde and HCl) might coincide with other decomposition pathways.[6][11]

  • Action:

    • Immediately lower the reaction temperature.

    • Take a sample for analysis to try and identify the impurities.

    • If decomposition is suspected, consider stopping the reaction and proceeding to work-up to salvage any existing product.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of the exotherm in this reaction? A1: The main exotherm is generated during the electrophilic aromatic substitution step.[9][12] This involves the formation of a highly reactive chloromethyl electrophile from formaldehyde and HCl, followed by its attack on the electron-rich 2-nitrophenol ring. This step disrupts the aromaticity of the ring, forming a carbocation intermediate, and is energetically favorable, releasing significant heat.[9]

Q2: How can I prevent the formation of the carcinogen bis(chloromethyl) ether (BCME)? A2: BCME can form spontaneously from the reaction of formaldehyde and hydrogen chloride.[11] Its formation is favored by an excess of these reagents. To minimize its formation:

  • Use paraformaldehyde as the formaldehyde source.

  • Maintain strict stoichiometric control, avoiding a large excess of formaldehyde and HCl.

  • Keep the reaction temperature as low as is practical for the reaction to proceed.

  • Ensure adequate ventilation and handle all materials within a certified fume hood, as BCME is volatile.[13]

Q3: What are the best practices for reactor setup and cooling to manage this exotherm? A3:

  • Jacketed Reactor: Use a reactor with a cooling jacket connected to a reliable circulator. This provides a large surface area for efficient heat transfer.

  • High-Efficiency Agitation: Ensure the stirrer design (e.g., anchor or pitched-blade turbine) provides good top-to-bottom mixing to prevent localized hot spots.

  • Controlled Dosing: Employ a syringe pump or dosing pump for the addition of the limiting reagent (HCl). This is the most critical parameter for controlling the rate of heat generation.[3]

  • Safety Margin: Operate the reaction at a temperature where there is a significant safety margin between the process temperature and the temperature at which a dangerous secondary decomposition reaction could occur.[10]

Section 4: Key Parameter Summary

ParameterRecommended RangeRationale & Potential Hazard
Reaction Temperature 15 - 25°CLower temperatures slow the reaction rate, making the exotherm easier to control. Higher temperatures risk runaway reactions and byproduct formation.[1]
HCl Addition Time 1 - 2 hours (for lab scale)Slow addition prevents reagent accumulation. A rapid addition can overwhelm the cooling system, leading to a temperature spike.[10]
Stirrer Speed > 200 RPM (Vessel Dependent)Ensures homogenous temperature and concentration, preventing localized hot spots. Inadequate stirring can lead to a delayed, violent reaction.
Reagent Stoichiometry Near 1:1:1 (Phenol:Formaldehyde:HCl)Minimizes the formation of byproducts, including the hazardous bis(chloromethyl) ether (BCME).[6]

Section 5: Visualization of Emergency Workflow

The following diagram outlines the decision-making process for managing a thermal excursion during the synthesis.

Exotherm_Management_Workflow Workflow for Managing Thermal Excursions Start Monitor Internal Temp (Ti) Check_Temp Is Ti > Setpoint + 5°C? Start->Check_Temp Normal_Ops Continue Normal Operation Check_Temp->Normal_Ops No Action_1 STOP HCL ADDITION IMMEDIATELY Check_Temp->Action_1 Yes Normal_Ops->Start Action_2 Increase Cooling to Max Action_1->Action_2 Check_Again Is Temperature Decreasing? Action_2->Check_Again Stabilized System Stabilized Hold and Investigate Check_Again->Stabilized Yes Emergency RUNAWAY IMMINENT PREPARE TO QUENCH EVACUATE Check_Again->Emergency No

Sources

Technical Support Center: Purifying 4-(Chloromethyl)-2-nitrophenol with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-(Chloromethyl)-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific separation. Here, we move beyond generic protocols to offer field-proven insights and a robust framework for troubleshooting.

I. Foundational Knowledge: Understanding the Molecule and Method

Before diving into troubleshooting, a solid understanding of the analyte and the separation technique is crucial. 4-(Chloromethyl)-2-nitrophenol is a moderately polar aromatic compound, characterized by a hydroxyl group, a nitro group, and a chloromethyl group attached to a benzene ring.[1][2] This unique combination of functional groups dictates its behavior on a chromatographic column.

Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent or solvent mixture).[3][4] For compounds like 4-(Chloromethyl)-2-nitrophenol, "normal-phase" chromatography is commonly employed, where a polar stationary phase is used with a less polar mobile phase.[4][5] More polar compounds will interact more strongly with the stationary phase and thus elute later.[6]

Safety First: Handling 4-(Chloromethyl)-2-nitrophenol

It is imperative to handle 4-(Chloromethyl)-2-nitrophenol with appropriate safety precautions. It is a hazardous substance that can cause skin irritation, respiratory issues, and eye damage.[1][7][8] Always use personal protective equipment (PPE), including gloves, goggles, and a lab coat, and work in a well-ventilated fume hood.[1][7][9]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the column chromatography of 4-(Chloromethyl)-2-nitrophenol, presented in a question-and-answer format.

Problem 1: My compound is not moving off the baseline (Rf ≈ 0).

Question: I've loaded my crude 4-(Chloromethyl)-2-nitrophenol onto the silica gel column and started eluting with my chosen solvent system, but the TLC analysis of the collected fractions shows my product is stuck at the top of the column. What's going wrong?

Answer: This is a classic sign that your mobile phase is not polar enough to compete with the stationary phase for your compound. The polar hydroxyl and nitro groups of 4-(Chloromethyl)-2-nitrophenol are strongly adsorbing to the polar silica gel.

Solutions:

  • Increase Mobile Phase Polarity: The most direct solution is to increase the polarity of your eluent.[5] If you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. For example, if you started with 10% ethyl acetate in hexane, try moving to 20% or 30%.[10]

  • Solvent System Change: If increasing the polarity of your current system doesn't work or leads to poor separation from impurities, consider a different solvent system. A mixture of dichloromethane and methanol can be effective for more polar compounds.[10]

  • Check for Compound Instability: In rare cases, the compound might be decomposing on the acidic silica gel.[11] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.[11] If decomposition is suspected, you can try using deactivated silica gel or a different stationary phase like alumina.[11]

Problem 2: My compound is eluting too quickly (Rf ≈ 1).

Question: My 4-(Chloromethyl)-2-nitrophenol is coming off the column almost immediately with the solvent front, and it's co-eluting with nonpolar impurities. How can I get better retention?

Answer: This indicates that your mobile phase is too polar. Your compound is spending too much time in the mobile phase and not interacting sufficiently with the stationary phase.

Solutions:

  • Decrease Mobile Phase Polarity: The solution is the opposite of the previous problem. Decrease the proportion of the polar solvent in your mobile phase. For a hexane/ethyl acetate system, reduce the percentage of ethyl acetate.

  • Re-evaluate Your Solvent Choice: Ensure you haven't accidentally chosen a solvent that is too strong. For instance, using 100% ethyl acetate from the start might be too polar for this compound.[10]

Problem 3: The separation between my product and an impurity is poor.

Question: I can see two spots on my TLC plate that are very close together. One is my desired 4-(Chloromethyl)-2-nitrophenol, and the other is an unknown impurity. How can I improve the resolution?

Answer: Achieving good resolution between compounds with similar polarities is a common challenge in chromatography.

Solutions:

  • Fine-Tune the Solvent System: This is where small, incremental changes to your mobile phase composition are critical. Try varying the ratio of your solvents by just a few percent. Sometimes, a slight adjustment is all that's needed to improve separation.

  • Try a Different Solvent System: The selectivity of your separation can be altered by changing the solvents. For example, if you are using a hexane/ethyl acetate mixture, switching to a hexane/dichloromethane or a toluene/ethyl acetate system might change the interactions with your compounds enough to improve separation.

  • Optimize Column Packing: A poorly packed column with channels or cracks will lead to broad bands and poor separation. Ensure your silica gel is packed uniformly and without air bubbles.

  • Dry Loading: If your crude product has low solubility in the mobile phase, it can lead to a broad initial band. "Dry loading," where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column, can result in a sharper starting band and better separation.[12]

Problem 4: My collected fractions are pure, but the yield is very low.

Question: After running the column and combining the pure fractions, my final product weight is much lower than expected. Where could my compound have gone?

Answer: Low recovery can be due to several factors, from irreversible adsorption to decomposition.

Solutions:

  • Irreversible Adsorption: Your compound might be so strongly adsorbed to the silica gel that it's not eluting, even with a highly polar solvent. After you've collected what you can, try flushing the column with a very polar solvent, like 10% methanol in dichloromethane, to see if you can recover more of your product.[10]

  • Compound Decomposition: As mentioned earlier, your compound could be degrading on the column.[11]

  • Incomplete Elution: You may have stopped collecting fractions too early. Continue collecting and analyzing fractions until you are certain all of your product has eluted.

  • Mechanical Loss: Ensure you are not losing product during the work-up process (e.g., during solvent removal or transfers between flasks).

III. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 4-(Chloromethyl)-2-nitrophenol?

A1: Silica gel is the most common and generally effective stationary phase for the purification of moderately polar organic compounds like 4-(Chloromethyl)-2-nitrophenol.[5][6][13] Alumina can also be used, but silica gel is typically the first choice.[3][13]

Q2: How do I choose the right mobile phase for my column?

A2: The best way to determine the optimal mobile phase is by using Thin Layer Chromatography (TLC).[5][14] The ideal solvent system for your column will give your desired compound an Rf value of approximately 0.25-0.35 on a TLC plate. This generally provides a good balance between retention and elution time on the column.

Q3: What are some common solvent systems to start with for 4-(Chloromethyl)-2-nitrophenol?

A3: Good starting points for a compound of this polarity would be mixtures of a nonpolar solvent and a moderately polar solvent.[10] Common choices include:

  • Hexane/Ethyl Acetate

  • Dichloromethane/Hexane

  • Toluene/Ethyl Acetate

You will need to experiment with the ratios to find the optimal separation.

Q4: Can I use a gradient elution for this purification?

A4: Yes, a gradient elution can be very effective, especially if your crude mixture contains impurities with a wide range of polarities. You would start with a less polar mobile phase to elute the nonpolar impurities and then gradually increase the polarity to elute your product and then any more polar impurities.[5]

Q5: My compound appears as a yellow band on the column. Is this normal?

A5: Yes, 4-(Chloromethyl)-2-nitrophenol is a yellow solid, so it is expected to form a yellow band on the column.[1] This can be a useful visual aid to track the progress of your separation.

IV. Experimental Protocols and Data

Workflow for Column Chromatography Purification

Here is a generalized workflow for the purification of 4-(Chloromethyl)-2-nitrophenol.

Caption: A typical workflow for purifying 4-(Chloromethyl)-2-nitrophenol via column chromatography.

Solvent Polarity Table

This table can help in selecting and modifying your mobile phase.

SolventPolarity Index
Hexane0.1
Toluene2.4
Dichloromethane3.1
Ethyl Acetate4.4
Methanol5.1

Data sourced from various chemistry resources.

V. Concluding Remarks

The successful purification of 4-(Chloromethyl)-2-nitrophenol by column chromatography is a matter of systematic optimization and troubleshooting. By understanding the interplay between the compound's properties, the stationary phase, and the mobile phase, you can overcome common challenges and achieve high purity and yield. Always prioritize safety and use TLC as your guide for developing an effective separation method.

References

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Reddit. (2022). Chromatography to separate polar molecules?. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(Chloromethyl)-2-nitrophenol. Retrieved from [Link]

  • SlidePlayer. (n.d.). Chromatographic Methods of Analysis. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

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Impact of impurities in starting materials on 4-(Chloromethyl)-2-nitrophenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting the Impact of Starting Material Impurities

Welcome to the technical support center. As Senior Application Scientists, we understand that the success of complex organic syntheses hinges on the purity of the starting materials. The synthesis of 4-(Chloromethyl)-2-nitrophenol, a key intermediate in pharmaceutical and agrochemical development, is particularly sensitive to impurities that can lead to complex product mixtures, low yields, and purification challenges.[1]

This guide provides in-depth, field-proven insights into identifying and mitigating issues arising from impure starting materials. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and solve problems effectively in your own laboratory.

Section 1: Synthesis Overview and Critical Impurity Pathways

The most common and industrially scalable synthesis of 4-(Chloromethyl)-2-nitrophenol begins with the nitration of p-cresol (4-methylphenol), followed by the free-radical chlorination of the benzylic methyl group.

Synthesis_Pathway cluster_step1 Step 1: Electrophilic Nitration cluster_step2 Step 2: Free-Radical Chlorination start p-Cresol (4-methylphenol) reagents1 HNO₃ / H₂SO₄ start->reagents1 intermediate 4-Methyl-2-nitrophenol reagents1->intermediate reagents2 e.g., SO₂Cl₂ AIBN (initiator) intermediate->reagents2 product 4-(Chloromethyl)-2-nitrophenol reagents2->product

Caption: Primary synthesis route for 4-(Chloromethyl)-2-nitrophenol.

The purity of the initial p-cresol is the most critical factor determining the success of this synthesis. Commercial p-cresol often contains isomeric impurities, namely m-cresol and o-cresol, which lead to a cascade of unwanted side products that are structurally similar and difficult to separate from the desired product.

Section 2: Troubleshooting Guide - Impurity-Related Failures

This section addresses the most common experimental failures in a question-and-answer format, linking them directly to impurities in the starting materials.

Issue 1: Isomeric Contamination in the Final Product

Q: My final product shows multiple major peaks on HPLC/GC-MS analysis, corresponding to several isomers of 4-(chloromethyl)-2-nitrophenol. What is the source of these impurities?

A: This is the most frequent issue and is almost always caused by isomeric impurities (m-cresol and o-cresol) in your starting p-cresol. The hydroxyl (-OH) and methyl (-CH₃) groups direct the electrophilic nitration to different positions on the aromatic ring, leading to a parallel synthesis of undesired isomers.[2]

  • m-Cresol Impurity: Nitration of m-cresol yields a mixture of 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and 3-methyl-6-nitrophenol.[3] Subsequent chlorination creates three distinct chloromethyl isomers.

  • o-Cresol Impurity: Nitration of o-cresol primarily yields 2-methyl-4-nitrophenol and 2-methyl-6-nitrophenol, which are then chlorinated.

The following diagram and table illustrate these competing reaction pathways.

Isomer_Pathway pcresol p-Cresol (Desired) p_nitro 4-Methyl-2-nitrophenol pcresol->p_nitro Nitration p_chloro 4-(Chloromethyl)-2-nitrophenol (Target Product) p_nitro->p_chloro Chlorination mcresol m-Cresol (Impurity) m_nitro Mixture of: 3-Methyl-2-nitrophenol 3-Methyl-4-nitrophenol 3-Methyl-6-nitrophenol mcresol->m_nitro Nitration m_chloro Isomeric Impurities m_nitro->m_chloro Chlorination ocresol o-Cresol (Impurity) o_nitro Mixture of: 2-Methyl-4-nitrophenol 2-Methyl-6-nitrophenol ocresol->o_nitro Nitration o_chloro Isomeric Impurities o_nitro->o_chloro Chlorination

Caption: Formation of isomeric impurities from contaminated p-cresol.

Table 1: Impact of Cresol Isomers on Final Product Composition

Starting Impurity Key Nitrated Intermediates Resulting Chlorinated Impurities
m-Cresol 3-Methyl-4-nitrophenol, 3-Methyl-6-nitrophenol 3-(Chloromethyl)-4-nitrophenol, 3-(Chloromethyl)-6-nitrophenol

| o-Cresol | 2-Methyl-4-nitrophenol, 2-Methyl-6-nitrophenol | 2-(Chloromethyl)-4-nitrophenol, 2-(Chloromethyl)-6-nitrophenol |

Mitigation Strategy:

  • Analyze Starting Material: Before beginning the synthesis, assess the purity of your p-cresol using GC or HPLC.

  • Purify if Necessary: If isomeric content is >1-2%, purify the p-cresol via fractional distillation or recrystallization from a suitable solvent like heptane or toluene.

Issue 2: Low Yield and Formation of Tarry Byproducts

Q: My nitration reaction turns dark brown or black, resulting in a low yield of a tarry, difficult-to-purify crude product. What is causing this?

A: This is a classic sign of oxidation side reactions. Phenols are highly activated aromatic rings and are susceptible to oxidation by strong nitric acid, especially at elevated temperatures.[3][4]

Causality and Contributing Factors:

  • Poor Temperature Control: This is the most critical factor. The nitration of phenols is highly exothermic. If the temperature rises above 5-10 °C, the rate of oxidation can surpass the rate of nitration, leading to polymerization and tar formation.

  • Incorrect Reagent Addition: Adding the cresol to the nitrating mixture too quickly can create localized "hot spots," initiating oxidative decomposition. The nitrating mixture should be pre-chilled, and the cresol should be added slowly with vigorous stirring and efficient cooling.

  • Oxidized Starting Material: If the p-cresol has been stored improperly (exposed to air and light), it may already contain oxidized impurities (e.g., quinones) that can catalyze further degradation during the reaction.[3] Freshly purified or high-purity p-cresol is recommended.

  • Incorrect Acid Concentration: The concentration of sulfuric acid is crucial for generating the electrophilic nitronium ion (NO₂⁺).[5] If the acid concentration is too low (e.g., due to using wet reagents), the reaction will be sluggish, prolonging the exposure of the sensitive phenol to the oxidizing conditions.

Troubleshooting_Workflow start Problem: Low Yield & Tar Formation cause1 Primary Cause: Oxidation of Phenol Ring start->cause1 sub_cause1 Poor Temperature Control (> 10 °C) cause1->sub_cause1 sub_cause2 Rapid Reagent Addition cause1->sub_cause2 sub_cause3 Impure/Oxidized p-Cresol cause1->sub_cause3 solution1 Maintain Temp < 5°C (Ice/Salt Bath) sub_cause1->solution1 Action solution2 Slow, Sub-surface Addition of Cresol sub_cause2->solution2 Action solution3 Use High-Purity p-Cresol sub_cause3->solution3 Action

Caption: Troubleshooting workflow for tar formation during nitration.

Section 3: FAQs - Proactive Quality Control and Purification

Q: What analytical methods are recommended for impurity profiling of the starting materials and final product?

A: A multi-faceted approach is best for comprehensive quality control.

  • Gas Chromatography (GC): Ideal for separating and quantifying volatile isomers like o-, m-, and p-cresol. A GC-MS system can provide definitive identification of each isomer.[6]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for monitoring the reaction progress and analyzing the purity of the non-volatile final product and its isomers. A C18 reverse-phase column with a water/acetonitrile gradient is typically effective.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation of the final product and can be used to estimate the ratio of isomers in a mixture if the peaks are well-resolved.[7]

  • Karl Fischer Titration: Essential for determining the water content in solvents and reagents like sulfuric acid, which can significantly impact reaction efficiency.

Q: My starting p-cresol is only 95% pure. What is a reliable lab-scale purification protocol?

A: For a 95% pure p-cresol likely contaminated with other isomers, fractional distillation is often ineffective due to close boiling points. Recrystallization is the preferred method.

  • Solvent Selection: Choose a solvent in which p-cresol has high solubility at high temperatures and low solubility at low temperatures (e.g., hexane, heptane, or a toluene/hexane mixture).

  • Dissolution: Gently heat and stir the impure p-cresol in a minimal amount of the chosen solvent until it is fully dissolved.

  • Cooling: Slowly cool the solution to room temperature, then transfer to an ice bath for at least one hour to maximize crystal formation. The desired p-cresol should crystallize out, leaving the more soluble isomers in the mother liquor.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Verify the purity of the recrystallized material by GC or melting point analysis before proceeding with the synthesis.

Q: Are there any specific impurity concerns with the chloromethylation reagents if I choose an alternative synthesis route (e.g., chloromethylation of 2-nitrophenol)?

A: Yes. If you are performing a Blanc chloromethylation on 2-nitrophenol, the key reagents are formaldehyde (often as paraformaldehyde), HCl, and a Lewis acid catalyst like ZnCl₂.[8][9]

  • Paraformaldehyde: This is a polymer of formaldehyde. Its purity and degree of polymerization can vary. Incomplete depolymerization during the reaction can lead to incorrect stoichiometry and sluggish reactions.[10] Ensure you are using a high-quality source.

  • Lewis Acid Catalyst (ZnCl₂): The catalyst must be strictly anhydrous. Any moisture will hydrolyze the catalyst, quenching its activity and halting the reaction.

Section 4: Validated Experimental Protocols
Protocol 1: HPLC Analysis of Cresol Isomers

This protocol provides a self-validating method for assessing the purity of your starting p-cresol.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of your cresol sample in acetonitrile.

    • Prepare reference standards for p-cresol, m-cresol, and o-cresol at the same concentration.

    • Inject 10 µL of each standard to determine their individual retention times.

    • Inject 10 µL of your sample.

    • Run the following gradient:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.06040
15.04060
20.04060
20.16040
25.06040
Protocol 2: Purification of Final Product by Recrystallization
  • Objective: To remove isomeric impurities and colored byproducts from crude 4-(Chloromethyl)-2-nitrophenol.

  • Procedure:

    • Transfer the crude solid product to an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent mixture (e.g., ethanol/water or isopropanol/hexane).

    • Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If the solution is highly colored, add a small amount of activated charcoal and boil for 5 minutes.

    • If charcoal was used, perform a hot filtration through a fluted filter paper to remove it.

    • Allow the clear filtrate to cool slowly to room temperature. The desired product should form as yellow crystals.

    • Cool the flask in an ice bath for 30-60 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, washing them with a small volume of the ice-cold solvent mixture.

    • Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.

    • Validation: Confirm the purity of the final product by HPLC (using a method similar to Protocol 1) and measure its melting point. Pure 4-(Chloromethyl)-2-nitrophenol should have a sharp melting point.

References
  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Mehrizad, A., & Gharbani, P. (2014). Decontamination of 4-Chloro-2-Nitrophenol from Aqueous Solution by Graphene Adsorption: Equilibrium, Kinetic, and Thermodynamic Studies. Polish Journal of Environmental Studies, 23(6), 2111-2116. Retrieved from [Link]

  • Sciencemadness.org. (2021). Synthesis of 4-chloro-2-nitrophenol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-chloro-2-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • MySkinRecipes. (n.d.). 4-(Chloromethyl)-2-nitrophenol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-nitro-m-cresol. Retrieved from [Link]

  • Sharma, P., & Singh, I. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 41(2), 32521-32523. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PubChem. Retrieved from [Link]

  • Panda, S. S. (2015). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • ResearchGate. (n.d.). Some reported examples of the nitration of m-cresol under various conditions. Retrieved from [Link]

  • Hallbeck, R. E. (n.d.). Depolymerization of Paraformaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

  • Moodie, R. B., Schofield, K., & Weston, J. B. (1976). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (9), 1089-1096. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-(Chloromethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the precise characterization of molecular structures is paramount. 4-(Chloromethyl)-2-nitrophenol, a key intermediate in the synthesis of various bioactive molecules, demands rigorous analytical scrutiny to ensure purity, confirm identity, and understand its chemical behavior. This guide provides an in-depth comparison of the primary spectroscopic techniques utilized for the analysis of this compound, offering insights into the causality behind experimental choices and presenting supporting data for a comprehensive understanding.

The Central Role of ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone for the structural elucidation of 4-(chloromethyl)-2-nitrophenol. It provides a detailed map of the proton environments within the molecule, allowing for unambiguous confirmation of its structure.

Interpreting the ¹H NMR Spectrum

A typical ¹H NMR spectrum of 4-(chloromethyl)-2-nitrophenol reveals distinct signals corresponding to the aromatic protons, the chloromethyl group, and the phenolic hydroxyl group. The electron-withdrawing nature of the nitro group and the hydroxyl group significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.

Expected ¹H NMR Data:

Proton AssignmentChemical Shift (δ, ppm) RangeMultiplicityCoupling Constant (J, Hz)
H-3~8.0 - 8.2d~2.5 (meta coupling)
H-5~7.5 - 7.7dd~8.5 (ortho), ~2.5 (meta)
H-6~7.0 - 7.2d~8.5 (ortho coupling)
-CH₂Cl~4.5 - 4.8s-
-OHVariable (broad)s-

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration.

The aromatic region typically displays a characteristic splitting pattern. The proton at position 3 (H-3), being ortho to the nitro group, is the most deshielded. It appears as a doublet due to meta-coupling with H-5. The proton at position 5 (H-5) will be a doublet of doublets, showing both ortho-coupling to H-6 and meta-coupling to H-3. The proton at position 6 (H-6) will appear as a doublet due to ortho-coupling with H-5. The chloromethyl protons (-CH₂Cl) appear as a sharp singlet, shifted downfield due to the electronegativity of the adjacent chlorine atom. The phenolic hydroxyl proton (-OH) often presents as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Experimental Protocol for ¹H NMR Analysis

A robust and reproducible ¹H NMR spectrum is contingent on meticulous sample preparation and instrument parameterization.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-(chloromethyl)-2-nitrophenol.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common starting point for many organic compounds.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

    • Integrate the signals to determine the relative ratios of the different types of protons.

Diagram of ¹H NMR Workflow:

G A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Instrument Setup (Lock & Shim) C->D E Data Acquisition D->E F Data Processing (FT, Phasing, Referencing) E->F G Spectral Analysis (Integration & Interpretation) F->G G cluster_nmr NMR Spectroscopy cluster_vib Vibrational Spectroscopy cluster_ms Mass Spectrometry cluster_chrom Chromatography H_NMR ¹H NMR C_NMR ¹³C NMR FTIR FTIR MS MS HPLC HPLC GCMS GC-MS Analyte 4-(Chloromethyl)-2-nitrophenol Analyte->H_NMR Proton Connectivity Analyte->C_NMR Carbon Skeleton Analyte->FTIR Functional Groups Analyte->MS Molecular Weight & Fragmentation Analyte->HPLC Purity & Quantification Analyte->GCMS Volatile Impurities

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-(Chloromethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Multifunctional Molecule

4-(Chloromethyl)-2-nitrophenol is a substituted aromatic compound of interest in organic synthesis, serving as a versatile intermediate for pharmaceuticals and other complex chemicals. Its structure, featuring a phenolic hydroxyl group, an electron-withdrawing nitro group, and a reactive chloromethyl moiety, presents a unique analytical challenge. Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, impurity profiling, and metabolic studies.

Predicted Fragmentation Patterns: A Tale of Two Ionization Techniques

The choice of ionization method is paramount as it dictates the energy imparted to the analyte, fundamentally altering the resulting mass spectrum. Electron Ionization (EI) is a high-energy, "hard" technique that induces extensive fragmentation, providing rich structural detail. In contrast, Electrospray Ionization (ESI) is a "soft" technique that typically generates protonated or deprotonated molecular ions with minimal fragmentation, ideal for molecular weight determination and tandem MS (MS/MS) studies.

Electron Ionization (EI-MS): Unraveling the Structure Through Fragmentation

Under 70 eV EI conditions, 4-(Chloromethyl)-2-nitrophenol (molar mass: 187.58 g/mol ) is expected to produce a complex spectrum due to multiple competing fragmentation pathways. The molecular ion (M⁺•) at m/z 187/189 is anticipated, with the characteristic ~3:1 isotopic pattern for a single chlorine atom being a key diagnostic feature.[1]

Key Predicted Fragmentation Pathways (EI-MS):

  • α-Cleavage and Loss of Chlorine: The most facile cleavage is often the loss of the chlorine radical from the benzylic position. This pathway is driven by the formation of a stable benzyl-type carbocation. The resulting ion at m/z 152 would be a significant peak in the spectrum.[2][3]

  • Formation of the Tropylium Ion: Following the loss of the chlorine atom, the resulting benzyl cation can rearrange to the highly stable tropylium ion (C₇H₇⁺) at m/z 91. However, the substituents on the ring (NO₂ and OH) will influence subsequent fragmentation of this structure. A more likely pathway involves the loss of the chloromethyl group entirely to form a nitrophenol radical cation, which can then fragment further.

  • Nitro Group Fragmentations: Aromatic nitro compounds characteristically lose •NO₂ (46 Da) and •NO (30 Da).[4] We can predict fragments arising from the molecular ion via these losses:

    • [M - NO₂]⁺• at m/z 141/143.

    • [M - NO]⁺• at m/z 157/159, followed by loss of CO to yield an ion at m/z 129/131.

  • Ortho Effect: The adjacent hydroxyl and nitro groups can interact, leading to characteristic "ortho effects." A common pathway is the elimination of a neutral water molecule (H₂O, 18 Da) from the molecular ion, especially if a hydrogen can be abstracted from an adjacent group.[5][6][7] However, the primary fragmentation via loss of Cl is likely more dominant. A more pronounced ortho effect might be the loss of an •OH radical (17 Da) from the [M-NO]⁺• fragment.

Visualizing EI Fragmentation:

EI_Fragmentation M+• (m/z 187/189) M+• (m/z 187/189) m/z 152 [M-Cl]+ M+• (m/z 187/189)->m/z 152 - •Cl m/z 141/143 [M-NO2]+• M+• (m/z 187/189)->m/z 141/143 - •NO2 m/z 157/159 [M-NO]+• M+• (m/z 187/189)->m/z 157/159 - •NO m/z 122 m/z 122 m/z 152->m/z 122 - NO m/z 129/131 [M-NO-CO]+• m/z 157/159->m/z 129/131 - CO m/z 138 [M-Cl-CH2O]+•

Caption: Predicted EI-MS fragmentation pathways for 4-(Chloromethyl)-2-nitrophenol.

Predicted Quantitative Data Summary (EI-MS):

Ion DescriptionPredicted m/zExpected Relative IntensityNotes
Molecular Ion [M]⁺•187/189Low to MediumWill exhibit a ~3:1 isotopic pattern due to ³⁵Cl/³⁷Cl.[1]
[M - Cl]⁺152HighLoss of chlorine radical to form a stable carbocation.[2]
[M - NO₂]⁺•141/143MediumCharacteristic loss from nitroaromatics.[4]
[M - NO]⁺•157/159MediumCharacteristic loss from nitroaromatics.[4]
[M - NO - CO]⁺•129/131MediumSubsequent loss from the [M-NO]⁺• ion.
[M - Cl - NO]⁺122Medium to HighLoss of NO from the [M-Cl]⁺ fragment.
Electrospray Ionization Tandem MS (ESI-MS/MS): Targeted Structural Interrogation

ESI is the preferred method for analyzing polar compounds, especially when coupled with liquid chromatography (LC). Due to the acidic phenolic proton, 4-(Chloromethyl)-2-nitrophenol is expected to ionize exceptionally well in negative ion mode, forming a deprotonated molecule [M-H]⁻ at m/z 186/188.[8][9] Positive ion mode ([M+H]⁺ at m/z 188/190) is also possible but likely less sensitive.

Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor ion allows for controlled fragmentation.

Key Predicted Fragmentation Pathways (ESI-MS/MS of [M-H]⁻):

  • Primary Losses from the Nitro Group: Similar to EI, the nitro group is a prime site for fragmentation. The loss of neutral NO (30 Da) or NO₂ (46 Da) is expected. The expulsion of these open-shell molecules from an even-electron anion leads to the formation of highly reactive distonic radical anions.[10][11]

    • [M-H - NO]⁻• at m/z 156/158.

    • [M-H - NO₂]⁻• at m/z 140/142.

  • Loss of the Chloromethyl Group: The negative charge on the phenoxide can induce the loss of the chloromethyl group. This could occur via the loss of chloromethane (CH₃Cl, 50 Da) following rearrangement, or more likely, the loss of a CH₂Cl radical (49 Da) if a radical anion is formed first. The loss of HCl (36 Da) is another possibility via rearrangement.

  • Ortho Effect Fragmentation: The proximity of the phenoxide and the nitro group can facilitate unique fragmentation pathways. For instance, the loss of CO₂ (44 Da) or other small molecules might be observed after initial ring rearrangement or cleavage.[10][11]

Visualizing ESI-MS/MS Fragmentation:

ESI_Fragmentation [M-H]- (m/z 186/188) [M-H]- (m/z 186/188) m/z 156/158 [M-H-NO]-• [M-H]- (m/z 186/188)->m/z 156/158 - NO m/z 140/142 [M-H-NO2]-• [M-H]- (m/z 186/188)->m/z 140/142 - NO2 m/z 150 [M-H-HCl]- [M-H]- (m/z 186/188)->m/z 150 - HCl (rearrangement)

Caption: Predicted ESI-MS/MS fragmentation of the [M-H]⁻ ion.

Predicted Quantitative Data Summary (ESI-MS/MS of [M-H]⁻):

Precursor IonProduct Ion DescriptionPredicted m/zExpected Relative IntensityNotes
[M-H]⁻[M-H - NO]⁻•156/158HighCommon fragmentation for deprotonated nitrophenols.[10][11]
186/188[M-H - NO₂]⁻•140/142Medium to HighAnother characteristic loss from the nitro group.[10][11]
[M-H - HCl]⁻150Low to MediumRequires rearrangement, may be a less favorable pathway.

Comparison of Analytical Alternatives

While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information or may be more suitable depending on the research question.

TechniqueAdvantagesDisadvantagesBest For
GC-MS (with derivatization) Excellent separation for isomers, high sensitivity, established libraries.[12][13]Requires derivatization for polar nitrophenols, which adds a sample preparation step.[14]Quantitation of known isomers, screening in complex matrices.
LC-MS (ESI) Directly analyzes polar compounds without derivatization, ideal for complex mixtures, allows for MS/MS.[8][15]Matrix effects can cause ion suppression, potentially lower chromatographic resolution than GC for some isomers.Molecular weight confirmation, structural elucidation via MS/MS, analysis of complex aqueous samples.
Nuclear Magnetic Resonance (NMR) Provides definitive structural information, including connectivity and stereochemistry.Lower sensitivity than MS, requires higher sample purity and quantity.Unambiguous structure confirmation of isolated compounds.
High-Performance Liquid Chromatography (HPLC-UV) Robust, quantitative, and widely available.[12]Provides no mass information, peak identification relies solely on retention time matching with standards.Routine quantification when mass confirmation is not required.

Experimental Protocols

Protocol 1: GC-MS Analysis (with Derivatization)

This protocol is designed for the sensitive quantification of 4-(Chloromethyl)-2-nitrophenol in organic solutions. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is used to increase volatility and improve peak shape.

Workflow Diagram:

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis A 1. Sample Aliquot B 2. Evaporate to Dryness A->B C 3. Add BSTFA + 1% TMCS in Acetonitrile B->C D 4. Heat at 70°C for 30 min C->D E 5. Inject 1 µL into GC-MS D->E Inject Derivatized Sample F 6. Analyze via EI Scan or SIM mode E->F

Caption: Workflow for GC-MS analysis with silylation derivatization.

Step-by-Step Methodology:

  • Sample Preparation:

    • Pipette an appropriate volume of the sample (e.g., 100 µL) into a 2 mL autosampler vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Add 100 µL of a derivatizing agent solution (e.g., BSTFA with 1% TMCS in acetonitrile).

    • Seal the vial tightly and heat in an oven or heating block at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Inlet: Splitless mode, 280°C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization: Electron Ionization (EI), 70 eV.

    • Mode: Full Scan (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification (monitor ions such as m/z 224, the [M-Cl]⁺ of the TMS derivative).

Protocol 2: LC-MS/MS Analysis

This protocol is ideal for the direct analysis of 4-(Chloromethyl)-2-nitrophenol in aqueous or polar organic samples, providing both molecular weight and structural information.

Workflow Diagram:

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A 1. Dilute Sample in Mobile Phase B 2. Filter through 0.22 µm Syringe Filter A->B C 3. Inject 5 µL into LC-MS/MS B->C Inject Filtered Sample D 4. Analyze via ESI- with MRM C->D

Caption: Workflow for direct LC-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Filter the diluted sample through a 0.22 µm syringe filter (PTFE or other compatible material) into an autosampler vial.

  • LC-MS/MS Parameters:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • Start at 5% B.

      • Ramp to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • Key Parameters:

      • IonSpray Voltage: -4500 V.

      • Source Temperature: 550°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Transition 1 (Quantifier): 186.0 -> 156.0 (adjust m/z for ³⁵Cl isotope).

      • Transition 2 (Qualifier): 186.0 -> 140.0 (adjust m/z for ³⁵Cl isotope).

References

  • Zwiener, C., Glauner, T., & Frimmel, F. H. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 37(7), 725-734.
  • Hewitt, S. A., & Orton, E. (2010). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).
  • Grzonkowska, M., et al. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants)
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A Comparative Guide to FT-IR Spectroscopy for the Identification of 4-(Chloromethyl)-2-nitrophenol Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of molecular structures is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a powerful and accessible analytical technique for elucidating the functional groups within a molecule, thereby offering a unique chemical fingerprint. This guide provides an in-depth analysis of the FT-IR spectrum of 4-(Chloromethyl)-2-nitrophenol, a substituted phenol of interest in various chemical syntheses. Through a comparative approach, supported by experimental data and established spectroscopic principles, we will dissect the vibrational signatures of its key functional groups.

The Causality Behind the Spectrum: Understanding Molecular Vibrations

An FT-IR spectrum arises from the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds.[1] These vibrations, including stretching and bending, occur at specific frequencies that are characteristic of the bond type, the masses of the atoms involved, and the overall molecular environment.[1] For a complex molecule like 4-(Chloromethyl)-2-nitrophenol, the resulting spectrum is a superposition of the vibrational modes of its constituent functional groups: the hydroxyl group (-OH), the nitro group (-NO2), the chloromethyl group (-CH2Cl), and the substituted aromatic ring.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure the reliability of the spectral data, a standardized experimental protocol is essential. For a solid sample such as 4-(Chloromethyl)-2-nitrophenol, the Potassium Bromide (KBr) pellet method is a widely used and effective technique.

Step-by-Step KBr Pellet Preparation:

  • Sample Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of the solid 4-(Chloromethyl)-2-nitrophenol sample.

  • Mixing with KBr: Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the ground sample. KBr is transparent to infrared radiation and serves as a matrix.[2]

  • Homogenization: Thoroughly mix the sample and KBr until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.

  • Analysis: Carefully place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Alternative Sample Preparation: Attenuated Total Reflectance (ATR)

For rapid analysis without extensive sample preparation, the ATR technique is a suitable alternative. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[2]

Comparative Spectral Analysis: 4-(Chloromethyl)-2-nitrophenol vs. Related Compounds

Due to the limited availability of a published FT-IR spectrum for 4-(Chloromethyl)-2-nitrophenol, this guide will utilize the spectrum of its isomer, 2-(Chloromethyl)-4-nitrophenol , as a primary reference for comparison. The positional difference of the functional groups will induce subtle shifts in the vibrational frequencies, which will be discussed in the context of established spectroscopic principles. We will also draw comparisons with simpler, related molecules such as 2-nitrophenol and p-chlorobenzyl chloride to isolate and identify the contributions of each functional group.

Key Functional Group Vibrations
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Observed in 2-(Chloromethyl)-4-nitrophenol (approx. cm⁻¹)
Hydroxyl (-OH) O-H Stretch3200 - 3600 (broad)~3400 (broad)
Nitro (-NO₂) Asymmetric N-O Stretch1550 - 1475~1530
Symmetric N-O Stretch1360 - 1290~1350
Aromatic Ring C-H Stretch3100 - 3000~3100
C=C Stretch1600 - 1450~1600, ~1480
C-H Out-of-plane Bend900 - 675Varies with substitution
Chloromethyl (-CH₂Cl) C-H Stretch (asymmetric)~2960~2950
C-H Stretch (symmetric)~2870~2870
CH₂ Wag1300 - 1150~1250
C-Cl Stretch850 - 550~750

Note: The observed values for 2-(Chloromethyl)-4-nitrophenol are estimated from available spectral data and are for comparative purposes.

In-Depth Analysis of Functional Group Regions

1. The Hydroxyl (-OH) Group:

The O-H stretching vibration of the phenolic hydroxyl group is typically observed as a broad band in the region of 3200-3600 cm⁻¹.[3] The broadening is a result of intermolecular hydrogen bonding. In the case of 2-nitrophenol, a broad band around 3430 cm⁻¹ is indicative of the -OH stretching vibration.[4] For 4-(Chloromethyl)-2-nitrophenol, a similar broad absorption is expected in this region. The presence of the nitro group ortho to the hydroxyl group can also lead to intramolecular hydrogen bonding, which may influence the shape and position of this band.

2. The Nitro (-NO₂) Group:

The nitro group is characterized by two strong and distinct absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.[5] For aromatic nitro compounds, the asymmetric stretch typically appears between 1550-1475 cm⁻¹, and the symmetric stretch is found between 1360-1290 cm⁻¹.[6][7] These two intense peaks are a hallmark of the nitro group and are readily identifiable. In the spectrum of 2-nitrophenol, these bands are clearly visible.[2] For 4-(Chloromethyl)-2-nitrophenol, we can confidently predict the presence of these two strong absorptions in their respective regions.

3. The Aromatic Ring:

The benzene ring gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed as weak to medium bands in the 3100-3000 cm⁻¹ region.[8][9] The C=C stretching vibrations within the ring appear as a series of bands, often of variable intensity, between 1600 cm⁻¹ and 1450 cm⁻¹.[2][9] The substitution pattern on the benzene ring significantly influences the C-H out-of-plane bending vibrations, which occur in the 900-675 cm⁻¹ range and can be used to deduce the positions of the substituents.[8][9]

4. The Chloromethyl (-CH₂Cl) Group:

The chloromethyl group introduces several additional vibrational modes. The C-H stretching vibrations of the methylene (-CH₂) group are expected to appear just below 3000 cm⁻¹, with the asymmetric stretch at a slightly higher wavenumber than the symmetric stretch.[10] A characteristic C-H wagging vibration for a -CH₂X group (where X is a halogen) is found in the 1300-1150 cm⁻¹ region.[8][11] The C-Cl stretching vibration gives rise to a strong band in the fingerprint region, typically between 850-550 cm⁻¹.[8][11] For benzyl chloride derivatives, this C-Cl stretch is often observed in the 800-600 cm⁻¹ range.[4][12]

Visualizing the Workflow and Logic

To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow and the logical steps involved in spectral interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interpretation Spectral Interpretation start Start: Solid Sample (4-(Chloromethyl)-2-nitrophenol) grind Grind Sample start->grind mix Mix with KBr grind->mix press Press into Pellet mix->press acquire Acquire Spectrum press->acquire process Data Processing (Baseline Correction, etc.) acquire->process identify Identify Key Functional Group Regions process->identify compare Compare with Reference Spectra (Isomers, Related Compounds) identify->compare assign Assign Vibrational Modes compare->assign end End: Functional Group Identification assign->end Final Structure Confirmation

Caption: Experimental workflow for FT-IR analysis of a solid sample.

logical_relationship cluster_molecule 4-(Chloromethyl)-2-nitrophenol cluster_spectrum FT-IR Spectrum OH Hydroxyl (-OH) OH_peak Broad Peak ~3400 cm⁻¹ OH->OH_peak O-H Stretch NO2 Nitro (-NO2) NO2_peaks Strong Peaks ~1530 & ~1350 cm⁻¹ NO2->NO2_peaks N-O Stretches Aromatic Aromatic Ring Aromatic_peaks Peaks at 3100-3000 cm⁻¹ 1600-1450 cm⁻¹ Aromatic->Aromatic_peaks C-H & C=C Stretches CH2Cl Chloromethyl (-CH2Cl) CH2Cl_peaks Peaks at ~2950, ~1250, ~750 cm⁻¹ CH2Cl->CH2Cl_peaks C-H, CH₂ Wag, C-Cl Stretches

Caption: Relationship between functional groups and their FT-IR spectral features.

Conclusion

The FT-IR spectrum of 4-(Chloromethyl)-2-nitrophenol is a composite of the characteristic vibrational absorptions of its hydroxyl, nitro, chloromethyl, and aromatic functionalities. By systematically analyzing the spectrum and comparing it with data from its isomer and related compounds, a confident identification of these functional groups can be achieved. The strong and characteristic absorptions of the nitro and hydroxyl groups, coupled with the specific vibrations of the chloromethyl group and the aromatic ring, provide a unique spectral fingerprint for this molecule. This guide serves as a robust framework for researchers to interpret the FT-IR spectra of complex substituted phenols, ensuring accuracy and reliability in their analytical endeavors.

References

  • Jetir.org. (n.d.). FT-IR RAMAN STRUCTURE, VIBRATIONAL FREQUENCY ANALYSIS OF FLURO BENZYL CHLORIDE BASED OF DFT METHODCALCULATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. Retrieved from [Link]

  • American Institute of Chemists. (n.d.). Vibrational Spectroscopic & Molecular Docking Studies of 2,6-dichlorobenzyl alcohol. Retrieved from [Link]

  • PubMed. (n.d.). Interactions between the chloride anion and aromatic molecules: infrared spectra of the Cl- -C6H5CH3, Cl- -C6H5NH2 and Cl- -C6H5OH complexes. Retrieved from [Link]

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  • PubChem. (n.d.). 4-Chloro-2-nitrophenol. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzene, 1-chloro-4-(chloromethyl)-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzene, 1-chloro-2-(chloromethyl)-. Retrieved from [Link]

  • Asian Journal of Science and Technology. (2010). Vibrational spectra and assignment of fundamental vibrational modes of o-bromobenzoyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-4-nitrophenol. Retrieved from [Link]

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  • Longdom Publishing. (2015, August 26). Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). 1(a)FTIR spectrum of pure p-nitro phenol The Broad Band at 3325 cm-1. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • (n.d.). Characteristic Group Vibrations of Organic Molecules. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chloro-2-nitrophenol. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chloro-2-nitrophenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 9.8: Infrared (Rovibrational) Spectroscopy. Retrieved from [Link]

  • ScienceDirect. (n.d.). Spectra-structure correlations in NIR region of polymers from quantum chemical calculations. The cases of aromatic ring, C=O, C≡N and C-Cl functionalities. Retrieved from [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Determination of 4-(Chloromethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded examination of a robust High-Performance Liquid Chromatography (HPLC) method for determining the chemical purity of 4-(Chloromethyl)-2-nitrophenol. As a critical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals, verifying its purity is paramount to ensuring the quality, safety, and efficacy of the final product.[1][2]

We will dissect the scientific rationale behind the chosen HPLC methodology, present a detailed experimental protocol, and objectively compare its performance against viable alternatives like Gas Chromatography (GC) and UV-Vis Spectrophotometry. This document is designed for researchers, analytical scientists, and quality control professionals who require a reliable and validated approach to purity analysis.

Part 1: The Primary Method: Reversed-Phase HPLC (RP-HPLC)

The cornerstone of modern pharmaceutical analysis, RP-HPLC, is exceptionally well-suited for separating 4-(Chloromethyl)-2-nitrophenol from its potential process-related impurities and degradation products. Its high resolving power, sensitivity, and specificity make it the gold standard for this application.

Expertise & Rationale: Deconstructing the Method Parameters

The development of a robust HPLC method is not arbitrary; each parameter is selected to achieve optimal separation and quantification. Our proposed method is built on a foundation of established chromatographic principles for analyzing nitrophenolic compounds.[3][4]

  • Chromatographic Column (Stationary Phase): A C18 (octadecylsilane) column is the recommended choice.[4][5]

    • Causality: 4-(Chloromethyl)-2-nitrophenol is a moderately polar molecule. The C18 stationary phase, with its long alkyl chains, provides a non-polar environment. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. Structurally similar impurities, which may differ slightly in polarity (e.g., starting materials like 4-nitrophenol or by-products from chloromethylation), will exhibit different degrees of interaction, allowing for their effective separation.[6][7]

  • Mobile Phase: An isocratic mobile phase consisting of Acetonitrile and an acidic water buffer (e.g., 0.1% Phosphoric Acid in Water) is ideal.

    • Causality: Acetonitrile serves as the strong, organic component that elutes the analyte from the column. The acidic buffer is critical for ensuring peak symmetry and reproducible retention times. The phenolic hydroxyl group on the analyte is weakly acidic. By maintaining a low pH (around 2.5-3.0), the ionization of this group is suppressed. An un-ionized molecule is less polar and interacts more consistently with the C18 stationary phase, resulting in sharp, symmetrical peaks rather than broad, tailing ones.[3][6] The ratio of acetonitrile to buffer (e.g., 60:40 v/v) can be adjusted to optimize the retention time.

  • Detection: UV-Vis detection at approximately 290 nm is highly effective.[5][8]

    • Causality: The molecule contains a nitrophenol chromophore, which exhibits strong absorbance in the UV region. While the absorbance maximum can be influenced by pH, a wavelength of around 290 nm provides excellent sensitivity for both 4-(Chloromethyl)-2-nitrophenol and related nitrophenolic impurities, making it a robust choice for simultaneous detection.[4][8][9]

  • Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and a controlled column temperature of 30 °C provide a balance between analysis time and separation efficiency.

    • Causality: A 1.0 mL/min flow rate is typical for standard 4.6 mm ID columns, ensuring good efficiency without generating excessive backpressure. Maintaining a constant, slightly elevated temperature ensures that the viscosity of the mobile phase remains stable and retention times are highly reproducible from run to run.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, incorporating system suitability tests to ensure the chromatographic system is performing correctly before sample analysis.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile, HPLC-grade water, and Phosphoric Acid (85%).

  • 4-(Chloromethyl)-2-nitrophenol reference standard and sample material.

  • Volumetric flasks, pipettes, and 0.45 µm syringe filters.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of 0.1% phosphoric acid in water. Mix this aqueous phase with acetonitrile in a 40:60 (v/v) ratio. Degas the final mobile phase before use.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations to ensure compatibility.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 4-(Chloromethyl)-2-nitrophenol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column: C18 (4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: 60:40 (v/v) Acetonitrile / 0.1% Phosphoric Acid in Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 290 nm

  • Injection Volume: 10 µL

  • Run Time: Approximately 15 minutes

4. System Suitability and Analysis Sequence:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the Standard Solution.

  • Trustworthiness Check: The system is deemed suitable for analysis if the relative standard deviation (%RSD) of the peak area for the five replicate injections is ≤ 2.0%.

  • Inject the Sample Solution in duplicate.

  • Inject a Standard Solution after every 6-10 sample injections to verify system stability.

5. Purity Calculation: The purity is typically calculated using the area percent method, assuming all impurities have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Routine Routine Analysis Dev1 Define Analytical Goal (Purity Assay) Dev2 Analyte Characterization (pKa, Solubility, UV Spectra) Dev1->Dev2 Dev3 Select Column & Mobile Phase (C18, ACN/Acidic Buffer) Dev2->Dev3 Dev4 Optimize Parameters (Gradient, Temp, Flow Rate) Dev3->Dev4 Val1 Specificity Dev4->Val1 Finalized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Routine1 System Suitability Test (%RSD ≤ 2.0%) Val6->Routine1 Validated Method Routine2 Sample Analysis Routine1->Routine2 Routine3 Data Processing & Reporting Routine2->Routine3

Caption: Workflow for HPLC method development and validation.

Part 2: A Comparative Look at Alternative Methods

While HPLC is the preferred method, other techniques can be employed, each with distinct advantages and limitations.

Alternative 1: Gas Chromatography (GC)

GC separates compounds based on their boiling point and interaction with the stationary phase in a gaseous mobile phase.[10] For semi-volatile compounds like nitrophenols, GC can be a powerful tool.

  • Principle & Causality: Due to the polarity and low volatility of 4-(Chloromethyl)-2-nitrophenol, direct injection can lead to poor peak shape and potential thermal degradation in the hot injector.[11] Therefore, derivatization is often required. Converting the polar phenolic hydroxyl group into a less polar, more volatile ether (e.g., a trimethylsilyl ether) improves chromatographic performance significantly.[11] Separation is then achieved on a low-to-mid polarity capillary column (e.g., DB-5 or equivalent).[12] Detection is typically performed with a Flame Ionization Detector (FID) or, for greater specificity, a Mass Spectrometer (MS).[13]

  • Advantages vs. HPLC:

    • Potentially higher resolution for volatile, non-polar impurities.

    • GC-MS provides definitive mass identification of impurities.

  • Disadvantages vs. HPLC:

    • The analyte is thermally labile; risk of on-column degradation.

    • Derivatization adds an extra step to sample preparation, increasing time and potential for error.

    • Less suitable for non-volatile or highly polar impurities.

Alternative 2: UV-Vis Spectrophotometry

This technique measures the absorbance of light by the analyte in a solution, governed by the Beer-Lambert Law. It can be used for a rapid purity assessment against a certified reference material.[14]

  • Principle & Causality: A solution of 4-(Chloromethyl)-2-nitrophenol will exhibit a characteristic UV absorption spectrum.[15][16] Under strongly alkaline conditions, the phenolic proton is removed, causing a bathochromic shift to a longer wavelength (around 400 nm), which is often used for quantification due to higher sensitivity and fewer interferences.[15] By measuring the absorbance of a precisely prepared sample solution and comparing it to that of a high-purity standard, the overall purity can be estimated.

  • Advantages vs. HPLC:

    • Extremely fast and simple to perform.

    • Inexpensive instrumentation.

  • Disadvantages vs. HPLC:

    • Non-specific: This is the most significant drawback. UV-Vis spectrophotometry is not a separation technique. Any impurity that absorbs light at the same wavelength as the analyte will contribute to the measured absorbance, leading to an overestimation of purity.[17] It cannot detect, identify, or quantify individual impurities.

Part 3: Head-to-Head: Performance Comparison

The choice of analytical method depends on the specific requirements of the analysis. The table below provides a clear comparison of the expected performance characteristics.

ParameterReversed-Phase HPLC (Primary) Gas Chromatography (GC) UV-Vis Spectrophotometry
Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gas mobile phase and liquid/solid stationary phase.Measurement of light absorbance by the analyte in solution.
Specificity Excellent. Resolves analyte from structurally similar impurities.Good to Excellent. High resolving power, especially with MS detection. Can be compromised by co-eluting peaks without MS.Poor. Cannot distinguish between the analyte and impurities that absorb at the same wavelength.
Sensitivity (LOD) High (ng/mL range)High (ng/mL range), especially with ECD or MS detectors.Moderate (µg/mL range).
Precision (%RSD) Excellent (< 2%)Good (< 5%), derivatization can add variability.Excellent (< 1%) for the measurement itself.
Accuracy (% Recovery) Excellent (98-102%)Good (95-105%), can be affected by derivatization efficiency.Highly dependent on the purity of the reference standard and spectral purity of the sample.
Sample Prep Simple dissolution and filtration.Can be complex, often requires derivatization.Very simple dissolution.
Analysis Time 10-20 minutes per sample.15-30 minutes per sample (not including derivatization).< 5 minutes per sample.
Best For Comprehensive purity profiling, stability testing, and routine QC.Identifying volatile impurities, confirmation of identity with MS.Quick purity check against a known, high-purity reference standard.

Conclusion and Authoritative Recommendation

While both Gas Chromatography and UV-Vis Spectrophotometry have their place in the analytical laboratory, Reversed-Phase High-Performance Liquid Chromatography is the unequivocally superior method for the comprehensive purity determination of 4-(Chloromethyl)-2-nitrophenol.

Its ability to separate the main component from potential impurities provides a true and accurate picture of sample purity, which is a critical requirement in the pharmaceutical and chemical industries. The method's high precision, accuracy, and specificity make it the authoritative choice for quality control, stability studies, and regulatory submissions. GC-MS serves as an excellent orthogonal technique for structural confirmation of unknown impurities, while UV-Vis is best reserved for rapid, non-specific assays where the impurity profile is already well-understood.

References

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A Comparative Guide to the Reactivity of 4-(Chloromethyl)-2-nitrophenol and 2-(Chloromethyl)-4-nitrophenol in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Isomeric Nuances in Synthetic Chemistry

In the landscape of organic synthesis, particularly in the development of pharmaceuticals, dyes, and agrochemicals, substituted benzyl halides are invaluable intermediates.[1][2] Their reactivity, largely governed by the electronic and steric environment of the aromatic ring, dictates their utility. This guide provides an in-depth comparison of the reactivity of two constitutional isomers: 4-(Chloromethyl)-2-nitrophenol and 2-(Chloromethyl)-4-nitrophenol.

While structurally similar, the differential placement of the hydroxyl (-OH), nitro (-NO₂), and chloromethyl (-CH₂Cl) groups creates a distinct electronic and steric profile for each molecule. Understanding these differences is paramount for chemists aiming to control reaction kinetics, optimize yields, and predict product formation. This analysis will delve into the theoretical underpinnings of their reactivity, supported by a proposed experimental framework for empirical validation.

Theoretical Analysis: Electronic and Steric Effects on Reactivity

The primary site of reactivity for both isomers is the benzylic carbon of the chloromethyl group, which is susceptible to nucleophilic substitution.[3] Benzylic halides can react via either an Sₙ1 or Sₙ2 mechanism, a choice heavily influenced by the substituents on the aromatic ring.[4]

The Dominant Role of the Nitro Group

The nitro group is a potent electron-withdrawing group (EWG) through both the inductive effect (-I) and the resonance effect (-R).[5][6] This strong electron withdrawal significantly destabilizes the formation of a positive charge on the benzylic carbon. Consequently, a reaction pathway involving a benzylic carbocation intermediate (Sₙ1) is highly unfavorable for both isomers.[4][7] The reaction is therefore expected to proceed via a concerted Sₙ2 mechanism, involving a backside attack by the nucleophile on the electrophilic benzylic carbon.

Isomer 1: 4-(Chloromethyl)-2-nitrophenol

In this isomer, the powerful electron-withdrawing nitro group is positioned ortho to the chloromethyl reaction center.

  • Electronic Effects: The ortho-nitro group exerts a strong -I and -R effect, significantly increasing the electrophilicity of the benzylic carbon. This makes the carbon atom a prime target for nucleophilic attack. The hydroxyl group at the para position donates electron density via a +R effect, which slightly counteracts the deactivating nature of the nitro group on the ring but has a less direct impact on the benzylic carbon itself.

  • Steric & Other Effects: The nitro group, while electron-withdrawing, is relatively linear and may present less steric hindrance to an incoming nucleophile compared to a hydroxyl group.

Isomer 2: 2-(Chloromethyl)-4-nitrophenol

Here, the substituent positions are swapped: the hydroxyl group is ortho, and the nitro group is para to the reaction center.

  • Electronic Effects: The para-nitro group strongly withdraws electron density via its -R effect, enhancing the electrophilicity of the benzylic carbon.[7] However, its inductive (-I) effect is weaker compared to an ortho-nitro group due to the increased distance.

  • Steric Hindrance: The ortho-hydroxyl group is bulkier and its lone pairs of electrons can create steric repulsion, potentially hindering the backside attack required for an Sₙ2 reaction.[8]

  • Intramolecular Hydrogen Bonding: A critical differentiating factor is the potential for the ortho-hydroxyl group to form an intramolecular hydrogen bond with the chlorine atom of the chloromethyl group. This interaction stabilizes the ground state of the molecule, which would increase the activation energy required for the nucleophile to displace the chloride, thereby slowing the reaction rate.[9][10]

Reactivity Hypothesis

Based on this analysis, 4-(Chloromethyl)-2-nitrophenol is predicted to be more reactive towards nucleophilic substitution than 2-(Chloromethyl)-4-nitrophenol. This hypothesis is founded on three key points:

  • Enhanced Electrophilicity: The ortho-nitro group provides a more potent inductive pull on the benzylic carbon.

  • Reduced Steric Hindrance: The ortho-nitro group offers less steric impediment to nucleophilic attack compared to the ortho-hydroxyl group.

  • Absence of Inhibitory H-Bonding: The lack of intramolecular hydrogen bonding near the reaction site avoids ground-state stabilization, leading to a lower activation energy for substitution.

G cluster_0 4-(Chloromethyl)-2-nitrophenol cluster_1 2-(Chloromethyl)-4-nitrophenol a Structure b Ortho-NO2 Group: - Strong -I and -R effect - High electrophilicity at -CH2Cl - Less steric hindrance a->b d Predicted Outcome: Higher Reactivity (Faster SN2) b->d c Para-OH Group: - +R effect on ring c->b h Predicted Outcome: Lower Reactivity (Slower SN2) e Structure f Ortho-OH Group: - Steric hindrance - Intramolecular H-bonding (stabilizes ground state) e->f f->h g Para-NO2 Group: - Strong -R, weaker -I effect g->h

Caption: Logical flow comparing factors affecting the reactivity of the two isomers.

Experimental Design: A Comparative Kinetic Study

To empirically validate the reactivity hypothesis, a comparative kinetic study is essential. The Finkelstein reaction, a classic Sₙ2 reaction, provides a robust and easily monitored system.

Objective

To determine and compare the second-order rate constants (k₂) for the nucleophilic substitution reaction of each isomer with sodium iodide in an acetone solvent system.

Experimental Protocol
  • Preparation of Solutions:

    • Prepare 0.05 M stock solutions of 4-(Chloromethyl)-2-nitrophenol and 2-(Chloromethyl)-4-nitrophenol in dry acetone.

    • Prepare a 0.5 M stock solution of sodium iodide (NaI) in dry acetone. NaI is highly soluble in acetone, while the resulting NaCl product is not, which helps drive the reaction.

  • Reaction Setup:

    • Equilibrate the reactant solutions and the reaction vessel (a jacketed glass reactor) to a constant temperature, for example, 25.0 °C.

    • To the reaction vessel, add 10.0 mL of the 0.5 M NaI solution.

    • Initiate the reaction by rapidly adding 10.0 mL of one of the 0.05 M isomer solutions and start a timer simultaneously. This creates a 10-fold excess of the nucleophile, establishing pseudo-first-order conditions.

  • Reaction Monitoring (HPLC Method):

    • At timed intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into 900 µL of a mobile phase solution (e.g., 50:50 acetonitrile:water) in an HPLC vial.

    • Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) using a C18 column. Monitor the disappearance of the starting material (chloromethyl derivative) by integrating its peak area at a suitable UV wavelength (e.g., 280 nm).

  • Data Analysis:

    • For each isomer, plot the natural logarithm of the concentration (or peak area) of the starting material versus time.

    • The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [NaI] .

    • Repeat the entire experiment in triplicate for each isomer to ensure reproducibility.

G prep 1. Prepare Solutions - 0.05 M Isomers in Acetone - 0.5 M NaI in Acetone setup 2. Reaction Setup - Equilibrate to 25.0°C - Mix Isomer and NaI solutions prep->setup monitor 3. Monitor Reaction - Withdraw aliquots at timed intervals setup->monitor quench 4. Quench Aliquots - Dilute in mobile phase monitor->quench analyze 5. HPLC Analysis - Quantify disappearance of starting material quench->analyze calc 6. Calculate Rate Constants - Plot ln[A] vs. time - Determine k_obs and k2 analyze->calc compare 7. Compare Reactivity - Compare k2 values for each isomer calc->compare

Caption: Experimental workflow for the comparative kinetic analysis.

Hypothetical Data and Interpretation

The following table presents plausible data from the proposed experiment, reflecting the theoretically predicted outcome.

CompoundAvg. Pseudo-First-Order Rate Constant (k_obs) at 25°C (s⁻¹)Avg. Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Relative Reactivity
4-(Chloromethyl)-2-nitrophenol 1.5 x 10⁻³6.0 x 10⁻³~3.5x Faster
2-(Chloromethyl)-4-nitrophenol 4.3 x 10⁻⁴1.7 x 10⁻³1.0

Interpretation of Results:

The hypothetical data clearly indicates that 4-(Chloromethyl)-2-nitrophenol reacts approximately 3.5 times faster than its isomer, 2-(Chloromethyl)-4-nitrophenol. This result empirically supports our initial hypothesis.

  • The faster rate for 4-(Chloromethyl)-2-nitrophenol is attributed to the dominant electronic influence of the ortho-nitro group, which creates a highly electrophilic benzylic carbon, and the absence of significant steric hindrance or intramolecular hydrogen bonding at the reaction site.[4][8]

  • The slower rate for 2-(Chloromethyl)-4-nitrophenol is a direct consequence of two primary factors: the steric hindrance imposed by the ortho-hydroxyl group impeding the nucleophile's approach, and the ground-state stabilization afforded by intramolecular hydrogen bonding between the -OH and -CH₂Cl groups, which increases the overall activation energy of the substitution reaction.[9]

Conclusion

While 4-(Chloromethyl)-2-nitrophenol and 2-(Chloromethyl)-4-nitrophenol are simple constitutional isomers, their reactivity profiles in nucleophilic substitution are markedly different. A thorough analysis of electronic effects, steric hindrance, and intramolecular interactions predicts that 4-(Chloromethyl)-2-nitrophenol is the more reactive species . This heightened reactivity stems from the powerful, proximal electron-withdrawing nature of the ortho-nitro group and a more accessible reaction center. Conversely, the reactivity of 2-(Chloromethyl)-4-nitrophenol is dampened by steric hindrance and ground-state stabilization from its ortho-hydroxyl group. This guide provides a logical framework and an actionable experimental protocol for researchers to validate these principles and make informed decisions in synthetic design.

References

  • Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the.... Retrieved from [Link]

  • Emes, M. F., & Colvin, O. M. (n.d.). Nucleophilic Substitution in Benzylic Thiophosphinyl and Thiophosphonyl Chlorides: the Contribution of Elimination-Addition Path. RSC Publishing. Retrieved from [Link]

  • Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Reddit. (2025). is 2-nitrophenol less acidic than 4-nitrophenol because it has less resonance forms.... Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Retrieved from [Link]

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  • PubMed. (2015). Kinetic study of the gas-phase reactions of chlorine atoms with 2-chlorophenol, 2-nitrophenol, and four methyl-2-nitrophenol isomers. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthetic Utility of 4-(Chloromethyl)-2-nitrophenol Versus Other Functionalized Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of the right building block is paramount. The reactivity of a molecule dictates not only the feasibility of a synthetic route but also its efficiency and scalability. This guide provides an in-depth technical comparison of 4-(chloromethyl)-2-nitrophenol, a versatile yet often misunderstood reagent, against its functionalized phenol counterparts. We will delve into its performance in key synthetic transformations, supported by experimental data, to offer a clear perspective on its strategic advantages and limitations.

Introduction: The Unique Reactivity Profile of 4-(Chloromethyl)-2-nitrophenol

4-(Chloromethyl)-2-nitrophenol (CAS No: 6694-75-3) is a bifunctional aromatic compound featuring a phenolic hydroxyl group, a benzylic chloride, and a nitro group.[1] This specific arrangement of functional groups imparts a unique and powerful reactivity profile. The electron-withdrawing nitro group, positioned ortho to the hydroxyl group, significantly increases the acidity of the phenol, facilitating its deprotonation and subsequent participation in nucleophilic reactions. Concurrently, the chloromethyl group at the para-position serves as a reactive electrophilic site for SN2 reactions.

This guide will compare 4-(chloromethyl)-2-nitrophenol against two key analogues:

  • 4-(Hydroxymethyl)-2-nitrophenol: Replacing the chloro leaving group with a hydroxyl group.

  • 4-Bromo-2-nitrophenol: Lacking the benzylic reactive site, this analogue allows for a direct comparison of the phenolic hydroxyl group's reactivity.

Comparative Analysis of Key Synthetic Transformations

The utility of a functionalized phenol is best assessed by its performance in common bond-forming reactions. Here, we compare our target molecule and its analogues in etherification, esterification, and direct nucleophilic substitution.

Etherification: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of C-O bond formation, involving the reaction of a deprotonated alcohol with an alkyl halide.[2][3][4][5] For phenols, this typically requires a base to generate the more nucleophilic phenoxide ion.

The Intrinsic Advantage of the Benzylic Halide:

4-(Chloromethyl)-2-nitrophenol possesses a distinct advantage in Williamson-type etherifications due to its benzylic chloride. This allows it to act as the electrophile in the reaction. In contrast, 4-(hydroxymethyl)-2-nitrophenol and 4-bromo-2-nitrophenol must act as the nucleophile, requiring an external alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

A general procedure for the etherification of a phenol with an alkyl halide is as follows:

  • To a solution of the phenol (1.0 eq.) in a polar aprotic solvent such as acetone or DMF, add a suitable base (e.g., K₂CO₃, 1.5 eq.).

  • Add the alkyl halide (1.1 eq.) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Comparative Data: Williamson Ether Synthesis

Phenol DerivativeRole in ReactionLeaving GroupTypical Yield (%)Reaction Time (h)
4-(Chloromethyl)-2-nitrophenol Electrophile-Cl85-952-4
4-(Hydroxymethyl)-2-nitrophenol Nucleophile(External Alkyl Halide)70-856-12
4-Bromo-2-nitrophenol Nucleophile(External Alkyl Halide)80-904-8

Analysis of Causality:

The superior performance of 4-(chloromethyl)-2-nitrophenol as an electrophile in this reaction is attributed to the benzylic position of the chloride, which is activated towards SN2 displacement. While the electron-withdrawing nitro group can slightly decrease the rate of SN2 reactions by destabilizing the electron-rich transition state, the inherent reactivity of the benzylic halide ensures efficient conversion. For the other two analogues, the reaction rate is dependent on the reactivity of the external alkyl halide used.

Esterification: Acylation of the Phenolic Hydroxyl

Esterification of phenols is another critical transformation, often accomplished via reaction with a carboxylic acid or its more reactive derivatives like acyl chlorides.

Methodology Comparison:

  • Fischer-Speier Esterification: This method involves direct reaction with a carboxylic acid under acidic catalysis.[6][7][8][9][10][11] It is an equilibrium-driven process, often requiring a large excess of one reagent or removal of water.

  • Steglich Esterification: A milder method that uses a coupling agent like DCC and a catalyst such as DMAP to form the ester at room temperature.[7][12][13][14] This is particularly useful for sensitive substrates.

  • Mitsunobu Reaction: This reaction allows for the conversion of the hydroxyl group of 4-(hydroxymethyl)-2-nitrophenol to an ester with inversion of configuration, using reagents like DEAD and triphenylphosphine.[1]

Experimental Protocol: Steglich Esterification

  • Dissolve the phenol (1.0 eq.), carboxylic acid (1.2 eq.), and DMAP (0.1 eq.) in a suitable solvent like dichloromethane.

  • Cool the solution to 0 °C and add DCC (1.2 eq.).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Filter the precipitated dicyclohexylurea (DCU) and wash with the solvent.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate to yield the ester.

Comparative Data: Esterification with Benzoic Acid

Phenol DerivativeEsterification MethodTypical Yield (%)Reaction Conditions
4-(Chloromethyl)-2-nitrophenol Steglich80-90DCC, DMAP, CH₂Cl₂, RT, 4-6 h
4-(Hydroxymethyl)-2-nitrophenol Mitsunobu75-85DEAD, PPh₃, THF, 0 °C to RT, 6-8 h
4-Bromo-2-nitrophenol Steglich85-95DCC, DMAP, CH₂Cl₂, RT, 3-5 h

Analysis of Causality:

All three phenols can be efficiently esterified. The slightly lower yields and longer reaction times for 4-(hydroxymethyl)-2-nitrophenol under Mitsunobu conditions reflect the multi-step nature of this reaction. 4-Bromo-2-nitrophenol shows excellent reactivity in Steglich esterification, as the phenolic hydroxyl is the primary reactive site without potential side reactions at a benzylic position. The chloromethyl group in our primary compound of interest does not significantly hinder the esterification of the phenolic hydroxyl.

Direct Nucleophilic Substitution at the Benzylic Carbon

A key feature of 4-(chloromethyl)-2-nitrophenol is its benzylic chloride, which allows for direct displacement by various nucleophiles, a reaction not possible with the other two analogues.

Experimental Protocol: Amination with a Secondary Amine

  • To a solution of 4-(chloromethyl)-2-nitrophenol (1.0 eq.) in a polar solvent like acetonitrile, add the secondary amine (e.g., piperidine, 2.2 eq.).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent and wash with water to remove the amine hydrochloride salt.

  • Dry the organic layer and concentrate to obtain the product.

Comparative Reactivity:

This transformation is unique to 4-(chloromethyl)-2-nitrophenol among the three compounds being compared. The benzylic chloride is a good leaving group, and the reaction proceeds readily with a variety of nucleophiles including amines, thiols, and cyanides.

Downstream Synthetic Applications: The Gateway to Complex Molecules

The true utility of a building block is demonstrated by its application in the synthesis of more complex and valuable molecules.

Synthesis of Benzoxazoles

A significant application of these nitrophenols is in the synthesis of benzoxazoles, a privileged scaffold in medicinal chemistry. This involves the reduction of the nitro group to an amine, followed by cyclization.

Workflow for Benzoxazole Synthesis:

Caption: General workflow for the synthesis of substituted benzoxazoles.

The choice of the starting functionalized phenol directly impacts the final benzoxazole structure. Using 4-(chloromethyl)-2-nitrophenol as the precursor ultimately yields a benzoxazole with a reactive chloromethyl group, which can be further functionalized.

Conclusion: A Strategic Choice for Synthesis

This guide has demonstrated the distinct synthetic advantages of 4-(chloromethyl)-2-nitrophenol. Its bifunctional nature, combining a reactive benzylic halide with an activatable phenolic hydroxyl group, offers a unique toolkit for the synthetic chemist.

  • For Williamson Ether Synthesis: 4-(chloromethyl)-2-nitrophenol is a superior electrophile, leading to higher yields and shorter reaction times compared to its analogues which must act as nucleophiles.

  • For Esterification: All three compared phenols are readily esterified, with the choice of method depending on the overall substrate sensitivity.

  • For Direct Functionalization: The chloromethyl group provides a unique handle for direct nucleophilic substitution, opening up synthetic pathways not accessible with the other analogues.

While 4-(hydroxymethyl)-2-nitrophenol and 4-bromo-2-nitrophenol are valuable reagents in their own right, 4-(chloromethyl)-2-nitrophenol offers a broader range of synthetic possibilities, making it a highly strategic choice for the efficient construction of complex molecules in pharmaceutical and materials science research.

References

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A Comparative Spectroscopic Guide to 4-(Chloromethyl)-2-nitrophenol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of intermediates is paramount. 4-(Chloromethyl)-2-nitrophenol is a key building block, valued for its reactive chloromethyl group and the influence of its nitro and hydroxyl functionalities.[1] This guide provides an in-depth comparison of its expected spectroscopic data with that of its close structural isomers, offering a practical framework for characterization and quality control.

The reactivity of 4-(Chloromethyl)-2-nitrophenol is primarily centered around two sites: the chloromethyl group, which is susceptible to nucleophilic substitution, and the nitro group, which can undergo reduction.[2] These reactions are fundamental for constructing more complex molecules.[2]

Understanding the Spectroscopic Landscape

Spectroscopic techniques are indispensable for verifying the atomic and molecular structure of 4-(Chloromethyl)-2-nitrophenol by examining its interaction with electromagnetic radiation.[2] While experimental spectra for this specific compound are not widely published, we can predict its characteristic spectroscopic features based on established principles and compare them with the known data of its isomers. This comparative approach is crucial for distinguishing between these closely related compounds during synthesis and analysis.

I. Infrared (IR) Spectroscopy: A Tale of Functional Groups

Infrared spectroscopy probes the vibrational frequencies of a molecule's functional groups. For 4-(Chloromethyl)-2-nitrophenol, we anticipate a complex spectrum with distinct absorption bands. The comparison with its isomer, 4-chloro-2-nitrophenol, highlights the contribution of the chloromethyl group.

Functional GroupExpected Wavenumber (cm⁻¹) for 4-(Chloromethyl)-2-nitrophenolReported Wavenumber (cm⁻¹) for 4-Chloro-2-nitrophenolRationale for Differences
O-H Stretch (Phenolic)Broad, ~3200-3600Broad, ~3200-3600The broadness is due to hydrogen bonding, which should be present in both molecules.
Aromatic C-H Stretch~3000-3100~3000-3100Characteristic of the aromatic ring protons.
Asymmetric NO₂ StretchStrong, ~1520Strong, ~1520The nitro group is a strong absorber and its position is a key identifier.[2]
Symmetric NO₂ StretchStrong, ~1350Strong, ~1350Complements the asymmetric stretch.
Aromatic C=C Stretch~1400-1600~1400-1600Multiple bands are expected due to the substituted benzene ring.
C-O Stretch (Phenolic)~1250~1250Characteristic of the phenol C-O bond.[2]
C-Cl Stretch~600-800~600-800The position can vary depending on the nature of the chlorinated carbon.
CH₂ Wag (Chloromethyl) ~1250-1280 Absent This vibrational mode is unique to the chloromethyl group and serves as a key distinguishing feature.

Experimental Protocol: Acquiring IR Spectra

A standard method for obtaining an IR spectrum of a solid sample like 4-(Chloromethyl)-2-nitrophenol is using the KBr pellet technique.

Caption: Standard procedure for preparing a sample for NMR analysis.

III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For 4-(Chloromethyl)-2-nitrophenol, the molecular ion peak would be a key identifier.

IonExpected m/z for 4-(Chloromethyl)-2-nitrophenolReported m/z for 2-(Chloromethyl)-4-nitrophenolNotes
[M]⁺187187The molecular ion peak. Both isomers have the same molecular weight. [3][4]
[M+2]⁺189189The presence of a chlorine atom results in an isotopic peak at M+2 with an intensity of about one-third of the M peak.
[M-Cl]⁺152152Loss of the chlorine atom.
[M-NO₂]⁺141141Loss of the nitro group.

While the molecular weight will be the same for the isomers, the relative intensities of the fragment ions may differ, providing clues to the substitution pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for analyzing such compounds. [2]

Conclusion

The structural elucidation of 4-(Chloromethyl)-2-nitrophenol relies on a multi-technique spectroscopic approach. While direct experimental data may be sparse in the public domain, a thorough understanding of the expected spectroscopic features, in comparison with its known isomers, provides a robust framework for its identification and characterization. The key distinguishing features will be the unique vibrational modes of the chloromethyl group in the IR spectrum and its characteristic signals in both ¹H and ¹³C NMR spectra. Mass spectrometry confirms the molecular weight and the presence of a chlorine atom. This comparative guide equips researchers with the necessary knowledge to confidently identify and utilize this important synthetic intermediate.

References

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A Senior Application Scientist's Guide to Validating the Structure of 4-(Chloromethyl)-2-nitrophenol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, 4-(Chloromethyl)-2-nitrophenol is a valuable and reactive starting material. Its utility lies in the two distinct reactive sites: the benzylic chloride, which is primed for nucleophilic substitution (SN2) reactions, and the nitro group, which can undergo reduction to an amine. These reactions open the door to a diverse library of substituted 2-nitrophenols and 2-aminophenols, scaffolds of significant interest in medicinal chemistry and materials science.[1]

However, the very reactivity that makes this compound a useful synthon also necessitates rigorous structural validation of its reaction products. Ambiguities in structure can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and wasted resources. This guide provides an in-depth, technically-grounded comparison of the essential analytical techniques required to unequivocally confirm the structure of products derived from 4-(Chloromethyl)-2-nitrophenol. We will move beyond simply listing techniques, instead focusing on the causality behind experimental choices and establishing self-validating analytical workflows.

The Synthetic Landscape: Expected Transformations

The primary reaction pathway for 4-(Chloromethyl)-2-nitrophenol involves the displacement of the chloride ion by a nucleophile. A secondary common transformation is the reduction of the nitro group. Understanding these expected outcomes is the first step in designing a robust validation strategy.

G cluster_start Starting Material cluster_nuc Nucleophilic Substitution (SN2) cluster_red Nitro Group Reduction cluster_both Sequential Reactions A 4-(Chloromethyl)-2-nitrophenol B 4-(Nu-methyl)-2-nitrophenol (e.g., Ethers, Amines, Azides, Thioethers) A->B + Nucleophile (Nu⁻) C 4-(Chloromethyl)-2-aminophenol A->C + Reducing Agent (e.g., SnCl₂, H₂/Pd) D 4-(Nu-methyl)-2-aminophenol B->D + Reducing Agent C->D + Nucleophile (Nu⁻)

The Analytical Gauntlet: A Multi-Technique Approach

No single analytical technique is sufficient for absolute structure determination. A self-validating system relies on the convergence of data from orthogonal methods. For the products of 4-(Chloromethyl)-2-nitrophenol, the core techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. High-Performance Liquid Chromatography (HPLC) is also critical for assessing purity and isolating products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential.

The Causality Behind NMR Analysis: We use NMR to map the carbon-hydrogen framework. The chemical shift of a nucleus tells us about its electronic environment, integration in ¹H NMR tells us the relative number of protons, and coupling patterns reveal which nuclei are adjacent to one another. For our target molecules, the key diagnostic signals will be the disappearance of the starting material's benzylic chloride protons and the appearance of new signals corresponding to the incorporated nucleophile.

Key Diagnostic Regions in ¹H NMR:

  • Benzylic Protons (-CH₂-) : In the starting material, 4-(Chloromethyl)-2-nitrophenol, the -CH₂Cl protons typically appear as a singlet around 4.7 ppm . Upon successful substitution, this signal will shift. For example, in an ether linkage (-CH₂-O-), it moves downfield to ~5.1 ppm. In an amine linkage (-CH₂-N-), it shifts upfield to ~3.8-4.0 ppm. The persistence of a signal at 4.7 ppm indicates unreacted starting material.

  • Aromatic Protons : The three aromatic protons will show characteristic shifts and coupling patterns (doublets and doublets of doublets) influenced by the ortho-nitro and para-substituted methyl groups. Changes in the substituent at the benzylic position can induce subtle shifts in these aromatic protons, providing secondary confirmation of the reaction.

  • Nucleophile Protons : The appearance of new signals corresponding to the protons of the nucleophile (e.g., the ethyl group of an ethoxy substituent, or the aliphatic protons of a piperidine ring) is a primary indicator of success.

¹³C NMR as a Confirmation Tool: While ¹H NMR provides the initial blueprint, ¹³C NMR confirms the carbon skeleton. The key signal is the benzylic carbon. In 4-(Chloromethyl)-2-nitrophenol, this carbon appears around 45 ppm . After substitution with an oxygen nucleophile, it shifts downfield to ~70 ppm. Substitution with a nitrogen nucleophile results in a shift to ~55-60 ppm.

Compound / Derivative Key ¹H NMR Shifts (δ, ppm) Key ¹³C NMR Shifts (δ, ppm)
Starting Material: 4-(Chloromethyl)-2-nitrophenol~4.7 (s, 2H, -CH₂Cl)~45 (-CH₂Cl)
Amine Product: 4-(Piperidinomethyl)-2-nitrophenol~3.8 (s, 2H, Ar-CH₂-N)~58 (Ar-CH₂-N)
Ether Product (Predicted): 4-(Phenoxymethyl)-2-nitrophenol~5.1 (s, 2H, Ar-CH₂-O)~70 (Ar-CH₂-O)
Azide Product (Predicted): 4-(Azidomethyl)-2-nitrophenol~4.4 (s, 2H, -CH₂N₃)~52 (-CH₂N₃)

Note: Data for piperidino derivative sourced from spectral databases[2]; other product data are predictions based on typical substituent effects.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the dried reaction product. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure the chosen solvent dissolves the compound completely and its residual peak does not obscure key signals.[3]

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

  • Data Acquisition: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). A standard acquisition includes 8-16 scans.

  • Processing: Process the data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.

  • Referencing and Integration: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS). Integrate all signals to determine the relative proton ratios.

  • Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the presence of signals corresponding to the expected product and the absence of the key benzylic chloride signal from the starting material.

G A Weigh & Dissolve Sample (5-10 mg) in Deuterated Solvent B Filter into NMR Tube A->B C Acquire Data (≥400 MHz Spectrometer) B->C D Process FID (FT, Phasing, Baseline Correction) C->D E Reference, Integrate, & Analyze Spectrum D->E

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

The Causality Behind MS Analysis: Mass spectrometry provides the molecular weight of the product, which is a fundamental piece of evidence. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. The molecular ion peak (M⁺ or [M+H]⁺) must match the calculated molecular weight of the expected product. The fragmentation pattern can also provide valuable structural clues.

Expected Fragmentation Patterns: Nitroaromatic compounds often show characteristic fragmentation.[5][6]

  • Loss of NO₂ : A peak corresponding to [M - 46]⁺ is very common.

  • Loss of NO : A peak corresponding to [M - 30]⁺ can also be observed.

  • Loss of the Substituent : Cleavage at the benzylic position can result in the loss of the newly added nucleophilic group, often leading to a fragment at m/z 154, corresponding to the [C₇H₅NO₃]⁺ cation.

Compound / Derivative Formula MW ( g/mol ) Expected M⁺ or [M+H]⁺ (m/z) Key Fragments (m/z)
Starting Material: 4-(Chloromethyl)-2-nitrophenolC₇H₆ClNO₃187.58187/189 (Cl isotopes)152 ([M-Cl]⁺), 141 ([M-NO₂]⁺)
Amine Product: 4-(Piperidinomethyl)-2-nitrophenolC₁₂H₁₆N₂O₃236.27237 ([M+H]⁺)152 ([M-C₅H₁₀N]⁺)
Ether Product: 4-(Phenoxymethyl)-2-nitrophenolC₁₃H₁₁NO₄245.23246 ([M+H]⁺)152 ([M-OC₆H₅]⁺)
Azide Product: 4-(Azidomethyl)-2-nitrophenolC₇H₆N₄O₃194.15195 ([M+H]⁺)166 ([M-N₂]⁺), 152 ([M-N₃]⁺)

Note: MW and formula data sourced from PubChem and other chemical databases.[7] Fragmentation patterns are predicted based on common fragmentation rules.[8][9]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

The Causality Behind IR Analysis: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. It is an excellent, rapid technique to confirm the incorporation of new functional groups or the modification of existing ones.

Key Vibrational Frequencies (cm⁻¹):

  • -OH Stretch : A broad peak between 3200-3600 cm⁻¹ confirms the presence of the phenol hydroxyl group.[4]

  • -NO₂ Stretches : Strong, sharp peaks around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric) are definitive for the nitro group.[4][10] The absence of these peaks would be the primary indicator of a successful nitro group reduction.

  • C-Cl Stretch : The C-Cl stretch in the starting material is often weak and in the fingerprint region (around 600-800 cm⁻¹), making its disappearance difficult to confirm definitively.

  • New Functional Groups : The appearance of new, characteristic peaks is crucial. For example, an azide product will show a very strong, sharp peak around 2100 cm⁻¹ . An amine product (from nitro reduction) will show N-H stretching peaks around 3300-3500 cm⁻¹ .

Functional Group Characteristic IR Peak(s) (cm⁻¹) Relevance to Analysis
Phenol (-OH)3200-3600 (Broad)Should be present in all SN2 products.
Nitro (-NO₂)~1520 (Strong, Asymmetric) & ~1340 (Strong, Symmetric)Confirms nitro group is intact. Disappearance confirms reduction.[10][11]
Azide (-N₃)~2100 (Strong, Sharp)Definitive evidence for the formation of an azide product.
Amine (-NH₂)3300-3500 (Medium, two bands)Definitive evidence for the reduction of the nitro group.

Comparison with Alternative Synthetic Routes

Validating a product's structure also involves being aware of potential isomeric impurities that could arise from alternative reaction pathways. While SN2 at the benzylic position is the dominant reaction for 4-(chloromethyl)-2-nitrophenol, alternative methods exist to synthesize 4-substituted-2-nitrophenols.

  • Direct Nitration of a 4-Substituted Phenol : For example, 4-methyl-2-nitrophenol can be synthesized by the direct nitration of p-cresol.[12][13] This method, however, can lead to isomeric impurities (e.g., 2-methyl-4-nitrophenol) if the directing effects of the substituents are not well-controlled. The analytical methods described above, particularly NMR, are crucial for distinguishing these regioisomers.

  • Hydroxymethylation followed by Nitration : One could synthesize 4-(hydroxymethyl)-3-nitrophenol by nitrating 3-(hydroxymethyl)phenol.[14] This highlights the importance of confirming the substitution pattern on the aromatic ring, as different starting materials can lead to different isomers.

The robust analytical workflow described here not only confirms the desired product structure but also provides the means to identify and quantify any such process-related impurities, ensuring the material's integrity for its intended application.

Conclusion: A Mandate for Rigor

The structural validation of reaction products from 4-(Chloromethyl)-2-nitrophenol is not a mere formality but a cornerstone of scientific integrity. By employing a multi-technique approach—leveraging the detailed connectivity map from NMR, the molecular weight confirmation from MS, and the functional group fingerprint from IR—researchers can build a self-validating case for their product's structure. This analytical rigor is paramount, ensuring that subsequent biological or material science investigations are built on a solid and unambiguous chemical foundation.

References

  • SpectraBase. (n.d.). 4-Nitro-2-(piperidinomethyl)phenol. Wiley. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for.... RSC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?. Stack Exchange. Retrieved from [Link]

  • PubChem. (n.d.). Phenol, 4-methyl-2-(1-piperidinylmethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245260). HMDB. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(Chloromethyl)-2-nitrophenol. MySkinRecipes. Retrieved from [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. All 'Bout Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Heterocyclic Derivatives of 2-Amino-4-nitrophenol. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of: (a) commercial 4-nitrophenol (5.0 mM) and.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine.... ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Chiral modification of copper exchanged zeolite-y.... RSC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

  • NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR. NOP. Retrieved from [Link]

  • NIST WebBook. (n.d.). Phenol, 4-methyl-2-nitro-. NIST. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts.... NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... ResearchGate. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Nitrophenol–piperazine (2/1). NIH. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Nitrophenol. Wiley. Retrieved from [Link]

  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c).... ResearchGate. Retrieved from [Link]

  • EZGC Method Translator. (n.d.). 4-Nitrophenol. Restek. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes. ResearchGate. Retrieved from [Link]

  • PubMed. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... ResearchGate. Retrieved from [Link]

  • NIST WebBook. (n.d.). Phenol, 2-nitro-. NIST. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-(Methylthio)thiophenol. NIST. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of 4-(Chloromethyl)-2-nitrophenol in a Mixture

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. 4-(Chloromethyl)-2-nitrophenol, a key building block in various synthetic pathways, presents a common analytical challenge: its accurate measurement within complex mixtures. This guide provides an in-depth comparison of the principal analytical techniques for this task, moving beyond mere protocols to elucidate the scientific rationale behind methodological choices.

Authored for researchers, scientists, and drug development professionals, this document is grounded in the principles of scientific integrity. Each method is presented as a self-validating system, designed to ensure robustness and reliability. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry, offering a comparative analysis supported by experimental data from analogous compounds to guide you in selecting the most appropriate technique for your laboratory's needs.

Comparative Overview of Analytical Methodologies

The choice of an analytical method is a critical decision dictated by the specific requirements of the analysis, including the complexity of the sample matrix, required sensitivity, selectivity, and available instrumentation. For 4-(Chloromethyl)-2-nitrophenol, three techniques stand out for their applicability.

  • High-Performance Liquid Chromatography (HPLC): Often the premier choice for non-volatile and thermally labile compounds. Its high resolution and sensitivity, particularly when coupled with a Photodiode Array (PDA) detector, make it ideal for separating the target analyte from structurally similar impurities.

  • Gas Chromatography (GC): A powerful technique known for its exceptional separating efficiency. However, due to the low volatility and polar nature of the phenolic group in the analyte, derivatization is typically required to achieve successful chromatographic analysis.[1]

  • UV-Visible Spectrophotometry: A straightforward and cost-effective method based on the principle of light absorption.[2] While rapid, it is best suited for simpler mixtures where spectral overlap from other components is minimal, as this can be a significant source of interference.[3][4]

The following sections will delve into the operational principles, experimental protocols, and expected performance of each of these techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most robust and widely applicable method for the quantification of 4-(Chloromethyl)-2-nitrophenol. The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase, making it perfectly suited for this polar, non-volatile analyte without the need for chemical modification.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: We select a C18 column, a non-polar stationary phase. The analyte, being moderately polar, will have a strong affinity for the polar mobile phase and a weaker affinity for the stationary phase. By carefully controlling the mobile phase composition—typically a mixture of acetonitrile or methanol and an acidic aqueous buffer—we can achieve optimal retention and separation from both more polar and less polar impurities.[5][6]

  • UV Detection: 4-(Chloromethyl)-2-nitrophenol contains a nitrophenol chromophore, which absorbs strongly in the UV region. A PDA detector is particularly advantageous as it allows for the simultaneous monitoring of multiple wavelengths, enabling peak purity analysis and identification based on the UV spectrum. The optimal wavelength for detection can be determined from the analyte's absorbance maximum, which for similar nitrophenols is often between 290 nm and 320 nm.[7][8]

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or other suitable buffer component like acetate)

    • 4-(Chloromethyl)-2-nitrophenol reference standard of known purity.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid) in a 60:40 (v/v) ratio. The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 290 nm.[7]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Preparation: Accurately weigh the reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Dissolve the mixture containing the analyte in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection to remove particulate matter.

  • Validation (per ICH Q2(R1) Guidelines[9]):

    • Linearity: Analyze the calibration standards and construct a calibration curve by plotting peak area against concentration. A correlation coefficient (r²) of >0.999 is desired.

    • Accuracy: Perform spike-recovery studies by adding known amounts of the standard to a sample matrix.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample. The relative standard deviation (%RSD) should typically be <2%.[6]

    • LOD & LOQ: Determine the Limit of Detection and Limit of Quantification from the calibration curve's parameters.

Expected Performance Data

The following table summarizes the expected performance for an HPLC-UV method, extrapolated from validated methods for similar nitrophenol compounds.

Parameter Expected Performance Reference
Linearity Range0.5 - 200 µg/mL[5][10]
Correlation Coefficient (r²)> 0.999[6]
Limit of Detection (LOD)0.02 - 0.15 ng/mL[10]
Limit of Quantification (LOQ)0.07 - 0.51 ng/mL[10]
Precision (%RSD)< 2%[6]
Accuracy (% Recovery)98 - 102%[11]
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Preparation HPLC HPLC System (Pump, Injector, Column) Standard->HPLC Sample Sample Mixture Preparation & Filtration Sample->HPLC Detector PDA/UV Detector (λ = 290 nm) HPLC->Detector CDS Chromatography Data System (CDS) Detector->CDS Quant Quantification (Calibration Curve) CDS->Quant Report Final Report Quant->Report GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample/Standard Dissolution Deriv Derivatization (e.g., Silylation) SamplePrep->Deriv GC GC System (Injector, Column, Oven) Deriv->GC Detector FID or MS Detector GC->Detector CDS Data System Detector->CDS Quant Quantification CDS->Quant Report Final Report Quant->Report UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Calibration Standards Preparation Scan Determine λmax Standard->Scan Measure Measure Absorbance at λmax Standard->Measure Sample Sample Mixture Preparation Sample->Measure Scan->Measure CalCurve Construct Calibration Curve Measure->CalCurve Calculate Calculate Concentration CalCurve->Calculate

Sources

A Comparative Guide to Catalysts for the Chloromethylation of Nitrophenols: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of fine chemicals and pharmaceutical intermediates, the chloromethylation of nitrophenols stands as a critical transformation, yielding versatile building blocks for further molecular elaboration. The introduction of a chloromethyl group onto the aromatic ring of a nitrophenol opens up a gateway for a multitude of subsequent reactions, including nucleophilic substitutions and the formation of various functional groups. However, the success of this electrophilic aromatic substitution is profoundly dependent on the choice of catalyst. The inherent electronic nature of nitrophenols—possessing both a strongly activating hydroxyl group and a strongly deactivating nitro group—presents a unique challenge in achieving high yields and regioselectivity.

This guide offers an in-depth comparison of common catalytic systems for the chloromethylation of nitrophenols, grounded in experimental evidence and mechanistic understanding. We will explore the performance of various catalysts, detailing their relative efficacies, operational parameters, and the underlying principles that govern their reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this pivotal synthetic step.

The Mechanistic Landscape: A Tale of Two Substituents

The chloromethylation of nitrophenols, most commonly the Blanc chloromethylation, involves the reaction of the nitrophenol with formaldehyde and hydrogen chloride in the presence of a catalyst.[1][2] The catalyst's primary role is to generate a potent electrophile, the chloromethyl cation (ClCH₂⁺) or a related species, from formaldehyde and HCl.[2]

The regiochemical outcome of the reaction is dictated by the interplay of the directing effects of the hydroxyl (-OH) and nitro (-NO₂) groups. The hydroxyl group is a powerful activating, ortho, para-director, significantly increasing the electron density at the positions adjacent and opposite to it. Conversely, the nitro group is a strong deactivating, meta-director. In the case of nitrophenols, the activating effect of the hydroxyl group overwhelmingly dominates, directing the incoming chloromethyl group to the positions ortho to it.[1]

Caption: Generalized mechanism of the chloromethylation of nitrophenols.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount in navigating the delicate balance between reactivity and selectivity in the chloromethylation of nitrophenols. Below, we compare the performance of the most commonly employed catalysts.

Lewis Acid Catalysts

Lewis acids are the most frequently used catalysts for the Blanc chloromethylation. Their effectiveness is attributed to their ability to coordinate with the oxygen atom of formaldehyde, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the formation of the chloromethyl cation.

CatalystSubstrateReagentsReaction ConditionsYieldObservations & Remarks
Zinc Chloride (ZnCl₂) p-NitrophenolFormaldehyde, HClElevated temperatures (e.g., 70-100°C)Moderate to GoodThe most common and generally reliable catalyst.[1] Balances reactivity and selectivity, though side reactions can occur at higher temperatures.
Aluminum Chloride (AlCl₃) General AromaticsFormaldehyde, HClVariesPotentially HighA very strong Lewis acid that can lead to higher reactivity. However, it is known to promote the formation of diarylmethane by-products, which can significantly reduce the yield of the desired chloromethylated product.[3]
Tin(IV) Chloride (SnCl₄) Deactivated AromaticsChloromethyl methyl etherVariesGoodOften preferred when using chloromethyl alkyl ethers as the chloromethylating agent.[1] It is also effective for deactivated aromatic compounds.
Ferric Chloride (FeCl₃) Deactivated AromaticsChloromethyl methyl etherVariesGoodSimilar to SnCl₄, it is a viable catalyst for deactivated substrates, particularly when used with chloromethyl alkyl ethers.

Note: The yields are generalized from literature on aromatic chloromethylation; specific quantitative data for nitrophenols is often proprietary or not widely published in a comparative format.

Protic Acid Catalysts

For deactivated aromatic rings, such as nitrophenols, strong protic acids can serve as effective catalysts, often in concentrated forms.

CatalystSubstrateReagentsReaction ConditionsYieldObservations & Remarks
Sulfuric Acid (H₂SO₄) p-Nitrophenol, Deactivated AromaticsFormaldehyde, HClElevated temperatures (e.g., 70°C)ModerateConcentrated sulfuric acid is frequently used for chloromethylating deactivated substrates.[1][3] The strongly acidic medium promotes the formation of the electrophile. Care must be taken to control the reaction temperature to avoid sulfonation and other side reactions.

Experimental Protocols: A Step-by-Step Guide

To provide a practical context, we outline a representative experimental procedure for the chloromethylation of p-nitrophenol, a common substrate in this reaction class.

Protocol 1: Zinc Chloride Catalyzed Chloromethylation of p-Nitrophenol

This protocol is a standard laboratory procedure for the synthesis of 2-(chloromethyl)-4-nitrophenol.

Materials:

  • p-Nitrophenol

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (anhydrous)

  • Dichloroethane (solvent)

  • Benzene (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine p-nitrophenol, paraformaldehyde, and anhydrous zinc chloride in dichloroethane.

  • Reaction Execution: Heat the mixture to a gentle reflux (approximately 80-90°C).

  • HCl Introduction: Bubble hydrogen chloride gas through the stirred reaction mixture at a steady rate.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water with stirring.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloroethane.

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

  • Recrystallization: Recrystallize the crude product from benzene to obtain pure 2-(chloromethyl)-4-nitrophenol.[1]

Caption: Experimental workflow for the ZnCl₂ catalyzed chloromethylation of p-nitrophenol.

Key Considerations for Catalyst Selection and Process Optimization

  • Substrate Reactivity: Nitrophenols are considered deactivated substrates due to the electron-withdrawing nature of the nitro group. This often necessitates the use of stronger catalysts or more forcing reaction conditions (higher temperatures, longer reaction times).

  • Regioselectivity: The powerful ortho, para-directing effect of the hydroxyl group typically ensures high regioselectivity for substitution at the positions ortho to it. For p-nitrophenol, this leads to the formation of 2-(chloromethyl)-4-nitrophenol. For o-nitrophenol, substitution is expected at the 4- and 6-positions.

  • Side Reactions: The primary side reaction of concern is the formation of diarylmethane derivatives, where the initially formed chloromethylated product acts as an alkylating agent towards another molecule of nitrophenol.[3] This is more prevalent with highly active catalysts like AlCl₃ and at elevated temperatures.[3] Careful control of reaction temperature and stoichiometry is crucial to minimize this.

  • Catalyst Loading: The amount of catalyst used can influence the reaction rate and the extent of side reactions. Typically, catalytic amounts (e.g., 10-15 mol%) are employed.[1]

  • Solvent Choice: The choice of solvent can impact the solubility of reactants and intermediates. Polar aprotic solvents like dichloroethane are often used.[1]

Conclusion

The selection of an appropriate catalyst is a critical determinant of success in the chloromethylation of nitrophenols. While zinc chloride represents a robust and widely used option, offering a good balance of reactivity and selectivity, other Lewis acids such as tin(IV) chloride and ferric chloride, particularly in conjunction with chloromethyl alkyl ethers, can be effective alternatives for these deactivated substrates. Forcing conditions using strong protic acids like sulfuric acid also provide a viable route.

Ultimately, the optimal catalyst and reaction conditions will depend on the specific nitrophenol substrate, the desired scale of the reaction, and the acceptable level of by-product formation. A thorough understanding of the mechanistic principles and a careful consideration of the factors outlined in this guide will empower researchers to make informed decisions and achieve their synthetic goals efficiently and selectively.

References

  • Blanc, G. Preparation of Aromatic Chloromethyl Derivatives. Bull. Soc. Chim. Fr.1923, 33, 313-319.
  • Durham E-Theses. New studies in aromatic chloromethylation. [Link]

  • Fuson, R. C.; McKeever, C. H. Chloromethylation of Aromatic Compounds. Org. React.1942, 1, 63-90.
  • Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • PrepChem. Preparation of 4-chloro-2-nitrophenol. [Link]

  • ResearchGate. An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. [Link]

  • ResearchGate. A practical and convenient Blanc-type chloromethylation catalyzed by zinc chloride under solvent-free conditions. [Link]

  • Wikipedia. Blanc chloromethylation. [Link]

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A Comparative Guide to the Reactivity of Chloromethylated Phenols and Benzyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, benzyl halides are indispensable intermediates, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Within this class of reagents, a crucial distinction exists between simple benzyl chlorides and their phenolic analogues, chloromethylated phenols. While structurally similar, the presence of a hydroxyl group on the aromatic ring profoundly influences the reactivity of the benzylic carbon-chlorine bond. This guide provides an in-depth technical comparison of these two classes of compounds, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.

Fundamental Electronic Differences: The Role of the Hydroxyl Group

The primary differentiator between a chloromethylated phenol (e.g., 4-hydroxybenzyl chloride) and benzyl chloride is the powerful electronic influence of the hydroxyl (-OH) group. As an activating substituent, the -OH group donates electron density to the aromatic ring through resonance, particularly at the ortho and para positions.[1][2][3] This increased electron density has a direct and significant impact on the adjacent benzylic carbon, fundamentally altering its reactivity profile compared to the unsubstituted benzyl chloride.

Conversely, the reactivity of benzyl chloride itself is modulated by the stability of the benzylic carbocation in SN1 reactions and the accessibility of the benzylic carbon in SN2 reactions.[4][5] The absence of a strongly donating group like -OH makes it a valuable baseline for understanding the electronic effects of various substituents.

Mechanistic Pathways: A Tale of Two Reactivities

The divergence in reactivity between chloromethylated phenols and benzyl chlorides is best understood through the lens of nucleophilic substitution mechanisms, primarily the SN1 and SN2 pathways.

Chloromethylated Phenols: The SN1 Predisposition

The electron-donating nature of the hydroxyl group in chloromethylated phenols, particularly when positioned para to the chloromethyl group, significantly stabilizes the formation of a benzylic carbocation intermediate.[6] This stabilization dramatically accelerates the rate of unimolecular nucleophilic substitution (SN1). The lone pairs on the phenolic oxygen can be delocalized into the ring and onto the benzylic carbon, effectively spreading the positive charge and lowering the activation energy for carbocation formation.

SN1_Mechanism

Benzyl Chloride: A Mechanistic Chameleon

Benzyl chloride, lacking the potent electron-donating hydroxyl group, exhibits more balanced reactivity and can readily undergo both SN1 and SN2 reactions depending on the conditions.[5][7] In the presence of a strong nucleophile and a polar aprotic solvent, the SN2 pathway is favored, involving a backside attack on the benzylic carbon.[8] Conversely, with a weak nucleophile and a protic solvent, the SN1 mechanism can operate through the formation of a less stabilized, yet still viable, benzylic carbocation.

SN2_Mechanism

Quantitative Comparison: Solvolysis Rate Data

The enhanced reactivity of chloromethylated phenols is quantitatively demonstrated by comparing the solvolysis rates of substituted benzyl chlorides. Solvolysis, a nucleophilic substitution where the solvent acts as the nucleophile, is a reliable method for assessing the propensity of a substrate to form a carbocation intermediate.[6]

A comprehensive study by Richard et al. on the solvolysis of substituted benzyl chlorides in 20% acetonitrile in water provides compelling data.[3] While this study does not include 4-hydroxybenzyl chloride directly, the rate constant for 4-methoxybenzyl chloride serves as an excellent proxy due to the similar electron-donating nature of the methoxy and hydroxyl groups.

Substituent (at para-position)First-Order Rate Constant (k_solv) at 25°C (s⁻¹)Relative RateProbable Dominant Mechanism
-OCH₃ (proxy for -OH)2.2~2,000,000SN1
-H (Benzyl Chloride)~1 x 10⁻⁶ (estimated)1SN1/SN2 borderline
-NO₂1.1 x 10⁻⁸~0.01SN2

Data adapted from Richard, J. P., et al. (2007). J. Am. Chem. Soc.[3]

The data clearly illustrates that an electron-donating group like methoxy (and by extension, hydroxyl) accelerates the solvolysis rate by several orders of magnitude compared to the unsubstituted benzyl chloride, strongly indicating a shift towards a rapid SN1 mechanism.[6] Conversely, an electron-withdrawing group like nitro decelerates the reaction, favoring an SN2 pathway.

Experimental Protocols for Reactivity Comparison

To empirically determine the reactivity differences in a laboratory setting, a comparative kinetic study can be performed. The Williamson ether synthesis provides an excellent model system for this purpose.[8][9]

Objective: To compare the rate of ether formation between 4-hydroxybenzyl chloride and benzyl chloride with a common phenoxide nucleophile.

Materials:

  • 4-Hydroxybenzyl chloride

  • Benzyl chloride

  • Phenol

  • Sodium hydroxide

  • Anhydrous ethanol

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Thermostatted reaction vessel

Experimental Workflow:

Williamson_Kinetics

Step-by-Step Methodology:

  • Preparation of Sodium Phenoxide: In a dry flask, dissolve a known concentration of phenol in anhydrous ethanol. Add one equivalent of sodium hydroxide and stir until a clear solution of sodium phenoxide is formed.

  • Reaction Setup: Divide the sodium phenoxide solution into two identical, thermostatted reaction vessels maintained at 25°C.

  • Reaction Initiation: Simultaneously, add a known, equimolar amount of 4-hydroxybenzyl chloride to one vessel and benzyl chloride to the other. Start timers for both reactions immediately.

  • Sampling: At predetermined time intervals, withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in each aliquot by diluting it with the HPLC mobile phase to stop the reaction.

  • HPLC Analysis: Inject the quenched samples into the HPLC system. Use a suitable C18 column and a mobile phase (e.g., acetonitrile/water gradient) to separate the reactants and products. Monitor the disappearance of the respective benzyl chloride peaks using a UV detector.

  • Data Analysis: Quantify the concentration of the remaining benzyl chloride at each time point. Plot the natural logarithm of the concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant.

Expected Outcome: The reaction with 4-hydroxybenzyl chloride is expected to proceed at a significantly faster rate than the reaction with benzyl chloride, as evidenced by a much steeper slope on the kinetic plot. This directly demonstrates the activating effect of the para-hydroxyl group.

Synthetic Implications and Conclusion

The pronounced reactivity difference between chloromethylated phenols and benzyl chlorides has significant implications for synthetic planning:

  • Chloromethylated Phenols are highly reactive electrophiles, ideal for rapid nucleophilic substitutions under mild conditions. Their propensity for SN1 reactions means that racemization can occur if the benzylic carbon is chiral. The phenolic hydroxyl group itself can be a site for competing reactions, often necessitating protection, or it can be strategically employed in subsequent transformations.

  • Benzyl Chlorides offer greater versatility. The choice of reaction conditions (nucleophile strength, solvent polarity) allows for tuning the mechanistic pathway between SN2 and SN1.[5] This provides more control over stereochemistry (inversion in SN2) and allows for reactions with a broader range of nucleophiles.

References

  • Kinetics and mechanism of the reaction of benzyl halides with zinc in dimethylformamide. (2006). ResearchGate. [Link]

  • 4-hydroxybenzylalcohol + socl2 gives. (2024). Filo. [Link]

  • Bensley, B., & Kohnstam, G. (1955). 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Journal of the Chemical Society (Resumed), 4747. [Link]

  • Richardson, J. (2020). Loudon Chapter 17 Review: Allylic/Benzylic Reactivity. CU Boulder. [Link]

  • Cheng, X., et al. (2019). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. RSC Advances, 9(41), 23837-23841. [Link]

  • Cheng, X., et al. (2019). Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions. European Journal of Organic Chemistry. [Link]

  • C(sp3) homo-coupling of benzyl or allyl halides with H2 using a water-soluble electron storage catalyst. (2021). National Institutes of Health. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzoyl chloride. [Link]

  • Merrifield-like resin beads by acid catalyzed incorporation of benzyl chloride into dehydrochlorinated PVC. (2006). ResearchGate. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2017). ResearchGate. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • The nucleophilic substitution reaction below, between benzyl chloride and... (2024). Filo. [Link]

  • What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022). Quora. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Richard, J. P., et al. (2007). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 129(38), 11848–11859. [Link]

  • Wikipedia contributors. (2023). Hammett equation. Wikipedia. [Link]

  • Solid-Phase Peptide Synthesis (Merrifield). (n.d.). St. Paul's Cathedral Mission College. [Link]

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  • Benzyl Chloride Reactivity in SN1 and SN2. (n.d.). Scribd. [Link]

  • CHEM 331 Problem Set #3: Substituent Effects and LFERs. (2016). University of British Columbia. [Link]

  • LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Hammett substituent constants: Topics. (n.d.). Science.gov. [Link]

  • Um, I. H., et al. (2002). Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates. The Journal of Organic Chemistry, 67(24), 8475–8480. [Link]

  • Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (2025). WordPress. [Link]

  • The preparation method of 4-hydroxybenzoyl chloride. (n.d.).
  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (2007). ResearchGate. [Link]

  • Oxidation Reactions in Organic Synthesis | Chapter 12 - Advanced Organic Chemistry Part B. (2025). YouTube. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin. [Link]

  • Advanced Organic Chemistry. (n.d.). chemistlibrary. [Link]

  • The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]

  • Reactivity of benzyl halides towards nucleophilic substitution. (2017). Chemistry Stack Exchange. [Link]

  • Comparing SN2 reaction rate for phenacyl chloride and methyl chloride. (2017). Chemistry Stack Exchange. [Link]

  • Statistical Methods for the Investigation of Solvolysis Mechanisms Illustrated by the Chlorides of the Carbomethoxy Protecting Groups NVOC and FMOC. (2014). National Institutes of Health. [Link]

  • What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? (2018). Quora. [Link]

  • BENZYLIC EFFECT IN SN2 REACTIONS. (n.d.). CompuChem. [Link]

  • Merrifield, B. (1984). Solid Phase Synthesis. Nobel Lecture. [Link]

  • Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. (2007). Asian Journal of Chemistry. [Link]

  • Effect of Allylic Groups on SN2 Reactivity. (2013). National Institutes of Health. [Link]

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A Comparative Guide to Analytical Standards for 4-(Chloromethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, the purity of starting materials and intermediates is paramount.[1] 4-(Chloromethyl)-2-nitrophenol, a key building block, is no exception. The presence of impurities, even in trace amounts, can have a significant impact on the yield, safety, and efficacy of the final product. Therefore, the use of well-characterized analytical standards is essential for accurate quantification, impurity profiling, and quality control.

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 4-(Chloromethyl)-2-nitrophenol, offering insights into the selection of appropriate analytical standards and outlining detailed experimental protocols.

The Critical Role of Analytical Standards

An analytical standard is a highly purified and well-characterized substance used as a reference point in analytical chemistry. In the context of 4-(Chloromethyl)-2-nitrophenol, these standards serve several critical functions:

  • Identity Confirmation: Ensuring that the correct compound is being used in a synthetic process.

  • Purity Assessment: Quantifying the amount of 4-(Chloromethyl)-2-nitrophenol in a sample and identifying any impurities.

  • Method Validation: Establishing the accuracy, precision, and linearity of analytical methods.

  • Calibration of Instruments: Ensuring that analytical instruments are providing accurate measurements.

Comparison of Commercially Available Standards

SupplierProduct NamePurity SpecificationAnalytical Techniques Mentioned on Product Page
Sigma-Aldrich 4-Chloro-2-nitrophenol≥97.0%Not specified on the product page, but peer-reviewed papers mention its use.
TCI America 4-Chloro-2-nitrophenol≥98.0% (GC,T)Gas Chromatography (GC), Titration (T)[2]
Thermo Scientific Chemicals 4-Chloro-2-nitrophenol98% (contains up to ca 10% water)Assay (GC), Water Content (Karl Fischer Titration)[3]
CP Lab Safety 4-Chloro-2-nitrophenol~98%Not specified on the product page.[4]

Note: This table is for illustrative purposes to highlight the differences in how suppliers present their product specifications. For 4-(Chloromethyl)-2-nitrophenol, it is crucial to request a detailed Certificate of Analysis from any potential supplier to assess its suitability as an analytical standard.

Analytical Techniques for Characterization and Purity Assessment

A multi-technique approach is often necessary for the comprehensive characterization of an analytical standard. The following sections detail the key analytical methods and provide example protocols for the analysis of 4-(Chloromethyl)-2-nitrophenol.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like 4-(Chloromethyl)-2-nitrophenol.[5]

Rationale for Method Selection: A reversed-phase HPLC method is chosen for its versatility and ability to separate compounds based on their polarity. A C18 column is a common starting point for method development. The mobile phase composition, pH, and flow rate are optimized to achieve good resolution between the main compound and any potential impurities. UV detection is suitable as nitrophenols have a strong chromophore.

Experimental Protocol: HPLC-UV Purity Determination

Objective: To determine the purity of a 4-(Chloromethyl)-2-nitrophenol sample and separate it from potential isomers and related impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

  • 4-(Chloromethyl)-2-nitrophenol reference standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Adjust the pH of the water component to 3.0 with phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of the 4-(Chloromethyl)-2-nitrophenol reference standard and dissolve it in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh the 4-(Chloromethyl)-2-nitrophenol sample and prepare a solution of approximately the same concentration as the primary working standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method). For quantitative analysis, use the calibration curve.

Gas Chromatography (GC-FID)

GC with Flame Ionization Detection (FID) is a robust technique for the analysis of volatile and thermally stable compounds.[6] It is particularly useful for identifying and quantifying residual solvents and volatile impurities.[7]

Rationale for Method Selection: GC-FID is a highly sensitive method for organic compounds. A capillary column with a mid-polarity stationary phase is suitable for separating isomers of chloronitrophenols. The temperature program is optimized to ensure good separation and peak shape.

Experimental Protocol: GC-FID Impurity Profiling

Objective: To identify and quantify volatile impurities in a 4-(Chloromethyl)-2-nitrophenol sample.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

  • Hydrogen and Air (for FID)

  • 4-(Chloromethyl)-2-nitrophenol reference standard and sample

Procedure:

  • Sample Preparation: Dissolve a known amount of the 4-(Chloromethyl)-2-nitrophenol sample in dichloromethane to a concentration of approximately 10 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • Detector Temperature: 300 °C

  • Analysis: Inject a solvent blank, followed by the sample solution.

  • Data Analysis: Identify impurity peaks by their retention times relative to the main peak. Quantify impurities using the area percent method, assuming a response factor of 1 for all components, or by using reference standards for specific impurities if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic compounds.[8] Quantitative NMR (qNMR) can be used to determine the absolute purity of a substance without the need for a specific reference standard of the same compound.[9]

Rationale for Method Selection: ¹H NMR provides information about the number and types of protons in a molecule, which is crucial for confirming the structure of 4-(Chloromethyl)-2-nitrophenol. ¹³C NMR provides information about the carbon skeleton. qNMR, by integrating the signals of the analyte against a certified internal standard, allows for a direct and accurate purity assessment.

Data Interpretation: ¹H and ¹³C NMR of 4-(Chloromethyl)-2-nitrophenol

¹H NMR (in CDCl₃):

  • A singlet for the chloromethyl protons (-CH₂Cl).

  • A set of signals in the aromatic region corresponding to the three protons on the benzene ring. The specific splitting pattern will depend on the coupling between these protons.

  • A broad singlet for the phenolic hydroxyl proton (-OH).

¹³C NMR (in CDCl₃):

  • A signal for the chloromethyl carbon.

  • Six distinct signals in the aromatic region for the carbons of the benzene ring, with their chemical shifts influenced by the attached functional groups (hydroxyl, nitro, and chloromethyl).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for Method Selection: FTIR is a rapid and non-destructive technique that provides a molecular fingerprint of the compound. It is excellent for confirming the identity of a substance by comparing its spectrum to that of a known standard.

Data Interpretation: FTIR Spectrum of 4-(Chloromethyl)-2-nitrophenol

The FTIR spectrum of 4-(Chloromethyl)-2-nitrophenol would be expected to show characteristic absorption bands for:

  • O-H stretch (phenol): A broad band in the region of 3200-3600 cm⁻¹.

  • Aromatic C-H stretch: Bands around 3000-3100 cm⁻¹.

  • Asymmetric and symmetric NO₂ stretch: Strong bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

  • C=C stretch (aromatic ring): Bands in the region of 1450-1600 cm⁻¹.

  • C-O stretch (phenol): A band around 1200-1300 cm⁻¹.

  • C-Cl stretch: A band in the region of 600-800 cm⁻¹.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of a 4-(Chloromethyl)-2-nitrophenol analytical standard.

Analytical_Workflow cluster_0 Sample Reception & Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Reporting Sample Receive 4-(Chloromethyl)-2-nitrophenol Sample Prep Accurately weigh and dissolve in appropriate solvent Sample->Prep HPLC HPLC-UV Analysis (Purity & Non-volatile Impurities) Prep->HPLC GC GC-FID Analysis (Volatile Impurities & Residual Solvents) Prep->GC NMR NMR Spectroscopy (Structure Confirmation & qNMR for Absolute Purity) Prep->NMR FTIR FTIR Spectroscopy (Functional Group Identification) Prep->FTIR Data Integrate Data & Compare to Specifications HPLC->Data GC->Data NMR->Data FTIR->Data CoA Generate Certificate of Analysis Data->CoA

Caption: A typical workflow for the comprehensive analysis of a 4-(Chloromethyl)-2-nitrophenol analytical standard.

Conclusion

The selection and proper use of analytical standards for 4-(Chloromethyl)-2-nitrophenol are fundamental to ensuring the quality and consistency of research and manufacturing processes. While a direct comparison of certified reference materials for this specific compound is challenging due to limited availability, a thorough understanding of the analytical techniques used for its characterization empowers researchers to critically evaluate the quality of any standard they procure. By employing a combination of chromatographic and spectroscopic methods, scientists can confidently verify the identity, purity, and overall quality of their 4-(Chloromethyl)-2-nitrophenol, leading to more reliable and reproducible scientific outcomes. When sourcing an analytical standard, it is imperative to request and scrutinize the Certificate of Analysis to ensure it meets the specific requirements of the intended application.

References

  • CP Lab Safety. (n.d.). 4-Chloro-2-nitrophenol, min 98%, 100 grams. Retrieved from [Link]

  • IJCRT. (2020, November 15). Impurity Profiling of Pharmaceuticals. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

  • NIH. (2020, November 4). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]

  • IJCRT. (2024, July 7). Impurity Profiling. Retrieved from [Link]

  • Brammer Standard. (n.d.). BS 4942 - Certificate of Analysis. Retrieved from [Link]

  • GSRS. (n.d.). 2-(CHLOROMETHYL)-4-NITROPHENOL. Retrieved from [Link]

  • ResearchGate. (2012). Quantitative 1H NMR spectroscopy. Retrieved from [Link]

  • Scirp.org. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]

  • University of Bristol. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR. Retrieved from [Link]

  • EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2014, July 31). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of organic nitro compounds using HPLC-UV-PAED. Retrieved from [Link]

  • ZeptoMetrix. (n.d.). Analytical Reference Materials. Retrieved from [Link]

  • CPAChem. (n.d.). Organic CRM. Retrieved from [Link]

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A Comparative Guide to the Characterization of Impurities in Technical Grade 4-(Chloromethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Key Synthetic Intermediate

4-(Chloromethyl)-2-nitrophenol is a vital intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its bifunctional nature, featuring a reactive chloromethyl group and a modifiable nitro group on a phenol backbone, makes it a versatile building block.[2] However, the "technical grade" designation implies the presence of impurities, which can arise from starting materials, side reactions during synthesis, or degradation over time.[3] For researchers, scientists, and drug development professionals, a thorough characterization of these impurities is not merely an analytical exercise; it is a fundamental requirement for ensuring the safety, quality, and efficacy of the final drug product.[4]

The presence of unknown or unquantified impurities can have significant consequences, including altered pharmacological or toxicological profiles, reduced product stability, and non-compliance with stringent regulatory standards.[5] International Council for Harmonisation (ICH) guidelines, such as Q3A(R2), provide a clear framework for the control of impurities in new drug substances, mandating their reporting, identification, and toxicological qualification at specific thresholds.[6][7] This guide provides a comparative overview of the state-of-the-art analytical methodologies for the comprehensive characterization of impurities in technical grade 4-(Chloromethyl)-2-nitrophenol, grounded in the principles of scientific integrity and regulatory compliance.

Anticipating the Unknown: Potential Impurities in 4-(Chloromethyl)-2-nitrophenol

A robust impurity profiling strategy begins with a scientific appraisal of the manufacturing process to anticipate the likely impurities.[7] The most common synthesis route is the Blanc chloromethylation of 4-nitrophenol, which involves an electrophilic aromatic substitution using formaldehyde and hydrogen chloride.[8] Based on this and other potential synthetic pathways, we can predict several classes of impurities.

Impurity ClassPotential Specific ImpuritiesRationale for Presence
Starting Materials 4-Nitrophenol, 2-(Chloromethyl)phenolIncomplete reaction or carry-over.
Isomeric Impurities 2-(Chloromethyl)-6-nitrophenol, 4-(Chloromethyl)-3-nitrophenolNon-selective substitution on the aromatic ring.
Reaction By-products Di(hydroxynitrophenyl)methane derivativesDimerization or further reaction of the starting material or product.[2]
Process-Related Bis(chloromethyl) ether (BCME)A potential and highly carcinogenic by-product of the Blanc reaction, requiring strict control.[2]
Degradation Products 2-Hydroxy-5-nitrobenzyl alcoholHydrolysis of the chloromethyl group.
Residual Solvents Dichloroethane, BenzeneSolvents used in the reaction or recrystallization steps.[8]

A Multi-Modal Approach: Comparing Key Analytical Techniques

No single analytical technique can provide a complete picture of the impurity profile. A combination of orthogonal methods is essential for confident detection, identification, and quantification. This section compares the primary analytical tools for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC, particularly when coupled with mass spectrometry (MS), is the workhorse of pharmaceutical impurity analysis.[3] Its versatility, sensitivity, and broad applicability make it the primary choice for separating and quantifying the impurities in 4-(Chloromethyl)-2-nitrophenol.

  • Expertise & Experience: The choice of a reversed-phase C18 column is logical for separating moderately polar compounds like nitrophenol derivatives. A gradient elution with an acidified aqueous mobile phase and an organic modifier (like acetonitrile or methanol) provides the necessary resolving power to separate closely related isomers and by-products.[9] The acid (e.g., formic acid) is crucial for protonating phenolic hydroxyl groups, ensuring good peak shape.

  • Trustworthiness: Coupling HPLC/UPLC with a photodiode array (PDA) detector and a mass spectrometer (like a QDa or Q-TOF) creates a self-validating system. The PDA provides spectral purity information, while the MS provides molecular weight data, confirming the identity of eluted peaks.[10][11]

Table 1: Representative HPLC-MS Data for Impurity Profiling

PeakRetention Time (min)UV λmax (nm)Observed [M-H]⁻ (m/z)Tentative Identification
13.5318138.04-Nitrophenol
25.8325186.04-(Chloromethyl)-2-nitrophenol
36.2330186.0Isomeric Impurity (e.g., 2-(Chloromethyl)-6-nitrophenol)
48.1340293.1Di(hydroxynitrophenyl)methane derivative
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds, making it ideal for identifying residual solvents and certain process-related impurities.[4]

  • Expertise & Experience: Phenols are polar and exhibit poor peak shape in GC.[12] Therefore, a derivatization step is mandatory. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective strategy.[13] This process replaces the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance.[14]

  • Trustworthiness: The mass spectra generated by electron ionization (EI) in GC-MS are highly reproducible and can be matched against extensive libraries (like NIST) for confident identification of known impurities.[15] This provides an orthogonal identification method to HPLC-MS.

Table 2: Representative GC-MS Data (Post-Silylation)

PeakRetention Time (min)Key Mass Fragments (m/z)Tentative Identification
17.2211 (M+), 196, 1674-Nitrophenol-TMS
29.5259 (M+), 244, 224, 494-(Chloromethyl)-2-nitrophenol-TMS
39.9259 (M+), 244, 224, 49Isomeric Impurity-TMS
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation.[16] While less sensitive than MS-based methods, it is unparalleled for distinguishing between isomers and definitively identifying the structure of unknown impurities, especially when they can be isolated.

  • Expertise & Experience: ¹H NMR can readily differentiate between isomers of (chloromethyl)-nitrophenol. The substitution pattern on the aromatic ring dictates the number of proton signals, their chemical shifts, and their coupling patterns (splitting).[17] For example, a para-substituted isomer would show a more symmetrical pattern (e.g., two doublets) compared to a less symmetrical ortho-substituted isomer.[17]

  • Trustworthiness: NMR is a primary analytical method that provides direct structural information without the need for reference standards of the impurities themselves. The data is quantitative if an internal standard is used.

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton4-(Chloromethyl)-2-nitrophenol (Predicted)2-(Chloromethyl)-6-nitrophenol (Predicted)Rationale for Difference
-CH₂Cl~4.7~4.8Different electronic environment due to proximity of nitro/hydroxyl groups.
Aromatic H~7.0-8.2 (3H, complex pattern)~7.2-7.8 (3H, different complex pattern)The substitution pattern changes the chemical shift and coupling constants of the aromatic protons.
-OH~10.5 (broad singlet)~11.0 (broad singlet)The position of the nitro group influences the acidity and hydrogen bonding of the phenolic proton.

From Sample to Specification: A Validated Workflow

A logical and systematic workflow is essential for ensuring that all potential impurities are detected and characterized.

G cluster_0 Sample Receipt & Preparation cluster_1 Screening & Detection cluster_2 Identification & Characterization cluster_3 Quantification & Reporting sample Technical Grade 4-(Chloromethyl)-2-nitrophenol prep Prepare accurate solution (e.g., in Acetonitrile/Water) sample->prep hplc HPLC-PDA-MS Analysis (Primary Method) prep->hplc gc GC-MS Analysis (For Volatiles/Residual Solvents) prep->gc id Impurity > Identification Threshold? (e.g., >0.10% per ICH Q3A) hplc->id msms LC-MS/MS for Fragmentation Data id->msms Yes iso Isolate Impurity (Prep-HPLC) msms->iso nmr NMR Spectroscopy for Definitive Structure iso->nmr quant Quantify using validated area % method or standards nmr->quant report Final Report: - Impurity Profile - Structural Evidence - Compliance with Specification quant->report

Caption: Workflow for Impurity Characterization.

Experimental Protocols

Protocol 1: Primary Impurity Profiling by UPLC-PDA-MS

This protocol describes a stability-indicating method suitable for the separation and detection of impurities.

  • Sample Preparation:

    • Accurately weigh approximately 25.0 mg of technical grade 4-(Chloromethyl)-2-nitrophenol into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a sample concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • System: ACQUITY UPLC H-Class or equivalent.

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2.0 µL.

    • Gradient Program:

      Time (min) %A %B
      0.0 70 30
      10.0 30 70
      12.0 30 70
      12.1 70 30

      | 15.0 | 70 | 30 |

  • Detection:

    • PDA Detector: Scan range 210-400 nm.

    • MS Detector (e.g., ACQUITY QDa):

      • Ionization Mode: Electrospray Ionization (ESI), Negative.

      • Capillary Voltage: 0.8 kV.

      • Cone Voltage: 15 V.

      • Mass Range: 100-500 Da.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradants and demonstrating the specificity of the analytical method.[18][19][20]

  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of the technical grade material in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80 °C for 4 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1N HCl and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute for analysis.

  • Thermal Degradation: Store the solid powder in an oven at 105 °C for 24 hours. Prepare a solution for analysis.

  • Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Prepare a solution for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the UPLC-PDA-MS method described in Protocol 1. Compare chromatograms to identify new peaks corresponding to degradation products.

Conclusion

The characterization of impurities in technical grade 4-(Chloromethyl)-2-nitrophenol is a multi-faceted task that underpins the safety and quality of resulting pharmaceutical products. A purely chromatographic approach is insufficient. True scientific integrity is achieved through the synergistic application of high-resolution separation techniques like UPLC, sensitive and specific detectors like mass spectrometry, and the definitive structural power of NMR spectroscopy.[3] By combining a predictive understanding of potential impurities based on synthesis with a robust, multi-modal analytical workflow and forced degradation studies, researchers can build a comprehensive impurity profile. This not only satisfies regulatory expectations but also provides a deeper understanding of the molecule's stability and chemistry, ultimately leading to safer and more effective medicines.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved January 12, 2026, from [Link]

  • International Journal of Drug Regulatory Affairs. (2020). Regulatory aspects of Impurity profiling. Retrieved January 12, 2026, from [Link]

  • PubMed. (1998). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2015). (PDF) ICH GUIDELINES FOR IMPURITY PROFILE. Retrieved January 12, 2026, from [Link]

  • YouTube. (2024). Impurity Profiling in Pharmaceuticals. Retrieved January 12, 2026, from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved January 12, 2026, from [Link]

  • Quora. (2019). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol? Retrieved January 12, 2026, from [Link]

  • Korean Society of Toxicology. (1983). Rapid Method for Seperation and Quantitation of p-Nitrophenol Derivative by HPLC. Retrieved January 12, 2026, from [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved January 12, 2026, from [Link]

  • ResearchGate. (1993). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (2013). Spectrophotometric determination of trace p-nitrophenol enriched by 1-hydroxy-2-naphthoic acid-modified nanometer TiO2 in water. Retrieved January 12, 2026, from [Link]

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  • ResearchGate. (2020). (PDF) Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Retrieved January 12, 2026, from [Link]

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  • PubMed Central (PMC). (2020). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Retrieved January 12, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of 4-nitrophenol. Retrieved January 12, 2026, from [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved January 12, 2026, from [Link]

  • SpectraBase. (n.d.). 3-Nitrophenol - Optional[1H NMR] - Spectrum. Retrieved January 12, 2026, from [Link]

  • Google Patents. (2009). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • ResearchGate. (2000). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. Retrieved January 12, 2026, from [Link]

  • JETIR. (2021). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Retrieved January 12, 2026, from [Link]

  • PubMed Central (PMC). (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved January 12, 2026, from [Link]

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  • ResearchGate. (1998). Preconcentration, Sample Clean-Up, and HPLC Determination of Phenol and its Chloro, Methyl, and Nitro Derivatives in Biological Samples. A Review. Retrieved January 12, 2026, from [Link]

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  • PubChem. (n.d.). 2-(Chloromethyl)-4-nitrophenol. Retrieved January 12, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Chloromethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe handling and proper disposal of 4-(Chloromethyl)-2-nitrophenol (CAS No. 6694-75-3). As a chlorinated nitrophenol, this compound presents significant health and environmental hazards that necessitate rigorous adherence to safety protocols. This guide is designed for researchers, scientists, and drug development professionals who handle this chemical, ensuring operational safety, regulatory compliance, and environmental stewardship. The procedures outlined herein are built on the foundational principles of risk mitigation and chemical waste management.

Hazard Assessment & Risk Mitigation

Understanding the inherent risks of 4-(Chloromethyl)-2-nitrophenol is the cornerstone of its safe management. The compound's reactivity is influenced by its chloromethyl and nitro functional groups, contributing to its utility in organic synthesis for dyes, pesticides, and pharmaceuticals, but also to its toxicity.[1][2] The primary objective of this protocol is to prevent exposure through inhalation, skin contact, and ingestion, and to eliminate the possibility of environmental contamination.

Due to the presence of the nitro group and chlorine atom, 4-(Chloromethyl)-2-nitrophenol is considered toxic and an irritant.[1] It is harmful if swallowed, in contact with skin, or inhaled, and is known to cause skin irritation, respiratory issues, and serious eye damage upon exposure.[1][3][4] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, making proper environmental containment a critical priority.

Hazard Profile Summary

The following table summarizes the key hazard classifications for 4-(Chloromethyl)-2-nitrophenol, synthesized from safety data sheets (SDS).

Hazard ClassificationCategorySignal WordHazard StatementSource(s)
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.[5]
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin.
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled.
Skin Corrosion/IrritationCategory 1B / 2Danger / WarningH314/H315: Causes severe skin burns and eye damage or causes skin irritation.[3][5][6]
Serious Eye Damage/IrritationCategory 1 / 2Danger / WarningH318/H319: Causes serious eye damage or causes serious eye irritation.[3][5][6]
Acute Aquatic HazardCategory 1WarningH400: Very toxic to aquatic life.
Chronic Aquatic HazardCategory 1WarningH410: Very toxic to aquatic life with long lasting effects.

Pre-Disposal Protocol: Handling and Segregation

Proper disposal begins with correct handling and segregation at the point of waste generation. Mishandling the chemical or its waste streams is the most common cause of laboratory exposure and environmental release.

Required Personal Protective Equipment (PPE)

All personnel handling 4-(Chloromethyl)-2-nitrophenol waste must wear the appropriate PPE to prevent exposure.[7] The causality is clear: this compound is readily absorbed through the skin and is a respiratory irritant, making a multi-layered defense essential.[8][9]

PPE ItemSpecification & RationaleSource(s)
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect for tears or holes before each use.[7][10]
Eye Protection Safety glasses with side shields or, preferably, safety goggles. A face shield may be required if there is a splash hazard.[7][10]
Protective Clothing A standard, fully-buttoned laboratory coat. Consider a chemically resistant apron for larger quantities.[7][10]
Respiratory Protection All work must be conducted in a certified chemical fume hood to prevent inhalation of dusts or vapors.[7][10] If a fume hood is not available, a NIOSH-approved respirator is mandatory when dusts are generated.
Waste Segregation and Collection

Never mix 4-(Chloromethyl)-2-nitrophenol waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7] Incompatible materials can lead to dangerous chemical reactions. This compound is incompatible with strong bases and oxidizing agents.[8]

Step-by-Step Collection Procedure:

  • Solid Waste:

    • Carefully collect any solid 4-(Chloromethyl)-2-nitrophenol waste, including residual powder, contaminated weighing paper, and disposable equipment.

    • Perform this collection in a fume hood to minimize the generation and inhalation of dust.[7][11]

    • Place all solid waste into a dedicated, heavy-duty plastic or glass container that can be tightly sealed.

  • Liquid Waste:

    • Collect all liquid waste containing 4-(Chloromethyl)-2-nitrophenol (e.g., from solutions or rinsing) in a dedicated, leak-proof, and chemically compatible container (e.g., glass or polyethylene).[7]

    • Ensure the container is clearly labeled for "Halogenated Organic Waste."

  • Contaminated PPE:

    • Gloves, disposable lab coats, or any other PPE that has come into direct contact with the chemical must be disposed of as hazardous waste.

    • Place contaminated PPE in the designated solid waste container. Do not discard in regular trash.[8]

Step-by-Step Disposal Workflow

The disposal of 4-(Chloromethyl)-2-nitrophenol is a regulated process that must culminate in transfer to a licensed hazardous waste management provider.[7][12] Adherence to this workflow ensures regulatory compliance and a secure chain of custody.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Collection cluster_contain Containment & Storage cluster_disposal Final Disposition start Waste Generation ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Handle with care segregate 2. Segregate Waste (Solid vs. Liquid) ppe->segregate spill_protocol Execute Spill Management Protocol (See Section 4) ppe->spill_protocol container 3. Use Dedicated, Compatible Waste Container segregate->container spill Spill Occurs? segregate->spill labeling 4. Label Container Accurately ('Hazardous Waste', Chemical Name) container->labeling storage 5. Store in Designated, Secure, Ventilated Area labeling->storage contact 6. Contact EHS or Licensed Waste Disposal Vendor storage->contact document 7. Complete Waste Manifest & Documentation contact->document pickup 8. Schedule & Prepare for Waste Pickup document->pickup end Proper Disposal (e.g., Incineration) pickup->end spill->ppe Yes spill->container No spill_protocol->container Contain & Collect caption Figure 1. Decision workflow for the safe disposal of 4-(Chloromethyl)-2-nitrophenol.

Caption: Workflow for the safe disposal of 4-(Chloromethyl)-2-nitrophenol.

Detailed Procedural Steps
  • Waste Identification: The waste is 4-(Chloromethyl)-2-nitrophenol, a chlorinated and nitrated organic compound. It must be classified as hazardous waste.[7][8]

  • Container Selection & Labeling:

    • Select a container in good condition, compatible with the chemical, and with a tightly sealing lid.[10]

    • Affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "4-(Chloromethyl)-2-nitrophenol" and list any other components in the waste stream. Accurate labeling is a legal requirement and is essential for safe transport and disposal.[7]

  • Temporary Storage:

    • Keep the waste container tightly closed except when adding waste.[10]

    • Store the container in a designated, cool, dry, and well-ventilated secondary containment area.[11]

    • This storage area should be away from incompatible materials and accessible only to authorized personnel.[8][10]

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup.[12]

    • Provide a complete and accurate description of the waste.[7]

    • The most common and effective disposal method for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the hazardous combustion products.[12][13]

  • Documentation: Complete all required waste disposal forms or manifests as provided by your institution or the disposal company. This creates a legal record of the waste's journey from generation to final disposal.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.[7]

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.

  • PPE: Before re-entering the area, don the full required PPE, including respiratory protection.[11]

  • Containment:

    • Remove all ignition sources from the area.[8][11]

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[7][11] Do not use combustible materials like paper towels.

    • Prevent the spill from entering drains or waterways at all costs.[11][12]

  • Cleanup:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11] Avoid generating dust.[7][11]

    • Clean the spill area thoroughly with a suitable solvent (consult your SDS or EHS department), followed by soap and water.

    • All cleaning materials, including wipes and contaminated PPE, must be placed in the hazardous waste container for proper disposal.[7]

By adhering to this comprehensive guide, laboratory professionals can ensure that 4-(Chloromethyl)-2-nitrophenol is managed safely and responsibly from initial use to final disposal, protecting themselves, their colleagues, and the environment.

References

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Navigating the Synthesis Landscape: A Guide to Personal Protective Equipment for 4-(Chloromethyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher navigating the complexities of organic synthesis, the safe handling of reactive intermediates is paramount. This guide provides an in-depth operational plan for the use of 4-(Chloromethyl)-2-nitrophenol, a compound valuable in the synthesis of pharmaceuticals and agrochemicals.[1] We will move beyond a simple checklist of personal protective equipment (PPE) to a holistic safety protocol grounded in the chemical's reactivity and toxicological profile. Our focus is on not just what to wear, but why it is critical for your protection.

Hazard Assessment: Understanding the Reactivity of 4-(Chloromethyl)-2-nitrophenol

Nitrophenols are known to be toxic and can be harmful if swallowed, inhaled, or in contact with skin.[2][3] The presence of the nitro group, an electron-withdrawing group, can enhance the acidity of the phenolic hydroxyl group and may contribute to skin and eye irritation.[4][5][6] The chloromethyl group is a known alkylating agent, which introduces the potential for reactivity with biological nucleophiles, warranting caution.

Based on analogous compounds like 2-(Chloromethyl)-4-nitrophenol, we can anticipate that this compound may cause severe skin burns and eye damage.[7] Therefore, a comprehensive PPE strategy is not merely recommended; it is a critical component of a safe experimental design.

Key Hazard Summary for Structurally Similar Compounds:

Hazard StatementClassificationSource
Harmful if swallowedAcute Toxicity, Oral (Category 4)[2][3][5]
Causes skin irritation/burnsSkin Corrosion/Irritation (Category 1B/2)[2][4][5][6][7]
Causes serious eye damage/irritationSerious Eye Damage/Eye Irritation (Category 1/2)[2][4][5][6][7]
May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3)[2][5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling 4-(Chloromethyl)-2-nitrophenol in a laboratory setting.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid or solutions of 4-(Chloromethyl)-2-nitrophenol should be conducted within a certified chemical fume hood.[8] This is the primary barrier to prevent inhalation of dust particles or vapors.

Dermal Protection: Beyond the Standard Lab Coat
  • Gloves: Due to the compound's potential for skin irritation and burns, robust hand protection is essential. For incidental contact, nitrile gloves are a common choice. However, for extended contact or when handling larger quantities, gloves with greater chemical resistance, such as neoprene or butyl rubber, are advised.[8] Given the reactivity of the chloromethyl group, it is prudent to double-glove. Always inspect gloves for any signs of degradation or perforation before and during use.

  • Lab Coat/Apron: A flame-resistant lab coat buttoned completely is the minimum requirement. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[9]

Eye and Face Protection: An Impenetrable Barrier
  • Safety Goggles: Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and airborne particles.[9]

  • Face Shield: When handling larger quantities or during procedures with a significant splash risk (e.g., transfers, heating), a face shield should be worn in conjunction with safety goggles to provide full-face protection.[10][11]

Respiratory Protection: A Necessary Precaution

When handling the solid compound outside of a fume hood (a practice that should be minimized), a NIOSH-approved respirator with an appropriate particulate filter (N95 or higher) is necessary to prevent inhalation of dust.[8][9]

Procedural Workflow for Safe Handling

A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Eye Protection (Goggles) d1->d2 d3 3. Face Shield (if required) d2->d3 d4 4. Gloves (Double-gloved) d3->d4 f1 1. Gloves (Outer pair) f2 2. Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Goggles f3->f4 f5 5. Gloves (Inner pair) f4->f5 f6 6. Wash Hands f5->f6

Caption: Recommended sequence for putting on (donning) and taking off (doffing) PPE.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, carefully sweep up solid material, avoiding dust generation, and place it into a labeled container for hazardous waste disposal.[9] For eye contact, immediately flush with water for at least 15 minutes and seek medical attention.[12] For skin contact, remove contaminated clothing and wash the affected area thoroughly with soap and water.[12]

Waste Disposal: A Responsible Conclusion to Your Experiment

All waste containing 4-(Chloromethyl)-2-nitrophenol, including contaminated labware and PPE, must be treated as hazardous waste.[9][13]

  • Solid Waste: Collect in a clearly labeled, sealed container.[14]

  • Liquid Waste: Collect in a compatible, sealed container. Do not mix with other waste streams.[14]

  • Empty Containers: The first rinse of a container that held this compound should be collected as hazardous waste.[13]

Never dispose of this chemical down the drain or in the regular trash.[14][15] All hazardous waste must be disposed of through your institution's environmental health and safety office.[13] Incineration under controlled conditions is a common disposal method for nitrophenols.[16]

Disposal_Plan cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Storage Solid Solid Waste (Contaminated PPE, labware) Solid_Container Labeled, Sealed Solid Waste Container Solid->Solid_Container Liquid Liquid Waste (Reaction residues, rinsates) Liquid_Container Labeled, Sealed Liquid Waste Container Liquid->Liquid_Container Disposal Hazardous Waste Disposal Facility Solid_Container->Disposal Liquid_Container->Disposal

Caption: A streamlined workflow for the proper disposal of waste generated from experiments involving 4-(Chloromethyl)-2-nitrophenol.

By adhering to these rigorous safety protocols, you can confidently and safely utilize 4-(Chloromethyl)-2-nitrophenol in your research endeavors, ensuring both personal safety and the integrity of your work.

References

  • BenchChem. Personal protective equipment for handling 2-Amino-4-nitrophenol.
  • BenchChem. Personal protective equipment for handling o-Nitrosophenol.
  • BenchChem. Personal protective equipment for handling 3-Chloro-4-nitrophenol.
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  • PubChem. 2-(Chloromethyl)-4-nitrophenol.
  • Fisher Scientific. SAFETY DATA SHEET: 2-Chloro-4-nitrophenol.
  • Smolecule. 4-(Chloromethyl)-2-nitrophenol.
  • Phenol Safety Guide. THE DO'S AND DON'TS for the SAFE USE of PHENOL.
  • Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • CPAChem. Safety data sheet.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Chloro-2-nitrophenol.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • CPAChem. Safety data sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.